molecular formula C8H9FO B1293744 4-Fluorophenethyl alcohol CAS No. 7589-27-7

4-Fluorophenethyl alcohol

Cat. No.: B1293744
CAS No.: 7589-27-7
M. Wt: 140.15 g/mol
InChI Key: MWUVGXCUHWKQJE-UHFFFAOYSA-N
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Description

4-Fluorophenethyl alcohol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluorophenethyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluorophenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorophenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVGXCUHWKQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226812
Record name 4-Fluorophenethylic alcohol
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7589-27-7
Record name 4-Fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7589-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenethyl alcohol
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Record name 4-Fluorophenethylic alcohol
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Record name 4-fluorophenethylic alcohol
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Record name 4-FLUOROPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Fluorophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The strategic incorporation of this highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins. These beneficial modifications have resulted in a significant number of fluorinated compounds among newly approved drugs. 4-Fluorophenethyl alcohol serves as a valuable building block in this context, providing a versatile platform for the synthesis of more complex fluorinated molecules. A thorough understanding of its physical properties is therefore paramount for its effective utilization in research and development. This guide offers a comprehensive overview of the key physical characteristics of 4-Fluorophenethyl alcohol, supported by experimental protocols and contextual insights relevant to the drug development professional.

Molecular Structure and Identification

A clear identification of a chemical entity is the foundation of any scientific investigation. 4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an aromatic alcohol characterized by a fluorine atom at the para position of the phenyl ring.

Caption: Workflow for Physical Property Characterization

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a calibrated graduated cylinder and a balance.

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a 10 mL graduated cylinder.

  • Volume of Liquid: Fill the container with a known volume of 4-Fluorophenethyl alcohol. For a graduated cylinder, read the volume at the bottom of the meniscus.

  • Mass of Filled Container: Weigh the container with the liquid.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid)

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

Methodology (Micro-Boiling Point):

  • Sample Preparation: Place a small amount of 4-Fluorophenethyl alcohol into a small test tube.

  • Capillary Tube: Invert a sealed-end capillary tube and place it into the test tube.

  • Heating: Heat the test tube in a suitable heating bath (e.g., silicone oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point: The boiling point is the temperature at which the liquid begins to enter the capillary tube after the heat source is removed and the bubbling ceases.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Methodology:

  • Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of 4-Fluorophenethyl alcohol to the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C).

  • Reading: Read the refractive index from the instrument's scale.

Applications in Drug Development

While specific examples of marketed drugs directly synthesized from 4-Fluorophenethyl alcohol are not prominently featured in publicly accessible literature, its structural motif is of significant interest in medicinal chemistry. As a fluorinated building block, it can be utilized in the synthesis of various drug candidates. For instance, related fluorophenyl structures are key components in drugs like the antidepressant Escitalopram [1]and the antiemetic Aprepitant .[2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). 4-Fluorophenethyl alcohol can be a starting material for the synthesis of more complex intermediates used in the construction of these and other therapeutic agents.

Conclusion

4-Fluorophenethyl alcohol is a valuable chemical intermediate with a well-defined set of physical properties that are crucial for its application in research and drug development. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure and core physical data to its spectroscopic signature and safety considerations. The outlined experimental protocols offer a framework for the in-house verification and determination of these properties, ensuring data integrity and facilitating the seamless integration of this important building block into synthetic and formulation workflows. As the strategic use of fluorine in medicinal chemistry continues to expand, a thorough understanding of the physical properties of foundational fluorinated reagents like 4-Fluorophenethyl alcohol will remain indispensable for the advancement of pharmaceutical sciences.

References

  • Chemsrc. (2025). 2-(4-Fluorophenyl)ethanol. Retrieved January 11, 2026, from [Link]

  • AstaTech, Inc. (n.d.). 4-Fluorophenethyl Alcohol SDS. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(4-Fluorophenyl)ethanol. Retrieved January 11, 2026, from [Link]

  • Combi-Blocks, Inc. (n.d.). 4-fluorophenethyl alcohol SDS. Retrieved January 11, 2026, from [Link]

  • Su, W., Ni, F., Zhang, J., Zhu, B., & Li, J. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Retrieved January 11, 2026, from [Link]

  • European Patent Office. (2009). Process for the preparation of escitalopram. EP 2017271 A1. Retrieved from [Link]

  • Google Patents. (2004). Processes for the preparation of escitalopram and its precursor. WO2004065375A1.
  • Google Patents. (2009). Process for the preparation of escitalopram. EP2017271A1.
  • SpectraBase. (n.d.). 2-[(4-Fluorophenyl)methoxy]ethanol. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2011). Process for the preparation of Escitalopram. US7939680B2.
  • Fisher Scientific. (n.d.). 2-(4-Fluorophenyl)ethanol, 97%. Retrieved January 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-(4-fluorophényl)éthanol. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2012). Preparation of aprepitant. US8133994B2.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (2011). Preparation of Escitalopram, Its Salts and Intermediates. US20110092719A1.
  • Google Patents. (2010). Process for the preparation of aprepitant. US20100004242A1.
  • GSRS. (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved January 11, 2026, from [Link]

  • Google Patents. (2016). An improved process for the preparation of aprepitant. US20160031867A1.
  • Rocha, L. C., et al. (n.d.). Supplementary Information. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Fluorophenethyl alcohol. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2013). Aprepitant injectable formulations. WO2013177501A2.
  • Google Patents. (2013). Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them. US20130209521A1.
  • Wikipedia. (n.d.). Aprepitant. Retrieved January 11, 2026, from [Link]

Sources

4-Fluorophenethyl alcohol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluorophenethyl Alcohol for Advanced Research Applications

Introduction

4-Fluorophenethyl alcohol, a halogenated aromatic compound, serves as a pivotal building block in the landscape of modern chemical synthesis. Its unique combination of a reactive primary alcohol and an electronically modified aromatic ring, due to the presence of a fluorine atom, makes it a versatile precursor in medicinal chemistry, materials science, and agrochemical development. The strategic placement of the fluorine atom at the para-position significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth analysis of its core chemical attributes, spectroscopic signature, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Core Molecular Attributes

A foundational understanding of 4-Fluorophenethyl alcohol begins with its precise chemical identity and physical characteristics.

Chemical Structure and Nomenclature

The molecule consists of a phenethyl alcohol core where the phenyl ring is substituted with a fluorine atom at the para (4-position). This structure is achiral[1].

G cluster_0 Synthesis Workflow start 4-Fluorophenylacetic Acid in anhydrous THF reagents 1. Add NaBH₄ at 0°C 2. Add I₂ in THF dropwise start->reagents Step 1 & 2 reaction In situ Diborane Formation & Carboxylic Acid Reduction reagents->reaction Step 3 & 4 quench Quench with 1M HCl reaction->quench Step 5 workup Aqueous Workup & Solvent Extraction quench->workup Step 6 & 7 purify Purification (Chromatography/Distillation) workup->purify Step 8 & 9 product Pure 4-Fluorophenethyl Alcohol purify->product

Sources

Synonyms for 2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Fluorophenyl)ethanol: Synthesis, Characterization, and Applications

Abstract

This technical guide offers a comprehensive overview of 2-(4-fluorophenyl)ethanol (CAS 7589-27-7), a pivotal fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, and applications. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and ground all claims in authoritative references. The guide includes detailed methodologies for synthesis and characterization, quantitative data summaries, and workflow diagrams to furnish a practical and robust resource for laboratory applications.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of all scientific research. 2-(4-fluorophenyl)ethanol is known by several synonyms across various databases and commercial suppliers. Understanding these alternative names is crucial for conducting thorough literature searches and for procurement.

The compound's identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number, which is unique to this specific substance.

Table 1: Chemical Identifiers and Synonyms

Identifier Type Value Source
IUPAC Name 2-(4-fluorophenyl)ethanol [1][2]
CAS Number 7589-27-7 [1][3]
EC Number 231-499-5 [1]
PubChem CID 82068 [1][4]
Synonym 4-Fluorophenethyl alcohol [1][3]
Synonym p-Fluorophenethyl alcohol [1]
Synonym Benzeneethanol, 4-fluoro- [1]
Synonym 1-Fluoro-4-(2-hydroxyethyl)benzene [5]
Molecular Formula C₈H₉FO [1][2][4]

| InChI Key | MWUVGXCUHWKQJE-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

The physical and chemical properties of 2-(4-fluorophenyl)ethanol dictate its handling, reaction conditions, and purification methods. The presence of the fluorine atom and the hydroxyl group imparts a unique combination of lipophilic and hydrophilic characteristics.[3]

Table 2: Key Physicochemical Data

Property Value Notes
Molecular Weight 140.15 g/mol [1]
Appearance Colorless to pale yellow liquid [2][4]
Density ~1.121 g/mL at 25 °C
Boiling Point ~213-220 °C at 760 mmHg [3][6]
118 °C at 20 mmHg [4]
Refractive Index (n20/D) ~1.507 - 1.510 [2][4]
Flash Point 86 °C (186.8 °F) - closed cup

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. |[3] |

Synthesis Methodology: Reduction of 4-Fluorophenylacetic Acid

A common and reliable method for preparing 2-(4-fluorophenyl)ethanol is the reduction of the corresponding carboxylic acid, 4-fluorophenylacetic acid. This route is favored for its high yield and the relative accessibility of the starting material.

Rationale for Method Selection

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, a milder and often safer alternative involves the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid or an activating agent. For this guide, we will detail a conceptual protocol based on the well-established sodium borohydride/iodine system, which generates diborane in situ as the active reducing species. This method avoids the handling of highly pyrophoric reagents like LiAlH₄ while still achieving efficient reduction.

Experimental Protocol

Objective: To synthesize 2-(4-fluorophenyl)ethanol via the reduction of 4-fluorophenylacetic acid.

Materials:

  • 4-Fluorophenylacetic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (3.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-fluorophenylacetic acid (1.0 eq) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add sodium borohydride (3.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Diborane Generation: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Vigorous hydrogen evolution will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the iodine solution has been added, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol to destroy any excess reducing agent.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF. Add water and 1 M HCl to adjust the pH to ~2.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

  • Purification: Purify the crude 2-(4-fluorophenyl)ethanol by vacuum distillation or column chromatography on silica gel to obtain the final product.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Purification Setup Dissolve 4-Fluorophenylacetic Acid in Anhydrous THF under N₂ Cooling1 Cool to 0 °C Setup->Cooling1 Add_NaBH4 Add NaBH₄ Cooling1->Add_NaBH4 Add_Iodine Dropwise add I₂ in THF (Generates Diborane in situ) Add_NaBH4->Add_Iodine Stir Stir at Room Temperature (Monitor by TLC) Add_Iodine->Stir Quench Quench with Methanol at 0 °C Stir->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate & Purify (Vacuum Distillation) Extract->Purify Final Pure 2-(4-fluorophenyl)ethanol Purify->Final

Caption: Workflow for the synthesis of 2-(4-fluorophenyl)ethanol.

Analytical and Spectroscopic Characterization

Structural verification and purity assessment are non-negotiable for any chemical intermediate intended for further use, especially in drug development. A combination of spectroscopic techniques provides a comprehensive characterization of 2-(4-fluorophenyl)ethanol.

Methodologies and Expected Data

A standard analytical workflow involves Infrared (IR) Spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) to elucidate the carbon-hydrogen framework, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[9][10]

Table 3: Summary of Spectroscopic Data (Predicted)

Technique Feature Expected Value/Observation Rationale
IR Spectroscopy O-H Stretch ~3200-3600 cm⁻¹ (broad) Characteristic of an alcohol's hydroxyl group.[9]
C-H Stretch (Aromatic) ~3010-3100 cm⁻¹ C-H bonds on the phenyl ring.[9]
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹ C-H bonds of the ethyl chain.[9]
C=C Stretch (Aromatic) ~1500-1600 cm⁻¹ Phenyl ring stretching vibrations.[9]
C-F Stretch ~1150-1250 cm⁻¹ Strong absorption due to the carbon-fluorine bond.
C-O Stretch ~1000-1075 cm⁻¹ Primary alcohol C-O bond.[9]
¹H NMR -OH ~1.5-2.5 ppm (broad singlet) Exchangeable proton of the hydroxyl group.
-CH₂- (benzylic) ~2.8 ppm (triplet) Methylene group adjacent to the phenyl ring.
-CH₂- (alpha to OH) ~3.8 ppm (triplet) Methylene group adjacent to the hydroxyl group.
Aromatic H ~7.0-7.3 ppm (multiplets) Protons on the fluorinated phenyl ring.
¹³C NMR Aliphatic Carbons ~38 ppm, ~62 ppm Two distinct signals for the ethyl chain carbons.
Aromatic Carbons ~115-165 ppm Four signals expected due to symmetry, with C-F coupling.
Mass Spectrometry (EI) Molecular Ion (M⁺) m/z = 140 Corresponds to the molecular weight C₈H₉FO.[1]

| | Major Fragment | m/z = 109 | Loss of CH₂OH (mass 31), corresponds to the fluorobenzyl cation. |

General Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Sample of 2-(4-fluorophenyl)ethanol IR FT-IR Spectroscopy Sample->IR NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (GC-MS/LC-MS) Sample->MS IR_Data Identify Functional Groups (O-H, C-F, C-O) IR->IR_Data NMR_Data Confirm C-H Framework & Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Report Structure & Purity Confirmed IR_Data->Report NMR_Data->Report MS_Data->Report

Caption: Workflow for Spectroscopic Data Analysis.

Applications in Research and Drug Development

2-(4-fluorophenyl)ethanol is not an end-product but a valuable intermediate. Its utility stems from the strategic placement of the fluorine atom and the reactive hydroxyl group.

  • Pharmaceutical Development: The compound is a key building block in the synthesis of more complex, biologically active molecules.[4] The fluorine substituent is particularly important in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and increase the bioavailability of drug candidates.[3][4] It serves as an intermediate for various pharmaceuticals, including those targeting neurological disorders, as well as analgesics and anti-inflammatory medications.[3][4]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, where the fluorophenyl moiety contributes to the efficacy and stability of the final product.[3][4]

  • Material Science: The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-fluorophenyl)ethanol presents several hazards.

  • Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Some classifications also indicate it may be harmful if swallowed (H302), harmful in contact with skin (H312), and may cause respiratory irritation (H335).[1]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves and eye shields, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(4-fluorophenyl)ethanol is a versatile and valuable chemical intermediate with a well-defined physicochemical profile. Its straightforward synthesis and the strategic importance of its fluorinated structure make it a staple in diverse research and development fields, most notably in the creation of novel pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this important building block in their work.

References

  • Vertex AI Search. Buy 2-(4-Fluorophenyl)ethanol | Best Quality | CAS: 7589-27-7.
  • Chem-Impex. 2-(4-Fluorophenyl)ethanol.
  • Sigma-Aldrich. 4-Fluorophenethyl alcohol - 2-(4-Fluorophenyl)ethanol.
  • PubChem. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068.
  • Sigma-Aldrich. 4-Fluorophenethyl alcohol 97 7589-27-7.
  • Thermo Fisher Scientific. 2-(4-Fluorophenyl)ethanol, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Safety Glasses Website. 2-(4-FLUOROPHENYL)ETHANOL 25G ,Each.
  • Chemsrc. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7.
  • BenchChem. Spectroscopic Data Analysis of 2-(4-Chlorophenyl)ethanol: An In-depth Technical Guide.
  • BenchChem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • BenchChem. 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.
  • University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

4-Fluorophenethyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluorophenethyl Alcohol for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Fluorophenethyl alcohol (4-FPE), a critical fluorinated building block in modern medicinal chemistry and synthetic applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic specifications to deliver field-proven insights, elucidating the rationale behind its application and providing validated protocols for its use.

Core Molecular & Physicochemical Profile

4-Fluorophenethyl alcohol is a phenylethanol derivative characterized by the strategic placement of a fluorine atom on the para-position of the benzene ring. This single atomic substitution profoundly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable synthon in drug discovery.

The fundamental molecular identifiers for 4-Fluorophenethyl alcohol are:

  • Molecular Formula: C₈H₉FO[1]

  • Linear Formula: FC₆H₄CH₂CH₂OH[2]

  • Molecular Weight: 140.16 g/mol [1]

  • CAS Number: 7589-27-7[1]

  • Synonyms: 2-(4-Fluorophenyl)ethanol, p-Fluorophenethyl alcohol[1]

Quantitative Physicochemical Data

The following table summarizes the key physical properties of 4-Fluorophenethyl alcohol, which are essential for experimental design, including reaction setup, solvent selection, and purification procedures.

PropertyValueSource(s)
Appearance Colorless LiquidN/A (General Observation)
Density 1.121 g/mL at 25 °C[2][3]
Boiling Point 110 °C at 20 mmHg[3]
Refractive Index (n20/D) 1.507[3]
Flash Point 86 °C (186.8 °F) - Closed Cup[2]

The Strategic Role of Fluorination in Drug Development

The deliberate incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The fluorine atom in 4-FPE is not merely a placeholder for hydrogen; it is a functional group that imparts specific, advantageous properties.

Expertise & Causality:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). When placed at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes (a common pathway for drug metabolism), the fluorine atom acts as a "metabolic shield," preventing hydroxylation. This increases the compound's half-life and bioavailability.

  • Enhanced Membrane Permeability: Fluorine is highly electronegative yet minimally polarizable. Substituting a hydrogen atom with fluorine can increase the lipophilicity of a molecule (measured by logP), which often enhances its ability to cross biological membranes, a critical step for reaching its intended target.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be exploited to optimize a drug's solubility profile or its interaction with a target receptor at physiological pH.

  • Conformational Control & Binding Affinity: Fluorine's small van der Waals radius allows it to function as a "super-hydrogen," but its electronegativity can lead to unique intramolecular and intermolecular interactions (e.g., orthogonal multipolar C-F---C=O interactions). These can lock the molecule into a specific, biologically active conformation, thereby increasing its binding affinity and selectivity for its target.

The use of 4-FPE as a building block allows researchers to seamlessly introduce these benefits into a lead compound.[4]

Synthesis Protocol: Reduction of 4-Fluorophenylacetic Acid

A common and reliable method for the laboratory-scale synthesis of 4-Fluorophenethyl alcohol is the reduction of the corresponding carboxylic acid, 4-Fluorophenylacetic acid. The following protocol is based on established reduction methodologies using a sodium borohydride-iodine system, which is a safer and more convenient alternative to metal hydrides like LiAlH₄.[5]

Trustworthiness & Self-Validation: This protocol is inherently self-validating. The progress of the reaction can be monitored via Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (the acid) and the appearance of the product (the alcohol). The final product's identity and purity are confirmed through standard analytical techniques like NMR and IR spectroscopy.

Materials & Reagents
  • 4-Fluorophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • 10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium chloride (NaCl) solution (brine)

  • Ethyl acetate

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Experimental Procedure
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Fluorophenylacetic acid (1 equivalent).

  • Dissolution: Add anhydrous THF to the flask to dissolve the acid completely. The typical concentration is 0.5 M.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (2-3 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Initiation of Reduction: While maintaining the temperature at 0 °C, prepare a solution of iodine (1-1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture over 30-45 minutes. A vigorous evolution of hydrogen may be observed as the active reducing agent (diborane) is formed in situ.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Cautiously add deionized water dropwise to quench any unreacted reducing agent.

  • Workup - Iodine Removal: Add 10% aqueous sodium thiosulfate solution until the brown color of the iodine is completely discharged.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution, deionized water, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Fluorophenethyl alcohol.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is visualized below.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Dissolve 4-Fluorophenylacetic Acid in anhydrous THF Add_NaBH4 Cool to 0°C and add NaBH₄ Start->Add_NaBH4 Add_I2 Dropwise addition of I₂ in THF at 0°C Add_NaBH4->Add_I2 Reflux Warm to RT, then reflux for 2-4h Add_I2->Reflux Quench Cool to 0°C and quench with H₂O Reflux->Quench Wash Extract with EtOAc, wash with Na₂S₂O₃, NaHCO₃, Brine Quench->Wash Purify Dry, Concentrate, and Purify via Chromatography Wash->Purify End Pure 4-Fluorophenethyl Alcohol Purify->End

Caption: Synthesis of 4-FPE via reduction of 4-Fluorophenylacetic acid.

Safety, Handling, and Storage

Authoritative safety data is crucial for proper laboratory practice. Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

  • Hazard Identification: Causes skin and serious eye irritation.[1] May be harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2] Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It is classified as a combustible liquid.[2]

References

  • Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

  • Google Patents. (n.d.).CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068. Retrieved from [Link]

  • Google Patents. (n.d.).CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

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A Spectroscopic Guide to 4-Fluorophenethyl Alcohol: Structure, Characterization, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluorophenethyl alcohol (CAS 7589-27-7), a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond data presentation, this guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols for data acquisition, ensuring technical accuracy and reproducibility.

Introduction: The Chemical Significance of 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an aromatic alcohol distinguished by a fluorine atom at the para position of the benzene ring. Its molecular formula is C₈H₉FO, and it has a molecular weight of approximately 140.15 g/mol .[1][2] The introduction of fluorine into organic molecules is a critical strategy in drug development, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, the unambiguous structural confirmation of fluorinated intermediates like 4-Fluorophenethyl alcohol is paramount.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound, providing the foundational data necessary for quality control, reaction monitoring, and structural verification in a research and development setting.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-Fluorophenethyl alcohol—a para-substituted benzene ring, an ethyl linker, and a primary alcohol—give rise to a distinct and interpretable set of spectroscopic signals. Understanding the origin of these signals is key to confirming the molecule's identity and purity.

Caption: Molecular structure of 4-Fluorophenethyl alcohol with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Fluorophenethyl alcohol, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Table 1: ¹H NMR Data for 4-Fluorophenethyl Alcohol (90 MHz, CDCl₃) [3]

Assigned ProtonsChemical Shift (δ, ppm)Deduced MultiplicityIntegration
Ar-H (meta to F)~7.16Doublet of Doublets (dd)2H
Ar-H (ortho to F)~6.99Doublet of Doublets (dd)2H
-CH₂-OH ~1.80Singlet (broad)1H
Ar-CH₂-CH₂ -OH~3.80Triplet (t)2H
Ar-CH₂ -CH₂-OH~2.82Triplet (t)2H

Interpretation and Experimental Rationale:

  • Aromatic Region (δ 6.9-7.2 ppm): The para-substitution pattern creates a symmetrical 'AA'BB' spin system, which often appears as two sets of doublet of doublets.[3] The protons ortho to the electron-donating fluorine atom are shielded and appear upfield (~6.99 ppm), while the protons meta to the fluorine are further downfield (~7.16 ppm).[3]

  • Aliphatic Chain (δ 2.8-3.8 ppm): The two methylene groups (-CH₂-) form a classic ethyl system. The benzylic protons (Ar-CH₂ -) at ~2.82 ppm are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene group. The methylene protons attached to the oxygen (-CH₂ -OH) are further deshielded by the electronegative oxygen atom, resonating at ~3.80 ppm and also appearing as a triplet.[3][4]

  • Hydroxyl Proton (δ ~1.80 ppm): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[4] It typically appears as a broad singlet because its coupling to adjacent protons is often averaged out by rapid chemical exchange.[3][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Table 2: Predicted ¹³C NMR Data for 4-Fluorophenethyl Alcohol

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale
C -F160-164 (d, ¹JCF ≈ 245 Hz)Direct attachment to highly electronegative fluorine causes significant deshielding and a large one-bond C-F coupling constant.
Ar-C (ipso, attached to ethyl)~134Quaternary carbon, slightly deshielded by the alkyl substituent.
Ar-C H (meta to F)~130 (d, ³JCF ≈ 8 Hz)Aromatic CH carbons typically resonate in this region.[6] A small three-bond coupling to fluorine is expected.
Ar-C H (ortho to F)~115 (d, ²JCF ≈ 21 Hz)Shielded by the electron-donating effect of fluorine. A two-bond C-F coupling is characteristic.
-C H₂-OH~63Aliphatic carbon attached to oxygen, significantly deshielded.[4]
Ar-C H₂-~38Benzylic carbon, deshielded relative to a simple alkane but shielded relative to the oxygen-bearing carbon.

Interpretation and Experimental Rationale: The most notable feature is the large splitting of the C4 signal due to one-bond coupling with the ¹⁹F nucleus (¹JCF), a definitive indicator of a C-F bond. The smaller two- and three-bond couplings (²JCF and ³JCF) on the other aromatic carbons confirm the substitution pattern. The aliphatic carbons at ~63 ppm and ~38 ppm are characteristic of the hydroxyethyl side chain.[4]

NMR Experimental Protocol

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-Fluorophenethyl alcohol.[7]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds and its residual proton peak at δ 7.26 ppm provides a convenient internal reference.[7]

    • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[7]

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent. This step is critical for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.

    • Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C analysis, acquire a proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.[8]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to ensure accurate peak integration and presentation.

    • Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly identifying the presence of key structural motifs.

Table 3: Characteristic IR Absorptions for 4-Fluorophenethyl Alcohol

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3550–3200O–H StretchAlcohol (-OH)Strong, Broad
3100–3000C–H StretchAromatic (=C-H)Medium
3000–2850C–H StretchAliphatic (-C-H)Medium
1600–1585, 1500-1400C=C StretchAromatic RingMedium
~1220C–F StretchAryl-FluorideStrong
1320–1000C–O StretchPrimary AlcoholStrong
900-675C-H Bend (out-of-plane)p-disubstituted aromaticStrong

Interpretation and Experimental Rationale: The IR spectrum of 4-Fluorophenethyl alcohol is dominated by several key features. A very broad and strong absorption in the 3550–3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H stretch of the alcohol group.[9] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the hybrid nature of the molecule.[10] Multiple sharp peaks in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[6] A strong absorption around 1220 cm⁻¹ is indicative of the C-F bond, and a strong C-O stretching band will be present in the 1320-1000 cm⁻¹ range.[9] The out-of-plane C-H bending pattern in the 900-675 cm⁻¹ region can further confirm the 1,4- (para) substitution pattern of the aromatic ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like 4-Fluorophenethyl alcohol.

Table 4: Key Mass Spectrometry Data (EI) for 4-Fluorophenethyl Alcohol [3]

m/zProposed Fragment IonRelative Intensity (%)
140[C₈H₉FO]⁺˙ (Molecular Ion, M⁺˙)23.4
122[M - H₂O]⁺˙Minor
109[C₇H₆F]⁺ (Fluorotropylium ion)100 (Base Peak)

Interpretation and Experimental Rationale: Under electron ionization, 4-Fluorophenethyl alcohol will readily form a molecular ion (M⁺˙) at m/z 140, confirming its molecular weight.[3] The most favorable fragmentation pathway for phenethyl derivatives is the benzylic cleavage of the Cα-Cβ bond. This cleavage yields a highly stable, resonance-delocalized benzyl-type cation. For 4-Fluorophenethyl alcohol, this fragmentation results in the formation of the 4-fluorobenzyl radical and the [CH₂OH]⁺ cation (m/z 31), or more favorably, the loss of a neutral CH₂OH radical to form the 4-fluorobenzyl cation, which rearranges to the exceptionally stable fluorotropylium cation at m/z 109 . This fragment is consistently the base peak in the spectrum.[3] Alcohols can also undergo dehydration, leading to a minor peak at m/z 122 ([M-18]⁺˙).[11]

Caption: Primary fragmentation pathways of 4-Fluorophenethyl alcohol in EI-MS.

Conclusion

The spectroscopic analysis of 4-Fluorophenethyl alcohol provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework and confirm the para-fluoro substitution pattern. Infrared spectroscopy rapidly verifies the presence of the key alcohol and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable fluorotropylium ion. The integration of these techniques, guided by the robust protocols outlined herein, provides a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Interpretation of IR Spectra. Retrieved from a relevant organic chemistry textbook source or equivalent online resource.
  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from a relevant educational source detailing spectroscopy of alcohols.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorophenethyl Alcohol

Introduction

4-Fluorophenethyl alcohol (C₈H₉FO) is a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules.[1][2][3] Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its characterization. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 4-fluorophenethyl alcohol, blending theoretical principles with practical, field-proven experimental protocols. We will dissect the spectrum signal by signal, explaining the underlying quantum mechanical phenomena—chemical shift, spin-spin coupling, and integration—that give rise to the observed data. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of NMR spectroscopy for the structural elucidation of fluorinated organic compounds.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 4-fluorophenethyl alcohol molecule. Due to the plane of symmetry bisecting the C1-C4 axis of the benzene ring, the molecule contains five chemically distinct sets of protons.

Caption: Molecular structure of 4-Fluorophenethyl alcohol with distinct proton environments labeled A through E.

  • Protons A (H-2, H-6): Two aromatic protons meta to the fluorine atom.

  • Protons B (H-3, H-5): Two aromatic protons ortho to the fluorine atom.

  • Protons C (Ar-CH₂-): Two benzylic methylene protons.

  • Protons D (-CH₂-O): Two methylene protons adjacent to the hydroxyl group.

  • Proton E (-OH): One hydroxyl proton.

¹H NMR Spectral Analysis: A Signal-by-Signal Interpretation

The ¹H NMR spectrum of 4-fluorophenethyl alcohol is a composite of signals arising from these five proton environments. The presence of the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) introduces additional complexity through heteronuclear coupling, providing a rich source of structural information.[4][5]

The Aromatic Region (~6.9-7.2 ppm)

The aromatic protons give rise to a complex signal pattern characteristic of a para-disubstituted benzene ring containing a fluorine atom. This pattern is technically an AA'BB'X system (where X is the ¹⁹F nucleus), but it often appears as two distinct multiplets.

  • Protons B (H-3, H-5): These protons, ortho to the fluorine, are expected to appear further upfield (lower ppm). The signal is split by the adjacent meta protons (H-2, H-6) with a typical ortho coupling constant (³JHH) of ~8-9 Hz. Crucially, these protons also couple to the fluorine atom (³JHF), which typically has a value of ~8-10 Hz. The combination of these couplings results in a "triplet" or, more accurately, a doublet of doublets that may overlap to appear as a triplet. The signal integrates to 2H.

  • Protons A (H-2, H-6): These protons, meta to the fluorine, appear further downfield. They are split by the adjacent ortho protons (H-3, H-5) with the same ³JHH of ~8-9 Hz. They also exhibit a weaker, long-range coupling to the fluorine atom (⁴JHF), typically around 4-6 Hz. This results in a complex multiplet, often appearing as a triplet or a doublet of doublets, integrating to 2H.

The Aliphatic Region (~2.8-3.8 ppm)

The ethyl chain protons give rise to two distinct triplets, a classic signature of an ethyl group.

  • Protons D (-CH₂-O): Located at approximately 3.80 ppm.[6] These protons are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a higher chemical shift. They are coupled to the two benzylic protons (Protons C), resulting in a triplet (³JHH ≈ 7 Hz). This signal integrates to 2H.

  • Protons C (Ar-CH₂-): Found at approximately 2.82 ppm.[6] These protons are deshielded by the aromatic ring. They are coupled to the two adjacent methylene protons (Protons D), also resulting in a triplet (³JHH ≈ 7 Hz). This signal integrates to 2H.

The Hydroxyl Proton (~1.8 ppm)
  • Proton E (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange.[6] In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear from the spectrum—a definitive method for its assignment. This signal integrates to 1H.

Data Summary

The following table summarizes the expected ¹H NMR spectral data for 4-fluorophenethyl alcohol, based on literature values.[6]

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
A (H-2, H-6)~7.162HTriplet (or dd)³JHH ≈ 8.5 Hz, ⁴JHF ≈ 5.5 Hz
B (H-3, H-5)~6.992HTriplet (or dd)³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz
C (Ar-CH₂)~2.822HTriplet³JHH ≈ 7.0 Hz
D (-CH₂-O)~3.802HTriplet³JHH ≈ 7.0 Hz
E (-OH)~1.80 (variable)1HSinglet (broad)N/A

Visualizing Spin-Spin Coupling

The splitting patterns observed in the spectrum are a direct consequence of spin-spin coupling between neighboring nuclei. The following diagram illustrates the primary coupling interactions in 4-fluorophenethyl alcohol.

G cluster_aromatic Aromatic System cluster_aliphatic Aliphatic Chain H_A Protons A (H-2, H-6) H_B Protons B (H-3, H-5) H_A->H_B ³JHH F19 ¹⁹F Nucleus H_A->F19 ⁴JHF H_B->F19 ³JHF H_C Protons C (Ar-CH₂) H_D Protons D (-CH₂-O) H_C->H_D ³JHH H_E Proton E (-OH)

Caption: Key ³J and ⁴J spin-spin coupling interactions in 4-fluorophenethyl alcohol.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a high-fidelity spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The causality behind these choices is critical for obtaining reliable and reproducible data.

I. Sample Preparation
  • Analyte Quantity: Weigh approximately 5-25 mg of 4-fluorophenethyl alcohol.[7] This concentration is optimal for achieving a high signal-to-noise ratio (S/N) in a reasonable number of scans on modern spectrometers.

  • Solvent Selection: Use approximately 0.6-0.75 mL of a deuterated solvent.[8] Chloroform-d (CDCl₃) is a common and effective choice for this compound. The deuterium nucleus (²H) resonates at a different frequency from protons, making the solvent "invisible" in the ¹H spectrum and preventing the analyte signals from being overwhelmed.[9] The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) serves as a convenient secondary chemical shift reference.[10]

  • Internal Standard: For precise chemical shift calibration, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Homogenization and Filtration: Ensure the sample is fully dissolved. To prevent distortion of the magnetic field homogeneity, which can lead to broad lines and poor resolution, the solution must be free of solid particles. Filter the sample through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7]

  • Labeling: Clearly label the NMR tube with the sample identity.

II. Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard, semi-quantitative ¹H spectrum on a 400-600 MHz spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-25 mg) Solvent Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) Weigh->Solvent Filter Filter into NMR Tube Solvent->Filter Parameters Set Parameters Pulse Program: zg30 Acquisition Time (AQ): ~3-4 s Relaxation Delay (D1): 1.5-2 s Number of Scans (NS): 8-16 Receiver Gain (RG): Auto Filter->Parameters Acquire Acquire FID Parameters->Acquire Process Process FID Fourier Transform Phase Correction Baseline Correction Integration Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.

  • Pulse Program: A zg30 pulse program is recommended for routine analysis.[11] Using a 30-degree pulse angle instead of a 90-degree pulse allows for a shorter relaxation delay (D1) while maintaining good quantitative reliability for most signals, thus shortening the total experiment time.[11][12]

  • Acquisition Time (AQ): Set to 3-4 seconds. This duration is sufficient to capture the decay of the Free Induction Decay (FID) signal for small molecules, ensuring good digital resolution in the resulting spectrum.[11][12][13]

  • Relaxation Delay (D1): A delay of 1.5-2 seconds is generally adequate when using a 30-degree pulse.[11] This delay allows for partial T₁ relaxation of the protons between scans, which is crucial for obtaining reasonably accurate signal integrations. For fully quantitative results, D1 should be at least 5 times the longest T₁ of the signals of interest.[14]

  • Number of Scans (NS): Set to 8 or 16 scans. Signal averaging improves the S/N ratio by the square root of the number of scans. Co-adding a minimum of 8 scans helps to reduce spectral artifacts.[12][13]

  • Receiver Gain (RG): The receiver gain should be set automatically by the spectrometer (rga command). This optimizes the digital representation of the FID without causing clipping, which would invalidate intensity information.[13][15]

  • Spectral Width (SW): A standard spectral width of 12-16 ppm is sufficient to encompass all proton signals in most organic molecules.[11]

Conclusion

References

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Mass Spectrometry of 4-Fluorophenethyl Alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol (C8H9FO, molar mass: 140.15 g/mol ) is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its structural integrity and purity are paramount to the safety and efficacy of the final products. Mass spectrometry serves as an indispensable tool for the structural elucidation and quality control of this important synthetic intermediate. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-Fluorophenethyl alcohol, with a focus on electron ionization (EI) and electrospray ionization (ESI) techniques. We will delve into the characteristic fragmentation patterns, offering insights into the underlying chemical principles that govern its ionization and subsequent dissociation in the gas phase. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of fluorinated aromatic compounds.

Electron Ionization Mass Spectrometry (EI-MS): Unraveling the Fragmentation Cascade

Electron ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This results in a characteristic mass spectrum that serves as a molecular fingerprint.

Experimental Protocol: Acquiring the EI Mass Spectrum of 4-Fluorophenethyl Alcohol
  • Sample Preparation: Prepare a dilute solution of 4-Fluorophenethyl alcohol in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a suitable temperature (e.g., 70 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure proper elution and separation.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 30 to 200.

Analysis of the EI Mass Spectrum

The EI mass spectrum of 4-Fluorophenethyl alcohol exhibits a series of characteristic fragment ions. The molecular ion peak (M+) is observed at m/z 140, confirming the molecular weight of the compound.[4][5] The base peak, which is the most intense peak in the spectrum, appears at m/z 109.

Key Fragment Ions and Their Interpretation
m/zProposed Ion StructureRelative Intensity (%)
140[C8H9FO]+• (Molecular Ion)23.4
110[C7H7F]+•28.0
109[C7H6F]+100.0
83[C6H5F]+•12.7

Table 1: Prominent ions in the electron ionization mass spectrum of 4-Fluorophenethyl alcohol. Data sourced from ChemicalBook.[4]

Proposed Fragmentation Pathways

The fragmentation of 4-Fluorophenethyl alcohol under EI conditions is primarily driven by the stability of the resulting carbocations and radical species. The presence of the aromatic ring and the fluorine atom significantly influences the fragmentation pathways.

A primary fragmentation event is the benzylic cleavage, which involves the breaking of the C-C bond between the alpha and beta carbons of the ethyl side chain. This is a common fragmentation pathway for alkyl-substituted aromatic compounds.

M [C8H9FO]+• m/z 140 F1 [C7H6F]+ m/z 109 M->F1 - CH2OH F2 [CH2OH]•

Caption: Benzylic cleavage leading to the base peak at m/z 109.

Another significant fragmentation involves the loss of water (H2O) from the molecular ion, a characteristic fragmentation for alcohols.[6] However, in the case of 4-Fluorophenethyl alcohol, the dominant pathway appears to be the formation of the fluorotropylium ion.

The ion at m/z 109, the base peak, is attributed to the highly stable fluorotropylium cation, formed through rearrangement of the initial benzylic cation. The peak at m/z 110 likely corresponds to the loss of a formaldehyde (CH2O) neutral molecule from the molecular ion. The ion at m/z 83 can be rationalized by the loss of a neutral ethene molecule from the ion at m/z 109.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Softer Approach

Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, providing clear information about the molecular weight of the analyte.[3] It is particularly well-suited for polar and thermally labile molecules.

Experimental Protocol: Acquiring the ESI Mass Spectrum of 4-Fluorophenethyl Alcohol
  • Sample Preparation: Prepare a dilute solution of 4-Fluorophenethyl alcohol in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small percentage of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer (LC-MS) equipped with an electrospray ionization source.

  • LC Conditions:

    • Mobile Phase: A gradient of water and acetonitrile/methanol (both with 0.1% formic acid for positive mode).

    • Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

    • Column: A suitable reversed-phase column (e.g., C18).

  • MS Conditions:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: Optimized for the analyte (typically 3-5 kV).

    • Nebulizing Gas: Nitrogen at an optimized pressure.

    • Drying Gas: Nitrogen at an optimized temperature and flow rate.

    • Mass Range: Scan a range that includes the expected protonated or deprotonated molecule (e.g., m/z 100-200).

Expected ESI Mass Spectrum

In positive ion mode, 4-Fluorophenethyl alcohol is expected to be readily protonated to form the [M+H]+ ion at m/z 141. Depending on the source conditions, adducts with sodium ([M+Na]+ at m/z 163) or potassium ([M+K]+ at m/z 179) may also be observed.

In negative ion mode, deprotonation of the hydroxyl group would yield the [M-H]- ion at m/z 139. The choice between positive and negative ion mode will depend on the specific analytical requirements and the nature of the sample matrix.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the precursor ion (e.g., [M+H]+). Collision-induced dissociation (CID) of the protonated molecule would likely lead to the loss of a neutral water molecule, resulting in a prominent product ion at m/z 123.

Precursor [M+H]+ m/z 141 Product [C8H8F]+ m/z 123 Precursor->Product - H2O

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Conclusion: A Multi-faceted Analytical Approach

The mass spectrometric analysis of 4-Fluorophenethyl alcohol provides a wealth of structural information crucial for its role in drug development and other chemical industries. Electron ionization offers a detailed fragmentation pattern that serves as a robust identifier, with the fluorotropylium ion at m/z 109 being a key diagnostic peak. Electrospray ionization, in contrast, provides a clear determination of the molecular weight with minimal fragmentation. The complementary nature of these two techniques, especially when coupled with tandem mass spectrometry, allows for the unambiguous identification and structural confirmation of 4-Fluorophenethyl alcohol, ensuring the quality and integrity of this vital chemical intermediate.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: Mass Analyzers. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2025). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Benzeneethanol, 4-fluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (1950). Mass spectra of fluorocarbons. Retrieved from [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

A-Z of the FT-IR Spectrum of 4-Fluorophenethyl Alcohol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluorophenethyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles, experimental protocols, and spectral interpretation of this compound, grounded in established scientific literature.

Introduction: The Role of FT-IR in Characterizing 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol (C₈H₉FO) is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its purity and structural integrity are paramount for ensuring the desired outcome and safety of subsequent reactions and final products. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique "fingerprint" that can confirm its identity and the presence of key functional groups.[3] This guide will delve into the theoretical underpinnings of FT-IR, provide a robust experimental protocol, and offer a detailed interpretation of the characteristic absorption bands in the spectrum of 4-Fluorophenethyl alcohol.

Theoretical Framework: Understanding the Vibrational Language of Molecules

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] These vibrations can be categorized into two main types: stretching (a change in bond length) and bending (a change in bond angle).[4][5] The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them.[6]

For 4-Fluorophenethyl alcohol, we can anticipate several key vibrational modes based on its structure:

  • O-H Stretching: The hydroxyl group (-OH) will exhibit a characteristic stretching vibration. The position and shape of this band are highly sensitive to hydrogen bonding.[6][7]

  • C-H Stretching: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds, which will absorb in distinct regions of the spectrum.[8][9]

  • C=C Stretching: The carbon-carbon double bonds within the aromatic ring will produce a series of characteristic stretching vibrations.[8]

  • C-O Stretching: The carbon-oxygen single bond of the primary alcohol will have a distinct stretching absorption.[10]

  • C-F Stretching: The carbon-fluorine bond will also have a characteristic stretching frequency.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern on the benzene ring.[11]

  • Aliphatic C-H Bending: The methylene (-CH₂-) groups will display bending vibrations, often referred to as scissoring and rocking modes.[12][13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum requires careful sample preparation and instrument operation. The following protocol outlines a standard procedure for analyzing a liquid sample like 4-Fluorophenethyl alcohol.

Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Background Spectrum Acquisition: A background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. This is typically done with an empty sample compartment.

  • Sample Preparation (Neat Liquid):

    • Place a small drop of 4-Fluorophenethyl alcohol onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_output Output A Power On & Purge B Acquire Background Spectrum A->B C Prepare Neat Sample on Salt Plate D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Final FT-IR Spectrum E->F

Sources

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in the Phenethyl Alcohol Scaffold

The phenethyl alcohol scaffold is a fundamental structural motif found in nature and synthetic chemistry, recognized for its inherent biological activities. The parent compound, 2-phenylethanol, exhibits well-documented bacteriostatic properties, primarily by disrupting the integrity of cellular membranes and inhibiting DNA synthesis.[1][2][3] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists have increasingly turned to a powerful strategy: the selective incorporation of fluorine.

Fluorination is not merely an atomic substitution; it is a profound modification of a molecule's electronic and physical character.[4][5] The introduction of the small, highly electronegative fluorine atom can dramatically alter key physicochemical properties, including acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7][8][9] These modifications can transform a modest lead compound into a potent therapeutic candidate. This guide provides an in-depth technical exploration of the biological activities of fluorinated phenethyl alcohols, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present quantitative data and detailed experimental protocols, and offer insights into their structure-activity relationships (SAR).

Chapter 1: The Physicochemical Transformation: Why Fluorinate Phenethyl Alcohol?

The decision to fluorinate a molecule is a strategic choice aimed at optimizing its drug-like properties. The carbon-fluorine (C-F) bond, being one of the strongest in organic chemistry, imparts significant metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] This can increase the compound's half-life and bioavailability.

Furthermore, fluorine's high electronegativity creates a strong dipole moment and can lower the pKa of nearby acidic protons, influencing a molecule's ionization state at physiological pH. It can also serve as a hydrogen bond acceptor, potentially enhancing interactions with protein targets.[8] Perhaps most critically, fluorine substitution significantly modulates lipophilicity. While a single fluorine atom can increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF₃) are potent lipophilic modifiers, which can enhance a compound's ability to permeate cellular membranes—a key factor in its biological activity.[6][7]

Start Phenethyl Alcohol Scaffold Process Strategic Fluorination Start->Process pKa Altered Acidity (pKa) Process->pKa Lipo Modulated Lipophilicity (Membrane Permeability) Process->Lipo Metabolism Increased Metabolic Stability Process->Metabolism Binding Enhanced Target Binding Affinity Process->Binding Outcome Improved Biological Activity & Pharmacokinetics pKa->Outcome Lipo->Outcome Metabolism->Outcome Binding->Outcome

Figure 1: Physicochemical impact of fluorination on a parent scaffold.

Chapter 2: Potent Antimicrobial and Antifungal Activity

The primary and most studied biological activity of phenethyl alcohol derivatives is their antimicrobial effect. The parent compound is known to increase the permeability of the bacterial cell membrane, leading to the leakage of essential ions like potassium (K⁺) and the disruption of cellular homeostasis.[1][10]

Mechanism of Action: Enhancing Membrane Disruption

Fluorination significantly enhances this native activity. By increasing the lipophilicity of the phenethyl alcohol molecule, fluorine substitution facilitates more efficient partitioning into the lipid bilayer of bacterial and fungal cell membranes. This increased accumulation exacerbates membrane fluidization and destabilization, leading to more rapid and potent cell death. The mechanism is not one of specific receptor binding but rather a targeted physical disruption of the cell's primary defense. This broad-spectrum mechanism makes the development of resistance more challenging for microorganisms compared to single-target antibiotics.[10][11]

cluster_0 Bacterial Cell Membrane Lipid Bilayer Cytoplasm Cytoplasm (High K⁺) Disruption Membrane Destabilization Membrane->Disruption Accumulation Compound Fluorinated Phenethyl Alcohol Partition Partitioning into Membrane Compound->Partition Increased lipophilicity Partition->Membrane Leakage K⁺ Ion Efflux Disruption->Leakage Death Cell Death Leakage->Death

Figure 2: Proposed mechanism of antimicrobial action.
Quantitative Analysis of Antimicrobial Efficacy

The potency of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Data from studies on closely related fluorinated structures, such as fluorinated benzylphenols, demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Fluorinated Benzylphenol DerivativeStaphylococcus aureus0.5 - 3.12[12]
Fluorinated Benzylphenol DerivativeEscherichia coli1 - 16[12]
Fluorine-substituted Triaryl AlcoholStaphylococcus aureusActive[13]
Fluorine-substituted Triaryl AlcoholEscherichia coliActive[13]
Fluorine-substituted Triaryl AlcoholCandida albicansActive[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a reliable method for determining the MIC of a compound against a specific bacterial strain, following established guidelines.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Strain: Grow an overnight culture of the test organism (e.g., E. coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Media: Sterile CAMHB.

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader (OD₆₀₀).

2. Inoculum Preparation:

  • Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

4. Incubation and Analysis:

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity.

  • Optionally, read the optical density at 600 nm (OD₆₀₀) to quantify growth inhibition.

Chapter 3: Emerging Anticancer Potential

The strategic application of fluorination extends beyond antimicrobial activity into oncology. Fluorinated analogs of various scaffolds have demonstrated significant potential as anticancer agents.[7][14] The mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are dysregulated in cancer cells.

Plausible Mechanisms of Action

While direct studies on fluorinated phenethyl alcohols are emerging, data from related structures like fluorinated phenylacetic acids suggest potent cytotoxic effects against various cancer cell lines.[14] The enhanced membrane permeability conferred by fluorination may allow these compounds to better access intracellular targets. Plausible mechanisms include:

  • Induction of Apoptosis: Triggering the intrinsic or extrinsic apoptotic pathways through modulation of Bcl-2 family proteins or activation of caspases.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.[7]

Compound Fluorinated Phenethyl Alcohol Cell Cancer Cell Compound->Cell Enters cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Simplified intrinsic apoptosis pathway targeted by cytotoxic agents.
Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting a biological function. In this context, it represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated FL118 DerivativeHCT116 (Colon)Varies[7]
Fluorinated FL118 DerivativeA549 (Lung)Varies[7]
Fluorinated FL118 DerivativeHepG2 (Liver)Varies[7]
Fluorinated Phenylacetic AcidVariousPotent Activity[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

1. Preparation of Materials:

  • Cell Line: Culture the desired cancer cell line (e.g., HCT116) in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Test Compound: Prepare stock solutions in DMSO and serially dilute them in culture media.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., acidified isopropanol or DMSO).

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

3. Compound Treatment:

  • After 24 hours, remove the media and add 100 µL of media containing various concentrations of the test compound. Include a vehicle control (DMSO) and a media-only blank.

  • Incubate for another 48-72 hours.

4. Assay Development and Measurement:

  • Remove the compound-containing media.

  • Add 100 µL of fresh media and 10 µL of the MTT stock solution to each well.

  • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the media and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic fluorination of the phenethyl alcohol scaffold represents a highly promising avenue for drug discovery. By leveraging the unique physicochemical properties of fluorine, it is possible to significantly enhance the inherent biological activities of the parent molecule, leading to potent antimicrobial and potentially anticancer agents.[4][15] The mechanism of action, particularly for antimicrobial effects, appears to be a robust physical disruption of the cell membrane, which is an attractive feature for overcoming drug resistance.

Future research should focus on building a systematic structure-activity relationship library by varying the position and number of fluorine substituents on the aromatic ring. Investigating their effects on specific molecular targets in cancer and neurodegenerative diseases could unveil novel therapeutic applications.[16][17] As synthesis methods for organofluorine compounds become more sophisticated, the path from rational design to clinical application for these versatile molecules will become increasingly clear.

References

  • Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC Source: National Center for Biotechnology Information URL
  • Title: Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier Source: National Center for Biotechnology Information URL
  • Title: Fluorinated Alcohols - Organofluorine / Alfa Chemistry Source: Alfa Chemistry URL
  • Title: The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylphenols - Benchchem Source: BenchChem URL
  • Title: Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols Source: ResearchGate URL
  • Title: Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - MDPI Source: MDPI URL
  • Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed Source: PubMed URL
  • Title: The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide - Benchchem Source: BenchChem URL
  • Title: Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed Source: PubMed URL
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central Source: National Center for Biotechnology Information URL
  • Title: Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR)
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Title: Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PubMed Central Source: National Center for Biotechnology Information URL
  • Title: Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed Source: PubMed URL
  • Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed Source: PubMed URL

Sources

The Strategic Utility of 4-Fluorophenethyl Alcohol in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Importance of Fluorinated Building Blocks

In the intricate tapestry of modern chemical synthesis and drug discovery, the judicious selection of starting materials and intermediates is a critical determinant of success. Among the vast arsenal of available synthons, fluorinated organic compounds have carved out a unique and indispensable niche. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence a compound's physicochemical properties, metabolic stability, and biological activity. This guide is dedicated to a particularly versatile and valuable building block: 4-fluorophenethyl alcohol. While seemingly a simple molecule, its combination of a fluorine-substituted aromatic ring and a reactive primary alcohol functional group makes it a powerful tool in the hands of the discerning researcher. This document is intended for scientists and drug development professionals, offering a deep dive into the core properties, synthesis, and, most importantly, the diverse research applications of this compound. We will move beyond mere recitation of facts to explore the underlying rationale for its use and provide practical, actionable insights to fuel your next breakthrough.

Core Physicochemical and Safety Profile

A comprehensive understanding of a reagent's fundamental characteristics is the cornerstone of its effective and safe utilization in any research endeavor. 4-Fluorophenethyl alcohol, systematically named 2-(4-fluorophenyl)ethanol, possesses a unique set of properties conferred by its structure. The presence of a fluorine atom on the phenyl ring significantly impacts its electronic nature and in vivo stability, while the terminal hydroxyl group serves as a versatile anchor for a multitude of chemical transformations.

Table 1: Physicochemical Properties of 4-Fluorophenethyl Alcohol

PropertyValue
CAS Number 7589-27-7[1]
Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
Appearance Clear, colorless liquid
Boiling Point 110 °C at 20 mmHg[1]
Density 1.121 g/mL at 25 °C
Refractive Index n20/D 1.507 (lit.)
Solubility Soluble in common organic solvents (e.g., THF, CH2Cl2, Ethyl Acetate)

The highly electronegative fluorine atom introduces a significant dipole moment and can enhance the metabolic stability of derivative compounds by blocking potential sites of oxidative metabolism on the aromatic ring. The carbon-fluorine bond is exceptionally strong, contributing to the overall robustness of molecules that incorporate this moiety.

Table 2: GHS Hazard and Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H227: Combustible liquid[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

Synthesis and Derivatization: A Practical Approach

The utility of 4-fluorophenethyl alcohol is intrinsically linked to its accessibility via synthesis and its adaptability in subsequent chemical modifications.

Synthesis of 4-Fluorophenethyl Alcohol

A prevalent and efficient laboratory-scale synthesis involves the reduction of 4-fluorophenylacetic acid.

Experimental Protocol: Reduction of 4-Fluorophenylacetic Acid with LiAlH4

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: A solution of 4-fluorophenylacetic acid in anhydrous THF is added dropwise to the stirred LiAlH4 suspension at 0 °C. The rate of addition must be carefully controlled to manage the exothermic nature of the reaction.

  • Reaction Progression: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the complete reduction of the carboxylic acid. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Quenching: The reaction is cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water, all while maintaining cooling with an ice bath. This procedure is critical for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford pure 4-fluorophenethyl alcohol.

Rationale for Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: LiAlH4 is a highly reactive hydride donor that reacts violently with water. The exclusion of atmospheric moisture is paramount to prevent its decomposition and ensure efficient reduction.

  • Controlled Addition at 0 °C: The reaction of LiAlH4 with a protic acid like a carboxylic acid is highly exothermic and liberates hydrogen gas. Slow addition at reduced temperature mitigates the risk of an uncontrolled reaction.

  • Careful Quenching Procedure: The specific sequence of water and NaOH addition is designed to safely neutralize the reactive LiAlH4 and to generate a granular precipitate of aluminum salts that facilitates their removal by filtration, as opposed to a gelatinous precipitate that can be difficult to handle.

Diagrammatic Representation of Synthesis

Caption: Synthesis of 4-Fluorophenethyl Alcohol via Reduction.

Key Derivatization Pathways

The primary alcohol functionality of 4-fluorophenethyl alcohol is a gateway to a diverse range of chemical transformations, enabling its incorporation into more complex and functional molecules.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or base-catalyzed conditions yields esters. The Fischer esterification, a classic acid-catalyzed reaction with a carboxylic acid and an alcohol, is a common method.[4][5][6][7]

  • Oxidation: Selective oxidation of the primary alcohol can afford either the corresponding aldehyde (4-fluorophenylacetaldehyde) or the carboxylic acid (4-fluorophenylacetic acid). The choice of oxidant is critical; for instance, a TEMPO/IBD system is known for the selective oxidation of primary alcohols to aldehydes without over-oxidation.[8]

  • Etherification: Formation of ethers can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

  • Halogenation: The hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a halide. Alternatively, direct conversion to the corresponding alkyl halide can be achieved using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Diagram of Derivatization Pathways

G cluster_derivatization Key Derivatization Reactions Start 4-Fluorophenethyl Alcohol Ester Ester Start->Ester Esterification Aldehyde Aldehyde Start->Aldehyde Selective Oxidation Ether Ether Start->Ether Etherification Alkyl_Halide Alkyl Halide Start->Alkyl_Halide Halogenation Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Major synthetic transformations of 4-fluorophenethyl alcohol.

Potential Research Applications

The true value of 4-fluorophenethyl alcohol is realized in its application as a key building block in the synthesis of novel molecules with potential therapeutic, agrochemical, or material science applications.

Medicinal Chemistry and Drug Discovery

The 4-fluorophenethyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation can favorably modulate a molecule's pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (target binding) properties.

  • Neuropharmacology: The phenethylamine core is a well-established pharmacophore for a variety of central nervous system (CNS) targets. The addition of a fluorine atom can enhance metabolic stability and brain penetration, crucial attributes for CNS-active drugs. Research into fluorinated phenethylamines has explored their potential as psychoactive compounds and as probes for understanding neurotransmitter systems.[9][10][11]

  • Oncology: Fluorine substitution is a widely employed strategy in the design of anti-cancer agents to improve their metabolic stability and, consequently, their in vivo efficacy.

  • Cardiovascular and Metabolic Diseases: The structural and electronic properties of the 4-fluorophenethyl group make it an attractive component in the design of molecules targeting cardiovascular and metabolic pathways.

Agrochemicals

Similar to its role in pharmaceuticals, 4-fluorophenethyl alcohol can serve as a precursor for the synthesis of novel pesticides and herbicides. The fluorine atom can enhance the biological activity and environmental persistence of these agrochemicals.

Materials Science

The unique electronic properties imparted by the fluorine atom make derivatives of 4-fluorophenethyl alcohol interesting candidates for the development of advanced materials, including liquid crystals, polymers, and other functional materials.

Metabolic and Toxicological Considerations

From a toxicological perspective, 4-fluorophenethyl alcohol is classified as a combustible liquid that causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment should be used when handling this compound.

Conclusion and Future Perspectives

4-Fluorophenethyl alcohol represents a versatile and strategically important building block in modern chemical research. Its straightforward synthesis and the reactivity of its primary alcohol group provide a facile entry point for its incorporation into a diverse array of molecular architectures. The presence of the fluorine atom confers unique and often advantageous properties to the resulting molecules, particularly in the realm of medicinal chemistry. As our ability to rationally design molecules with specific biological functions continues to advance, the demand for well-characterized and versatile fluorinated synthons like 4-fluorophenethyl alcohol is set to increase. This guide has aimed to provide a comprehensive and practical overview to empower researchers to fully leverage the potential of this valuable compound in their scientific pursuits.

References

  • Charlon, C., & Luu-Duc, C. (1986). Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods. Annales pharmaceutiques francaises, 44(2), 123–132.
  • ResearchGate. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

  • El-Gendy, M. A., & El-Sherbeny, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(32), 18953–18975.
  • Ducret, P., Kolaczynska, K., Trachsel, D., & Luethi, D. (2022). Fluorine in psychedelic phenethylamines. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 60, 69–83.
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  • Organic Syntheses. Oxidation of Alcohols to Aldehydes with Iodosobenzene Diacetate and Catalytic TEMPO. [Link]

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  • University of Amsterdam. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

  • YouTube. TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Link]

  • Google Patents. R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • Martin, J. W., Mabury, S. A., & O'Brien, P. J. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemico-biological interactions, 155(3), 165–180.
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Safety and handling of 4-Fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Fluorophenethyl Alcohol for Research and Development Professionals

Executive Summary

4-Fluorophenethyl alcohol (CAS: 7589-27-7), a key fluorinated building block, is increasingly utilized in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[1][2] Its unique properties necessitate a robust understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Fluorophenethyl alcohol, grounded in established safety principles. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physical data for 4-Fluorophenethyl alcohol are summarized below. The flash point of 86°C classifies it as a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[1]

PropertyValueSource
IUPAC Name 2-(4-fluorophenyl)ethanol[3]
Synonyms 4-Fluorophenethyl alcohol, 4-fluorophenylethanol[3]
CAS Number 7589-27-7[1]
EC Number 231-499-5[1]
Molecular Formula C₈H₉FO[3][4]
Molecular Weight 140.15 g/mol [1]
Density 1.121 g/mL at 25 °C[1][2]
Flash Point 86 °C (186.8 °F) - closed cup[1]
Refractive Index n20/D 1.507[1][2]
Stability Stable under normal conditions[5]

Hazard Analysis and Toxicological Profile

4-Fluorophenethyl alcohol is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these hazards is critical to appreciating the causality behind the recommended safety protocols. Exposure can lead to moderate to severe health effects, necessitating the stringent use of personal protective equipment and engineering controls.

Hazard ClassGHS CodeDescriptionToxicological Implication & Rationale for Caution
Acute Toxicity, OralH302Harmful if swallowedIngestion can lead to systemic toxic effects. Accidental ingestion via contaminated hands is a primary risk.
Acute Toxicity, DermalH312Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic toxicity. This mandates the use of appropriate chemical-resistant gloves.
Skin IrritationH315Causes skin irritationDirect contact can cause localized inflammation, redness, and dermatitis. Prolonged contact should be avoided.
Eye IrritationH319Causes serious eye irritationSplashes pose a significant risk, potentially causing serious, though not irreversible, eye damage. Chemical splash goggles are essential.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationInhalation of vapors or aerosols can irritate the nose, throat, and lungs. All handling should be performed in a well-ventilated area, preferably a fume hood.

Source: Aggregated GHS information from multiple notifications.[3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls and is supplemented by diligent use of appropriate PPE.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to 4-Fluorophenethyl alcohol vapors is through engineering solutions.

  • Chemical Fume Hood: All procedures that may generate aerosols or vapors, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6][7] This is the most critical engineering control to prevent respiratory exposure.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6][8]

  • Safety Infrastructure: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is required for all personnel handling 4-Fluorophenethyl alcohol, even when using engineering controls.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash-resistant safety goggles with side protection. A face shield should be worn over goggles during procedures with a high risk of splashing.[7][9]Protects against direct liquid splashes, which can cause serious eye irritation (H319).[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[7][10]Prevents skin contact, which can cause irritation (H315) and systemic harm (H312).[3]
Skin & Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, closed-toe footwear are mandatory.[7]Minimizes the area of exposed skin, protecting against accidental splashes and contact.
Respiratory Protection Typically not required when work is conducted within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a multi-purpose combination respirator cartridge is recommended.Protects against inhalation of vapors, which may cause respiratory tract irritation (H335).[3]

Standard Operating Procedures for Handling and Storage

Adherence to a validated, step-by-step protocol is essential for minimizing risk during routine laboratory operations.

Detailed Protocol: Weighing and Preparing a Solution
  • Pre-Operation Safety Check: Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an emergency eyewash station and safety shower are unobstructed.

  • Don PPE: Put on all required PPE as detailed in Section 3.2, ensuring gloves are pulled over the cuffs of the lab coat.

  • Preparation: Place all necessary equipment (beakers, stir bars, spatula, wash bottle with solvent) inside the fume hood before introducing the chemical. This minimizes air turbulence.

  • Chemical Transfer: Carefully open the 4-Fluorophenethyl alcohol container inside the fume hood. Use a clean spatula or pipette to transfer the approximate required amount to a tared weighing vessel.

  • Weighing: Close the primary container. Weigh the substance. If using an analytical balance outside the hood, ensure the weighing vessel is securely capped before removal.

  • Dissolution: Return the weighing vessel to the fume hood. Slowly add the solvent to the vessel, stirring gently to dissolve the compound and prevent splashing.

  • Cleanup: Rinse any contaminated reusable equipment (e.g., spatula) with a small amount of solvent, collecting the rinsate as hazardous waste. Wipe down the work surface within the fume hood.

  • Post-Handling: Securely cap the prepared solution. Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[7][11]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[5][7][8]

  • Container: Keep the container tightly closed to prevent the release of vapors.[5][8]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these materials can cause vigorous, potentially hazardous reactions.[5][6]

  • Classification: Store in a cabinet designated for combustible liquids, in accordance with local fire codes.[1]

Comprehensive Safe Handling Workflow

The following diagram illustrates the complete lifecycle for handling 4-Fluorophenethyl alcohol in a research setting, from initial planning to final disposal.

Safe_Handling_Workflow Workflow for Safe Handling of 4-Fluorophenethyl Alcohol cluster_emergency Constant Requirement A 1. Pre-Handling - Conduct Risk Assessment - Review SDS - Verify Fume Hood Certification B 2. PPE Selection & Donning - Chemical Goggles - Nitrile Gloves - Lab Coat A->B Proceed if safe G 7. Emergency Preparedness - Know Location of Eyewash/Shower - Have Spill Kit Ready C 3. Chemical Handling (Inside Chemical Fume Hood) - Weighing & Transfer - Solution Preparation - Reaction Setup B->C Enter work area D 4. Temporary Storage - Tightly Sealed Container - Clearly Labeled - Away from Incompatibles C->D Store unused material E 5. Post-Handling - Decontaminate Work Area - Doff PPE Correctly C->E After task completion D->C Retrieve for re-use F 6. Waste Management - Segregate Halogenated Waste - Use Labeled, Sealed Containers E->F Dispose of contaminated items

Caption: A step-by-step workflow for the safe handling of 4-Fluorophenethyl alcohol.

Emergency Response Protocols

Immediate and correct action during an emergency is vital to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or you feel unwell, seek medical attention.[6][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[6][11]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6][11]

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Control Ignition: Remove all sources of ignition from the area.[5][6]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a commercial sorbent.[5][6][8]

  • Collect: Carefully sweep or scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[5][6][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Waste Management and Disposal

All waste containing 4-Fluorophenethyl alcohol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Classification: Waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[8]

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Specifically, it should be designated for halogenated organic waste.

  • Disposal: Dispose of the waste through a licensed environmental disposal contractor.[5][8][12] Do not dispose of it down the drain or in general trash.[8]

References

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Introduction: Understanding the Profile of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the GHS Hazard Classification of 4-Fluorophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

4-Fluorophenethyl alcohol (CAS: 7589-27-7, Formula: C₈H₉FO) is an important fluorinated building block in synthetic organic chemistry.[1][2] Its utility in the synthesis of novel pharmaceutical compounds and other advanced materials makes a thorough understanding of its hazard profile essential for ensuring laboratory safety and regulatory compliance. This guide provides a detailed analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Fluorophenethyl alcohol, moving beyond a simple listing of hazards to explain the scientific basis for each classification. This approach is critical for professionals who must not only handle the material safely but also understand its intrinsic properties for risk assessment in complex experimental designs.

Physicochemical Identity

A clear understanding of a substance's physical and chemical properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 7589-27-7[1][2]
Molecular Formula C₈H₉FO[1][3]
Molecular Weight 140.15 g/mol [1]
Appearance Clear colorless liquid[2]
Density 1.121 g/mL at 25 °C[2]
Boiling Point ~213 °C at 760 mmHg[4]
Flash Point 86 °C (186.8 °F) - closed cup

Aggregated GHS Hazard Classification

The GHS classifications for 4-Fluorophenethyl alcohol are derived from aggregated data submitted by multiple companies to the ECHA (European Chemicals Agency) C&L Inventory.[1] This consolidated view provides a comprehensive hazard profile.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Acute Toxicity (Oral)Category 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin
STOT - Single ExposureCategory 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation
Flammable LiquidsCategory 4NoneWarningH227: Combustible liquid

Note: Classifications for Acute Toxicity and STOT-SE are reported by a subset of notifiers but are included here for a complete risk assessment.[1]

Core Hazard Analysis: The Basis for Classification

This section details the scientific criteria behind the assigned GHS classifications, providing the rationale necessary for informed risk management.

Skin Irritation - Category 2

The classification of 4-Fluorophenethyl alcohol as "Skin Irritant Category 2" (H315) is indicated by 100% of the notifications to the ECHA C&L inventory.[1] This classification is applied to substances that produce reversible skin damage.[5]

Causality and Experimental Validation: The determination of skin irritation potential is typically made using standardized protocols, such as OECD Test Guideline 404. In such a study, the substance is applied to the skin of test animals for a defined period (e.g., up to 4 hours). The classification in Category 2 is warranted if the substance causes significant inflammation, such as specified mean scores for erythema (redness) or edema (swelling), that is fully reversible within a 14-day observation period.[5] The choice of this protocol provides a self-validating system by using standardized scoring and observation windows to differentiate between mild, moderate (Category 2), and corrosive effects.

Serious Eye Irritation - Category 2A

This is the most consistently reported health hazard, with 100% of notifiers classifying the substance as "Eye Irritant Category 2A" (H319).[1] This category is for substances that cause serious eye irritation with effects that are fully reversible within a 21-day observation period.[6][7]

Causality and Experimental Validation: The GHS framework employs a tiered approach to evaluate eye irritation, prioritizing existing human and animal data.[5][7] Lacking human data, classification relies on animal studies (e.g., OECD Test Guideline 405).

For a Category 2A classification, animal studies would need to show positive responses in at least 2 of 3 tested animals for criteria such as corneal opacity, iritis, or conjunctival redness and edema, which are not fully reversed within 7 days but are resolved by day 21.[7][8][9] The persistence of irritation beyond 7 days distinguishes Category 2A from the milder Category 2B.[7][8]

Acute Toxicity - Category 4 (Oral & Dermal)

A smaller percentage of ECHA notifications (14.3%) classify this compound as "Acute Toxicity Category 4" for both oral (H302) and dermal (H312) routes.[1] This suggests that while not universally reported, there is evidence indicating the potential for harm upon acute exposure. Category 4 encompasses substances with an oral LD₅₀ between 300 and 2000 mg/kg or a dermal LD₅₀ between 1000 and 2000 mg/kg.[10][11]

Trustworthiness of Classification: The discrepancy in reporting may stem from different data sources or interpretations available to the notifiers. For researchers, the most prudent approach is to adopt the more conservative classification. Therefore, 4-Fluorophenethyl alcohol should be handled as a substance that is harmful if swallowed or if it comes into contact with the skin.

Specific Target Organ Toxicity - Single Exposure (STOT-SE) - Category 3

Approximately 28.6% of notifiers include the classification "STOT-SE Category 3" (H335), specifically for respiratory tract irritation.[1] This hazard class covers transient, non-lethal effects on target organs following a single exposure.[6] Respiratory irritation is a common Category 3 effect, indicating that inhalation of vapors or aerosols may cause discomfort and inflammation of the respiratory passages.

Safe Handling and Risk Mitigation Protocols

A proper GHS classification directly informs the necessary safety protocols in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Due to the Category 2A eye irritation hazard, chemical safety goggles or a face shield are mandatory.

  • Skin Protection: To prevent skin irritation (Category 2) and potential dermal toxicity (Category 4), chemically resistant gloves (e.g., nitrile) must be worn. A lab coat is required to protect street clothes and underlying skin.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors and prevent respiratory irritation (STOT-SE 3).[12]

Storage and Handling:

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] As a combustible liquid (Flash Point 86 °C), it should be kept away from heat, sparks, and open flames.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only non-sparking tools and take precautionary measures against static discharge.[12]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[13]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical advice.[13]

GHS Labeling Workflow

The GHS process translates complex toxicological data into clear, standardized hazard communication elements.

Conclusion

4-Fluorophenethyl alcohol is a valuable chemical intermediate with a well-defined, moderate hazard profile. The primary, consistently reported hazards are skin and serious eye irritation (Category 2 and 2A, respectively). Evidence also supports classification as a Category 4 acute toxicant and a combustible liquid. By understanding the basis for these GHS classifications, researchers and drug development professionals can implement targeted safety protocols, ensuring the safe handling of this compound and fostering a culture of safety and regulatory adherence in the laboratory.

References

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The Solubility Profile of 4-Fluorophenethyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Fluorophenethyl alcohol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and a practical framework for its experimental determination. In the dynamic landscape of pharmaceutical and chemical research, a thorough grasp of a compound's solubility is paramount for successful formulation, synthesis, and biological application.

Understanding the Molecular Landscape of 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol (C8H9FO) is a versatile building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals for its ability to introduce fluorine into target molecules, often enhancing biological activity.[1] Its solubility characteristics are dictated by its molecular structure, which features a combination of polar and non-polar regions.

The molecule consists of a fluorinated benzene ring, a two-carbon ethyl chain, and a terminal hydroxyl group.[2] The fluorine atom, being highly electronegative, and the hydroxyl (-OH) group introduce polarity to the molecule. The hydroxyl group is of particular significance as it can act as both a hydrogen bond donor and acceptor. Conversely, the benzene ring and the ethyl chain constitute a non-polar, hydrophobic region. This amphiphilic nature suggests that the solubility of 4-Fluorophenethyl alcohol will be highly dependent on the properties of the chosen solvent.

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This rule posits that a solute will dissolve best in a solvent that has a similar polarity.[3] For 4-Fluorophenethyl alcohol, we can anticipate its solubility in various organic solvents based on this principle.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can engage in hydrogen bonding. Given the hydroxyl group of 4-Fluorophenethyl alcohol, strong solute-solvent interactions through hydrogen bonding are expected, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have polar bonds but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. The polarity of these solvents will interact favorably with the polar regions of 4-Fluorophenethyl alcohol, suggesting good solubility, though perhaps slightly less than in polar protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The non-polar aromatic ring and ethyl chain of 4-Fluorophenethyl alcohol will interact favorably with these solvents. However, the polar hydroxyl group may limit complete miscibility.

The interplay of these factors is visually represented in the following diagram:

G cluster_solute 4-Fluorophenethyl Alcohol cluster_solvents Organic Solvents Solute C8H9FO PolarGroup Hydroxyl (-OH) Fluorine (-F) Solute->PolarGroup Polar Nature NonPolarGroup Aromatic Ring Ethyl Chain Solute->NonPolarGroup Non-Polar Nature PolarProtic Polar Protic (e.g., Ethanol) PolarGroup->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone) PolarGroup->PolarAprotic Moderate Interaction (Dipole-Dipole) NonPolar Non-Polar (e.g., Hexane) PolarGroup->NonPolar Weak Interaction NonPolarGroup->PolarProtic Weak Interaction NonPolarGroup->NonPolar Strong Interaction (van der Waals)

Caption: Intermolecular interactions governing the solubility of 4-Fluorophenethyl alcohol.

Experimental Determination of Solubility: A Practical Protocol

In the absence of extensive published data, the experimental determination of solubility is a critical step. The following protocol outlines a robust method for quantifying the solubility of 4-Fluorophenethyl alcohol in a range of organic solvents.

Materials and Equipment
  • 4-Fluorophenethyl alcohol (purity ≥ 97%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Fluorophenethyl alcohol into a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.[4]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • For finely dispersed solids, centrifugation can be employed to facilitate phase separation.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 4-Fluorophenethyl alcohol.

    • Prepare a calibration curve using standard solutions of 4-Fluorophenethyl alcohol of known concentrations in the respective solvent.

  • Calculation of Solubility:

    • Calculate the concentration of 4-Fluorophenethyl alcohol in the saturated solution from the analytical results, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow:

G A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-48h) A->B C 3. Phase Separation (Settling/Centrifugation) B->C D 4. Withdraw & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantitative Analysis (HPLC/GC) E->F G 7. Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of 4-Fluorophenethyl alcohol.

Predicted Solubility Profile and Data Interpretation

Based on the theoretical principles, a predicted qualitative solubility profile for 4-Fluorophenethyl alcohol in common organic solvents is presented in the table below. This table serves as a hypothesis to be validated by the experimental protocol described above.

Solvent ClassExample SolventPredicted SolubilityPrimary Interaction
Polar ProticMethanol, EthanolHighHydrogen Bonding
Polar AproticAcetone, DMSOGood to ModerateDipole-Dipole
Non-PolarHexane, TolueneLow to Moderatevan der Waals

When interpreting the experimental data, it is crucial to consider the potential for polymorphism in the solid state of 4-Fluorophenethyl alcohol, as different crystalline forms can exhibit different solubilities. Additionally, temperature is a critical factor, as solubility generally increases with temperature.[4]

Conclusion and Future Perspectives

References

  • Vertex AI Search.
  • Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. Solubility of Organic Compounds.
  • Vertex AI Search. The factors that influence solubility in perfluoroalkane solvents | Request PDF.
  • Vertex AI Search. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Vertex AI Search. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
  • ChemicalBook. 4-Fluorophenethyl alcohol | 7589-27-7.
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  • ACS Publications.
  • Chem-Impex. 4-Fluorobenzyl alcohol.
  • Sigma-Aldrich. 4-Fluorophenethyl alcohol 97 7589-27-7.
  • Gsrs. 4-FLUOROPHENETHYL ALCOHOL.
  • PubMed.
  • Cheméo. Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3).
  • Stack Exchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?.
  • Semantic Scholar. Solubility of KF in four organic solvents and thermodynamic dissolution functions.
  • Chemsrc. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7.
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  • ChemicalBook. 4-Fluorophenethyl alcohol CAS#: 7589-27-7.
  • PubChem. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068.
  • Erowid. Common Organic Solvents: Table of Properties1,2,3.
  • University of Minnesota. Properties of Common Organic Solvents.

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The Stability of 4-Fluorophenethyl Alcohol: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorophenethyl alcohol, a fluorinated aromatic compound, is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity under diverse environmental conditions is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive analysis of the stability of 4-Fluorophenethyl alcohol under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. By elucidating its degradation pathways and outlining robust analytical methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for formulation development, stability-indicating method development, and regulatory submissions.

The inclusion of a fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[1] However, this substitution also alters its electronic properties, potentially impacting its degradation profile compared to its non-fluorinated analog, phenethyl alcohol. Understanding these nuances is crucial for predicting and mitigating stability issues during the drug development lifecycle.

Predicted Stability Profile of 4-Fluorophenethyl Alcohol

Based on the chemical structure of 4-Fluorophenethyl alcohol and stability data from structurally related compounds, a general stability profile can be predicted. The primary alcohol group is a potential site for oxidation, while the aromatic ring and the carbon-fluorine bond may be susceptible to photolytic degradation. The molecule is expected to be relatively stable to hydrolysis under neutral conditions, but degradation may be accelerated under strongly acidic or basic conditions, especially at elevated temperatures.

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] For 4-Fluorophenethyl alcohol, a comprehensive forced degradation study should encompass the following conditions:

  • Hydrolytic Stability: Exposure to acidic, basic, and neutral aqueous solutions across a range of temperatures.

  • Oxidative Stability: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photostability: Exposure to light sources simulating both sunlight and artificial light conditions.

  • Thermal Stability: Subjecting the solid and solution forms to elevated temperatures.

The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify the primary degradation products without generating secondary or overly complex degradation profiles.[4]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies on 4-Fluorophenethyl alcohol.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 4-F-Phenethyl Alcohol (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Photo Photolysis (ICH Q1B conditions) Stock_Solution->Photo Thermal Thermal Stress (e.g., 80°C, solid & solution) Stock_Solution->Thermal Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC_Analysis HPLC-UV/DAD Analysis Dilute->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis caption Figure 1: Experimental workflow for forced degradation. Acid_Degradation Parent 4-Fluorophenethyl Alcohol Intermediate Protonated Alcohol Parent->Intermediate H+ Product 4-Fluorostyrene Intermediate->Product -H2O caption Figure 2: Predicted acid-catalyzed dehydration.

Caption: Figure 2: Predicted acid-catalyzed dehydration.

Stability under Basic and Neutral Conditions

4-Fluorophenethyl alcohol is anticipated to be relatively stable under neutral and alkaline conditions at ambient temperature. Prolonged exposure to a strong base at high temperatures might lead to minor, yet-to-be-identified degradation products. [5]

Experimental Protocol for Hydrolytic Stability
  • Preparation of Solutions: Prepare solutions of 4-Fluorophenethyl alcohol (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 6, 12, 24, and 48 hours). [5]3. Sample Neutralization: Prior to analysis, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Stability

The primary alcohol moiety in 4-Fluorophenethyl alcohol is a prime target for oxidation. The expected degradation products are the corresponding aldehyde and carboxylic acid.

Predicted Degradation Pathway under Oxidative Stress

Oxidation of 4-Fluorophenethyl alcohol is expected to proceed sequentially, first to 4-fluorophenylacetaldehyde and then to 4-fluorophenylacetic acid. Hydrogen peroxide is a commonly used oxidizing agent for these studies. [6][7]

Oxidation_Pathway Parent 4-Fluorophenethyl Alcohol Aldehyde 4-Fluorophenylacetaldehyde Parent->Aldehyde [O] Acid 4-Fluorophenylacetic Acid Aldehyde->Acid [O] caption Figure 3: Predicted oxidative degradation pathway.

Caption: Figure 3: Predicted oxidative degradation pathway.

Experimental Protocol for Oxidative Degradation
  • Preparation of Solution: Prepare a solution of 4-Fluorophenethyl alcohol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) and keep the mixture at room temperature, protected from light. Collect samples at various time points. [6]3. Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Photostability

Fluorinated aromatic compounds can be susceptible to photolytic degradation. The high energy of UV light can induce cleavage of the carbon-fluorine bond or other transformations in the molecule.

Predicted Photodegradation Pathways

Exposure to UV light could potentially lead to several degradation pathways, including:

  • Defluorination: Cleavage of the C-F bond to form fluoride ions and other aromatic products.

  • Oxidation: Photo-oxidation of the alcohol group.

  • Dimerization and Polymerization: Formation of larger molecules.

Experimental Protocol for Photostability Testing
  • Sample Preparation: Expose the solid drug substance and a solution of 4-Fluorophenethyl alcohol to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze the samples by HPLC to quantify any degradation and by LC-MS to identify the photoproducts.

Thermal Stability

Thermal degradation studies are crucial to determine the stability of the drug substance during manufacturing (e.g., drying) and long-term storage.

Predicted Thermal Degradation

Based on computational studies of 2-phenylethanol, the primary thermal degradation pathway is likely to be dehydration to form 4-fluorostyrene, especially at higher temperatures. [8][9]For the solid-state, other degradation pathways may become relevant.

Experimental Protocol for Thermal Degradation
  • Solid-State: Place a known amount of solid 4-Fluorophenethyl alcohol in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period. [6]2. Solution-State: Prepare a solution of 4-Fluorophenethyl alcohol in a suitable solvent and heat it under reflux.

  • Analysis: Analyze the samples for any degradation using a stability-indicating HPLC method.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of 4-Fluorophenethyl alcohol. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the method of choice for quantification.

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase Acetonitrile:Water (gradient)Allows for the elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for good peak shape and resolution.
Detection UV at 220 nmWavelength at which the phenyl ring shows strong absorbance.
Column Temp. 30°CEnsures reproducible retention times.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [10]

Summary of Predicted Degradation Products

Stress ConditionPredicted Primary Degradation Product(s)
Acidic Hydrolysis 4-Fluorostyrene
Basic Hydrolysis Likely stable, minor unidentified products possible
Oxidation 4-Fluorophenylacetaldehyde, 4-Fluorophenylacetic Acid
Photolysis Defluorinated products, oxidized products, dimers
Thermal 4-Fluorostyrene

Conclusion

This technical guide provides a comprehensive framework for assessing the stability of 4-Fluorophenethyl alcohol. While the compound is expected to exhibit reasonable stability under ambient conditions, it is susceptible to degradation under forced hydrolytic, oxidative, photolytic, and thermal stress. The predicted degradation pathways primarily involve the primary alcohol group and the aromatic ring. A thorough understanding of these degradation pathways, coupled with the implementation of robust stability-indicating analytical methods, is critical for the successful development of safe and effective pharmaceutical products containing this important building block. The experimental protocols and analytical methods outlined herein provide a solid foundation for researchers to design and execute their stability studies in accordance with regulatory expectations.

References

  • PubMed. (n.d.). Enhanced biotransformation of 2-phenylethanol with ethanol oxidation in a solid-liquid two-phase system by active dry yeast. [Link]

  • PubMed. (2004). Efficient oxidation of alcohols by a 2-phenylethanol-degrading Brevibacterium sp. [Link]

  • RSC Publishing. (n.d.). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. [Link]

  • ACS Publications. (2018). Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization. [Link]

  • ResearchGate. (2025). Thermal decomposition of 2-phenylethanol: A computational study on mechanism. [Link]

  • ResearchGate. (n.d.). Shock Tube Experimental and Theoretical Study on the Thermal Decomposition of 2-Phenylethanol. [Link]

  • ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. [Link]

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  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • PMC. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. [Link]

  • PubMed. (n.d.). Biologically stable [(18)F]-labeled benzylfluoride derivatives. [Link]

  • Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • PMC. (n.d.). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. [Link]

  • OENO One. (n.d.). Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation. [Link]

  • PMC. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • PMC. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. [Link]

  • Semantic Scholar. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. [Link]

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Methodological & Application

Synthesis of 4-Fluorophenethyl Alcohol from 4-Fluorophenylacetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluorophenethyl Alcohol in Modern Drug Discovery

4-Fluorophenethyl alcohol is a critical building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its strategic incorporation into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The fluorine atom, a bioisostere of the hydrogen atom, imparts unique electronic properties without a significant increase in steric bulk, making it a favored substituent in medicinal chemistry.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-fluorophenethyl alcohol via the reduction of 4-fluorophenylacetic acid, a readily available starting material.[3][4] We will delve into two robust and widely employed reduction methodologies, offering insights into their mechanisms, practical execution, and safety considerations to empower researchers in their drug development endeavors.

Chemical Transformation: A Mechanistic Perspective on Carboxylic Acid Reduction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carbonyl group. Two of the most effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes. While both achieve the desired transformation, their mechanisms, selectivity, and handling requirements differ significantly.

Mechanism of Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[5][6] The reaction proceeds through a multi-step mechanism:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas.[7][8]

  • Coordination and Hydride Attack: The aluminum center of LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl group towards nucleophilic attack. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.[9]

  • Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an aluminum-oxygen species to form an aldehyde. This aldehyde is highly reactive and is immediately reduced further.[5][7]

  • Second Hydride Attack: A second equivalent of hydride attacks the aldehyde carbonyl, forming an alkoxide intermediate.[8]

  • Workup: The reaction is quenched with an aqueous acid workup to protonate the alkoxide, yielding the primary alcohol.[7]

Mechanism of Reduction with Borane (BH₃)

Borane, often used as a complex with tetrahydrofuran (BH₃-THF), is a more selective reducing agent that readily reduces carboxylic acids while being less reactive towards other functional groups like esters.[10][11] The mechanism is distinct from that of LiAlH₄:

  • Acoxyborane Formation: The reaction begins with the formation of an acyloxyborane intermediate through the reaction of the carboxylic acid with borane. This step is driven by the release of hydrogen gas.[12]

  • Intramolecular Hydride Transfer: A key feature of the borane reduction is the intramolecular delivery of hydride from the boron to the carbonyl carbon. This proceeds through a cyclic transition state.[13]

  • Formation of a Borate Ester: After a series of hydride transfers from additional borane molecules, a trialkoxyborane (borate ester) is formed.[10]

  • Hydrolysis: The borate ester is then hydrolyzed during the workup step to liberate the primary alcohol.[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-fluorophenethyl alcohol from 4-fluorophenylacetic acid using both Lithium Aluminum Hydride and Borane-THF complex.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for small to medium-scale synthesis where high reactivity is desired.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluorophenylacetic acid≥98%e.g., Sigma-Aldrich[4]
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFe.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Diethyl ether (anhydrous)
Hydrochloric acid (HCl)2 M aqueous solution
Sodium sulfate (anhydrous)
Round-bottom flask (dried)
Reflux condenser (dried)
Magnetic stirrer and stir bar
Dropping funnel (dried)
Ice-water bath
Separatory funnel
Rotary evaporator

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[14][15][16] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[14][17]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[15][17]

  • Ensure a Class D fire extinguisher or dry sand is readily available.[14]

  • The quenching procedure must be performed slowly and with extreme caution in an ice bath to control the exothermic reaction.[16]

Workflow Diagram:

LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification prep1 Dissolve 4-fluorophenylacetic acid in anhydrous THF prep2 Cool solution to 0 °C (ice-water bath) prep1->prep2 reac1 Slowly add LiAlH₄ solution via dropping funnel prep2->reac1 reac2 Stir at 0 °C for 30 min reac1->reac2 reac3 Warm to room temperature and stir for 2-4 hours reac2->reac3 work1 Cool to 0 °C and cautiously quench with water, then NaOH reac3->work1 work2 Extract with diethyl ether work1->work2 work3 Dry organic layer with Na₂SO₄ work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for the LiAlH₄ reduction of 4-fluorophenylacetic acid.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-fluorophenylacetic acid (e.g., 5.0 g, 32.4 mmol).

    • Dissolve the acid in anhydrous THF (100 mL).

    • Cool the flask to 0 °C using an ice-water bath.

  • Reduction:

    • Slowly add a 1.0 M solution of LiAlH₄ in THF (e.g., 48.6 mL, 48.6 mmol, 1.5 equivalents) to the stirred solution via the dropping funnel over a period of 30-45 minutes. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C with an ice-water bath.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Slowly and carefully add water (e.g., 1.8 mL) dropwise to quench the excess LiAlH₄.

    • Next, add 15% aqueous sodium hydroxide solution (e.g., 1.8 mL) dropwise, followed by water (e.g., 5.4 mL). A white precipitate of aluminum salts will form.

    • Stir the resulting slurry at room temperature for 30 minutes.

    • Filter the solid salts through a pad of Celite® and wash the filter cake with diethyl ether (3 x 50 mL).

    • Combine the filtrate and washes in a separatory funnel.

    • Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure 4-fluorophenethyl alcohol.[18]

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)

This protocol offers a milder and more selective alternative to the LiAlH₄ reduction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluorophenylacetic acid≥98%e.g., Sigma-Aldrich[4]
Borane-tetrahydrofuran complex1.0 M solution in THFe.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Methanol
Diethyl ether
Hydrochloric acid (HCl)1 M aqueous solution
Saturated sodium bicarbonate solution
Sodium sulfate (anhydrous)
Round-bottom flask (dried)
Reflux condenser (dried)
Magnetic stirrer and stir bar
Dropping funnel (dried)
Ice-water bath
Separatory funnel
Rotary evaporator

Safety Precautions:

  • Borane-THF complex is flammable and reacts with water and alcohols to produce flammable hydrogen gas.[19][20] Handle under an inert atmosphere in a fume hood.[21][22]

  • Boranes are toxic and should be handled with care.[21]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22]

  • The quenching step with methanol should be performed cautiously in an ice bath.[19]

Workflow Diagram:

Borane_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification prep1 Dissolve 4-fluorophenylacetic acid in anhydrous THF prep2 Cool solution to 0 °C (ice-water bath) prep1->prep2 reac1 Slowly add BH₃-THF solution via dropping funnel prep2->reac1 reac2 Stir at 0 °C for 1 hour reac1->reac2 reac3 Warm to room temperature and stir for 4-6 hours reac2->reac3 work1 Cool to 0 °C and cautiously quench with methanol reac3->work1 work2 Remove solvents under reduced pressure work1->work2 work3 Add 1 M HCl and extract with diethyl ether work2->work3 work4 Wash with NaHCO₃ and brine work3->work4 work5 Dry, concentrate, and purify work4->work5

Caption: Workflow for the Borane-THF reduction of 4-fluorophenylacetic acid.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-fluorophenylacetic acid (e.g., 5.0 g, 32.4 mmol).

    • Dissolve the acid in anhydrous THF (50 mL).

    • Cool the flask to 0 °C using an ice-water bath.

  • Reduction:

    • Slowly add a 1.0 M solution of BH₃-THF (e.g., 48.6 mL, 48.6 mmol, 1.5 equivalents) to the stirred solution via the dropping funnel over 30 minutes. Gas evolution will occur.

    • After the addition is complete, stir the mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C with an ice bath.

    • CAUTION: Quenching is exothermic. Slowly and carefully add methanol (20 mL) dropwise to quench the excess borane and decompose the borate ester complex.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • To the residue, add 1 M aqueous HCl (50 mL) and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 4-fluorophenethyl alcohol.[18]

Data Presentation: Expected Outcome and Characterization

ParameterStarting Material (4-Fluorophenylacetic acid)Product (4-Fluorophenethyl alcohol)
Molecular Formula C₈H₇FO₂[1]C₈H₉FO[23][24]
Molecular Weight 154.14 g/mol [1][4]140.15 g/mol [24]
Appearance White to off-white solid[1]Colorless liquid
Melting Point 83-86 °C[1]N/A
Boiling Point 164 °C / 2 mmHg[1]~86 °C (closed cup flash point)
Density N/A1.121 g/mL at 25 °C[25]
Expected Yield N/A85-95% (method dependent)
Purity (Post-Purification) ≥98%[1]>97%

Conclusion

The synthesis of 4-fluorophenethyl alcohol from 4-fluorophenylacetic acid is a reliable and scalable process that can be achieved with high yields using either lithium aluminum hydride or borane-THF complex. The choice of reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

  • American Chemical Society. (n.d.). Safe Handling of Boranes at Scale. ACS Publications. Retrieved from [Link]

  • Rzepa, H. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Imperial College London. Retrieved from [Link]

  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1144-1153. Retrieved from [Link]

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Preparation of 1-fluoro-4-(2-iodoethyl)benzene using 4-Fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 1-fluoro-4-(2-iodoethyl)benzene from 4-Fluorophenethyl alcohol for Advanced Pharmaceutical and Radiochemical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1-fluoro-4-(2-iodoethyl)benzene, a critical building block in medicinal chemistry and a precursor for fluorine-18 based positron emission tomography (PET) radiotracers.[1][2][3] The protocol details the conversion of commercially available 4-fluorophenethyl alcohol to the corresponding alkyl iodide via an Appel-type reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. The described methodology is robust, scalable, and designed to yield the target compound with high purity, suitable for the stringent demands of pharmaceutical research and development.

Introduction and Scientific Rationale

The conversion of alcohols to alkyl halides is a cornerstone transformation in organic synthesis. Among these, alkyl iodides are particularly valuable due to the high reactivity of the carbon-iodine bond, making them excellent substrates for nucleophilic substitution and cross-coupling reactions.[4] The target molecule, 1-fluoro-4-(2-iodoethyl)benzene, is of significant interest as its framework is present in numerous biologically active molecules and serves as a key synthon for introducing the 4-fluorophenethyl moiety. Its application extends to the synthesis of PET imaging agents, where the iodo-group can be displaced by radioisotopes.[5][6]

The chosen synthetic route, the conversion of 4-fluorophenethyl alcohol, leverages a stable and readily accessible starting material.[7] The protocol detailed herein employs the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂) to facilitate a mild and efficient deoxygenative iodination.[8][9][10] This method is favored for its operational simplicity and compatibility with various functional groups, proceeding via an Sₙ2 mechanism that ensures a clean conversion for primary alcohols like the substrate .[10][11]

Reaction Mechanism and Causality

The transformation of an alcohol into an alkyl iodide using triphenylphosphine and iodine follows the Appel reaction mechanism. Understanding this pathway is crucial for optimizing reaction conditions and mitigating potential side reactions.

  • Activation of Triphenylphosphine: The reaction initiates with the nucleophilic attack of triphenylphosphine, a soft phosphine, on the electrophilic iodine molecule. This forms the key intermediate, triphenylphosphine-iodide phosphonium iodide, [PPh₃I]⁺I⁻.[12] This species is highly reactive and serves as the primary activating agent for the alcohol.

  • Formation of the Alkoxyphosphonium Intermediate: The oxygen atom of the 4-fluorophenethyl alcohol attacks the electrophilic phosphorus center of the [PPh₃I]⁺ cation. This step is often facilitated by a weak base, such as imidazole, which deprotonates the alcohol, enhancing its nucleophilicity. The result is the formation of an alkoxyphosphonium iodide salt, [RO-PPh₃]⁺I⁻, and the release of an iodide ion.[8][13] The critical outcome of this step is the conversion of the poor hydroxyl leaving group (-OH) into an excellent one: triphenylphosphine oxide (TPPO), one of the most stable double bonds in chemistry.

  • Sₙ2 Nucleophilic Substitution: The liberated iodide ion (I⁻) then acts as a nucleophile, executing a backside attack on the carbon atom bonded to the alkoxyphosphonium group.[10] This concerted Sₙ2 displacement results in the formation of the desired product, 1-fluoro-4-(2-iodoethyl)benzene, with the concomitant release of the highly stable triphenylphosphine oxide (TPPO) byproduct.[11][12]

The use of imidazole is a field-proven refinement; it not only acts as a base but also scavenges any hydrogen iodide (HI) that might form, preventing potential acid-catalyzed side reactions such as ether formation or elimination.[10][13]

Logical Workflow for the Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A Combine PPh3 and Imidazole in DCM under N2 B Cool to 0 °C A->B C Add Iodine (I2) portion-wise B->C D Add 4-Fluorophenethyl Alcohol dropwise C->D E Warm to Room Temperature D->E F Stir for 2-4 hours E->F G Monitor by TLC F->G H Quench with aq. Na2S2O3 G->H I Separate Organic Layer H->I J Wash with Water & Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by Flash Column Chromatography L->M N Characterize Pure Product (NMR, MS) M->N

Caption: Experimental workflow for the synthesis of 1-fluoro-4-(2-iodoethyl)benzene.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberAmount (mmol)EquivalentsPhysical Amount
4-Fluorophenethyl alcohol140.157589-27-710.01.01.40 g
Triphenylphosphine (PPh₃)262.29603-35-012.01.23.15 g
Iodine (I₂)253.817553-56-212.01.23.05 g
Imidazole68.08288-32-415.01.51.02 g
Dichloromethane (DCM)-75-09-2--~50 mL
Sodium Thiosulfate (aq.)-7772-98-7--~20 mL (10% w/v)
Sodium Sulfate (anhyd.)142.047757-82-6--As needed
Silica Gel (for column)-7631-86-9--As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware

Safety Precautions
  • 4-Fluorophenethyl alcohol: Causes skin and serious eye irritation.[14]

  • Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction.[15]

  • Iodine: Harmful if inhaled or in contact with skin. Causes damage to organs through prolonged or repeated exposure.[16][17][18]

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (3.15 g, 12.0 mmol) and imidazole (1.02 g, 15.0 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas. Add anhydrous dichloromethane (30 mL) to dissolve the solids.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Iodine Addition: Slowly add solid iodine (3.05 g, 12.0 mmol) portion-wise to the stirred solution. The mixture will turn into a dark brown, thick slurry. Allow it to stir for 15-20 minutes at 0 °C.

  • Substrate Addition: Prepare a solution of 4-fluorophenethyl alcohol (1.40 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent (e.g., 10% Ethyl Acetate in Hexane). The product spot should be less polar than the starting alcohol.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by slowly adding 20 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted iodine. Stir until the dark color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Add an additional 20 mL of DCM. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification: The crude product, which contains the desired iodide and the triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel.

    • Insight: A common issue is the co-elution of TPPO. To mitigate this, one can first attempt to precipitate a significant portion of the TPPO by triturating the crude oil with a cold, non-polar solvent like diethyl ether or a hexane/ether mixture, followed by filtration.

    • Chromatography: Elute the column with a low-polarity solvent system (e.g., a gradient of 2% to 10% ethyl acetate in hexanes). The product, being less polar, will elute before the TPPO.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-fluoro-4-(2-iodoethyl)benzene as a colorless or pale yellow oil.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons and the two ethyl chain triplets.

    • ¹³C NMR: Confirm the number of unique carbon environments.

    • ¹⁹F NMR: A singlet confirming the presence of the fluorine atom.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M]⁺: 250.0 g/mol ).

Appel Reaction Mechanism

G cluster_activation 1. Activation cluster_alkoxy 2. Alkoxyphosphonium Formation cluster_sn2 3. SN2 Displacement PPh3 Ph₃P PhosphoniumIodide [Ph₃P-I]⁺ I⁻ PPh3->PhosphoniumIodide + I₂ I2 I-I Alcohol F-Ph-CH₂CH₂-OH Alkoxyphosphonium [F-Ph-CH₂CH₂-O-P⁺Ph₃] I⁻ Alcohol->Alkoxyphosphonium + [Ph₃P-I]⁺ ImidazoleH Im-H⁺ Alcohol->ImidazoleH + Im Imidazole Im Product F-Ph-CH₂CH₂-I Alkoxyphosphonium->Product + I⁻ (nucleophile) TPPO O=PPh₃ Alkoxyphosphonium->TPPO (leaving group) Alkoxyphosphonium->ImidazoleH + Im

Caption: Mechanism of the Appel reaction for iodination of 4-fluorophenethyl alcohol.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 1-fluoro-4-(2-iodoethyl)benzene from 4-fluorophenethyl alcohol. By employing the Appel reaction, this transformation proceeds under mild conditions, offering high yields and compatibility with the fluoro-aromatic system. The detailed procedural steps and mechanistic insights equip researchers with a robust framework for producing this valuable synthetic intermediate, thereby facilitating further research in drug discovery and the development of novel PET imaging probes.

References

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  • Google Patents. (n.d.). EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
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  • eScholarship.org. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Retrieved from [Link]

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The Versatility of 4-Fluorophenethyl Alcohol: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. 4-Fluorophenethyl alcohol emerges as a pivotal building block in this context, offering a versatile platform for the introduction of the 4-fluorophenethyl moiety into a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of 4-Fluorophenethyl alcohol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 4-Fluorophenethyl Moiety

The 4-fluorophenethyl group, readily accessible from 4-fluorophenethyl alcohol, is a valuable pharmacophore. The presence of a fluorine atom on the phenyl ring can significantly alter the electronic properties and lipophilicity of a molecule, often leading to improved biological activity.[1] Its strategic placement can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the 18F isotope is a widely used positron emitter in Positron Emission Tomography (PET), making 4-fluorophenethyl alcohol and its derivatives valuable precursors for the synthesis of radiotracers for in vivo imaging.[2][3]

This document will delve into the practical applications of 4-fluorophenethyl alcohol, providing detailed experimental procedures for its conversion into key synthetic intermediates such as ethers, esters, tosylates, and amines. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and the rationale behind the chosen reaction conditions.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C8H9FO[4]
Molecular Weight 140.15 g/mol [4]
CAS Number 7589-27-7[4]
Appearance Colorless liquid[5]
Boiling Point 213.0 ± 15.0 °C at 760 mmHg[5]
Density 1.121 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.507[6]

Spectroscopic Data:

  • 1H NMR (CDCl3, 500 MHz): δ 7.21-7.17 (m, 2H), 7.01-6.96 (m, 2H), 3.86 (t, J = 6.6 Hz, 2H), 2.85 (t, J = 6.6 Hz, 2H), 1.71 (br s, 1H).

  • 13C NMR (CDCl3, 125 MHz): δ 162.4 (d, J = 245.0 Hz), 134.1 (d, J = 3.2 Hz), 130.3 (d, J = 7.8 Hz), 115.3 (d, J = 21.2 Hz), 63.5, 38.3.

  • IR (neat, cm-1): 3330 (br), 2945, 2880, 1603, 1510, 1221, 825.

Core Synthetic Transformations of 4-Fluorophenethyl Alcohol

The hydroxyl group of 4-fluorophenethyl alcohol is the primary site of its chemical reactivity, allowing for a wide range of transformations. The following sections provide detailed protocols for key synthetic operations.

Ether Synthesis via Williamson Etherification

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[7] This reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the alcohol, acts as a nucleophile.

Protocol: Synthesis of 4-Fluorophenethyl Methyl Ether

This protocol details the synthesis of 4-fluorophenethyl methyl ether, a common intermediate in the elaboration of more complex molecules.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up and Purification A 4-Fluorophenethyl alcohol in THF C Stir at 0 °C to RT A->C 1. Add NaH portion-wise B Sodium Hydride (NaH) E Stir at RT C->E 2. Add CH3I dropwise D Methyl Iodide (CH3I) F Quench with H2O E->F G Extract with Diethyl Ether F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J K Final Product J->K Yields 4-Fluorophenethyl Methyl Ether

Caption: Workflow for the synthesis of 4-fluorophenethyl methyl ether.

Materials:

  • 4-Fluorophenethyl alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Hexanes

Procedure:

  • To a stirred solution of 4-fluorophenethyl alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-fluorophenethyl methyl ether.

Causality and Insights: The use of a strong base like sodium hydride is crucial for the complete deprotonation of the alcohol, forming the highly nucleophilic alkoxide. THF is an excellent solvent for this reaction as it is aprotic and can solvate the sodium cation. The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting potential side reactions. The aqueous work-up is necessary to remove unreacted base and salts.

Ester Synthesis

Esterification is a fundamental transformation in organic synthesis. Two common methods for the esterification of 4-fluorophenethyl alcohol are the Fischer esterification and the Mitsunobu reaction.

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8][9] This is an equilibrium-controlled process, and the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[9]

Protocol: Synthesis of 4-Fluorophenethyl Acetate

This protocol describes the synthesis of 4-fluorophenethyl acetate, a simple ester derivative.

Workflow for Fischer Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up and Purification A 4-Fluorophenethyl alcohol D Reflux A->D 1. Combine B Acetic Acid (excess) B->D 2. Add C Sulfuric Acid (cat.) C->D 3. Add E Cool to RT D->E F Dilute with Diethyl Ether E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K L Final Product K->L Yields 4-Fluorophenethyl Acetate

Caption: Workflow for the synthesis of 4-fluorophenethyl acetate.

Materials:

  • 4-Fluorophenethyl alcohol (1.0 eq)

  • Glacial acetic acid (5.0 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask containing 4-fluorophenethyl alcohol, add an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO3 solution until the effervescence ceases. This step neutralizes the excess acetic acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-fluorophenethyl acetate.

Causality and Insights: The use of excess acetic acid drives the equilibrium towards the formation of the ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The final basic wash is critical for removing acidic impurities.

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[10] It proceeds under mild, neutral conditions using a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Protocol: Synthesis of 4-Fluorophenethyl Benzoate

This protocol details the esterification of 4-fluorophenethyl alcohol with benzoic acid.

Workflow for Mitsunobu Reaction

Mitsunobu_Reaction cluster_reaction Reaction cluster_workup Work-up and Purification A 4-Fluorophenethyl alcohol, Benzoic Acid, PPh3 in THF C Stir at 0 °C to RT A->C 1. Combine B DIAD (or DEAD) B->C 2. Add DIAD dropwise D Concentrate in vacuo C->D E Purify by Chromatography D->E F Final Product E->F Yields 4-Fluorophenethyl Benzoate

Caption: Workflow for the synthesis of 4-fluorophenethyl benzoate.

Materials:

  • 4-Fluorophenethyl alcohol (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Triphenylphosphine (PPh3, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 4-fluorophenethyl alcohol, benzoic acid, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add DIAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 4-fluorophenethyl benzoate. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be separated during chromatography.

Causality and Insights: The Mitsunobu reaction is advantageous for its mild conditions and high yields. The reaction is initiated by the nucleophilic attack of PPh3 on DIAD, forming a betaine intermediate. This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The carboxylate then displaces the activated hydroxyl group in an SN2 fashion. The order of addition of reagents can be critical, and in some cases, pre-forming the betaine before adding the alcohol and carboxylic acid can improve the yield.

Synthesis of 4-Fluorophenethyl Tosylate: A Versatile Intermediate

The conversion of the hydroxyl group into a good leaving group, such as a tosylate, is a common strategy to facilitate subsequent nucleophilic substitution reactions.

Protocol: Synthesis of 4-Fluorophenethyl Tosylate

Workflow for Tosylation

Tosylation cluster_reaction Reaction cluster_workup Work-up and Purification A 4-Fluorophenethyl alcohol in Pyridine C Stir at 0 °C to RT A->C 1. Dissolve B p-Toluenesulfonyl chloride (TsCl) B->C 2. Add TsCl portion-wise D Pour into ice-water C->D E Extract with Diethyl Ether D->E F Wash with HCl (aq) E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallize or Purify by Chromatography J->K L Final Product K->L Yields 4-Fluorophenethyl Tosylate

Caption: Workflow for the synthesis of 4-fluorophenethyl tosylate.

Materials:

  • 4-Fluorophenethyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine (solvent and base)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-fluorophenethyl alcohol in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude 4-fluorophenethyl tosylate can be purified by recrystallization or flash column chromatography.

Causality and Insights: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. The tosylate is an excellent leaving group, making 4-fluorophenethyl tosylate a versatile intermediate for a variety of nucleophilic substitution reactions.

Synthesis of 4-Fluorophenethylamine

4-Fluorophenethylamine is a valuable building block for the synthesis of various biologically active compounds. A common route to this amine involves the conversion of 4-fluorophenethyl alcohol to the corresponding azide, followed by reduction.

Two-Step Synthesis of 4-Fluorophenethylamine

Step 1: Synthesis of 4-Fluorophenethyl Azide

Protocol:

  • Dissolve 4-fluorophenethyl tosylate (from the previous step) in dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq) and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate carefully under reduced pressure to obtain the crude 4-fluorophenethyl azide. Caution: Organic azides can be explosive and should be handled with care.

Step 2: Reduction of 4-Fluorophenethyl Azide to 4-Fluorophenethylamine

Protocol:

  • Dissolve the crude 4-fluorophenethyl azide in THF or methanol.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH4) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm-1).

  • Carefully quench the reaction (if using LiAlH4, by sequential addition of water, 15% NaOH solution, and water).

  • Filter the reaction mixture and concentrate the filtrate.

  • The resulting 4-fluorophenethylamine can be purified by distillation or by conversion to its hydrochloride salt.

Workflow for Amine Synthesis

Amine_Synthesis A 4-Fluorophenethyl Tosylate B Sodium Azide (NaN3) in DMF A->B SN2 Reaction C 4-Fluorophenethyl Azide B->C D Reduction (e.g., LiAlH4 or H2/Pd-C) C->D Reduction E 4-Fluorophenethylamine D->E

Caption: Two-step synthesis of 4-fluorophenethylamine from 4-fluorophenethyl tosylate.

Applications in the Synthesis of Bioactive Molecules

The derivatives of 4-fluorophenethyl alcohol are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of the 4-fluorophenethyl moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. For instance, fluorinated analogs of known drugs often exhibit increased metabolic stability.

Conclusion

4-Fluorophenethyl alcohol is a highly valuable and versatile building block in organic synthesis. Its utility stems from the straightforward reactivity of its hydroxyl group, which allows for its conversion into a variety of important synthetic intermediates. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this key starting material in their synthetic campaigns. The strategic incorporation of the 4-fluorophenethyl moiety will undoubtedly continue to play a significant role in the development of novel and improved bioactive molecules.

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Application Notes and Protocols: Reaction Conditions for Derivatizing 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethyl alcohol (IUPAC name: 2-(4-fluorophenyl)ethanol; CAS No: 7589-27-7) is a fluorinated aromatic alcohol that serves as a critical building block in synthetic organic chemistry.[1] Its structural motif is found in a variety of biologically active molecules, and its derivatives are integral to the development of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making the derivatization of this alcohol a key strategy in medicinal chemistry and materials science.

This document provides a comprehensive guide to the common and effective reaction conditions for derivatizing 4-Fluorophenethyl alcohol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. Each section includes detailed, step-by-step methodologies, tables summarizing reaction parameters, and diagrams illustrating the chemical transformations.

Compound Profile: 4-Fluorophenethyl Alcohol

PropertyValueSource
CAS Number 7589-27-7
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol
Density 1.121 g/mL at 25 °C
Boiling Point 213.0 °C at 760 mmHg[3]
Refractive Index n20/D 1.507

Core Safety Directives

Before commencing any protocol, it is imperative to consult the full Safety Data Sheet (SDS). 4-Fluorophenethyl alcohol is known to cause skin and serious eye irritation.[1] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4]

Section 1: Esterification Reactions

The conversion of the hydroxyl group of 4-Fluorophenethyl alcohol into an ester is a fundamental transformation. Esters are valuable as final products, pro-drugs, or as intermediates for further functionalization. We present two robust methods: the classic Fischer Esterification for simple carboxylic acids and the versatile Mitsunobu reaction for milder conditions.

Protocol 1.1: Fischer Esterification

This acid-catalyzed equilibrium reaction is a cost-effective method for synthesizing esters, particularly when the alcohol can be used in excess or water is removed to drive the reaction to completion.[5]

Causality and Mechanism: The reaction is catalyzed by a strong acid (typically H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluorophenethyl alcohol (1.0 eq.).

  • Add the desired carboxylic acid (1.2 eq.) and a suitable solvent (e.g., toluene, 5-10 mL per mmol of alcohol).

  • Carefully add concentrated sulfuric acid (0.05 - 0.1 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Fischer Esterification

Reagent/ConditionParameterRationale/Notes
Carboxylic Acid 1.1 - 1.5 equivalentsA slight excess helps drive the equilibrium.
Catalyst Conc. H₂SO₄, TsOH2-10 mol%. Provides the necessary protonation.
Solvent Toluene, HexaneAllows for azeotropic removal of water using a Dean-Stark apparatus.
Temperature 80 - 120 °C (Reflux)Required to overcome the activation energy.
Reaction Time 4 - 24 hoursHighly dependent on the steric hindrance of the substrates.
Workup NaHCO₃ washCrucial for removing the acidic catalyst and unreacted carboxylic acid.
Protocol 1.2: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally reliable and mild method for forming esters, proceeding under neutral conditions and at low temperatures.[6][7] It is particularly useful for sensitive substrates where acidic conditions are not tolerated.

Causality and Mechanism: This redox-condensation reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][8] PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol. The carboxylate anion then displaces the activated hydroxyl group in a clean Sₙ2 fashion.[7][8]

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Fluorophenethyl alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the solution. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and by-products (triphenylphosphine oxide and the hydrazine derivative). These can often be separated by direct purification via column chromatography on silica gel.

Data Summary: Mitsunobu Reaction

Reagent/ConditionParameterRationale/Notes
Phosphine Triphenylphosphine (PPh₃)1.2 - 1.5 eq. Acts as the oxygen acceptor (reductant).
Azodicarboxylate DIAD or DEAD1.2 - 1.5 eq. Acts as the hydrogen acceptor (oxidant).[6]
Solvent Anhydrous THF, DichloromethaneMust be anhydrous as water will quench the reaction.
Temperature 0 °C to Room Temp.Low temperature is critical during the addition of DIAD/DEAD to control the reaction rate.[9]
Reaction Time 2 - 18 hoursGenerally faster than Fischer esterification.
Workup Column ChromatographyRequired to separate the product from PPh₃=O and hydrazine by-products.

Diagram: Esterification Workflow

G cluster_0 Esterification Pathways cluster_1 Fischer Esterification cluster_2 Mitsunobu Reaction start 4-Fluorophenethyl Alcohol fischer_acid Carboxylic Acid (R-COOH) start->fischer_acid Path 1 mitsunobu_reagents R-COOH, PPh₃ DIAD/DEAD start->mitsunobu_reagents Path 2 fischer_catalyst H₂SO₄ Catalyst Reflux fischer_product 4-Fluorophenethyl Ester fischer_catalyst->fischer_product mitsunobu_conditions Anhydrous THF 0 °C to RT mitsunobu_product 4-Fluorophenethyl Ester mitsunobu_conditions->mitsunobu_product

Caption: Alternative pathways for the synthesis of 4-Fluorophenethyl esters.

Section 2: Etherification via Williamson Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[10][11]

Causality and Mechanism: This is a classic Sₙ2 reaction.[10] First, the alcohol is deprotonated by a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The reaction works best with primary alkyl halides to avoid competing elimination reactions.[11]

Experimental Protocol:

  • To a dry, three-necked flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask. Cool the suspension to 0 °C.

  • Slowly add a solution of 4-Fluorophenethyl alcohol (1.0 eq.) in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Williamson Ether Synthesis

Reagent/ConditionParameterRationale/Notes
Base Sodium Hydride (NaH)1.1 - 1.5 eq. A strong, non-nucleophilic base for generating the alkoxide.
Alkyl Halide R-X (X=I, Br, Cl)1.1 - 1.2 eq. Must be primary or methyl to favor Sₙ2 over E2 elimination.
Solvent Anhydrous THF, DMFPolar aprotic solvents stabilize the alkoxide. Must be anhydrous.[11]
Temperature 0 °C to Room Temp.Deprotonation is done at 0 °C for safety; the Sₙ2 reaction can proceed at RT.
Reaction Time 4 - 18 hoursDependent on the reactivity of the alkyl halide.
Workup Cautious water quenchEssential to safely neutralize the excess NaH.

Diagram: Williamson Ether Synthesis Workflow

G cluster_0 Williamson Ether Synthesis A 4-Fluorophenethyl Alcohol B 1. Add NaH in THF, 0 °C 2. Stir at RT A->B Step 1: Deprotonation C Sodium 4-Fluorophenethoxide (Alkoxide Intermediate) B->C D Add Alkyl Halide (R-X) 0 °C to RT C->D Step 2: Sₙ2 Attack E 4-Fluorophenethyl Ether (Product) D->E F Quench (H₂O) & Workup E->F

Caption: Stepwise process for the synthesis of ethers from 4-Fluorophenethyl alcohol.

Section 3: Oxidation to 4-Fluorophenylacetic Acid

The oxidation of 4-Fluorophenethyl alcohol yields 4-Fluorophenylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Causality and Mechanism: The oxidation of a primary alcohol to a carboxylic acid proceeds via an aldehyde intermediate. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can achieve this transformation, but milder, more selective modern reagents are often preferred to avoid side reactions and harsh conditions. A common method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).

Experimental Protocol (TEMPO-Catalyzed Oxidation):

  • In a round-bottom flask, dissolve 4-Fluorophenethyl alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and water.

  • Add TEMPO (0.01-0.05 eq.) and potassium bromide (KBr) (0.1 eq.) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.5 eq.) while maintaining the pH between 9-10 by the simultaneous addition of 0.5 M HCl. The pH control is critical for reaction efficiency.

  • Stir vigorously at 0 °C until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.

  • Separate the layers. Extract the aqueous layer with DCM.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified solution with ethyl acetate, dry, and crystallize.

Data Summary: Oxidation

Reagent/ConditionParameterRationale/Notes
Catalyst TEMPO0.01 - 0.05 eq.
Co-catalyst KBr0.1 eq. Facilitates the oxidation cycle.
Oxidant NaOCl (Bleach)~1.5 eq. The stoichiometric oxidant that regenerates the active TEMPO species.
Solvent DCM / WaterA biphasic system is standard for this reaction.
Temperature 0 °CHelps to control the exothermic reaction and improve selectivity.
Control pH maintained at 9-10Critical for the stability of the reagents and the reaction rate.
Workup Na₂S₂O₃ quenchNeutralizes the reactive and hazardous hypochlorite.

Diagram: Oxidation Workflow

G cluster_0 TEMPO-Catalyzed Oxidation A 4-Fluorophenethyl Alcohol in DCM/H₂O B Add TEMPO (cat.), KBr Cool to 0 °C A->B C Slowly add NaOCl (bleach) Maintain pH 9-10 B->C D Reaction Complete (Monitor by TLC) C->D E Quench (Na₂S₂O₃) Acidify (HCl) to pH 2 D->E F 4-Fluorophenylacetic Acid (Product) E->F

Caption: Workflow for the oxidation of 4-Fluorophenethyl alcohol to its carboxylic acid.

Section 4: Halogenation of the Hydroxyl Group

Converting the hydroxyl group to a halide, such as bromide, transforms it into an excellent leaving group, opening up a vast array of subsequent nucleophilic substitution reactions. 4-Fluorophenethyl bromide is a useful synthetic intermediate.

Causality and Mechanism (Appel Reaction): The Appel reaction uses a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (like CBr₄) to convert an alcohol to the corresponding alkyl halide. The PPh₃ attacks a bromine atom on CBr₄, generating a phosphonium species. The alcohol's oxygen then attacks the phosphorus, and after an internal rearrangement, the bromide ion displaces the activated oxygen in an Sₙ2 reaction.

Experimental Protocol (Appel-type Bromination):

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr₄) (1.5 eq.) portion-wise to the stirred solution.

  • Add a solution of 4-Fluorophenethyl alcohol (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Upon completion, concentrate the solvent. Add hexane to the residue to precipitate the triphenylphosphine oxide by-product.

  • Filter the mixture through a plug of silica gel, washing with hexane.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Fluorophenethyl bromide.

  • Purify further by column chromatography or distillation if necessary.

Data Summary: Bromination

Reagent/ConditionParameterRationale/Notes
Reagents PPh₃ & CBr₄1.2 - 1.5 eq. each. These form the active brominating phosphonium species.
Solvent Anhydrous DCM, AcetonitrileMust be anhydrous and non-protic.
Temperature 0 °C to Room Temp.Initial cooling helps manage any exotherm.
Reaction Time 1 - 6 hoursTypically a rapid reaction.
Workup Hexane precipitationA simple method to remove the bulk of the PPh₃=O by-product.

Diagram: Bromination Logical Flow

G cluster_0 Alcohol to Alkyl Bromide Conversion A 4-Fluorophenethyl Alcohol E 4-Fluorophenethyl Bromide (Product) A->E B Reagents: PPh₃ + CBr₄ B->E C Solvent: Anhydrous DCM C->E D Conditions: 0 °C to RT D->E

Caption: Key components for the bromination of 4-Fluorophenethyl alcohol.

Conclusion

4-Fluorophenethyl alcohol is a versatile substrate that can be readily converted into a wide range of valuable derivatives. The protocols detailed in this guide for esterification, etherification, oxidation, and halogenation represent robust and adaptable methods for researchers in drug discovery and chemical synthesis. By understanding the underlying mechanisms and the rationale for specific reaction conditions, scientists can effectively utilize 4-Fluorophenethyl alcohol as a key building block in the creation of novel and functional molecules.

References

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Application Notes and Protocols: The Strategic Use of 4-Fluorophenethyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of rational drug design.[1][2][3] The 4-fluorophenethyl alcohol moiety, in particular, serves as a versatile and powerful building block. Its utility stems from the unique physicochemical properties imparted by the fluorine atom, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][4] This guide provides an in-depth exploration of the strategic applications of 4-fluorophenethyl alcohol, complete with detailed protocols for its synthetic manipulation.

The strategic placement of a fluorine atom on the phenyl ring, as in 4-fluorophenethyl alcohol, offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] Placing fluorine at the para-position effectively blocks oxidative metabolism (para-hydroxylation), a common route of deactivation for many aromatic compounds.[1][3] This can lead to an increased biological half-life and improved oral bioavailability.[1][3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing the pKa of nearby functional groups.[1][5] This can enhance binding interactions with target proteins.[1][2] Additionally, fluorination can increase lipophilicity, which may improve a molecule's ability to cross cellular membranes.[1][6]

  • Bioisosteric Replacement: The fluorine atom is only slightly larger than a hydrogen atom, allowing it to serve as a bioisostere for hydrogen without significantly altering the molecule's overall size and shape.[7] It can also act as a bioisostere for hydroxyl or methoxy groups, offering a way to fine-tune a compound's properties while maintaining its core structure.[8][9]

  • Probing Molecular Interactions: The unique electronic nature of the C-F bond can be exploited to probe and enhance interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[10]

Physicochemical Properties of 4-Fluorophenethyl Alcohol

A thorough understanding of the physical and chemical properties of 4-fluorophenethyl alcohol is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₉FO[11][12]
Molecular Weight 140.15 g/mol [11][13]
CAS Number 7589-27-7[11][13]
Appearance Colorless liquid[14]
Density 1.121 g/mL at 25 °C[13]
Boiling Point Not specified
Melting Point Not specified
Refractive Index n20/D 1.507[13]
Flash Point 86 °C (186.8 °F) - closed cup[13]

Core Applications in Medicinal Chemistry

The 4-fluorophenethyl alcohol moiety is a key component in the development of a wide range of therapeutic agents and diagnostic tools.

As a Precursor for Bioactive Molecules

4-Fluorophenethyl alcohol is a versatile starting material for the synthesis of more complex molecules. Its primary alcohol functional group can be readily converted into other functionalities, such as halides, tosylates, esters, and ethers, providing a handle for further elaboration.[13] The corresponding amine, 4-fluorophenethylamine, is also a valuable building block in pharmaceutical development, particularly for drugs targeting neurological disorders.[14]

In the Development of CNS-Active Agents

The ability of the 4-fluorophenethyl group to enhance lipophilicity and metabolic stability makes it a valuable component in the design of drugs targeting the central nervous system (CNS).[3] Increased lipophilicity can facilitate passage across the blood-brain barrier, a critical step for CNS-active drugs.

As a Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical drug development.[15][16] The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter due to its convenient half-life of approximately 110 minutes.[1] 4-Fluorophenethyl alcohol can serve as a precursor or a reference standard in the synthesis of ¹⁸F-labeled PET tracers.[2] These tracers allow for the in vivo visualization and quantification of biological processes, such as receptor occupancy or enzyme activity.[15][17]

Key Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for common synthetic transformations of 4-fluorophenethyl alcohol.

Protocol 1: Conversion to 1-Fluoro-4-(2-iodoethyl)benzene

This protocol describes the conversion of the alcohol to an iodide, a versatile intermediate for nucleophilic substitution reactions.[13]

Workflow:

G cluster_reactants Reactants cluster_solvent Solvent cluster_workup Work-up 4-Fluorophenethyl alcohol 4-Fluorophenethyl alcohol Reaction Mixture Reaction Mixture 4-Fluorophenethyl alcohol->Reaction Mixture Dissolve in DCM Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction Mixture Imidazole Imidazole Imidazole->Reaction Mixture Iodine Iodine Iodine->Reaction Mixture Add portionwise Dichloromethane (DCM) Dichloromethane (DCM) Aqueous Na2S2O3 Aqueous Na2S2O3 Brine Brine Na2SO4 Na2SO4 Silica Gel Chromatography Silica Gel Chromatography Quench Quench Reaction Mixture->Quench Stir at RT Extraction Extraction Quench->Extraction Add Na2S2O3 (aq) Drying Drying Extraction->Drying Wash with brine Purification Purification Drying->Purification Dry over Na2SO4 Product 1-Fluoro-4-(2-iodoethyl)benzene Purification->Product Column chromatography

Caption: Conversion of 4-Fluorophenethyl alcohol to the corresponding iodide.

Materials:

  • 4-Fluorophenethyl alcohol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a solution of 4-fluorophenethyl alcohol (1.0 eq) in anhydrous DCM, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add iodine (1.2 eq) portionwise to the reaction mixture. The reaction is typically exothermic, and the color will change to a dark brown.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃. The brown color should dissipate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-fluoro-4-(2-iodoethyl)benzene.

Rationale: The Appel reaction is a reliable method for converting primary alcohols to the corresponding alkyl iodides. Triphenylphosphine and iodine form a phosphonium iodide intermediate, which is then displaced by the alcohol's oxygen. A subsequent SN2 reaction by the iodide ion on the activated alcohol yields the final product. Imidazole acts as a base to neutralize the HI formed during the reaction.

Protocol 2: Synthesis of a 4-Fluorophenethyl Ester via Steglich Esterification

This protocol details the formation of an ester from 4-fluorophenethyl alcohol and a carboxylic acid.

Workflow:

G cluster_reactants Reactants cluster_solvent Solvent cluster_workup Work-up 4-Fluorophenethyl alcohol 4-Fluorophenethyl alcohol Reaction Mixture Reaction Mixture 4-Fluorophenethyl alcohol->Reaction Mixture Dissolve in DCM Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Reaction Mixture DCC or EDC DCC or EDC DCC or EDC->Reaction Mixture Add at 0 °C DMAP (catalyst) DMAP (catalyst) DMAP (catalyst)->Reaction Mixture Dichloromethane (DCM) or DMF Dichloromethane (DCM) or DMF Filter DCU Filter DCU Aqueous HCl Aqueous HCl Aqueous NaHCO3 Aqueous NaHCO3 Brine Brine Na2SO4 Na2SO4 Silica Gel Chromatography Silica Gel Chromatography Filtration Filtration Reaction Mixture->Filtration Stir to RT Washing Washing Filtration->Washing Filter DCU precipitate Drying Drying Washing->Drying Wash with HCl, NaHCO3, brine Purification Purification Drying->Purification Dry over Na2SO4 Product 4-Fluorophenethyl Ester Purification->Product Column chromatography

Caption: Steglich esterification of 4-Fluorophenethyl alcohol.

Materials:

  • 4-Fluorophenethyl alcohol

  • A generic carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), 4-fluorophenethyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the work-up.

  • Wash the filtrate/organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Rationale: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids. DCC or EDC acts as a coupling agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester.

Troubleshooting and Considerations

  • Purity of Starting Material: Ensure the 4-fluorophenethyl alcohol is of high purity (≥97%) to avoid side reactions.

  • Anhydrous Conditions: Many of the reactions involving 4-fluorophenethyl alcohol, particularly those involving reactive intermediates, require anhydrous conditions to prevent hydrolysis and maximize yield.

  • Reaction Monitoring: Always monitor the progress of reactions by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Due to the relatively non-polar nature of the 4-fluorophenethyl moiety, purification by normal-phase silica gel chromatography is generally straightforward.

Conclusion

4-Fluorophenethyl alcohol is a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their metabolic stability, modulate their physicochemical properties, and improve their overall pharmacological profile. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • Patra, A. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1278, 134927. [Link]

  • Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Mosley, M., et al. (2021). Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. Scientific Reports, 11(1), 1-10. [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Liang, S. H., et al. (2017). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current medicinal chemistry, 24(27), 2939-2960. [Link]

  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. [Link]

  • Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Biological Chemistry, 14(3), 43-58. [Link]

  • ResearchGate. (n.d.). PET imaging in rat brain shows opposite effects of acute and chronic alcohol exposure on phosphodiesterase-4B, an indirect biomarker of cAMP activity. Retrieved from [Link]

  • Wang, M., et al. (2024). PET imaging in rat brain shows opposite effects of acute and chronic alcohol exposure on phosphodiesterase-4B, an indirect biomarker of cAMP activity. Neuropsychopharmacology, 1-9. [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2017). Preclinical PET imaging of HIP/PAP using 1′-18F-fluoroethyl-β-D-lactose. Oncotarget, 8(52), 89913. [Link]

  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • PubMed. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • ACS Publications. (2019). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link]

Sources

Application and Protocol Guide for the Oxidation of 4-Fluorophenethyl Alcohol to 4-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the production of a vast array of chemical intermediates and active pharmaceutical ingredients (APIs). 4-Fluorophenylacetic acid, the target molecule of this guide, is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated synthons like 4-fluorophenylacetic acid particularly sought after in drug development.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective oxidation of 4-fluorophenethyl alcohol to 4-fluorophenylacetic acid. We will delve into two robust and widely applicable protocols: the classic Jones oxidation and a more contemporary, milder TEMPO-catalyzed oxidation. The causality behind experimental choices, safety protocols, and analytical monitoring will be thoroughly discussed to ensure reproducible and safe execution.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the starting material and product is paramount for safe and effective experimentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
4-Fluorophenethyl alcoholC₈H₉FO140.15N/A86 (closed cup flash point)1.121 (at 25 °C)
4-Fluorophenylacetic acidC₈H₇FO₂154.1481-83[1][4]164 (at 2.25 torr)[4]N/A

Safety Information:

  • 4-Fluorophenethyl alcohol: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] It is a combustible liquid. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn.

  • 4-Fluorophenylacetic acid: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] Handle in a well-ventilated area and avoid dust formation.[4]

  • Oxidizing Agents: The oxidizing agents discussed herein (Jones reagent and sodium hypochlorite) are corrosive and require careful handling in a fume hood with appropriate PPE. Jones reagent contains chromium(VI), which is a known carcinogen.[6] Sodium hypochlorite solutions can release toxic chlorine gas if mixed with acids.[7][8][9]

Oxidation Methodologies: A Comparative Overview

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, and scalability. For the conversion of 4-fluorophenethyl alcohol, a primary alcohol, to the corresponding carboxylic acid, a strong oxidizing agent is required.

Method 1: Jones Oxidation

The Jones oxidation is a classic and cost-effective method for oxidizing primary alcohols to carboxylic acids.[6][10][11] The reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid, forming chromic acid in situ.[6][11] The reaction is typically rapid and exothermic.[6]

Mechanism of Jones Oxidation:

The reaction proceeds through the formation of a chromate ester intermediate. Subsequent elimination, facilitated by a base (water), yields an aldehyde.[10][12] Under the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[10][11]

Figure 1: Simplified mechanism of Jones Oxidation.

Method 2: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as a catalyst for the selective oxidation of alcohols.[13][14] This method is considered a "greener" alternative to chromium-based oxidations.[13][14] In this protocol, a stoichiometric amount of a primary oxidant, such as sodium hypochlorite (bleach), is used to regenerate the active oxidizing species, the N-oxoammonium ion, from the reduced hydroxylamine form of TEMPO.[14][15]

Mechanism of TEMPO-Catalyzed Oxidation:

The catalytic cycle involves the oxidation of TEMPO to the N-oxoammonium ion by the primary oxidant (e.g., NaOCl).[15] The N-oxoammonium ion then oxidizes the alcohol to an aldehyde, and in the presence of water, the aldehyde is hydrated and further oxidized to the carboxylic acid.[15] The TEMPO is reduced to a hydroxylamine in the process, which is then re-oxidized by the primary oxidant to complete the catalytic cycle.[15]

TEMPO_Oxidation_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_substrate_oxidation Substrate Oxidation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium  NaOCl (Primary Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine  R-CH₂OH (Alcohol) -> R-CHO (Aldehyde) Aldehyde R-CHO (Aldehyde) Hydroxylamine->TEMPO  NaOCl Hydrate R-CH(OH)₂ (Hydrate) Aldehyde->Hydrate  + H₂O CarboxylicAcid R-COOH (Carboxylic Acid) Hydrate->CarboxylicAcid  Oxoammonium Ion Oxidation_Workflow Start Start: 4-Fluorophenethyl Alcohol Oxidation Oxidation (Jones or TEMPO) Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude 4-Fluorophenylacetic Acid Evaporation->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure 4-Fluorophenylacetic Acid Purification->PureProduct Analysis Analysis (NMR, IR, MP) PureProduct->Analysis

Sources

Application Note: Asymmetric Synthesis of 4-Fluorophenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the Asymmetric Synthesis of 4-Fluorophenethyl Alcohol Derivatives.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral 4-fluorophenethyl alcohol and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, enantiomerically pure fluorinated alcohols are highly sought-after intermediates for the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary challenge lies in controlling the stereochemistry during the synthesis to produce a single enantiomer, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.

The most direct and efficient route to chiral 4-fluorophenethyl alcohols is the asymmetric reduction of the corresponding prochiral ketone, 4'-fluoroacetophenone.[3] This guide provides an in-depth overview of leading methodologies for this transformation, focusing on transition-metal-catalyzed transfer hydrogenation and chiral oxazaborolidine-mediated reduction, complete with detailed, field-tested protocols.

Core Synthetic Strategies: An Overview

The conversion of a prochiral ketone to a chiral secondary alcohol is a cornerstone of modern asymmetric synthesis.[4][5] For 4'-fluoroacetophenone, three principal strategies have proven to be highly effective: Transition Metal Catalysis, Chiral Borane Reagents, and Biocatalysis.

G cluster_start Starting Material cluster_methods Asymmetric Reduction Methodologies cluster_product Product start 4'-Fluoroacetophenone (Prochiral Ketone) TM Transition Metal Catalysis (e.g., Ru, Rh) start->TM Asymmetric Reduction CBS Chiral Borane Reagents (CBS Reduction) start->CBS Asymmetric Reduction Bio Biocatalysis (Enzymes) start->Bio Asymmetric Reduction product (R)- or (S)-4-Fluorophenethyl alcohol (Chiral Alcohol) TM->product CBS->product Bio->product

Figure 1: Key synthetic pathways for the asymmetric synthesis of 4-Fluorophenethyl alcohol.

  • Transition Metal Catalysis: This approach utilizes a catalytic amount of a transition metal (commonly Ruthenium or Rhodium) complexed with a chiral ligand.[6][7] Asymmetric transfer hydrogenation (ATH), which uses a safe and readily available hydrogen source like isopropanol or a formic acid/triethylamine mixture, is particularly prominent.[8][9] These systems are prized for their high efficiency (low catalyst loadings) and excellent enantioselectivity.[10][11]

  • Chiral Borane Reagents (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method that uses a catalytic amount of a chiral oxazaborolidine to direct the reduction of a ketone by a stoichiometric borane source (e.g., BH₃·THF).[12] The stereochemical outcome is well-established, making it a go-to method for predictable synthesis.[13]

  • Biocatalysis: Employing enzymes, such as alcohol dehydrogenases or ketoreductases, offers a green and highly selective alternative.[14][15] These reactions are typically run in aqueous media under mild conditions and can provide exceptionally high enantiomeric excesses (ee).[16][17]

Detailed Experimental Protocols

This section provides step-by-step protocols for two of the most robust and widely adopted methods.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the synthesis of (S)-1-(4-fluorophenyl)ethanol using a well-defined Ru-catalyst with the (R,R)-TsDPEN chiral ligand. The formic acid/triethylamine azeotrope serves as the hydrogen source.

G cluster_workflow ATH Workflow A 1. Catalyst Activation B 2. Substrate Addition A->B C 3. Reaction (40°C, 2-4h) B->C D 4. Quench & Workup C->D E 5. Purification D->E F Final Product (S)-Alcohol E->F

Figure 2: Experimental workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Materials:

  • 4'-Fluoroacetophenone (1.00 g, 7.24 mmol, 1.0 equiv)[3]

  • [RuCl₂(p-cymene)]₂ (11.1 mg, 0.0181 mmol, 0.0025 equiv)

  • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (13.3 mg, 0.0362 mmol, 0.005 equiv)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (4.0 mL)

  • Dichloromethane (DCM), anhydrous (15 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add [RuCl₂(p-cymene)]₂ (11.1 mg) and (R,R)-TsDPEN (13.3 mg).

    • Add 15 mL of anhydrous DCM and stir the resulting orange solution at room temperature for 20 minutes.

    • Scientist's Note: This pre-stirring step is crucial for the in-situ formation of the active chiral Ru-catalyst. The color of the solution may change, indicating complex formation.[18]

  • Reaction Setup:

    • Add the 4'-fluoroacetophenone (1.00 g) to the flask.

    • Add the formic acid/triethylamine (5:2) mixture (4.0 mL).

    • Scientist's Note: The FA/TEA mixture acts as the hydrogen donor. The triethylamine is essential to neutralize the formic acid and facilitate the catalytic cycle.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 40 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

    • Scientist's Note: For TLC analysis, use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The alcohol product will have a lower Rf value than the starting ketone.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Scientist's Note: The bicarbonate quench neutralizes any remaining formic acid. Ensure the quench is done slowly as CO₂ evolution can cause pressure buildup.

  • Purification and Analysis:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the pure (S)-1-(4-fluorophenyl)ethanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst and borane as the reducing agent.

Materials:

  • 4'-Fluoroacetophenone (1.38 g, 10.0 mmol, 1.0 equiv)

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 equiv)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF, 8.0 mL, 8.0 mmol, 0.8 equiv)

  • Tetrahydrofuran (THF), anhydrous (40 mL)

  • Methanol (5 mL)

  • 2 M HCl (20 mL)

  • Dichloromethane (DCM)

Procedure:

  • Catalyst and Reagent Setup:

    • To a flame-dried 100 mL three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL).

    • Add 20 mL of anhydrous THF and cool the flask to -20 °C using an appropriate cooling bath.

    • Scientist's Note: Maintaining a low temperature is critical for achieving high enantioselectivity. The catalyst is moisture-sensitive, so rigorous anhydrous conditions are paramount.[13]

  • Borane Complexation:

    • Slowly add the BH₃·THF solution (8.0 mL) to the catalyst solution while maintaining the temperature at -20 °C. Stir for 10 minutes.

    • Scientist's Note: This step forms the active catalyst-borane complex, which is the key chiral reducing agent. A slight evolution of gas (H₂) may be observed.

  • Substrate Addition and Reaction:

    • In a separate flask, dissolve 4'-fluoroacetophenone (1.38 g) in 20 mL of anhydrous THF.

    • Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -20 °C.

    • Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up:

    • Once the reaction is complete, quench it by slowly and carefully adding methanol (5 mL) dropwise at -20 °C.

    • Caution: Vigorous hydrogen gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 2 M HCl (20 mL) and stir for another 30 minutes to hydrolyze the borate esters.

    • Transfer to a separatory funnel and extract with DCM (3 x 30 mL).

  • Purification and Analysis:

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield the pure (S)-1-(4-fluorophenyl)ethanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Comparative Data Summary

The choice of synthetic method often depends on factors like catalyst availability, cost, scalability, and desired purity. Below is a summary of typical results for the described methods.

MethodCatalyst SystemH₂ SourceTemp. (°C)Typical Yield (%)Typical ee (%)Reference(s)
ATH [RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOOH/NEt₃4090-98%95-99% (S)[18]
CBS (R)-Me-CBS-oxazaborolidineBH₃·THF-2085-95%>98% (S)[12][13]
Biocatalysis Alcohol DehydrogenaseIsopropanol30>95%>99% (R or S)[14][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Degradation of catalyst- Mechanical losses during workup- Increase reaction time or temperature slightly- Ensure anhydrous and inert conditions- Use fresh, high-quality reagents and catalysts- Optimize extraction and purification steps
Low Enantioselectivity (ee) - Impure or racemized chiral ligand/catalyst- Reaction temperature too high- Presence of moisture or oxygen- Use a fresh, validated source of chiral material- Strictly control the reaction temperature- Employ rigorous flame-drying and inert atmosphere techniques
Incomplete Reaction - Insufficient reducing agent- Deactivated catalyst- Check the molar equivalents of the hydrogen source/borane- Add a fresh portion of catalyst (if applicable)

Conclusion

The asymmetric synthesis of 4-fluorophenethyl alcohol derivatives is a well-established field with multiple robust and high-yielding methodologies. Both transition-metal-catalyzed asymmetric transfer hydrogenation and the CBS reduction offer predictable and highly enantioselective routes from 4'-fluoroacetophenone. The choice between these methods will depend on the specific requirements of the researcher, including scale, cost, and available equipment. For applications demanding the highest enantiopurity and favoring green chemistry principles, biocatalytic methods present an increasingly powerful alternative. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to synthesize these valuable chiral building blocks.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
  • Enantioselective reduction of ketones. Wikipedia.
  • Reactivity comparison of trifluoroacetophenone and acetophenone.
  • Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru].
  • Asymmetric hydrogen transfer reduction of acetophenone.
  • 4'-Fluoroacetophenone. ChemScene.
  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of para-Substituted α-Fluoroacetophenones.
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Royal Society of Chemistry.
  • Asymmetric Transfer Hydrogen
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Met
  • Induced axial chirality in biocatalytic asymmetric ketone reduction. PubMed.
  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. University of York.
  • Biosynthesis & Biocatalysis. Royal Scientific Society Jordan.
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  • Enantioselective Synthesis of Alkyl Fluorides via Bioc
  • Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. PubMed.
  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
  • An Enantioselective Synthesis of (S)-4-Fluorohistidine. PubMed.
  • 4-Fluorophenethyl Alcohol. PubChem.
  • Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)
  • Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Royal Society of Chemistry.

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4-Fluorophenethyl alcohol in the synthesis of PET tracers

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Role of 4-Fluorophenethyl Alcohol in the Synthesis of [¹⁸F]PET Tracers via Precursor Activation and Nucleophilic Substitution

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Introduction: The "Building Block" Dilemma in ¹⁸F-Radiochemistry

Positron Emission Tomography (PET) is a premier molecular imaging technique, providing quantitative insights into biological processes in vivo.[1][2] The utility of PET is intrinsically linked to the development of specific and effective radiotracers. Among positron-emitting radionuclides, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and transport, and low positron energy (635 keV) which results in high-resolution images.[3][4]

A common synthetic challenge is the introduction of the ¹⁸F atom into complex organic molecules. One might logically consider starting with a commercially available, stable fluorinated building block, such as 4-fluorophenethyl alcohol. However, the short half-life of ¹⁸F makes this approach impractical. The ¹⁸F isotope must be produced in a cyclotron and incorporated into the target molecule in the final steps of the synthesis—a strategy known as "late-stage fluorination."[5][6]

Therefore, 4-fluorophenethyl alcohol serves not as a direct building block, but as a readily available starting material to craft a labeling precursor . The core strategy involves chemically "activating" the alcohol's hydroxyl group, transforming it into an excellent leaving group. This activated precursor can then undergo a rapid and efficient nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride to yield the desired PET tracer. This application note provides the scientific rationale and detailed protocols for this critical workflow.

The Foundational Chemistry: From Inert Alcohol to Reactive Precursor

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making the hydroxide anion (HO⁻) a strong base. To facilitate the displacement by [¹⁸F]fluoride, the hydroxyl group must be converted into a group that readily departs with its electron pair. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are ideal for this purpose. The corresponding sulfonate anions are highly stable due to the resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms, making them exceptionally weak bases and thus, excellent leaving groups.[7][8]

The conversion of 4-fluorophenethyl alcohol to its tosylate derivative, 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate, creates a stable, storable precursor primed for the critical radiolabeling step.

Reaction Scheme: Precursor Synthesis

G cluster_reactants Reactants cluster_products Products R1 4-Fluorophenethyl Alcohol P1 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate (Tosylate Precursor) R1->P1 Tosylation Reaction R2 Tosyl Chloride (TsCl) in Pyridine R2->P1 P2 Pyridinium Hydrochloride R2->P2

Caption: Synthesis of the tosylate precursor from 4-fluorophenethyl alcohol.

Protocol 1: Synthesis of 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate

This protocol details the conversion of the starting alcohol into the tosylate precursor.

Materials:

  • 4-Fluorophenethyl alcohol

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorophenethyl alcohol (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of alcohol) and cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with cold 1 M HCl (2-3 times to remove pyridine), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure tosylate precursor.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Core Radiochemistry: Nucleophilic [¹⁸F]Fluorination

The central step in tracer synthesis is the incorporation of ¹⁸F via a nucleophilic substitution reaction. This process is typically performed in an automated synthesis module to minimize radiation exposure and ensure reproducibility.[9][10][11]

The Chemistry Explained:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.[12] The resulting aqueous [¹⁸F]fluoride must be made reactive.

  • Activation of [¹⁸F]Fluoride: The fluoride anion is a poor nucleophile in aqueous solution due to its strong hydration shell. To enhance its nucleophilicity, it is trapped on an anion-exchange cartridge, and the [¹⁸O]H₂O is recovered. The [¹⁸F]F⁻ is then eluted with a solution of a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and potassium carbonate (K₂CO₃) in acetonitrile/water.[7][8]

  • Anhydrous Conditions: The eluted [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is rigorously dried via azeotropic distillation with acetonitrile. This is a critical step; residual water will significantly diminish the reactivity of the fluoride ion. The K₂₂₂ encapsulates the K⁺ cation, leaving a highly reactive, "naked" [¹⁸F]fluoride anion ready for reaction.[13][14]

  • The Sₙ2 Reaction: The tosylate precursor is dissolved in a polar aprotic solvent (e.g., DMSO, Acetonitrile) and added to the dried [¹⁸F]fluoride complex. The reaction is heated, causing the [¹⁸F]fluoride to attack the electrophilic carbon atom bearing the tosylate group in a classic Sₙ2 mechanism, displacing the tosylate and forming the C-¹⁸F bond.[8][15]

Workflow: Automated PET Tracer Synthesis

G cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis & Purification cluster_qc Quality Control A Cyclotron Production ([¹⁸O]H₂O Target) B Trap [¹⁸F]F⁻ on Anion Exchange Cartridge A->B C Elute with K₂₂₂/K₂CO₃ B->C D Azeotropic Drying (Anhydrous Conditions) C->D E Add Precursor in DMSO/Acetonitrile D->E Reactive [¹⁸F]F⁻ F Heating (Nucleophilic Substitution) G Quench & Dilute H Semi-Preparative HPLC Purification I Formulation in Saline/Ethanol J Final Product for Injection I->J Purified Tracer K QC Testing: - Radiochemical Purity - Molar Activity - Residual Solvents - pH, Sterility J->K

Caption: Automated workflow for the synthesis of an [¹⁸F]PET tracer.

Protocol 2: Automated Synthesis of [¹⁸F]4-Fluorophenethyl Derivative

This protocol provides a generalized procedure for the radiolabeling of a tosylate precursor on a common automated synthesis module.

Reagents & Consumables:

  • Aqueous [¹⁸F]Fluoride from cyclotron

  • Eluent solution: Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 Acetonitrile:Water (1 mL)

  • Anhydrous Acetonitrile (for drying)

  • Precursor Solution: 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate (2-5 mg) in 0.5 mL anhydrous DMSO or Acetonitrile

  • HPLC mobile phase (e.g., Acetonitrile/Water gradient)

  • Sterile water for injection, USP

  • 0.9% Sodium Chloride for injection, USP

  • Ethanol, USP

  • Anion exchange cartridge (e.g., QMA)

  • C18 solid-phase extraction (SPE) cartridge

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Methodology (Automated Synthesizer Sequence):

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride is passed through the anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using the K₂₂₂/K₂CO₃ eluent solution.

  • Drying: The solvent is removed under a stream of nitrogen/helium and vacuum at 100-110 °C. Two to three additions of anhydrous acetonitrile (0.5-1.0 mL each) are made, with evaporation after each addition to ensure anhydrous conditions.

  • Radiolabeling Reaction: The precursor solution is added to the dried [¹⁸F]fluoride complex in the reaction vessel. The vessel is sealed and heated to 100-130 °C for 10-15 minutes.[13]

  • Purification:

    • After cooling, the reaction mixture is quenched with water and loaded onto a semi-preparative HPLC column.

    • The product peak corresponding to the desired [¹⁸F]-labeled compound (identified by a UV detector and confirmed by a radioactivity detector) is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the C18 cartridge with a small volume of ethanol (USP) into a sterile product vial containing 0.9% saline.

    • The final solution is passed through a 0.22 µm sterile filter into the final sterile vial.

Quality Control: Ensuring Safety and Efficacy

Every batch of a PET radiopharmaceutical must undergo rigorous quality control (QC) testing before it can be released for human use, in accordance with Good Manufacturing Practice (GMP) guidelines.[9][12]

ParameterSpecificationMethodRationale
Identity Retention time matches non-radioactive standardRadio-HPLCConfirms the correct compound was synthesized.
Radiochemical Purity > 95%Radio-HPLC, Radio-TLCEnsures that radioactivity is primarily from the desired tracer, minimizing off-target signals.
Radionuclidic Purity > 99.5% ¹⁸FGamma SpectroscopyConfirms the absence of other radioactive isotopes.
Chemical Purity Absence of precursor, K₂₂₂, solventsHPLC with UV detectionMinimizes potential toxicity or pharmacological effects from process impurities.
Molar Activity (Aₘ) > 1 Ci/µmol (37 GBq/µmol) at EOSHPLC (UV & Radioactivity)High molar activity is crucial for receptor imaging to avoid pharmacological effects.[7][8]
pH 4.5 - 7.5pH meter or stripsEnsures the final formulation is physiologically compatible for injection.
Sterility No microbial growthUSP <71> Sterility TestsPrevents infection from contaminated injectables.
Bacterial Endotoxins < 175 EU / V (Endotoxin Units)Limulus Amebocyte Lysate (LAL) testPrevents pyrogenic (fever-inducing) reactions.
Residual Solvents Below USP <467> limitsGas Chromatography (GC)Limits exposure to potentially toxic organic solvents used in the synthesis.

Conclusion

While 4-fluorophenethyl alcohol cannot be directly used as a building block for ¹⁸F PET tracer synthesis due to the isotope's short half-life, it serves as an excellent and accessible starting material for producing highly effective labeling precursors. By converting its inert hydroxyl group into a reactive sulfonate ester like a tosylate, researchers can create a stable intermediate that is perfectly suited for late-stage, nucleophilic [¹⁸F]fluorination. The protocols and principles outlined here demonstrate a robust, reliable, and automatable pathway for leveraging this simple alcohol in the complex and vital process of developing novel PET radiopharmaceuticals for research and clinical diagnostics.

References

  • Al-Saden, A. A., et al. (2024). Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals, 67(4), 155-164. [Link]

  • Brooks, A. F., et al. (2019). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 5(9), 1461-1473. [Link]

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  • Lim, K., et al. (2014). Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor. Applied Radiation and Isotopes, 94, 349-354. [Link]

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  • Miller, P. W., et al. (2008). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]

  • Neumaier, B., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Journal of Nuclear Medicine, 55(12), 1964-1970. [Link]

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  • Wang, L., et al. (2018). Recent advances in fluorine-18 radiochemistry: Focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodonium ylides. Journal of Nuclear Medicine, 59(Supplement 1), 1431. [Link]

  • Wang, M., et al. (2019). Automated Radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging. American Journal of Nuclear Medicine and Molecular Imaging, 9(3), 254-262. [Link]

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  • Lee, E., et al. (2018). Detailed Radiosynthesis of [18F]mG4P027 as a Positron Emission Tomography (PET) Radiotracer for mGluR4. ACS Omega, 3(11), 16049-16056. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with (18)F-based radiotracers. Current Radiopharmaceuticals, 5(1), 69-82. [Link]

  • Zhang, Y., et al. (2024). GMP-compliant automated radiosynthesis of [18F] SynVesT-1 for PET imaging of synaptic vesicle glycoprotein 2 A (SV2A). EJNMMI Radiopharmacy and Chemistry, 9(1), 13. [Link]

  • Wang, M., et al. (2019). Automated Radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging. American Journal of Nuclear Medicine and Molecular Imaging, 9(3), 254-262. [Link]

  • Pretze, M., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3, 41. [Link]

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Application Notes and Protocols for the Quantification of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol (2-(4-fluorophenyl)ethanol) is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its molecular structure, featuring a fluorinated phenyl ring and a primary alcohol, imparts specific chemical properties that are leveraged in drug design. The precise quantification of 4-fluorophenethyl alcohol is critical during its synthesis, in final drug substances where it may be an impurity, and in pharmacokinetic studies. Ensuring the purity and concentration of this intermediate is paramount for the safety, efficacy, and quality of the final product.[2]

This comprehensive guide provides detailed analytical methods for the quantification of 4-fluorophenethyl alcohol, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are structured to be adapted and validated within your laboratory's specific context, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties of 4-Fluorophenethyl Alcohol

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₉FO[5]
Molecular Weight 140.15 g/mol [5]
Appearance Not specified, likely a liquid
Density 1.121 g/mL at 25 °C[1]
Refractive Index n20/D 1.507[1]
CAS Number 7589-27-7[5]

Chromatographic Approaches: The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for the precise and accurate quantification of 4-fluorophenethyl alcohol. The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of 4-fluorophenethyl alcohol due to its polarity. The method's high resolution and sensitivity make it ideal for purity analysis and impurity profiling.[2]

The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the analyte of interest without interference from potential degradation products or impurities.[2] The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters that must be optimized. A C18 column is a common starting point for moderately polar compounds like 4-fluorophenethyl alcohol.[2][6] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal retention and peak shape.[7] UV detection is appropriate given the presence of the aromatic ring, which will exhibit significant absorbance.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_App Application Dev1 Column & Mobile Phase Screening Dev2 Wavelength Selection Dev1->Dev2 Dev3 Optimization of Gradient & Flow Rate Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Analysis Val5->App1 Validated Method App2 Stability Studies App1->App2 App3 Impurity Profiling App2->App3

Caption: A typical workflow for HPLC method development, validation, and application.

1. Instrumentation and Chromatographic Conditions (Starting Point)

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them before use.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-fluorophenethyl alcohol reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For drug substances, dissolve the sample in methanol or the mobile phase to a suitable concentration. For complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary.[8][9]

3. Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][10][11]

Validation ParameterAcceptance Criteria
Specificity The method should resolve the analyte peak from potential impurities and degradation products. No interference from blank or placebo at the retention time of the analyte.[2]
Linearity R² ≥ 0.999 over a concentration range of 50-150% of the nominal concentration.[2]
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).[2]
Gas Chromatography (GC)

GC is an excellent alternative for the analysis of volatile compounds like 4-fluorophenethyl alcohol.[12] It is particularly useful for analyzing residual solvents and other volatile impurities.

The choice of a GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point. Flame Ionization Detection (FID) is a robust and sensitive detector for organic compounds.[12] For enhanced specificity, Mass Spectrometry (MS) can be used as the detector.[5]

Workflow for GC Method Development

GC_Workflow Dev1 Column Selection Dev2 Inlet & Detector Temperature Optimization Dev1->Dev2 Dev3 Oven Temperature Program Development Dev2->Dev3 Dev4 Carrier Gas Flow Rate Optimization Dev3->Dev4

Caption: Key steps in the development of a robust GC method.

1. Instrumentation and Chromatographic Conditions (Starting Point)

ParameterRecommended Condition
Gas Chromatograph GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on sensitivity requirements
Oven Temperature Program Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature FID: 280 °CMS Transfer Line: 280 °C
Injection Volume 1 µL

2. Reagent and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-fluorophenethyl alcohol reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like methanol or acetone.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dilute the sample in a suitable solvent. For complex matrices, a liquid-liquid extraction or headspace analysis may be required.[13]

3. Method Validation

Similar to the HPLC method, the GC method must be validated for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[10][11]

Spectroscopic Methods for Identification and Estimation

While not as precise for quantification as chromatographic methods, spectroscopic techniques are invaluable for the identification and qualitative or semi-quantitative analysis of 4-fluorophenethyl alcohol.

UV-Visible Spectroscopy

UV spectroscopy can be used for a quick estimation of 4-fluorophenethyl alcohol concentration, particularly in simple matrices where interfering substances are absent.[14]

  • Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., methanol, ethanol, or acetonitrile).[15]

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 4-fluorophenethyl alcohol (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax. The aromatic ring should provide a distinct absorbance peak.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

IR and NMR spectroscopy are primarily used for the structural confirmation and identification of 4-fluorophenethyl alcohol.[5][16]

  • IR Spectroscopy: Will show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and the C-F stretch.

  • ¹H NMR Spectroscopy: Provides a unique fingerprint of the proton environments in the molecule, confirming its structure.[16]

Conclusion

The analytical methods outlined in this guide provide a robust framework for the accurate and reliable quantification of 4-fluorophenethyl alcohol. The choice of method will be dictated by the specific analytical challenge, including the sample matrix, required sensitivity, and the purpose of the analysis. It is imperative that any method chosen is subjected to a thorough validation process to ensure the integrity and reliability of the generated data, in line with regulatory expectations.[3][17]

References

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  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
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HPLC analysis of 4-Fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4-Fluorophenethyl Alcohol by High-Performance Liquid Chromatography

Introduction

4-Fluorophenethyl alcohol (2-(4-Fluorophenyl)ethanol) is a halogenated aromatic alcohol with the chemical formula FC₆H₄CH₂CH₂OH. It serves as a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its molecular structure, featuring a fluorinated phenyl group and a primary alcohol, imparts specific chemical properties that are leveraged in organic synthesis. Given its role as a precursor, ensuring its purity and quantifying its presence in reaction mixtures or as a final product is critical for quality control and process optimization in research and drug development.

This application note presents a robust method for the analysis of 4-Fluorophenethyl alcohol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and outlines the principles for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of 4-Fluorophenethyl Alcohol

A successful HPLC method development process begins with an understanding of the analyte's properties.[1]

PropertyValueSource
CAS Number 7589-27-7
Molecular Formula C₈H₉FO[2]
Molecular Weight 140.15 g/mol [2]
Density ~1.121 g/mL at 25 °C
Structure Aromatic ring with a fluoro-substituent and an ethyl alcohol chain.
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile.

The presence of the aromatic ring provides a chromophore suitable for UV detection, while the overall non-polar character of the molecule makes it an ideal candidate for separation by RP-HPLC.[1]

Principle of Separation: Reversed-Phase Chromatography

Reversed-Phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of molecules.[3] The fundamental principle of separation in RP-HPLC is based on hydrophobic interactions.[4]

In this method, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. 4-Fluorophenethyl alcohol, being a relatively non-polar molecule, will preferentially adsorb to the non-polar stationary phase. By introducing a mobile phase with an increasing proportion of a less polar organic solvent (like acetonitrile), the analyte's affinity for the mobile phase increases, causing it to elute from the column. Components in a mixture are thus separated based on their relative hydrophobicity; less polar analytes are retained longer on the column.[3]

A C18 (octadecylsilane) column is selected as the stationary phase due to its strong hydrophobic retention characteristics, making it suitable for retaining and separating aromatic compounds like 4-Fluorophenethyl alcohol.[4]

cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase Flow p1 p2 p3 Analyte_Out Eluted Analyte p3->Analyte_Out Elution by Organic Solvent p4 p5 p6 Analyte_In 4-Fluorophenethyl Alcohol Analyte_In->p3 Hydrophobic Interaction

Figure 1: Analyte interaction with the C18 stationary phase in RP-HPLC.

Proposed HPLC Method for 4-Fluorophenethyl Alcohol

This section details the instrumental setup and chromatographic conditions for the quantitative analysis of 4-Fluorophenethyl alcohol.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or ultrapure)

    • 4-Fluorophenethyl alcohol reference standard (>97% purity).

Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase system.
Mobile Phase B AcetonitrileA common organic modifier with good elution strength and low UV cutoff.[5]
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Equilibration)A gradient is used to ensure elution of the analyte and any potential impurities with different polarities, providing a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe phenyl group exhibits strong absorbance in the low UV range. A PDA detector can be used to determine the optimal wavelength (λmax).
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures compatibility with the mobile phase and complete dissolution of the analyte.

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Fluorophenethyl alcohol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent. These will be used for establishing linearity.

  • Sample Preparation: If analyzing a formulated product or reaction mixture, accurately weigh a portion containing approximately 25 mg of 4-Fluorophenethyl alcohol into a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

Protocol 2: Analytical Workflow

The overall process from sample receipt to final report generation follows a systematic workflow to ensure data integrity and consistency.

A 1. Prepare Mobile Phase & Standard/Sample Solutions B 2. Equilibrate HPLC System (25 min at initial conditions) A->B C 3. System Suitability Test (SST) (Inject Standard 5x) B->C D 4. Analyze Blank (Inject Diluent) C->D If SST Passes E 5. Analyze Standards (Generate Calibration Curve) D->E F 6. Analyze Samples E->F G 7. Process Data (Integrate Peaks, Quantify) F->G H 8. Generate Report G->H

Figure 2: General analytical workflow for the HPLC analysis.

Protocol 3: System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[6]

  • Equilibrate the HPLC system with the mobile phase at initial conditions for at least 25 minutes or until a stable baseline is achieved.

  • Inject a mid-range working standard solution (e.g., 50 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed suitable for analysis if all acceptance criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.

Method Validation Framework

A developed analytical method must be validated to ensure it is suitable for its intended purpose.[7] The validation should be performed according to ICH Q2(R1) guidelines, covering the parameters outlined below.[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. This is demonstrated by injecting a blank, a placebo (if applicable), and the standard, showing no interfering peaks at the retention time of 4-Fluorophenethyl alcohol.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[9]

    • Protocol: Analyze the prepared working standard solutions (e.g., 10-200 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Expresses the closeness of agreement between the value which is accepted as a true value and the value found.[8] It is determined by spike and recovery studies.

    • Protocol: Spike a sample matrix with known amounts of 4-Fluorophenethyl alcohol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Robustness: Measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[8]

    • Protocol: Introduce small variations to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 4-Fluorophenethyl alcohol. The use of a standard C18 column with a water/acetonitrile gradient and UV detection offers excellent separation and sensitivity. The outlined protocols for method execution and validation, grounded in ICH guidelines, ensure that the data generated is accurate, precise, and suitable for quality control and research applications in the pharmaceutical industry.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
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  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Online] Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Online] Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Online] Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Online] Available at: [Link]

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  • ResearchGate. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Online] Available at: [Link]

  • GSRS. 4-FLUOROPHENETHYL ALCOHOL. [Online] Available at: [Link]

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  • PubChem. 1-(4-Fluorophenyl)ethanol. [Online] Available at: [Link]

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  • SIELC Technologies. HPLC Determination of Phenethyl alcohol on Newcrom BH Column. [Online] Available at: [Link]

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Application Note: A Validated GC-MS Protocol for the Confident Identification of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the identification and confirmation of 4-Fluorophenethyl alcohol (CAS 7589-27-7) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for analyzing this and similar halogenated aromatic compounds. The protocol herein is designed to be self-validating, with explanations grounded in established analytical principles to ensure both accuracy and reproducibility.

Introduction: The Analytical Challenge

4-Fluorophenethyl alcohol is a halogenated aromatic alcohol of interest in pharmaceutical and chemical synthesis. Its accurate identification is crucial for process monitoring, impurity profiling, and quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds due to its exceptional separating power and definitive identification capabilities.[1][2] The gas chromatograph separates complex mixtures into individual components, which are then identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns.[2][3] This document outlines a complete workflow, from sample preparation to data interpretation, for the unambiguous identification of 4-Fluorophenethyl alcohol.

Foundational Principles: Why GC-MS?

The selection of GC-MS for this application is based on several key advantages:

  • Volatility: 4-Fluorophenethyl alcohol is sufficiently volatile to be amenable to GC analysis, which operates by vaporizing the sample for separation.[1][4]

  • Specificity: Mass spectrometry provides a unique chemical fingerprint (mass spectrum) for a compound, allowing for highly confident identification. This is particularly crucial when differentiating between structurally similar isomers or impurities.[2]

  • Sensitivity: Modern GC-MS systems can detect and identify analytes at trace levels, which is essential for impurity analysis in pharmaceutical products.[5][6]

  • Established Libraries: Extensive mass spectral libraries, such as the NIST/EPA/NIH library, are available for matching experimental spectra, providing a high degree of confidence in compound identification.[7][8]

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed for optimal performance and reproducibility. The causality behind each step is explained to allow for adaptation to specific laboratory contexts.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system.[4][9]

Protocol:

  • Solvent Selection: Dissolve the sample containing or suspected to contain 4-Fluorophenethyl alcohol in a high-purity, volatile organic solvent such as Dichloromethane or Ethyl Acetate.[4][10]

    • Rationale: These solvents are volatile and compatible with common GC columns, minimizing interference during the analysis. Water, strong acids, and strong bases should be avoided as they can damage the GC column.[4][10]

  • Concentration: Prepare a sample solution with an approximate concentration of 10-100 µg/mL.[10]

    • Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or saturating the detector.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter into a clean, glass autosampler vial.[9]

    • Rationale: Filtration removes any particulate matter that could block the injection syringe or contaminate the GC inlet and column.[9][10] Glass vials are recommended to prevent leaching of plasticizers.[9]

  • Standard Preparation: Prepare a certified reference standard of 4-Fluorophenethyl alcohol at a similar concentration in the same solvent to serve as a positive control and for retention time and mass spectrum confirmation.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation Sample Solid or Liquid Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to Glass Vial Filter->Vial GC-MS Injection GC-MS Injection Vial->GC-MS Injection

Caption: Workflow for preparing samples for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system. These may be adjusted based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is suitable for general-purpose analysis of semi-volatile compounds like phenethyl alcohols.[3][5]
Carrier Gas Helium (99.999% purity)Helium is an inert carrier gas that is compatible with mass spectrometers.[3]
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary columns.
Injection Mode Splitless or Split (e.g., 20:1)Splitless mode is ideal for trace analysis, while a split injection prevents column overload for more concentrated samples.
Oven Program Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This temperature program allows for the separation of volatile solvents from the analyte and ensures that 4-Fluorophenethyl alcohol elutes as a sharp peak with good resolution.[11]
Mass Spectrometer
Ion Source Electron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns suitable for library matching.[3]
Ionization Energy 70 eVThe standard energy for EI, which allows for comparison with NIST library spectra.[12]
Source Temperature 230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp 150 °CEnsures stable operation of the mass analyzer.
Scan Range m/z 40-400This range covers the molecular ion and expected fragment ions of 4-Fluorophenethyl alcohol.
Acquisition Mode Full ScanAcquires the complete mass spectrum, which is necessary for identification and library searching.

Data Analysis and Interpretation: Confirming Identity

The identification of 4-Fluorophenethyl alcohol is a multi-step process that combines chromatographic and mass spectrometric data.

Retention Time Matching

The primary indication of the presence of 4-Fluorophenethyl alcohol is a peak in the total ion chromatogram (TIC) at the expected retention time. Compare the retention time of the peak of interest in the sample chromatogram to that of the certified reference standard analyzed under the same conditions.

Mass Spectrum Analysis and Library Matching
  • Extract Mass Spectrum: Obtain the mass spectrum of the chromatographic peak of interest.

  • NIST Library Search: Compare the acquired mass spectrum against the NIST/EPA/NIH Mass Spectral Library.[7] A high match score is a strong indicator of the compound's identity.

    • Trustworthiness: The NIST library is a highly curated and widely accepted standard for mass spectral identification.[8] A match factor above 900 is generally considered an excellent match, while scores between 800-900 are considered good matches.[8][13]

  • Manual Spectral Interpretation: Manually inspect the mass spectrum for key identifying ions of 4-Fluorophenethyl alcohol.

    • Molecular Ion (M+): The molecular weight of 4-Fluorophenethyl alcohol is 140.15 g/mol .[14][15] Look for a peak at m/z 140.

    • Key Fragments: The fragmentation pattern is critical for confirmation. Based on NIST data, the most abundant fragment ion should be at m/z 109 .[14] This likely corresponds to the loss of the CH2OH group. The second most abundant ion is often at m/z 110 .[14]

Diagram: Identification Logic

G TIC Peak in TIC RT_Match Retention Time Match with Standard TIC->RT_Match Step 1 MS_Acquire Acquire Mass Spectrum RT_Match->MS_Acquire Step 2 NIST_Search NIST Library Search MS_Acquire->NIST_Search Manual_Check Manual Spectral Interpretation MS_Acquire->Manual_Check High_Match High Match Factor (>900) NIST_Search->High_Match Fragments_Match Key Fragments Present? (m/z 140, 109, 110) Manual_Check->Fragments_Match Confirmed Identity Confirmed High_Match->Confirmed Yes Fragments_Match->Confirmed Yes

Caption: Logical workflow for the confident identification of a target compound.

Method Validation Principles

For use in regulated environments, this method should be validated according to ICH Q2(R1) guidelines.[16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline separation of the 4-Fluorophenethyl alcohol peak from other potential impurities.[16][17]

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.[16]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These are assessed through recovery studies and replicate injections.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6][17]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.[16]

Conclusion

This application note provides a robust and scientifically sound protocol for the identification of 4-Fluorophenethyl alcohol by GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve confident and reproducible results. The emphasis on the causality behind each procedural choice empowers the analyst to troubleshoot and adapt the method as needed, ensuring the highest level of scientific integrity.

References

  • Current time information in Washington, DC, US. (n.d.). Google.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 11, 2026, from [Link]

  • Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved January 11, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 11, 2026, from [Link]

  • Ali, A., et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Research and Applications. Retrieved January 11, 2026, from [Link]

  • Reddy, G. S., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 11, 2026, from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenethyl Alcohol. PubChem Compound Summary for CID 82068. Retrieved January 11, 2026, from [Link].

  • Al-Shehri, M., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules. Retrieved January 11, 2026, from [Link]

  • Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved January 11, 2026, from [Link]

  • Restek Corporation. (n.d.). Phenethyl alcohol. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylethanol. PubChem Compound Summary for CID 6054. Retrieved January 11, 2026, from [Link].

  • Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved January 11, 2026, from [Link]

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  • Tarjányi, S., et al. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science. Retrieved January 11, 2026, from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved January 11, 2026, from [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. Retrieved January 11, 2026, from [Link]

  • Hepp, A. F., & Caruso, J. A. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy.
  • Park, Y. H., et al. (2001). Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts. Mycobiology. Retrieved January 11, 2026, from [Link]

  • Ghiasvand, A. R., et al. (2016).
  • Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Retrieved January 11, 2026, from [Link]

  • Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software. Retrieved January 11, 2026, from [Link]

  • Restek Corporation. (n.d.). Fast Analysis of Fluorotelomer Alcohols. Retrieved January 11, 2026, from [Link]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for the Use of 4-Fluorophenethyl Alcohol in Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring a Novel Aromatic Alcohol in Olfactory Science

The landscape of fragrance research is in a perpetual state of innovation, driven by the quest for novel scent profiles with enhanced stability and unique hedonic qualities. Within this dynamic field, the strategic modification of known aromatic structures presents a fertile ground for discovery. This document provides a comprehensive guide to the application of 4-Fluorophenethyl alcohol, a fluorinated analogue of the well-established fragrance ingredient phenethyl alcohol, in fragrance research.

Phenethyl alcohol is celebrated for its mild, warm, rosy-honey floral scent and is a cornerstone in the creation of numerous floral and natural fragrance compositions[1][2]. The introduction of a fluorine atom onto the phenyl ring at the para-position is a deliberate synthetic modification intended to explore the impact of fluorination on olfactory perception, volatility, and stability. Fluorine, with its high electronegativity and minimal steric footprint, can significantly alter the electronic properties of a molecule, potentially leading to novel sensory experiences[3][4]. These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols to unlock the potential of 4-Fluorophenethyl alcohol in the next generation of fragrances.

Physicochemical and Spectroscopic Profile of 4-Fluorophenethyl Alcohol

A thorough understanding of the fundamental properties of a fragrance ingredient is paramount for its effective application. 4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is a colorless liquid with a molecular formula of C₈H₉FO and a molecular weight of approximately 140.15 g/mol [5][6]. A summary of its key physicochemical and spectroscopic data is presented below.

PropertyValueSource
CAS Number 7589-27-7[5]
Molecular Formula C₈H₉FO[5][6]
Molecular Weight 140.15 g/mol [5]
Appearance Colorless liquid[1]
Density 1.121 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.507[7]
Boiling Point Not specified in search results
Flash Point 86 °C (closed cup)
Solubility Not specified in search results
Key Spectroscopic Data 1H NMR, 13C NMR, IR, MS data available[5]

Sensory Evaluation of 4-Fluorophenethyl Alcohol: A Protocol for Olfactory Characterization

The cornerstone of fragrance research lies in the meticulous evaluation of a molecule's scent profile. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector, allowing for the identification of odor-active compounds within a sample[8][9][10][11].

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To determine the odor profile and intensity of 4-Fluorophenethyl alcohol and compare it to its non-fluorinated analog, phenethyl alcohol.

Materials:

  • 4-Fluorophenethyl alcohol (97% purity or higher)

  • Phenethyl alcohol (as a reference standard)

  • Ethanol (perfumery grade, odorless)

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Deactivated capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)

  • Trained sensory panel (minimum of 3-5 assessors)

  • Odor-free environment for sensory evaluation

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution (w/v) of 4-Fluorophenethyl alcohol in perfumery grade ethanol.

    • Prepare a 1% solution (w/v) of phenethyl alcohol in perfumery grade ethanol as a reference.

    • Allow the solutions to equilibrate for at least 30 minutes before analysis.

  • GC-O System Setup:

    • Install the appropriate GC column.

    • Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the analytes. A typical starting point for the oven program could be 50°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 10 minutes.

    • Split the column effluent between the FID and the ODP. A 1:1 split is common, but can be adjusted.

    • Humidify the air supply to the ODP to prevent nasal dehydration of the assessors.

  • Sensory Evaluation:

    • Inject a defined volume (e.g., 1 µL) of the 4-Fluorophenethyl alcohol solution onto the GC-O system.

    • Each panelist will sniff the effluent from the ODP and record the following:

      • The retention time of any detected odor.

      • A detailed description of the odor character (e.g., floral, fruity, woody, chemical).

      • The intensity of the odor on a predefined scale (e.g., a 7-point scale from 1 = very weak to 7 = very strong).

    • Repeat the analysis with the phenethyl alcohol solution for comparison.

    • A blank run with only ethanol should also be performed to ensure no background odors are present.

  • Data Analysis:

    • Compile the data from all panelists.

    • Generate an aromagram for each compound, plotting odor intensity versus retention time.

    • Compare the aromagrams of 4-Fluorophenethyl alcohol and phenethyl alcohol to identify differences in odor character, intensity, and retention time.

Causality Behind Experimental Choices: The use of a trained sensory panel is crucial for obtaining reliable and reproducible data[12][13]. The comparison with phenethyl alcohol provides a direct assessment of the impact of fluorination on the olfactory properties. The humidified air at the ODP ensures the comfort and sensitivity of the panelists' noses during the analysis[8].

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_eval Sensory Evaluation cluster_data Data Analysis prep1 Prepare 1% solution of 4-Fluorophenethyl alcohol in Ethanol injection Inject sample into GC prep1->injection prep2 Prepare 1% solution of Phenethyl alcohol in Ethanol prep2->injection separation GC Column Separation injection->separation split Effluent Split separation->split fid FID Detection split->fid odp Olfactory Detection Port (ODP) split->odp panel Trained Panel Sniffing odp->panel record Record Odor (Time, Descriptor, Intensity) panel->record aromagram Generate Aromagram record->aromagram comparison Compare with Phenethyl Alcohol aromagram->comparison

Caption: Workflow for GC-O Sensory Evaluation of 4-Fluorophenethyl Alcohol.

Stability and Compatibility in Fragrance Formulations

The long-term stability of a fragrance ingredient within a cosmetic product is a critical factor for commercial success. Instability can lead to discoloration, changes in viscosity, and, most importantly, a degradation of the intended scent profile[14][15][16][17][18].

Protocol 2: Accelerated Stability Testing in a Model Emulsion

Objective: To assess the stability of 4-Fluorophenethyl alcohol in a standard oil-in-water emulsion under accelerated aging conditions.

Materials:

  • 4-Fluorophenethyl alcohol

  • A simple, unfragranced oil-in-water (o/w) cosmetic base (e.g., a basic lotion)

  • Temperature and light-controlled stability chambers

  • pH meter

  • Viscometer

  • Colorimeter (optional)

  • GC-MS for quantitative analysis

Procedure:

  • Sample Preparation:

    • Prepare three batches of the o/w emulsion:

      • Batch A (Control): Unfragranced emulsion.

      • Batch B: Emulsion containing 0.5% (w/w) 4-Fluorophenethyl alcohol.

      • Batch C: Emulsion containing 0.5% (w/w) phenethyl alcohol (for comparison).

    • Ensure the fragrance is added to the emulsion at a temperature below 40°C to avoid volatilization.

    • Package the samples in clear and opaque glass jars to assess the impact of light.

  • Accelerated Aging Conditions:

    • Store the samples under the following conditions for a period of 3 months:

      • Condition 1: 40°C in the dark (to assess thermal stability).

      • Condition 2: 40°C with cyclic light exposure (e.g., 12 hours light, 12 hours dark) to simulate exposure to artificial light.

      • Condition 3: Room temperature (20-25°C) as a control.

      • Condition 4 (Optional): Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3 cycles) to assess emulsion stability.

  • Evaluation at Time Points:

    • Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, and 3 months).

    • Assess the following parameters:

      • Appearance: Color, clarity, and phase separation.

      • Odor: Sensory evaluation by a trained panel to detect any changes in the scent profile.

      • pH: Measure the pH of the emulsion.

      • Viscosity: Measure the viscosity of the emulsion.

      • Quantitative Analysis (GC-MS): Extract an aliquot of the emulsion and analyze the concentration of 4-Fluorophenethyl alcohol to determine its degradation over time.

  • Data Analysis:

    • Compare the results of Batch B and C to the control (Batch A) at each time point and under each storage condition.

    • Plot the changes in the measured parameters over time to determine the stability profile of 4-Fluorophenethyl alcohol.

Trustworthiness of the Protocol: This protocol incorporates multiple stress conditions (elevated temperature, light, freeze-thaw) to provide a comprehensive assessment of stability[15][17][18]. The inclusion of a control and a reference compound allows for a robust interpretation of the results.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging Conditions (3 Months) cluster_eval Evaluation (T=0, 1, 2, 3 months) cluster_analysis Data Analysis prep_control Control Emulsion (Unfragranced) cond1 40°C (Dark) prep_control->cond1 cond2 40°C (Light/Dark Cycle) prep_control->cond2 cond3 Room Temp prep_control->cond3 cond4 Freeze-Thaw Cycles prep_control->cond4 prep_test Emulsion with 0.5% 4-Fluorophenethyl Alcohol prep_test->cond1 prep_test->cond2 prep_test->cond3 prep_test->cond4 prep_ref Emulsion with 0.5% Phenethyl Alcohol prep_ref->cond1 prep_ref->cond2 prep_ref->cond3 prep_ref->cond4 eval_params Assess: - Appearance - Odor - pH - Viscosity - Concentration (GC-MS) cond1->eval_params cond2->eval_params cond3->eval_params cond4->eval_params analysis Compare Test & Reference to Control & Plot Changes Over Time eval_params->analysis

Sources

Derivatization of 4-Fluorophenethyl alcohol for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 4-Fluorophenethyl Alcohol for Gas Chromatography (GC) Analysis

Authored by: A Senior Application Scientist

Introduction: The Rationale for Derivatization

In the landscape of pharmaceutical and chemical analysis, Gas Chromatography (GC) stands as a pillar for its high resolution and sensitivity. However, its efficacy is fundamentally tied to the volatility and thermal stability of the analyte. Polar compounds, such as 4-Fluorophenethyl alcohol, present a significant challenge. The presence of a hydroxyl (-OH) group induces polarity and facilitates intermolecular hydrogen bonding. This leads to decreased volatility and undesirable interactions with the GC column's stationary phase, resulting in poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.[1][2]

To overcome these limitations, chemical derivatization is an essential pre-analytical step.[2] This process chemically modifies the problematic functional group—in this case, the hydroxyl group—to create a new compound with properties more amenable to GC analysis.[3] By replacing the active hydrogen, we effectively mask the alcohol's polarity, thereby increasing its volatility and thermal stability.[1][4] This application note provides a comprehensive guide with detailed, validated protocols for two of the most robust and widely used derivatization strategies for alcohols: Silylation and Acylation .[1] We will explore the causality behind reagent selection, provide step-by-step methodologies, and offer expert insights to empower researchers in achieving accurate and reproducible quantification of 4-Fluorophenethyl alcohol.

Method 1: Silylation for Enhanced Volatility

Principle & Rationale

Silylation is arguably the most prevalent derivatization method for GC analysis.[5] The strategy involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][5] This transformation drastically reduces the analyte's polarity and eliminates its capacity for hydrogen bonding, leading to a marked increase in volatility and thermal stability.[3][4]

Reagent Selection: MSTFA vs. BSTFA

Among the plethora of silylating agents, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are two of the most powerful reagents for derivatizing alcohols.[6]

  • BSTFA is a highly versatile and reactive agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity towards sterically hindered alcohols.[5][6]

  • MSTFA is considered one of the strongest silylating agents available.[3] A key advantage of MSTFA is that its primary byproduct, N-methyltrifluoroacetamide, is significantly more volatile than the byproducts of BSTFA.[6][7] This minimizes the risk of co-eluting peaks that could interfere with the analyte of interest, making it an excellent choice for trace analysis and complex matrices.[7][8]

For this protocol, we select MSTFA for its high reactivity and the favorable volatility of its byproducts.

Silylation Reaction Workflow

FPEA 4-Fluorophenethyl Alcohol (in Aprotic Solvent) MSTFA Add MSTFA Reagent (Excess Molar Ratio) FPEA->MSTFA Step 1 HEAT Heat Reaction Vial (e.g., 70°C for 30 min) MSTFA->HEAT Step 2 COOL Cool to Room Temperature HEAT->COOL Step 3 INJECT Inject Aliquot into GC-MS COOL->INJECT Step 4

Caption: General workflow for TMS derivatization using MSTFA.

Detailed Protocol: Silylation with MSTFA

This protocol is designed as a self-validating system. Running a reagent blank and a positive control alongside the samples is critical for ensuring the integrity of the results.

1. Materials and Reagents

  • 4-Fluorophenethyl alcohol standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ≥98% purity

  • Anhydrous Pyridine (optional, as catalyst/solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Hexane)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Nitrogen gas supply for drying

2. Step-by-Step Methodology

  • Sample Preparation (Crucial Step): Ensure the sample is free of water, as silylating reagents are highly moisture-sensitive and will preferentially react with water.[2] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried sample or weigh approximately 1 mg of the 4-Fluorophenethyl alcohol standard into a GC vial. Add 100 µL of an anhydrous solvent like Dichloromethane to dissolve the analyte.

  • Reagent Addition: Add 100 µL of MSTFA to the vial.[6] This ensures a significant molar excess, which drives the reaction to completion.

  • Reaction: Tightly cap the vial. Heat the mixture at 70°C for 30 minutes in a heating block or oven.[6][9] While many primary alcohols react quickly, heating ensures the derivatization of any trace impurities or less reactive species.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC system. No work-up is required as the byproducts are volatile.

3. Validation & Quality Control

  • Reagent Blank: Prepare a vial containing only the solvent and MSTFA. Run this blank to identify any potential interferences from the reagent or solvent.

  • Reaction Completeness: The resulting chromatogram should show a single, sharp peak for the TMS-derivatized analyte, with no significant peak corresponding to the underivatized 4-Fluorophenethyl alcohol.

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a structurally similar compound not present in the sample) prior to derivatization.

Expected GC-MS Parameters & Results
ParameterRecommended Setting
GC System GC-MS or GC-FID
Column ZB-5MS, DB-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Inlet Temp. 250°C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
MS Ion Source 230°C (EI mode, 70 eV)
MS Scan Range 40-450 amu

The resulting TMS-derivatized 4-Fluorophenethyl alcohol will be more volatile, eluting earlier and exhibiting a significantly improved peak shape compared to its underivatized form. The mass spectrum will show a characteristic molecular ion and fragmentation pattern useful for confirmation.

Method 2: Acylation for Stability and Enhanced Detection

Principle & Rationale

Acylation is another powerful derivatization technique that converts the alcohol into a corresponding ester.[1][10] This modification similarly reduces polarity and increases volatility. A significant advantage of acylation is the ability to introduce fluorinated groups using reagents like Trifluoroacetic anhydride (TFAA).[1] The resulting trifluoroacetyl ester derivatives are not only stable but are also highly responsive to an Electron Capture Detector (ECD), enabling exceptionally low detection limits for trace analysis.[11] Furthermore, the fluorinated group provides a characteristic mass shift and fragmentation pattern in MS analysis.[1]

Reagent Selection: Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive and volatile acylation reagent that forms stable derivatives with alcohols.[12][13] The reaction proceeds rapidly, often in the presence of a base like pyridine or triethylamine, which acts as a catalyst and scavenges the trifluoroacetic acid byproduct, driving the reaction to completion.[12]

Acylation Reaction Mechanism

FPEA 4-Fluorophenethyl Alcohol TFAA Trifluoroacetic Anhydride (TFAA) Ester Trifluoroacetyl Ester (Volatile Derivative) FPEA->Ester TFAA->Ester Acid Trifluoroacetic Acid (Byproduct) TFAA->Acid

Caption: Acylation of an alcohol with TFAA to form an ester.

Detailed Protocol: Acylation with TFAA

1. Materials and Reagents

  • 4-Fluorophenethyl alcohol standard

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Anhydrous Pyridine or Triethylamine (TEA) (as catalyst and acid scavenger)

  • Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

  • Saturated sodium bicarbonate solution (for work-up)

  • Anhydrous sodium sulfate

  • GC vials, microsyringes, heating block

2. Step-by-Step Methodology

  • Sample Preparation: As with silylation, the sample must be anhydrous. Dry the sample completely if necessary.

  • Reconstitution: Dissolve ~1 mg of the analyte in 200 µL of an anhydrous solvent (e.g., Dichloromethane) in a GC vial.

  • Catalyst Addition: Add 50 µL of anhydrous pyridine to the vial. Pyridine will neutralize the acidic byproduct.[10]

  • Reagent Addition (Caution): In a fume hood, carefully add 25 µL of TFAA to the vial. TFAA is corrosive and moisture-sensitive.[14]

  • Reaction: Tightly cap the vial and heat at 50-60°C for 15-20 minutes .[12][15]

  • Work-up: Cool the reaction vial to room temperature. Add 500 µL of a saturated sodium bicarbonate solution to neutralize any unreacted TFAA and the acid byproduct.[10] Vortex for 1 minute and allow the layers to separate.

  • Extraction: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample (organic layer) is ready for injection into the GC.

3. Validation & Quality Control

  • Reagent Blank: Perform the entire procedure without the analyte to check for interfering peaks.

  • Derivative Stability: Acylated derivatives are generally more stable than their silylated counterparts, but should still be analyzed promptly.[1]

  • pH Check: After the work-up step, the aqueous layer should be neutral or slightly basic, indicating complete neutralization of acidic components.

Expected GC Parameters & Results
ParameterRecommended Setting
GC System GC-MS or GC-ECD
Column Mid-polarity column (e.g., DB-1701, ZB-1701) or standard 5% phenyl (DB-5)
Injection Mode Split/Splitless, 1 µL injection volume
Inlet Temp. 260°C
Carrier Gas Helium (for MS) or Nitrogen (for ECD)
Oven Program Initial: 70°C, hold 2 min; Ramp: 20°C/min to 280°C, hold 3 min
Detector MS (Scan 50-500 amu) or ECD at 300°C

The trifluoroacetyl ester of 4-Fluorophenethyl alcohol will exhibit excellent peak shape and high response, especially on an ECD.

Method Comparison & Selection Guide

The choice between silylation and acylation is dictated by the analytical objective, available instrumentation, and sample matrix.

FeatureSilylation (MSTFA)Acylation (TFAA)
Reaction Speed Very fast, often complete in minutes with heat.[8]Fast, requires heating and work-up step.[12]
Byproducts Volatile and often chromatographically unobtrusive.[7]Acidic; requires neutralization/removal.[16]
Derivative Stability TMS derivatives are susceptible to hydrolysis.Generally more stable than TMS derivatives.[1]
Moisture Sensitivity Extremely sensitive to moisture.[2][5]Highly sensitive to moisture.[14]
Detector Choice Excellent for GC-FID and GC-MS.Excellent for GC-MS and superior for GC-ECD (trace analysis).[11]
Ease of Use Simpler; typically no work-up required ("Inject-and-run").More complex; involves a work-up/extraction step.

Expert Recommendation:

  • For routine analysis, rapid screening, and general quantification using GC-MS or GC-FID , silylation with MSTFA is the preferred method due to its simplicity and speed.

  • For trace-level quantification where maximum sensitivity is required, acylation with TFAA followed by GC-ECD analysis is the superior choice. It is also a robust alternative for GC-MS confirmation.

Troubleshooting Common Derivatization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Presence of water in the sample/solvent.2. Insufficient reagent.3. Incomplete reaction (time/temp).1. Ensure all glassware, solvents, and the sample are anhydrous.2. Use at least a 2:1 molar excess of reagent to active hydrogens.3. Increase reaction time or temperature as per the protocol.
Broad or Tailing Analyte Peak 1. Incomplete derivatization.2. Active sites in the GC inlet or column.1. Optimize reaction conditions (see above).2. Deactivate the GC inlet liner with a silylating agent; use a high-quality, inert column.[16]
Multiple Derivative Peaks For analytes with multiple functional groups, this can indicate partial derivatization.Increase reagent concentration and reaction time/temperature to drive the reaction to completion.
Extraneous Peaks in Chromatogram 1. Impurities in reagents or solvents.2. Reagent byproducts.3. Sample matrix components.1. Run a reagent blank to identify source. Use high-purity reagents.2. Choose a reagent with more volatile byproducts (e.g., MSTFA).3. For acylation, ensure the work-up step is effective.

Conclusion

The successful analysis of 4-Fluorophenethyl alcohol by Gas Chromatography is critically dependent on effective derivatization. Both silylation with MSTFA and acylation with TFAA are robust, validated methods that transform the polar alcohol into a volatile derivative suitable for GC analysis. Silylation offers a rapid and straightforward workflow ideal for general-purpose quantification with GC-MS. Acylation, particularly with fluorinated reagents like TFAA, provides highly stable derivatives and opens the door to ultra-sensitive trace analysis using GC-ECD. By understanding the principles behind each technique and carefully following the detailed protocols provided, researchers, scientists, and drug development professionals can achieve reliable, accurate, and reproducible results in their analytical endeavors.

References

  • Villas-Bôas, S. G., Smart, D. G., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-151. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Anonymous. (n.d.). GC Derivatization. Course Hero. Available at: [Link]

  • Jakubowski, N., & Brandt, R. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1067-1072. Available at: [Link]

  • ResearchGate. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. Available at: [Link]

  • Dvořák, P., et al. (2023). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Analytical Letters, 56(1), 1-13. Available at: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(15), 4029-4039. Available at: [Link]

  • Rüger, C. P., et al. (2020). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical Chemistry, 92(19), 13216-13223. Available at: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest. Available at: [Link]

  • Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatography A, 1061(2), 115-122. Available at: [Link]

  • Gilar, M., et al. (2005). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 535-573). Elsevier. Available at: [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available at: [Link]

  • CSQ Analytics. (n.d.). Derivatization reagents for GC, silylation, MSTFA. Available at: [Link]

  • Shariatgorji, M., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Analytical Chemistry, 86(12), 5971-5978. Available at: [Link]

  • Gilar, M., et al. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Bioanalysis, 2(3), 445-454. Available at: [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. Available at: [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Available at: [Link]

  • Salis, A., et al. (2021). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 195, 113860. Available at: [Link]

  • El-Zaher, A. A., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1305, 233-239. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Application Note. Available at: [Link]

  • Al-Amri, A. M. (2018). Fundamental principle of alcohol analysis using hs-gc-fid. Russian Law Journal, 6(4). Available at: [Link]

  • Singh, V., & Saini, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Available at: [Link]

  • Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Protection of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluorophenethyl alcohol is a valuable building block in medicinal chemistry and materials science, frequently incorporated into structures where its unique electronic and lipophilic properties are desired. However, the primary hydroxyl group presents a significant synthetic challenge. Its inherent nucleophilicity and acidity can interfere with a wide range of subsequent chemical transformations, such as organometallic additions, strong base-mediated reactions, or oxidations.[1][2] Effective management of this reactive site through the use of protecting groups is therefore not merely a convenience but a cornerstone of successful multi-step syntheses involving this substrate.

This guide provides an in-depth analysis of several robust and field-proven strategies for the protection and deprotection of 4-fluorophenethyl alcohol. The discussion moves beyond a simple recitation of reagents to explore the causality behind procedural choices, enabling researchers to select and implement the optimal strategy for their specific synthetic context. We will focus on three widely-used protecting groups—tert-butyldimethylsilyl (TBDMS) ether, Benzyl (Bn) ether, and Tetrahydropyranyl (THP) ether—each offering a distinct profile of stability and a unique mechanism for cleavage, thereby facilitating complex and orthogonal synthetic designs.[3][4]

Chapter 1: The Principle of Orthogonal Protection

In complex syntheses, it is often necessary to mask multiple functional groups. Orthogonal protection is a powerful strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[3][5] This allows for the selective deprotection of one functional group while others remain intact, granting the chemist precise control over the synthetic sequence.[4][6] For instance, a silyl ether, which is cleaved by fluoride ions, and a benzyl ether, which is cleaved by hydrogenolysis, are orthogonal.[7][8] The selection of a protecting group for 4-fluorophenethyl alcohol should always be made with the entire synthetic route in mind, anticipating the reaction conditions that the protected alcohol must endure.

cluster_0 Orthogonal Protection Strategy A Molecule with -OH and -X groups B Protect -OH with PG1 Protect -X with PG2 A->B Protection C React at a third position B->C Transformation 1 D Selectively Remove PG1 (PG2 is stable) C->D Deprotection 1 E React at exposed -OH group D->E Transformation 2 F Remove PG2 E->F Deprotection 2 G Final Product F->G

Caption: Workflow of an orthogonal protection strategy.

Chapter 2: Silyl Ethers: The Versatile Workhorse (tert-Butyldimethylsilyl Ether)

The tert-butyldimethylsilyl (TBDMS or TBS) group is arguably the most common protecting group for alcohols due to its ease of installation, general stability, and mild cleavage conditions.[1][9] Its steric bulk allows for the selective protection of less hindered primary alcohols like 4-fluorophenethyl alcohol.[10][11] TBDMS ethers are stable to a wide range of non-acidic conditions, including organometallic reagents, many oxidizing agents, and basic hydrolysis (saponification) conditions used to cleave esters.[7][8]

Protocol 2.1: Protection of 4-Fluorophenethyl Alcohol as a TBDMS Ether

Rationale: This protocol uses tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dimethylformamide (DMF). Imidazole acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate that efficiently silylates the alcohol.[9] DMF is an excellent polar aprotic solvent for this reaction.

Materials:

  • 4-Fluorophenethyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluorophenethyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBDMS-Cl (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.[10]

Protocol 2.2: Deprotection of TBDMS-Protected 4-Fluorophenethyl Alcohol

Rationale: The exceptional strength of the silicon-fluoride bond (Si-F) is the driving force for the cleavage of silyl ethers using a fluoride source.[11] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose as it is soluble in organic solvents like tetrahydrofuran (THF).[12][13]

Materials:

  • TBDMS-protected 4-fluorophenethyl alcohol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[13]

  • Purify the resulting 4-fluorophenethyl alcohol by flash column chromatography if necessary.

Caption: Workflow for TBDMS protection and deprotection.

Chapter 3: Benzyl Ethers: The Robust Shield

The benzyl (Bn) group is an extremely robust protecting group for alcohols, stable to a wide variety of acidic, basic, and nucleophilic conditions.[7][14][15] It is introduced via a Williamson ether synthesis.[15] The defining feature of the benzyl ether is its unique lability towards catalytic hydrogenolysis, a remarkably mild deprotection method that leaves most other functional groups untouched.[16][17] This makes the Bn group an excellent choice for syntheses requiring harsh conditions where other protecting groups might fail.

Protocol 3.1: Protection of 4-Fluorophenethyl Alcohol as a Benzyl Ether

Rationale: This protocol employs the classic Williamson ether synthesis. A strong base, sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium alkoxide. This potent nucleophile then displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction to form the benzyl ether.[15]

Materials:

  • 4-Fluorophenethyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-fluorophenethyl alcohol (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure benzyl ether.

Protocol 3.2: Deprotection of Benzyl-Protected 4-Fluorophenethyl Alcohol

Rationale: Catalytic hydrogenolysis involves the reductive cleavage of the C-O bond of the benzyl ether.[17] Palladium on carbon (Pd/C) is the standard catalyst, and hydrogen gas (H₂) is the reductant. The reaction is clean, typically high-yielding, and produces toluene as the only byproduct, which is easily removed.[7][17]

Materials:

  • Benzyl-protected 4-fluorophenethyl alcohol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., a balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (5-10 mol% by weight) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (typically via a balloon).

  • Stir the suspension vigorously at room temperature for 2-16 hours until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.[7]

A 4-Fluorophenethyl Alcohol B Bn-Protected Alcohol A->B  NaH, BnBr  THF C Intermediate Product B->C  Multi-Step  Synthesis D Final Alcohol Product C->D  H₂, Pd/C  MeOH

Caption: Workflow for Benzyl ether protection and deprotection.

Chapter 4: Acetal Ethers: The Acid-Labile Mask (Tetrahydropyranyl Ether)

Tetrahydropyranyl (THP) ethers are a type of acetal used to protect alcohols.[18] They are exceptionally stable to strongly basic conditions, organometallic reagents, and hydrides.[19] Their key characteristic is their lability under mild acidic conditions, which readily hydrolyzes the acetal to regenerate the alcohol.[20] This provides an orthogonal deprotection strategy to both fluoride-labile silyl ethers and reductively cleaved benzyl ethers. A minor drawback is the introduction of a new stereocenter, which can complicate NMR analysis but is often inconsequential for achiral substrates.[18][21]

Protocol 4.1: Protection of 4-Fluorophenethyl Alcohol as a THP Ether

Rationale: This is an acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[20] Pyridinium p-toluenesulfonate (PPTS) is an ideal catalyst as it is a mild, non-hygroscopic acid that minimizes side reactions.

Materials:

  • 4-Fluorophenethyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluorophenethyl alcohol (1.0 eq.) in anhydrous DCM at room temperature.

  • Add DHP (1.5 eq.) followed by a catalytic amount of PPTS (0.05 eq.).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the catalyst.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure THP ether.

Protocol 4.2: Deprotection of THP-Protected 4-Fluorophenethyl Alcohol

Rationale: The THP ether is an acetal and is readily hydrolyzed under acidic conditions.[22] A solution of acetic acid in a THF/water mixture provides sufficiently mild acidic conditions to cleave the THP group without affecting many other acid-sensitive functionalities.[19]

Materials:

  • THP-protected 4-fluorophenethyl alcohol

  • Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 eq.) in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the solution at room temperature or warm gently to 40-45 °C for 2-8 hours, monitoring the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature and neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Chapter 5: Comparative Stability and Orthogonal Strategies

The choice of protecting group is dictated by the planned synthetic route. The table below summarizes the stability of the discussed protecting groups under common reaction conditions, highlighting their orthogonality.

Condition Reagent Example TBDMS Ether Benzyl Ether THP Ether
Strong Acid HCl, H₂SO₄LabileStableVery Labile
Mild Acid AcOH, PPTSLabileStableLabile
Strong Base NaH, NaOH, LDAStable Stable Stable
Fluoride Ion TBAF, HFVery Labile Stable Stable
Catalytic Hydrogenolysis H₂, Pd/CStable Labile Stable
Organometallics R-MgBr, R-LiStable Stable Stable
Oxidizing Agents PCC, DMPStable Labile (Benzylic)Stable

Orthogonal Strategy in Practice: Imagine a scenario where a molecule contains both a primary alcohol (protected as a TBDMS ether) and a secondary alcohol (protected as a Bn ether). The primary alcohol can be selectively deprotected using TBAF to allow for a specific reaction at that site. Subsequently, the benzyl ether protecting the secondary alcohol can be removed under completely different conditions (H₂, Pd/C) to reveal the second hydroxyl group. This level of control is essential in modern synthetic chemistry.[2][6]

References

  • Williams, D. R., & Fromhold, M. G. (1997). Mild Experimental Conditions for the Selective Cleavage of Benzyl Protecting Groups. Organic Letters. Available at: [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. Available at: [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage [Video]. YouTube. Available at: [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Griesbaum, K., et al. (2020). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Khouly, M. E., et al. (2012). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Carbohydrate Research. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

  • Guiry, P. J., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Silyl ether. Available at: [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Chem-Station. (2014). Silyl Protective Groups. Available at: [Link]

  • Medicinal Chemistry Services. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Available at: [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Available at: [Link]

  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Available at: [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

  • Ready, J. (n.d.). Protecting Groups in Organix Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • IIT Bombay. (2020). Protecting Groups. Available at: [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenethyl alcohol (2-(4-fluorophenyl)ethanol) is a key building block in medicinal chemistry and drug development, valued for the strategic introduction of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of scalable synthetic routes to this important intermediate. We will analyze three principal industrial strategies: the reduction of 4-fluorophenylacetic acid derivatives, the catalytic hydrogenation of 4-fluorophenylacetaldehyde, and the Grignard reaction with ethylene oxide. This document offers an in-depth analysis of the causality behind procedural choices, detailed step-by-step protocols, and critical considerations for process safety and scale-up to meet the demands of industrial production.

Introduction: The Strategic Importance of 4-Fluorophenethyl Alcohol

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. 4-Fluorophenethyl alcohol serves as a crucial precursor for introducing the 4-fluorophenethyl moiety, which is present in a variety of pharmacologically active agents. Its synthesis on a large scale must balance efficiency, cost, safety, and purity to be viable for commercial drug production. This document serves as a senior application scientist's guide to navigating the complexities of its large-scale synthesis.

Comparative Analysis of Primary Synthetic Routes

The selection of a synthetic route for industrial-scale production is a multi-faceted decision, weighing factors such as starting material cost and availability, process safety, capital expenditure, and environmental impact. Below is a comparative analysis of the three most viable routes.

Parameter Route 1: Reduction of 4-F-Phenylacetic Acid Route 2: Hydrogenation of 4-F-Phenylacetaldehyde Route 3: Grignard Reaction
Starting Materials 4-Fluorophenylacetic acid or its esters4-Fluorophenylacetaldehyde4-Fluorobromobenzene, Magnesium, Ethylene Oxide
Key Reagents LiAlH₄, BH₃·THF, or NaBH₄/I₂H₂, Raney® Nickel (or other catalysts)Anhydrous Ether/THF
Process Safety High (LiAlH₄ is pyrophoric; Borane is toxic)Moderate (H₂ is flammable/explosive)Very High (Exothermic initiation, pyrophoric reagents)[1]
Scalability Challenging due to reagent handling and quenchExcellent, suitable for continuous flowChallenging due to initiation and thermal control[2]
Yield High (Typically >90%)Very High (Typically >95%)Good to High (Typically 80-90%)
Key Byproducts Aluminum or Boron salts, H₂ gas during quenchMinimal if selectiveBenzene (from proton quench), biphenyl dimers
Cost-Effectiveness Moderate to High (Reagent cost)High (Catalyst cost and hydrogenation setup)Moderate (Depends on ethylene oxide handling)

Synthetic Pathways and Detailed Protocols

Route 1: Reduction of 4-Fluorophenylacetic Acid Derivatives

This route is a robust choice when 4-fluorophenylacetic acid is an economically attractive starting material. The direct reduction of a carboxylic acid requires a powerful reducing agent, as the acidic proton first reacts to form a carboxylate, which is less electrophilic.[3]

  • Lithium Aluminum Hydride (LiAlH₄): As a potent, unselective reducing agent, LiAlH₄ readily reduces carboxylic acids and esters to primary alcohols.[4][5] The reaction involves the transfer of four hydride ions. The initial reaction is an acid-base neutralization, followed by coordination of the aluminum to the carbonyl oxygen, which facilitates hydride attack.[3] The reaction proceeds through an aldehyde intermediate which is immediately reduced further.[6] Due to its high reactivity with water and protic solvents, strict anhydrous conditions are mandatory. Its pyrophoric nature presents significant handling challenges at scale.[7][8]

  • Borane (BH₃): Borane complexes (e.g., BH₃·THF) are highly effective and selective for reducing carboxylic acids in the presence of other functional groups like esters or ketones.[9] The mechanism involves the formation of an acyloxyborane intermediate, which is more reactive than the starting acid and undergoes further reduction.[10] While less hazardous than LiAlH₄, borane is still toxic and requires careful handling.

Reduction_Workflow cluster_prep Reactor Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Quench cluster_purification Purification Inert_Atmosphere Inert Atmosphere Purge (N₂ or Ar) Anhydrous_Solvent Charge Anhydrous THF Inert_Atmosphere->Anhydrous_Solvent Addition Slow Addition of Acid to Reducing Agent Slurry (Control Temperature < 10°C) Anhydrous_Solvent->Addition Start_Material 4-Fluorophenylacetic Acid (in Anhydrous THF) Start_Material->Addition Reducing_Agent LiAlH₄ or BH₃·THF Reducing_Agent->Addition Reflux Reflux to Complete Reaction (Monitor by TLC/HPLC) Addition->Reflux Cooling Cool to 0°C Reflux->Cooling Quench Careful Quench (e.g., Fieser workup for LAH) Cooling->Quench Filtration Filter Aluminum/Boron Salts Quench->Filtration Extraction Aqueous Wash & Solvent Extraction Filtration->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Distillation Vacuum Fractional Distillation Drying->Distillation Final_Product 4-Fluorophenethyl Alcohol Distillation->Final_Product

Caption: Workflow for the reduction of 4-Fluorophenylacetic Acid.

(This protocol is adapted from standard procedures for ester reduction and should be optimized at the pilot scale.)[4][11]

  • Reactor Setup: A multi-neck, jacketed glass-lined reactor is rendered inert by purging with dry nitrogen. Equip the reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF, 5 L per mole of ester). Charge Lithium Aluminum Hydride (LiAlH₄, 1.1 equivalents) to the reactor as a slurry in THF. Cool the slurry to 0°C using a circulating chiller.

  • Substrate Addition: Dissolve Ethyl 4-fluorophenylacetate (1.0 equivalent) in anhydrous THF (2 L per mole). Add this solution dropwise to the stirred LiAlH₄ slurry via the dropping funnel, maintaining the internal temperature below 10°C. The addition rate is critical to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66°C) for 2-4 hours. Monitor the reaction for completion by TLC or HPLC analysis.

  • Work-up (Quench): Cool the reaction mixture to 0°C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular, filterable form.

  • Isolation: Stir the resulting slurry for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum fractional distillation to yield pure 4-fluorophenethyl alcohol.

Route 2: Catalytic Hydrogenation of 4-Fluorophenylacetaldehyde

Catalytic hydrogenation is a highly efficient and clean method, often preferred in industrial settings for its high atom economy and suitability for continuous processing.[4] The primary challenge is the potential instability of the starting aldehyde.

The reaction involves the heterogeneous catalysis of hydrogen addition across the carbonyl double bond.

  • Catalyst: Raney® Nickel is a cost-effective and highly active catalyst for aldehyde hydrogenation.[12] It is pyrophoric when dry and must be handled as a slurry.[12] Other catalysts, such as supported Palladium (Pd/C) or Platinum (Pt/C), can also be used, sometimes offering higher selectivity but at a greater cost.

  • Process Conditions: The reaction is typically run under a pressurized hydrogen atmosphere. Temperature and pressure are key parameters to optimize for reaction rate and selectivity, minimizing potential side reactions like decarbonylation or hydrodefluorination.[13] Slurry reactors are common for batch processes, while packed-bed reactors are ideal for continuous flow operations.[2][14]

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up cluster_purification Purification Reactor High-Pressure Hydrogenation Reactor (e.g., Parr Autoclave) Solvent_Charge Charge Solvent (e.g., Ethanol) Reactor->Solvent_Charge Catalyst Charge Raney® Nickel Catalyst (as slurry) Solvent_Charge->Catalyst Start_Material Charge 4-Fluorophenylacetaldehyde Catalyst->Start_Material Pressurize Seal, Purge with N₂, then Pressurize with H₂ Start_Material->Pressurize React Heat and Stir (Monitor H₂ uptake) Pressurize->React Cool_Vent Cool Reactor and Vent H₂ React->Cool_Vent Purge_N2 Purge with N₂ Cool_Vent->Purge_N2 Filter Filter Catalyst (under inert atmosphere) Purge_N2->Filter Solvent_Removal Remove Solvent (Rotary Evaporation) Filter->Solvent_Removal Distillation Vacuum Fractional Distillation Solvent_Removal->Distillation Final_Product 4-Fluorophenethyl Alcohol Distillation->Final_Product

Caption: Workflow for the Catalytic Hydrogenation of 4-Fluorophenylacetaldehyde.

(This protocol is based on general procedures for aldehyde hydrogenation and requires site-specific safety assessment and optimization.)[15][16]

  • Reactor Setup: A stainless steel high-pressure autoclave (hydrogenator) is used.

  • Reagent Charging: To the autoclave, add a solvent such as ethanol or isopropanol (10 mL/g of aldehyde). Carefully add Raney® Nickel (5-10% by weight of the aldehyde) as a water-wet slurry. Add the 4-fluorophenylacetaldehyde (1.0 equivalent).

  • Reaction: Seal the reactor. Purge the headspace several times with nitrogen to remove oxygen, then purge with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi). Begin stirring and heat the reactor to a set temperature (e.g., 40-60°C).

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir.

  • Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Isolation: Under a nitrogen blanket (to prevent the pyrophoric catalyst from igniting), filter the reaction mixture through a bed of Celite® to remove the catalyst. Wash the catalyst bed with the reaction solvent.

  • Purification: Combine the filtrate and washes. Remove the solvent by distillation. The crude product is then purified by vacuum fractional distillation.

Route 3: Grignard Reaction with Ethylene Oxide

This classic carbon-carbon bond-forming reaction builds the phenethyl backbone directly. It involves the reaction of 4-fluorophenylmagnesium bromide with ethylene oxide, extending the carbon chain by two atoms to form the primary alcohol.[6][17][18]

  • Grignard Formation: The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-halogen bond of 4-fluorobromobenzene. This step is notoriously difficult to initiate at scale and is highly exothermic once it begins.[1] Strict anhydrous conditions are essential, as any protic species will quench the Grignard reagent.[19][20]

  • Reaction with Ethylene Oxide: The nucleophilic carbon of the Grignard reagent attacks one of the carbons of the ethylene oxide ring in an Sₙ2-type reaction, causing the ring to open.[6][21] This forms a magnesium alkoxide intermediate. Ethylene oxide is a toxic, flammable gas, requiring specialized handling equipment for large-scale use.

  • Safety at Scale: The primary risk is a runaway reaction, especially during initiation.[1] Heat removal capacity is a critical engineering constraint. Continuous flow reactors are being developed to mitigate these risks by minimizing the reaction volume at any given time.[22]

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Ethylene Oxide cluster_workup Work-up & Quench cluster_purification Purification Reactor_Prep Flame-Dried Reactor under Inert Atmosphere Mg_Charge Charge Mg Turnings & Anhydrous Ether/THF Reactor_Prep->Mg_Charge Initiation Add 4-Fluorobromobenzene (Initiate Reaction) Mg_Charge->Initiation Cooling Cool Grignard Reagent to 0°C Initiation->Cooling EO_Addition Slowly Bubble in Ethylene Oxide Gas Cooling->EO_Addition Stir Stir until Reaction is Complete EO_Addition->Stir Quench Pour onto Ice/ Aq. NH₄Cl Solution Stir->Quench Extraction Separate Layers, Extract Aqueous Phase Quench->Extraction Wash_Dry Wash Organic Layer, Dry (MgSO₄) Extraction->Wash_Dry Solvent_Removal Remove Solvent Wash_Dry->Solvent_Removal Distillation Vacuum Fractional Distillation Solvent_Removal->Distillation Final_Product 4-Fluorophenethyl Alcohol Distillation->Final_Product

Sources

Troubleshooting & Optimization

Improving the yield of 4-Fluorophenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing 4-Fluorophenethyl Alcohol Synthesis

Welcome to the technical support center for the synthesis of 4-Fluorophenethyl alcohol (4-FPE). As a key intermediate in pharmaceutical and agrochemical research, achieving a high yield and purity of 4-FPE is critical.[1] This guide, structured in a question-and-answer format, addresses common challenges encountered during its synthesis. It is designed for researchers, chemists, and process development professionals seeking to troubleshoot and improve their experimental outcomes.

Overview of Synthetic Strategies

Several viable pathways exist for the synthesis of 4-Fluorophenethyl alcohol. The choice of route often depends on the available starting materials, scale, and equipment. The most common methods include the reduction of 4-fluorophenylacetic acid or its derivatives, the Grignard reaction involving a 4-fluorophenyl magnesium halide and ethylene oxide, and the hydrogenation of 4-fluorophenylacetonitrile.

Synthetic_Routes_4-FPE cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions 4-FPAA 4-Fluorophenylacetic Acid or its Esters Reduction Reduction (e.g., LiAlH4, NaBH4/I2, H2) 4-FPAA->Reduction Reducing Agent 4-FPB 4-Fluorophenyl Bromide Grignard Grignard Formation & Reaction with Ethylene Oxide 4-FPB->Grignard Mg, Ether/THF 4-FPN 4-Fluorophenylacetonitrile Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) 4-FPN->Hydrogenation H2, Catalyst 4-FPE 4-Fluorophenethyl Alcohol Reduction->4-FPE Grignard->4-FPE Hydrogenation->4-FPE caption Figure 1. Major synthetic pathways to 4-Fluorophenethyl alcohol.

Caption: Figure 1. Major synthetic pathways to 4-Fluorophenethyl alcohol.

Troubleshooting Guide: Synthesis & Purification

This section directly addresses specific issues that may arise during synthesis and subsequent purification.

Section 1: Reduction of 4-Fluorophenylacetic Acid (4-FPAA)

The reduction of 4-FPAA or its esters is a common and direct route. However, it is not without its challenges.

Q1: My yield is consistently low when reducing 4-Fluorophenylacetic acid with Lithium Aluminum Hydride (LiAlH₄). What are the most probable causes?

A1: Low yields in LiAlH₄ reductions are almost always traced back to two primary culprits: reagent deactivation by moisture and improper reaction/work-up conditions.

  • Causality - The Role of Moisture: LiAlH₄ reacts violently and exothermically with water and other protic sources (like alcohols) to produce hydrogen gas and inactive aluminum hydroxides. Even atmospheric moisture can significantly reduce the effective concentration of the hydride. The glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[2]

  • Causality - Solvent Purity: The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), must be thoroughly dried. Using a freshly opened bottle of anhydrous solvent or distilling it over a suitable drying agent (e.g., sodium/benzophenone) is crucial.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Before starting, test a small, carefully controlled sample of your LiAlH₄ by adding it to a dry solvent. Gentle bubbling (hydrogen evolution) upon slight warming indicates activity.

    • Control the Addition: The addition of solid LiAlH₄ to the 4-FPAA solution (or vice-versa) should be done slowly and portion-wise at a low temperature (e.g., 0 °C) to manage the exothermic reaction. A runaway reaction can lead to side product formation.

    • Ensure Complete Reaction: After the initial addition, allowing the reaction to stir at room temperature or with gentle reflux for several hours is often necessary for the reaction to go to completion.

    • Careful Quenching: The work-up is critical. A common and effective method is the Fieser work-up. At 0 °C, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. An improper quench can result in a gelatinous mixture that traps the product, making extraction inefficient.

Q2: I want to avoid using LiAlH₄ due to safety concerns. Is the Sodium Borohydride/Iodine (NaBH₄/I₂) system a viable alternative for reducing 4-FPAA?

A2: Yes, the NaBH₄/I₂ system is an excellent and safer alternative for reducing carboxylic acids. The in-situ generation of diborane (B₂H₆) is the active reducing agent. It offers good yields with simpler handling requirements compared to LiAlH₄.[3]

  • Mechanism Insight: Iodine reacts with sodium borohydride to form diborane, which then coordinates to the carbonyl oxygen of the carboxylic acid, facilitating the reduction.

  • Advantages:

    • Safer to handle than pyrophoric LiAlH₄.

    • The reaction is typically less exothermic and easier to control.

    • Work-up is generally simpler, often involving just an acidic quench.

  • Considerations:

    • The reaction is usually performed in THF.

    • Stoichiometry is key; typically, an excess of NaBH₄ and a controlled addition of iodine are used.

    • The reaction may require several hours at room temperature or gentle reflux to reach completion.

Parameter LiAlH₄ Reduction NaBH₄/I₂ Reduction Catalytic Hydrogenation (of Ester)
Starting Material 4-FPAA4-FPAA4-Fluorophenylacetate
Key Reagents LiAlH₄NaBH₄, I₂H₂ gas, Catalyst (e.g., Pd/C)
Typical Solvent Anhydrous Ether, THFAnhydrous THFEthanol, Methanol
Pressure AtmosphericAtmosphericElevated (can be atmospheric)
Safety High (Pyrophoric, water-reactive)Moderate (Iodine handling)High (Flammable H₂ gas)
Work-up Careful quench (Fieser method)Acidic quenchFiltration of catalyst
Pros Powerful, fastSafer, simpler work-up"Green" chemistry, scalable
Cons Hazardous, moisture sensitiveSlower, iodine costRequires pressure equipment, catalyst cost

Table 1. Comparison of common reduction methods for 4-FPAA and its derivatives.

Section 2: Grignard Reaction Pathway

The formation of a C-C bond via a Grignard reagent is a powerful synthetic tool. For 4-FPE, this typically involves reacting 4-fluorophenylmagnesium bromide with ethylene oxide.[4][5]

Q1: My Grignard reaction is failing to initiate, or the yield is very poor. What is the most likely reason?

A1: The success of a Grignard reaction is overwhelmingly dependent on maintaining strictly anhydrous (water-free) conditions. The Grignard reagent is a very strong base and will be instantly destroyed by water.[2][4]

Grignard_Troubleshooting start Grignard Reaction Failure q1 Is all glassware rigorously dry? start->q1 sol1 Flame-dry or oven-dry all glassware under vacuum. q1->sol1 Fix q2 Is the solvent (Ether/THF) anhydrous? q1->q2 Check a1_yes Yes a1_no No sol1->q2 sol2 Use a freshly opened bottle of anhydrous solvent or distill from a drying agent (Na/benzophenone). q2->sol2 Fix q3 Is the magnesium surface activated? q2->q3 Check a2_yes Yes a2_no No sol2->q3 sol3 Activate Mg turnings: 1. Crush physically. 2. Add a small crystal of Iodine (I₂). 3. Add a few drops of 1,2-dibromoethane. q3->sol3 Fix q4 Is ethylene oxide addition controlled? q3->q4 Check a3_yes Yes a3_no No sol3->q4 sol4 Bubble ethylene oxide gas slowly through the solution at 0 °C or add a pre-chilled solution of ethylene oxide in THF. q4->sol4 Fix success Successful Reaction q4->success Proceed a4_yes Yes a4_no No sol4->success caption Figure 2. Troubleshooting flowchart for Grignard reaction.

Caption: Figure 2. Troubleshooting flowchart for Grignard reaction.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide from starting.[2] You must activate the surface.

    • Mechanical: Briefly grind the magnesium turnings in a dry mortar and pestle.

    • Chemical: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple/brown iodine color is an indicator of initiation. A few drops of 1,2-dibromoethane can also be used as an initiator.

  • Initiation: Add a small amount of the 4-fluorophenyl bromide to the activated magnesium in anhydrous ether. You should observe a slight warming or bubbling. If the reaction doesn't start, gentle heating with a heat gun may be required. Once initiated, the remaining halide should be added dropwise at a rate that maintains a gentle reflux.

Q2: I am observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I minimize this?

A2: The formation of biphenyls is a common side reaction in Grignard synthesis, known as Wurtz-type coupling. It occurs when the Grignard reagent attacks an unreacted molecule of the aryl halide.

  • Causality: This side reaction is favored by higher temperatures and high local concentrations of the aryl halide.

  • Minimization Strategies:

    • Slow Addition: Add the solution of 4-fluorophenyl bromide to the magnesium suspension very slowly. This ensures that the halide reacts with the magnesium as soon as it is introduced, keeping its concentration low.

    • Maintain Dilution: Using a sufficient volume of solvent helps to keep the concentration of all species low, disfavoring the bimolecular coupling reaction.

    • Temperature Control: While some initial heating may be needed to start the reaction, once it is proceeding, maintain a gentle reflux. Avoid excessive heating, which can accelerate the coupling side reaction.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for large-scale industrial production?

A: For industrial scale, catalytic hydrogenation of a 4-fluorophenylacetate derivative is often preferred. This route avoids the use of hazardous and expensive hydrides like LiAlH₄ and the strict anhydrous conditions of Grignard reactions. Catalytic processes are generally more cost-effective, safer, and environmentally friendlier ("greener") at scale.[6]

Q: How can I reliably confirm the identity and purity of my final 4-Fluorophenethyl alcohol product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The integration, splitting patterns, and chemical shifts are characteristic of the 4-FPE structure. ¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity by showing the relative area of the product peak versus any impurities. The MS will show the molecular ion peak (m/z = 140.16) and a characteristic fragmentation pattern, confirming the molecular weight.[7]

  • Infrared (IR) Spectroscopy: This will show a broad absorption band characteristic of the O-H stretch of the alcohol (around 3300 cm⁻¹) and C-F stretching vibrations.

Q: Are there any specific safety precautions I should take when synthesizing 4-FPE?

A: Yes, standard laboratory safety practices are essential, with specific attention to the reagents used:

  • LiAlH₄: Extremely pyrophoric and water-reactive. Must be handled in a glovebox or under a robust inert atmosphere.

  • Grignard Reagents: Highly flammable and water-sensitive. Anhydrous ethers are also extremely flammable.

  • Ethylene Oxide: A toxic and carcinogenic gas. It must be handled in a well-ventilated fume hood with appropriate safety equipment.

  • Hydrogen Gas: Highly flammable and explosive. Hydrogenation should be conducted in a designated area with appropriate pressure-rated equipment and safety controls.

Experimental Protocols

Protocol 1: Reduction of 4-Fluorophenylacetic Acid via NaBH₄/I₂

This protocol describes a safer alternative to the LiAlH₄ reduction.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

  • Reagents: In the flask, add 4-Fluorophenylacetic acid (1.0 eq) and Sodium Borohydride (2.0-2.5 eq) to anhydrous THF (approx. 10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath.

  • Reaction: Prepare a solution of Iodine (1.0-1.2 eq) in anhydrous THF. Add this solution dropwise from the dropping funnel to the stirred suspension over 30-45 minutes. A slow evolution of hydrogen gas will be observed.

  • Completion: After the iodine addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of 3M HCl until the bubbling ceases and the solution becomes acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluorophenethyl alcohol. Purify further by vacuum distillation or column chromatography.

References

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.
  • Grignard Reaction - Jasperse, Chem 355. Available at: [Link]

  • CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof - Google Patents.
  • 4-FLUOROPHENETHYL ALCOHOL - gsrs. Available at: [Link]

  • CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents.
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  • CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents.
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  • In Situ Activation of Benzyl Alcohols with XtalFluor-E - The Royal Society of Chemistry. Available at: [Link]

  • 4-Fluorophenethyl alcohol, 1 X 10 g (154172-10G) - Alkali Scientific. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. Available at: [Link]

  • Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid - PubMed. Available at: [Link]

  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Available at: [Link]

  • EP0449603A1 - Production of 4-hydroxyphenethyl alcohol - Google Patents.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Optimization of Flow Hydrogenation of decanenitrile (1 a). | Download Table - ResearchGate. Available at: [Link]

  • Pathway engineering strategies for improved product yield in yeast-based industrial ethanol production - PubMed Central. Available at: [Link]

  • 12.9 Organic Synthesis with Alcohols | Organic Chemistry - YouTube. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Alcohol Synthesis Practice Problems | Test Your Skills with Real Questions - Pearson. Available at: [Link]

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  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - YouTube. Available at: [Link]

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Technical Support Center: Purification of Crude 4-Fluorophenethyl Alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 4-Fluorophenethyl alcohol via column chromatography. Here, we move beyond simple protocols to explain the underlying principles and offer field-tested solutions to common and complex challenges encountered during this critical purification step.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, practical problems you may encounter during the column chromatography of 4-Fluorophenethyl alcohol. The solutions provided are grounded in chemical principles to empower you to make informed decisions in your own laboratory.

Question 1: My 4-Fluorophenethyl alcohol is eluting too quickly (high Rf value) even with a non-polar solvent system like hexane/ethyl acetate. How can I achieve better retention and separation?

Answer: This is a frequent observation. While 4-Fluorophenethyl alcohol possesses a hydroxyl group that imparts some polarity, the fluorinated phenyl ring can lead to unexpected elution behavior.

  • Underlying Cause: The fluorine atom, being highly electronegative, can reduce the electron density of the aromatic ring, which in turn can weaken interactions with the polar silica gel stationary phase. Furthermore, if your crude mixture contains highly non-polar impurities, they will naturally elute quickly.

  • Immediate Solutions:

    • Decrease Mobile Phase Polarity: Start with a very low polarity mobile phase, such as 95:5 or even 98:2 hexane/ethyl acetate. This will increase the relative affinity of the 4-Fluorophenethyl alcohol for the stationary phase.

    • Consider an Alternative Solvent System: Dichloromethane (DCM) can offer different selectivity compared to ethyl acetate. A gradient of hexane/DCM might provide the resolution needed.

  • Advanced Strategy: Alternative Stationary Phases: For challenging separations involving fluorinated compounds, consider stationary phases other than standard silica gel.[1][2][3]

    • Fluorinated Phases: C8 or C18 reversed-phase columns with fluorinated stationary phases can offer unique selectivity for halogenated compounds.[2][3] These phases can engage in dipole-dipole and π-π interactions, which may be more effective for retaining your target molecule.[3][4][5]

    • Alumina: Neutral or basic alumina can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[1]

Question 2: I'm observing significant peak tailing of my 4-Fluorophenethyl alcohol during elution. What's causing this and how can I fix it?

Answer: Peak tailing is a common issue that can compromise the purity of your collected fractions. It's often a result of unwanted secondary interactions between your compound and the stationary phase.

  • Primary Cause: Strong Adsorption to Active Sites: The hydroxyl group of 4-Fluorophenethyl alcohol can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to a slow release of the compound from the stationary phase, resulting in a "tailing" effect.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a polar modifier to your eluent.

      • Triethylamine (NEt3): For basic or neutral compounds, a small amount of triethylamine can neutralize the acidic silanol groups, preventing strong adsorption.[6]

      • Acetic Acid (AcOH): For acidic compounds, a small amount of acetic acid can help to improve peak shape.

    • Increase Eluent Polarity Post-Elution: Once your compound begins to elute, you can gradually increase the polarity of the mobile phase to accelerate the elution of the remaining material and sharpen the peak.[1]

    • Deactivate the Silica Gel: Before loading your sample, you can flush the column with a solvent mixture containing a small percentage of triethylamine to "deactivate" the acidic sites.[7]

Question 3: My compound seems to have decomposed on the column. I'm getting multiple spots on TLC from fractions that should contain the pure product. What happened?

Answer: Compound decomposition on silica gel is a frustrating but solvable problem. The acidic nature of standard silica gel can catalyze degradation of sensitive molecules.

  • Verification of Instability: Before running a large-scale column, it's crucial to assess the stability of your compound on silica gel. This can be done with a simple 2D TLC experiment.[1]

    • Spot your crude mixture on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate and then turn it 90 degrees and run it again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

  • Solutions for Unstable Compounds:

    • Use Deactivated Silica: As mentioned previously, pre-treating the silica gel with a base like triethylamine can mitigate decomposition.

    • Switch to a Different Stationary Phase: Alumina or Florisil are less acidic alternatives to silica gel and may be more suitable for your compound.[1]

    • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution.

Question 4: I've loaded my crude 4-Fluorophenethyl alcohol, but nothing is coming off the column, even after flushing with a highly polar solvent.

Answer: This scenario can be caused by several factors, ranging from simple mistakes to more complex chemical issues.

  • Possible Causes and Solutions:

    • Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly. It's easy to accidentally reverse the proportions of your solvents.[1]

    • Compound Precipitation: If your crude material is not fully soluble in the initial mobile phase, it may have precipitated at the top of the column.[6] This can be addressed by using a "dry loading" technique.[8]

    • Compound Came Off in the Solvent Front: If your initial solvent system was too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions you collected.[1]

    • Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to be detected by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-run the TLC.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the column chromatography of 4-Fluorophenethyl alcohol, offering best practices and foundational knowledge.

Q1: What is a good starting point for developing a solvent system for the purification of 4-Fluorophenethyl alcohol?

A1: Thin-Layer Chromatography (TLC) is your most valuable tool for quickly screening solvent systems.[9]

  • Recommended Starting Mixtures:

    • Hexane/Ethyl Acetate (EtOAc): Start with a ratio of 4:1 and adjust the polarity as needed. A good target Rf value for your desired compound on TLC is typically between 0.2 and 0.4.[7][9]

    • Hexane/Dichloromethane (DCM): This can be a good alternative if you are not getting the desired separation with EtOAc.

  • Visualization: 4-Fluorophenethyl alcohol is an aromatic compound and should be visible under a UV lamp (254 nm).[10] You can also use a potassium permanganate (KMnO4) stain, which will react with the alcohol functional group.[10]

Q2: What are the key properties of 4-Fluorophenethyl alcohol that I should be aware of during purification?

A2: Understanding the physicochemical properties of your target molecule is essential for a successful purification.

PropertyValueSource
Molecular Formula C8H9FO[11][12]
Molecular Weight 140.15 g/mol [11][13]
Boiling Point 110 °C at 20 mmHg[11]
Density 1.121 g/mL at 25 °C[13]
Refractive Index n20/D 1.507[13]
Appearance Clear, colorless liquid[14]

Q3: What are some common impurities I might encounter in crude 4-Fluorophenethyl alcohol?

A3: The impurities in your crude product will depend on the synthetic route used. However, some common possibilities include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Side Products: Depending on the reaction conditions, you may have side products from over-reaction or alternative reaction pathways.

  • Solvents: Residual solvents from the reaction and workup are also common.[15]

Q4: What is the "dry loading" method, and when should I use it?

A4: Dry loading is a technique used to introduce your sample onto the column when it has poor solubility in the initial mobile phase.[8]

  • Procedure:

    • Dissolve your crude material in a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.[8]

  • When to Use It: Use this method when direct application of your crude material in a small amount of solvent would cause it to precipitate on the column, leading to poor separation.[6]

III. Experimental Protocols

Here are detailed, step-by-step protocols for the purification of crude 4-Fluorophenethyl alcohol by column chromatography.

Protocol 1: Slurry Packing a Silica Gel Column

This is the standard method for preparing a column for purification.

  • Select Column Size: Choose a column with a diameter that allows for a silica gel to crude material ratio of at least 30:1 (w/w). For example, for 1 gram of crude material, use at least 30 grams of silica gel.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Slowly add your initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) while stirring until you have a homogenous, pourable slurry.[16]

  • Pack the Column:

    • Ensure the stopcock of your column is closed and place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column in a single, continuous motion.

    • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Equilibrate the Column:

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

    • Open the stopcock and allow the solvent to drain until it is just above the top layer of sand.

    • Add more of your initial mobile phase and flush the column with 2-3 column volumes to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica.[8]

Protocol 2: Isocratic and Gradient Elution

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.

  • Isocratic Elution:

    • After loading your sample, begin eluting with your chosen mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Gradient Elution:

    • Start with a low-polarity mobile phase.

    • After the non-polar impurities have eluted, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 5% ethyl acetate to 10%, then 15%, etc.). This will help to elute your 4-Fluorophenethyl alcohol in a reasonable time while still achieving good separation from more polar impurities.[17]

IV. Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Solvent System (TLC) B Pack Column (Slurry Method) A->B C Equilibrate Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Pure Product I->J

Caption: A typical workflow for the purification of 4-Fluorophenethyl alcohol by column chromatography.

Troubleshooting Logic for Poor Separation

G Start Poor Separation? Tailing Peak Tailing? Start->Tailing Decomposition Decomposition? Start->Decomposition NoElution No Elution? Start->NoElution HighRf High Rf? Start->HighRf Sol1 Add Modifier (NEt3/AcOH) Tailing->Sol1 Yes Sol2 Use Deactivated Silica Decomposition->Sol2 Yes Sol3 Change Stationary Phase Decomposition->Sol3 Yes Sol4 Check Solvent Prep NoElution->Sol4 Yes Sol5 Use Dry Loading NoElution->Sol5 Yes Sol6 Decrease Polarity HighRf->Sol6 Yes

Caption: A decision tree for troubleshooting common separation issues in column chromatography.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

  • LCGC International. Retaining Polar Compounds. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Patsnap Eureka. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • Reddit. Column chromatography issues. [Link]

  • Free SDS Search. 4-fluorophenethyl alcohol. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HPLC Experts. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • GSRS. 4-FLUOROPHENETHYL ALCOHOL. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • PubChem. 4-Fluorophenethyl Alcohol. [Link]

  • Millersville University. 5. Thin Layer Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • PubChem. 4-Nitrophenethyl alcohol. [Link]

  • Pharmaceutical Technology. Organic volatile impurities in pharmaceuticals. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-Fluorophenethyl alcohol?

A1: There are two primary and widely adopted synthetic strategies for the preparation of 4-Fluorophenethyl alcohol (FC₆H₄CH₂CH₂OH):

  • Reduction of 4-Fluorophenylacetic Acid or its Esters: This is a robust method that involves the reduction of the carboxylic acid or an ester derivative (e.g., methyl or ethyl ester) to the corresponding primary alcohol. Strong reducing agents are required for this transformation.

  • Grignard Reaction with Ethylene Oxide: This classic carbon-carbon bond-forming reaction utilizes a 4-fluorophenylmagnesium halide (a Grignard reagent) which acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide to yield the desired product after an acidic workup.[1][2][3]

Q2: I am planning the reduction of 4-Fluorophenylacetic acid. Which reducing agent should I choose?

A2: The choice of reducing agent is critical and depends on the starting material and desired reaction conditions.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and common reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[4][5][6] However, it is highly reactive, pyrophoric, and reacts violently with water and protic solvents, necessitating strict anhydrous reaction conditions.

  • Sodium Borohydride (NaBH₄) with Iodine (I₂): A combination of sodium borohydride and iodine in an anhydrous solvent like tetrahydrofuran (THF) can also effectively reduce carboxylic acids to alcohols. This system is often considered a milder and safer alternative to LiAlH₄.

It is important to note that sodium borohydride alone is not strong enough to reduce carboxylic acids or esters.[5]

Q3: Why is my Grignard reaction to synthesize 4-Fluorophenethyl alcohol failing to initiate?

A3: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common reasons for failure to initiate include:

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the aryl halide from starting. Activation of the magnesium surface can be achieved by methods such as crushing the magnesium turnings in the reaction flask, adding a small crystal of iodine, or using a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Impurities in the Starting Halide: The 4-fluorobromobenzene or 4-fluorochlorobenzene used should be pure and dry.

Q4: What are the typical purities available for commercial 4-Fluorophenethyl alcohol?

A4: Commercially available 4-Fluorophenethyl alcohol typically has a purity of 97% or higher as determined by assay.[7] It is a colorless liquid with a boiling point of approximately 213°C at atmospheric pressure.[7]

Section 2: Troubleshooting Guide for Common Impurities

This section details common impurities encountered during the synthesis of 4-Fluorophenethyl alcohol, their mechanisms of formation, and strategies for their mitigation and removal.

Route 1: Reduction of 4-Fluorophenylacetic Acid

Issue: My final product is contaminated with unreacted starting material and other impurities.

Troubleshooting Flowchart:

start Crude Product Analysis (GC-MS, NMR) impurity1 Impurity Detected: Unreacted 4-Fluorophenylacetic Acid start->impurity1 impurity2 Impurity Detected: 4-Fluorophenylacetaldehyde start->impurity2 impurity3 Impurity Detected: Tetrahydrofuran (THF) Adducts start->impurity3 cause1a Cause: Incomplete Reduction impurity1->cause1a solution1a Solution: - Increase reaction time - Increase reaction temperature - Use a higher excess of reducing agent cause1a->solution1a purification Purification Strategy solution1a->purification cause2a Cause: Incomplete Reduction (Aldehyde Intermediate) impurity2->cause2a solution2a Solution: - Ensure sufficient reducing agent is present - Prolong reaction time cause2a->solution2a solution2a->purification cause3a Cause: Side reaction of LiAlH4 with THF impurity3->cause3a solution3a Solution: - Maintain lower reaction temperatures - Use alternative solvents if possible cause3a->solution3a solution3a->purification distillation Fractional Vacuum Distillation purification->distillation chromatography Silica Gel Column Chromatography purification->chromatography

Troubleshooting Workflow for Reduction Route

Detailed Impurity Analysis:

Impurity NameStructureCommon Analytical Signal (GC-MS)Plausible CauseMitigation & Removal
4-Fluorophenylacetic Acid FC₆H₄CH₂COOHHigher retention time than the alcohol product. Characteristic mass fragments.Incomplete reduction due to insufficient reducing agent, low temperature, or short reaction time.Mitigation: Ensure an adequate excess of LiAlH₄ is used (typically 1.5-2 equivalents). Allow the reaction to proceed to completion by monitoring via TLC. Removal: Acid-base extraction. The acidic starting material can be removed by washing the organic layer with a basic aqueous solution (e.g., NaHCO₃ or NaOH).
4-Fluorophenylacetaldehyde FC₆H₄CH₂CHOIntermediate retention time. Characteristic mass fragments.The aldehyde is an intermediate in the reduction of the carboxylic acid.[5][6] If the reducing agent is consumed prematurely, the reaction may stall at this stage.Mitigation: Use a sufficient excess of the reducing agent. Removal: Can be challenging to separate from the desired alcohol due to similar polarities. Purification via column chromatography or conversion to a non-volatile derivative followed by distillation may be necessary.
Over-reduction Products FC₆H₄CH₂CH₃ (4-Fluoroethylbenzene)Lower retention time than the alcohol.Can occur under harsh reaction conditions with very strong reducing agents.Mitigation: Use milder reducing agents or control the reaction temperature carefully. Removal: Fractional distillation.
Route 2: Grignard Reaction with Ethylene Oxide

Issue: My reaction has worked, but I have significant byproducts.

Troubleshooting Flowchart:

start Crude Product Analysis (GC-MS, NMR) impurity1 Impurity Detected: 4,4'-Difluorobiphenyl start->impurity1 impurity2 Impurity Detected: Unreacted 4-Fluorobromobenzene start->impurity2 impurity3 Impurity Detected: Ethylene Bromohydrin start->impurity3 cause1a Cause: Wurtz-type coupling of the Grignard reagent impurity1->cause1a solution1a Solution: - Slow, dropwise addition of the aryl halide to magnesium - Maintain a moderate reaction temperature cause1a->solution1a purification Purification Strategy solution1a->purification cause2a Cause: Incomplete Grignard formation impurity2->cause2a solution2a Solution: - Ensure magnesium is fully activated - Use a slight excess of magnesium cause2a->solution2a solution2a->purification cause3a Cause: Reaction of ethylene oxide with MgBr₂ impurity3->cause3a solution3a Solution: - Use freshly prepared Grignard reagent - Ensure complete conversion of the starting halide cause3a->solution3a solution3a->purification distillation Fractional Vacuum Distillation purification->distillation chromatography Silica Gel Column Chromatography purification->chromatography

Troubleshooting Workflow for Grignard Route

Detailed Impurity Analysis:

Impurity NameStructureCommon Analytical Signal (GC-MS)Plausible CauseMitigation & Removal
4,4'-Difluorobiphenyl FC₆H₄-C₆H₄FHigher retention time, distinct mass spectrum.This is a common byproduct of Grignard reagent formation, arising from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type reaction).[8]Mitigation: Slow, controlled addition of the 4-fluorobromobenzene to the magnesium turnings helps to minimize the concentration of the halide in solution, thus disfavoring the coupling reaction. Removal: This non-polar impurity can typically be separated from the more polar alcohol product by fractional vacuum distillation or silica gel column chromatography.
Unreacted 4-Fluorobromobenzene FC₆H₄BrLower retention time than the product.Incomplete formation of the Grignard reagent.Mitigation: Ensure the magnesium is fully consumed before the addition of ethylene oxide. Removal: Easily removed by fractional vacuum distillation due to its lower boiling point.
Ethylene Bromohydrin BrCH₂CH₂OHCan be observed in GC-MS.If the Grignard reagent is not formed efficiently, the magnesium bromide present can catalyze the opening of the ethylene oxide ring by the bromide ion.[9]Mitigation: Ensure the Grignard reagent is formed in high yield before the addition of ethylene oxide. Removal: Can be separated by fractional vacuum distillation.

Section 3: Purification Protocols

Q5: What is the best way to purify crude 4-Fluorophenethyl alcohol?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Protocol 1: Fractional Vacuum Distillation

This is the most common and efficient method for purifying 4-Fluorophenethyl alcohol on a larger scale.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a short Vigreux column, a condenser, and receiving flasks. Ensure all joints are well-sealed for vacuum.

  • Crude Material Charging: Charge the crude 4-Fluorophenethyl alcohol into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Fractional Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask.

    • Collect a forerun fraction at a lower temperature, which will contain lower-boiling impurities such as residual solvents and unreacted 4-fluorobromobenzene.

    • Increase the temperature and collect the main fraction of 4-Fluorophenethyl alcohol at its boiling point under the applied vacuum.

    • High-boiling impurities, such as 4,4'-difluorobiphenyl, will remain in the distillation flask.

  • Product Collection: Collect the pure product in a pre-weighed receiving flask.

  • Purity Analysis: Analyze the purified product by GC-MS or NMR to confirm its purity.

Protocol 2: Silica Gel Column Chromatography

This method is suitable for smaller scale purifications or when distillation is not effective at separating impurities with close boiling points.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be optimized by TLC analysis of the crude product.

  • Sample Loading: Dissolve the crude 4-Fluorophenethyl alcohol in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Less polar impurities (e.g., 4,4'-difluorobiphenyl) will elute first, followed by the more polar 4-Fluorophenethyl alcohol. More polar impurities will be retained on the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Fluorophenethyl alcohol.

  • Purity Analysis: Confirm the purity of the final product using appropriate analytical techniques.

Section 4: Analytical Methods for Impurity Profiling

Q6: How can I identify and quantify the impurities in my 4-Fluorophenethyl alcohol synthesis?

A6: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile impurities.[5][10][11] By comparing the mass spectra of the impurity peaks with spectral libraries, putative identification can be achieved. Quantification can be performed using an internal or external standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile or thermally labile impurities. A reversed-phase C18 column with a UV detector is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation of the final product and any major impurities. The presence of fluorine provides a unique spectroscopic handle for identifying fluorinated byproducts.

References

  • PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from the University of Missouri-St. Louis website.
  • Various Authors. (2021). Current status and perspectives of 2-phenylethanol production through biological processes. Multiple relevant articles.
  • Zhang, et al. (2021).
  • Ribeiro, et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. PMC.
  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Chemsrc. (2025). 2-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • Britton, E. G. (1929). Purification of phenyl ethyl alcohol. U.S.
  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Benchchem. (2025). 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.
  • Chemistry Forum. (2024).
  • Chemistry Stack Exchange. (2025).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
  • Sigma-Aldrich. (n.d.). 4-Fluorophenethyl alcohol 97%.
  • Filo. (2025). Methylmagnesium bromide reacts rapidly with ethylene oxide....
  • Guidechem. (n.d.).
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Pearson. (2024). Give the expected products of lithium aluminum hydride reduction....
  • Study.com. (n.d.). Draw the product(s)
  • Agett, A. H. (1940). The reaction of ethylene oxide with various Grignard reagents.
  • Toppr. (n.d.). Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds.
  • Chegg. (2022). Solved Methylmagnesium bromide reacts rapidly with ethylene....
  • Vedantu. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions in 4-Fluorophenethyl Alcohol Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the preparation of this important fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-Fluorophenethyl alcohol?

There are two primary and widely adopted synthetic pathways for the preparation of 4-Fluorophenethyl alcohol:

  • Route 1: Reduction of 4-Fluorophenylacetic acid. This is a straightforward approach involving the reduction of the carboxylic acid functionality.

  • Route 2: Grignard reaction of a 4-Fluorobenzyl halide with an epoxide. This method builds the carbon skeleton through the nucleophilic addition of a Grignard reagent.

Each route has its own set of potential side reactions and optimization parameters that need careful consideration.

Q2: I am seeing a significant amount of unreacted starting material in my reduction of 4-Fluorophenylacetic acid. What could be the cause?

This is a common issue that can often be traced back to a few key factors:

  • Inactive Reducing Agent: Reagents like Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH4) are highly sensitive to moisture. Ensure your reducing agent is fresh and has been stored under strictly anhydrous conditions.

  • Insufficient Stoichiometry: The reduction of a carboxylic acid is more demanding than that of a ketone or aldehyde. A significant molar excess of the reducing agent is often necessary to drive the reaction to completion.

  • Low Reaction Temperature: While initial addition of the reagent may require cooling to control the exotherm, the reaction may need to be warmed to room temperature or even gently heated to ensure full conversion.

Q3: My Grignard synthesis is giving a low yield of the desired 4-Fluorophenethyl alcohol. What are the likely side reactions?

The Grignard reaction is notoriously sensitive to reaction conditions. Low yields can often be attributed to the following side reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting 4-fluorobenzyl halide to form a dimer (1,2-bis(4-fluorophenyl)ethane). This is more prevalent if the reaction temperature is too high or if there is a high local concentration of the halide.

  • Protonolysis: Grignard reagents are strong bases and will react with any protic source, including water, alcohols, or even acidic protons on other functional groups.[1][2] This leads to the formation of 4-fluorotoluene. Meticulous drying of glassware and solvents is critical.

  • Reaction with Atmospheric Oxygen: Exposure of the Grignard reagent to air can lead to the formation of hydroperoxides and subsequently phenols, reducing the amount of reagent available for the desired reaction.

Troubleshooting Guides

This section provides a more in-depth analysis of specific problems you might encounter, along with actionable solutions and the rationale behind them.

Guide 1: Reduction of 4-Fluorophenylacetic Acid
Problem 1.1: Incomplete Reaction and Low Yield

An incomplete reaction is a frequent hurdle in the reduction of 4-fluorophenylacetic acid. The table below outlines potential causes and the recommended corrective actions.

Potential Cause Underlying Rationale Recommended Action
Inactive Reducing Agent Hydride reagents like LAH and NaBH4 react with moisture, losing their reducing power.Use a fresh bottle of the reducing agent or test the activity of the current batch on a small scale with a known reactive substrate.
Insufficient Molar Excess Carboxylic acid reduction proceeds through a carboxylate salt intermediate which is less reactive, thus requiring a greater amount of hydride.Increase the molar equivalents of the reducing agent. For LAH, a 2-3 fold excess is common. For NaBH4, often used with a catalyst like BF3·OEt2, ensure sufficient equivalents of both.
Suboptimal Reaction Temperature The activation energy for the reduction of the carboxylate may not be met at lower temperatures.After the initial exothermic addition of the reagent at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for an extended period (several hours to overnight). Gentle heating under reflux may be necessary in some cases.
Poor Solubility of Starting Material If the 4-fluorophenylacetic acid is not fully dissolved, it will not be accessible to the reducing agent.Choose an appropriate anhydrous solvent in which the starting material is soluble. THF is a common choice for LAH reductions.
Problem 1.2: Formation of Impurities

Even with complete conversion of the starting material, the final product can be contaminated with byproducts.

  • Impurity: 4-Fluorophenylacetaldehyde.

    • Identification: This aldehyde intermediate can sometimes be isolated if the reduction is not driven to completion. It can be identified by GC-MS or by specific chemical tests for aldehydes.

    • Cause: Insufficient reducing agent or quenching the reaction prematurely.

    • Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Aldehydes are generally more reactive than carboxylic acids and should be readily reduced.[3]

  • Impurity: Di(4-fluorophenethyl) ether.

    • Identification: This ether can be identified by its characteristic signals in 1H and 13C NMR spectroscopy and by its molecular weight in mass spectrometry.

    • Cause: This impurity can form under acidic workup conditions, especially if the reaction mixture is heated. The alcohol product can undergo acid-catalyzed dehydration to form a carbocation, which is then attacked by another molecule of the alcohol.

    • Solution: Perform the workup at low temperatures and avoid using strong, hot acids. A careful quench with a saturated solution of sodium sulfate or Rochelle's salt followed by extraction is often sufficient.

Guide 2: Grignard Reaction with Ethylene Oxide

The synthesis of 4-Fluorophenethyl alcohol via the reaction of 4-fluorobenzylmagnesium halide with ethylene oxide is an effective method for carbon-carbon bond formation.[4][5][6] However, it is prone to several side reactions.

Problem 2.1: Low Yield of 4-Fluorophenethyl alcohol
Side Reaction Mechanism Preventative Measures
Wurtz Coupling R-MgX + R-X → R-R + MgX2Add the 4-fluorobenzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. Ensure the reaction is not overheated.
Protonolysis R-MgX + H-A → R-H + Mg(A)XUse oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 4-Fluorotoluene The Grignard reagent acts as a base and is protonated by any adventitious water.Rigorously dry all solvents and reagents. Diethyl ether or THF should be distilled from a suitable drying agent like sodium/benzophenone.
Reaction with Oxygen 2 R-MgX + O2 → 2 R-OMgX → 2 R-OHMaintain a positive pressure of an inert gas throughout the reaction.
Visualizing the Grignard Reaction Pathways

The following diagram illustrates the desired reaction and the major side reactions in the Grignard synthesis of 4-Fluorophenethyl alcohol.

Grignard_Reactions 4-Fluorobenzyl Halide 4-Fluorobenzyl Halide 4-Fluorobenzylmagnesium Halide 4-Fluorobenzylmagnesium Halide 4-Fluorobenzyl Halide->4-Fluorobenzylmagnesium Halide + Mg Mg Mg Ethylene Oxide Ethylene Oxide 4-Fluorophenethyl alcohol 4-Fluorophenethyl alcohol 4-Fluorobenzylmagnesium Halide->4-Fluorophenethyl alcohol + Ethylene Oxide, then H3O+ Wurtz Coupling Product Wurtz Coupling Product 4-Fluorobenzylmagnesium Halide->Wurtz Coupling Product + 4-Fluorobenzyl Halide 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzylmagnesium Halide->4-Fluorotoluene + H2O

Caption: Desired and side reactions in Grignard synthesis.

Experimental Protocols

Protocol 1: Purification of 4-Fluorophenethyl alcohol by Vacuum Distillation

This protocol is suitable for purifying the product on a larger scale.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Drying: If the crude product contains residual water, dry it over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum slowly to avoid bumping.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the boiling point of 4-Fluorophenethyl alcohol (approximately 110 °C at 20 mmHg).[7]

Protocol 2: Purification by Column Chromatography

For smaller scales or for removing closely related impurities, column chromatography is the preferred method.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of 4-Fluorophenethyl alcohol
PropertyValue
Molecular Formula C8H9FO[8]
Molecular Weight 140.15 g/mol [9]
Boiling Point 110 °C at 20 mmHg[7]
Density 1.121 g/mL at 25 °C
Refractive Index n20/D 1.507

Troubleshooting Decision Tree

This decision tree can help you systematically diagnose and resolve issues during your synthesis.

Troubleshooting_Tree start Low Yield or Impure Product reaction_type Which synthetic route was used? start->reaction_type reduction Reduction of 4-Fluorophenylacetic Acid reaction_type->reduction Reduction grignard Grignard Reaction reaction_type->grignard Grignard incomplete_reduction Incomplete Reaction? reduction->incomplete_reduction grignard_low_yield Low Grignard Yield? grignard->grignard_low_yield reduction_impurities Impurities Present? incomplete_reduction->reduction_impurities No check_reagent Check Reducing Agent Activity & Stoichiometry incomplete_reduction->check_reagent Yes aldehyde_impurity Aldehyde Impurity? reduction_impurities->aldehyde_impurity optimize_temp Optimize Reaction Temperature & Time check_reagent->optimize_temp ether_impurity Ether Impurity? aldehyde_impurity->ether_impurity No increase_reagent Increase Reducing Agent Excess aldehyde_impurity->increase_reagent Yes acid_workup Modify Acidic Workup (Lower Temp) ether_impurity->acid_workup check_conditions Check for Anhydrous Conditions & Inert Atmosphere grignard_low_yield->check_conditions Yes optimize_addition Optimize Halide Addition Rate & Temperature check_conditions->optimize_addition

Sources

Technical Support Center: Optimization of 4-Fluorophenethyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorophenethyl alcohol (FPE). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize reaction times, troubleshoot common issues, and improve the overall efficiency of their synthetic protocols. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Overview of Primary Synthetic Pathways

The synthesis of 4-Fluorophenethyl alcohol (CAS 7589-27-7)[1][2] is most commonly achieved via the reduction of a carbonyl or carboxylic acid functional group on a 4-fluorophenyl precursor. The efficiency and reaction time of this synthesis are highly dependent on the chosen pathway and reaction conditions. The two most prevalent laboratory-scale routes start from 4-Fluorophenylacetic acid.

  • Chemical Reduction of 4-Fluorophenylacetic Acid: This pathway involves the use of chemical reducing agents to convert the carboxylic acid group directly to a primary alcohol.

  • Catalytic Hydrogenation of 4-Fluorophenylacetic Acid: This method utilizes a transition metal catalyst and hydrogen gas to achieve the reduction, often favored for its clean reaction profile and scalability.

This guide will focus on troubleshooting and optimizing these two primary routes.

Section 2: Troubleshooting Guide & Optimization Strategies

This section is structured in a question-and-answer format to directly address challenges you may encounter.

Route A: Chemical Reduction of 4-Fluorophenylacetic Acid

The reduction of a carboxylic acid requires a powerful reducing agent. A common and effective method is the use of sodium borohydride in the presence of iodine, which generates diborane in situ as the active reducing species. A similar protocol has been successfully applied for the synthesis of the chloro-analog[3].

Q1: My reduction of 4-fluorophenylacetic acid using Sodium Borohydride and Iodine is extremely slow or incomplete. What are the likely causes?

A1: This is a common issue that typically points to problems with reagents, solvent, or temperature control.

  • Moisture Contamination: Sodium borohydride (NaBH₄) reacts with protic solvents like water, decomposing the reagent and reducing the yield[4]. Ensure your tetrahydrofuran (THF) is anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality:

    • Sodium Borohydride: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. Older, poorly stored NaBH₄ may have reduced activity[4].

    • Iodine: Ensure the iodine is of high purity.

  • Insufficient Iodine: Iodine is crucial for the in situ generation of borane (B₂H₆), the active reducing agent. An insufficient amount will lead to an incomplete reaction. Ensure you are using at least one molar equivalent relative to the carboxylic acid.

  • Temperature Control: The initial addition of reagents should be done at a low temperature (0 °C) to control the exothermic reaction. However, for the reaction to go to completion, it often needs to be warmed to room temperature or even gently refluxed. If the reaction stalls, extending the reaction time at room temperature or gentle heating can be beneficial[4].

Q2: I'm observing significant side product formation. How can I improve selectivity and yield?

A2: Side product formation often arises from the high reactivity of the generated borane.

  • Control the Rate of Addition: The solution of iodine in THF should be added dropwise to the mixture of 4-fluorophenylacetic acid and NaBH₄. This maintains a low concentration of the highly reactive borane at any given time, minimizing side reactions.

  • Maintain Low Temperature: Keeping the temperature below 10°C during the addition of iodine is critical to prevent over-reduction or other side reactions[3].

  • Work-up Procedure: Ensure the reaction is properly quenched. The work-up typically involves the slow addition of methanol to destroy excess borane, followed by acidification to precipitate the product or prepare it for extraction. An improper work-up can lead to the formation of borate esters or other impurities.

Route B: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique but can be sensitive to catalyst activity and impurities[5]. The reaction involves the reduction of the carboxylic acid group using hydrogen gas over a metal catalyst, typically Palladium on Carbon (Pd/C).

Q3: My catalytic hydrogenation of 4-fluorophenylacetic acid has stalled or is proceeding very slowly (e.g., > 24 hours). What should I investigate?

A3: A sluggish hydrogenation is one of the most frequent challenges. The issue almost always lies with the catalyst, the substrate, or the reaction environment.

  • Catalyst Deactivation (Poisoning): This is the most common culprit.

    • Impurities in Substrate: Sulfur, nitrogen, or halogen-containing compounds in your starting material can act as catalyst poisons[5]. Purify the 4-fluorophenylacetic acid if its purity is questionable.

    • Old or Inactive Catalyst: Catalysts have a finite shelf life and can become inactive over time. Always use a fresh, high-quality catalyst. Palladium hydroxide on carbon (Pearlman's catalyst) is often more active than Pd/C and can be a good alternative[5].

  • Insufficient Hydrogen Mass Transfer: The reaction occurs at the interface of the solvent, catalyst surface, and hydrogen gas.

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate the dissolution of hydrogen gas.

    • Solvent Choice: Polar solvents like ethanol, methanol, or acetic acid are generally excellent choices for hydrogenation[5]. Acetic acid can be particularly effective as it can protonate the substrate, facilitating the reaction.

  • Inadequate Pressure: While some hydrogenations can be run at atmospheric pressure (H₂ balloon), reducing a carboxylic acid often requires higher pressures (e.g., 50-100 psi) in a specialized apparatus like a Parr shaker to increase the concentration of dissolved hydrogen and accelerate the reaction rate[5][6].

Q4: How do temperature and catalyst loading affect the reaction time?

A4: Both are critical parameters for optimization.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can sometimes lead to side reactions or catalyst degradation. A modest increase (e.g., from room temperature to 40-50 °C) can significantly shorten the reaction time without compromising selectivity[5].

  • Catalyst Loading: A typical starting point is 5-10 mol% of the catalyst (by weight of the metal relative to the substrate)[5].

    • Too Low: Insufficient catalyst will result in a slow or incomplete reaction.

    • Too High: While increasing the loading can speed up the reaction, it also increases cost and can make filtration more difficult. Beyond a certain point, the benefits diminish as the reaction becomes limited by hydrogen mass transfer rather than the number of active sites.

Section 3: General FAQs for Synthesis Optimization

Q5: How can I effectively monitor the reaction's progress to identify the optimal endpoint?

A5: Proper reaction monitoring is key to avoiding unnecessary reaction time and preventing the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be quenched, worked up, and analyzed by GC-MS. This will confirm the presence of the product (by its mass spectrum) and show the relative disappearance of the starting material[7][8].

Q6: What are the best practices for purifying crude 4-Fluorophenethyl alcohol to achieve high purity?

A6: Purification is critical to obtaining a final product suitable for further use.

  • Extraction and Washing: After quenching the reaction, an aqueous work-up is performed. The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted acidic starting material. A final wash with brine helps to remove residual water[9].

  • Drying and Filtration: Dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the solid.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification:

    • Vacuum Distillation: 4-Fluorophenethyl alcohol is a liquid at room temperature, making vacuum distillation an excellent method for purification on a larger scale.

    • Silica Gel Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexanes[4].

Section 4: Data Presentation & Visualization

Table 1: Comparison of Common Reduction Conditions
MethodStarting MaterialKey ReagentsTypical SolventTemp.Typical TimeKey Considerations
Chemical Reduction4-Fluorophenylacetic acidNaBH₄, I₂Anhydrous THF0 °C to RT2-6 hoursRequires strictly anhydrous conditions; exothermic reaction needs control[3][4].
Catalytic Hydrogenation4-Fluorophenylacetic acidH₂, Pd/C (10%)Ethanol/MethanolRT to 50°C12-48 hoursSensitive to catalyst poisons; may require elevated pressure for reasonable rates[5].
High-Activity Hydrogenation4-Fluorophenylacetic acidH₂, Pd(OH)₂/CAcetic AcidRT to 50°C4-12 hoursPearlman's catalyst is more active; acidic solvent accelerates reaction[5].
Diagrams and Workflows

A logical approach to troubleshooting is essential for efficient problem-solving. The following diagram outlines a decision-making workflow for a slow catalytic hydrogenation reaction.

troubleshooting_workflow start Problem: Hydrogenation is Slow (>24h) check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_purity Is the starting material (4-F-Phenylacetic Acid) pure? check_catalyst->check_purity Yes action_replace_catalyst Action: Replace with fresh catalyst. Consider Pearlman's catalyst (Pd(OH)₂/C). check_catalyst->action_replace_catalyst No check_stirring Is stirring vigorous enough to suspend the catalyst? check_purity->check_stirring Yes action_purify_sm Action: Purify starting material (e.g., recrystallization) to remove potential poisons. check_purity->action_purify_sm No check_pressure What is the H₂ pressure? check_stirring->check_pressure Yes action_increase_stirring Action: Increase stirring rate. check_stirring->action_increase_stirring No action_increase_pressure Action: Increase H₂ pressure (e.g., 50-100 psi) using a Parr apparatus. check_pressure->action_increase_pressure Atmospheric (Balloon) consider_other Consider other variables: - Increase temperature (to 40-50°C) - Change solvent (e.g., to Acetic Acid) check_pressure->consider_other Elevated (>50 psi) end Re-run Reaction action_replace_catalyst->end action_purify_sm->end action_increase_stirring->end action_increase_pressure->end consider_other->end

Caption: Troubleshooting workflow for slow catalytic hydrogenation.

Section 5: Experimental Protocol Example

Optimized Protocol for the Reduction of 4-Fluorophenylacetic Acid

This protocol is based on the highly effective NaBH₄/I₂ reduction method, adapted for the synthesis of 4-Fluorophenethyl alcohol[3][4].

Materials:

  • 4-Fluorophenylacetic acid (1.0 eq)

  • Sodium borohydride (2.0 eq)

  • Iodine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 3M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Under an inert atmosphere (N₂), add 4-fluorophenylacetic acid (1.0 eq) and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NaBH₄: Add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Preparation of Iodine Solution: In a separate flask, dissolve iodine (1.0 eq) in anhydrous THF.

  • Slow Addition of Iodine: Add the iodine solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours. Maintain the reaction temperature at 0-10 °C. A vigorous evolution of hydrogen gas will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add methanol dropwise to quench any unreacted reducing agent.

  • Work-up:

    • Add 3M HCl to adjust the pH to ~2.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure 4-Fluorophenethyl alcohol.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis". Available at: [Link]

  • Google Patents. "CN102816051A - Process for synthesizing 4-chlorophenyl ethanol".
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  • YouTube. "Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!". Available at: [Link]

  • Beilstein Journals. "Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning". Available at: [Link]

  • Wiley Online Library. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Available at: [Link]

  • Google Patents. "Purification of alcohol - US2188274A".
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  • PubMed. "Optimizing reduction of western blotting analytical variations: Use of replicate test samples, multiple normalization methods, and sample loading positions". Available at: [Link]

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Technical Support Center: A Guide to Preventing Decomposition of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide field-proven insights into preventing the decomposition of 4-Fluorophenethyl alcohol. Our focus is on understanding the underlying chemical principles to empower you to make informed decisions in your experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the storage and handling of 4-Fluorophenethyl alcohol.

Q1: What are the ideal storage conditions for 4-Fluorophenethyl alcohol?

To ensure the long-term stability of 4-Fluorophenethyl alcohol, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to air and moisture.[1]

Q2: I've noticed a change in the color and odor of my 4-Fluorophenethyl alcohol. What could be the cause?

A change in the physical appearance of 4-Fluorophenethyl alcohol, such as discoloration (e.g., turning yellow) or the development of a sharp, unpleasant odor, is a strong indicator of decomposition. Pure 4-Fluorophenethyl alcohol should be a clear, colorless liquid with a mild floral scent. The presence of impurities from degradation can lead to these noticeable changes.

Q3: What are the primary pathways of decomposition for 4-Fluorophenethyl alcohol?

Based on the chemistry of phenethyl alcohols, the two primary decomposition pathways are oxidation and dehydration .

  • Oxidation: The primary alcohol group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen. This process can lead to the formation of 4-fluorophenylacetaldehyde and subsequently 4-fluorophenylacetic acid.

  • Dehydration: Although less common under standard storage conditions, dehydration can occur, especially in the presence of acidic contaminants or at elevated temperatures. This would result in the formation of 4-fluorostyrene.

Q4: How does the fluorine substituent affect the stability of the molecule?

The fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its stability. The strong electron-withdrawing nature of fluorine can enhance the thermal and chemical stability of the aromatic ring.[2][3][4] This increased stability can make the aromatic core less susceptible to certain reactions compared to its non-fluorinated analog, phenethyl alcohol.[2] However, the alcohol functional group remains the primary site of potential degradation.

Troubleshooting Guide: Identifying and Mitigating Decomposition

This section provides a structured approach to troubleshooting suspected decomposition of your 4-Fluorophenethyl alcohol stock.

Visual Inspection and Olfactory Assessment

The first step in assessing the quality of your reagent is a simple visual and olfactory check.

Observation Potential Cause Recommended Action
Color Change (Colorless to Yellow/Brown) Oxidation to chromophoric impurities.Proceed to analytical testing for confirmation.
Unpleasant Odor (Sharp, Bitter, or Chemical) Formation of aldehydes or acidic byproducts.Proceed to analytical testing for confirmation.
Presence of Precipitate/Particulates Polymerization or formation of insoluble degradation products.Do not use. The sample is likely significantly degraded.
Analytical Troubleshooting Workflow

If visual inspection raises concerns, analytical testing is necessary to confirm and quantify the degradation.

Analytical_Troubleshooting_Workflow Start Suspected Decomposition GCMS GC-MS Analysis (Purity & Impurity ID) Start->GCMS Primary Screen HPLC HPLC Analysis (Purity Quantification) Start->HPLC Quantitative Check NMR ¹H and ¹⁹F NMR (Structural Integrity) Start->NMR Structural Check Decision Assess Purity GCMS->Decision HPLC->Decision NMR->Decision Purify Purification Required Decision->Purify < 98% Purity Use Suitable for Use Decision->Use ≥ 98% Purity Discard Discard Sample Purify->Discard Significant Degradation

Caption: Workflow for analytical assessment of 4-Fluorophenethyl alcohol.

Experimental Protocols

GC-MS is a powerful technique for both separating volatile compounds and identifying them based on their mass spectra.

Instrumentation and Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector: Agilent 5975C or equivalent.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

Sample Preparation:

  • Prepare a 1 mg/mL solution of 4-Fluorophenethyl alcohol in high-purity dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

Data Interpretation:

  • Expected Retention Time: The retention time for 4-Fluorophenethyl alcohol will vary depending on the specific instrument and column, but it will be the major peak.

  • Mass Spectrum of 4-Fluorophenethyl Alcohol: The mass spectrum should show a molecular ion peak (M+) at m/z 140. Key fragmentation peaks to look for include m/z 109 (loss of CH2OH) and m/z 91 (fluorotropylium ion).[5]

  • Identifying Impurities:

    • 4-Fluorophenylacetaldehyde: Look for a peak with a molecular ion at m/z 138.

    • 4-Fluorophenylacetic acid: This may require derivatization for good chromatographic performance, but may appear as a broader peak with a molecular ion at m/z 154.

    • 4-Fluorostyrene: Look for a peak with a molecular ion at m/z 122.

For small-scale purification in a research setting, column chromatography is an effective method to remove polar impurities like the corresponding aldehyde and carboxylic acid.

Materials:

  • Silica gel (230-400 mesh).

  • Hexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Glass chromatography column.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the impure 4-Fluorophenethyl alcohol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the 4-Fluorophenethyl alcohol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. The more polar impurities will remain on the column longer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack Pack Silica Gel Column Load Load Impure Sample Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure 4-Fluorophenethyl Alcohol

Caption: Step-by-step workflow for the purification of 4-Fluorophenethyl alcohol.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Purification of organic fluorine compounds.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • How to store fluorinated pharmaceutical intermediates properly?. Blog. [Link]

  • The Crucial Role of Fluorinated Aromatics in Modern Chemistry. [Link]

  • 4-Fluorophenethyl Alcohol. PubChem. [Link]

  • Fluorination of aromatic compounds.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Purification of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals working with 4-Fluorophenethyl alcohol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide practical, in-depth solutions for removing solvent impurities. Our focus is on not just the "how," but the fundamental "why," empowering you to make informed decisions in your purification workflows.

Section 1: Initial Assessment & Impurity Identification

This section addresses the critical first step: knowing what you're trying to remove.

FAQ 1.1: I've synthesized 4-Fluorophenethyl alcohol, but I suspect it's contaminated with reaction or workup solvents. How can I identify these impurities?

The most robust and widely accepted method for identifying and quantifying volatile organic impurities is Gas Chromatography (GC) .[1]

  • Expert Rationale: GC is the gold standard for separating volatile compounds. A sample is vaporized and passed through a long column. Different compounds travel at different speeds based on their boiling points and interactions with the column's stationary phase, allowing for their separation. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

  • For Unambiguous Identification: To confirm the identity of unknown peaks in your chromatogram, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[2] The mass spectrometer fragments the molecules eluting from the GC column, producing a unique "fingerprint" (mass spectrum) for each compound, which can be compared against spectral libraries for positive identification.

  • Alternative Method (NMR): While less quantitative for trace impurities, ¹H NMR spectroscopy can often reveal the presence of common solvents. Solvents like diethyl ether, ethyl acetate, dichloromethane, and acetone have characteristic, simple proton signals that are often visible in the spectrum of the crude product.

Recommended Protocol: Impurity Analysis via GC-FID
  • Sample Preparation: Prepare a dilute solution of your 4-Fluorophenethyl alcohol sample (e.g., 1% w/v) in a high-purity solvent that is not expected to be a contaminant (e.g., HPLC-grade acetonitrile).

  • Instrument Setup:

    • Column: A common choice is a non-polar or intermediate-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[3]

    • Injector: Use a split/splitless injector, typically in split mode, at a temperature of ~250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) to resolve highly volatile solvents, then ramp up to a higher temperature (e.g., 250°C) to elute the 4-Fluorophenethyl alcohol and any higher-boiling impurities.

    • Detector: FID at ~250-300°C.

  • Analysis: Inject the sample and compare the retention times of any observed peaks to those of known solvent standards. The peak area is proportional to the concentration of each component.

Section 2: Common Impurities and Purification Strategy

Once identified, understanding the properties of your impurities is key to selecting the right removal method.

FAQ 2.1: What are the most common solvent impurities I should expect, and how do their properties guide my purification choice?

Impurities typically originate from the reaction itself (e.g., THF, Toluene, Dioxane) or the aqueous workup and extraction (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane, Hexanes). High-boiling polar solvents like DMF or DMSO may also be present if used in the reaction.

The critical property for planning purification is the boiling point difference between the impurity and your product, 4-Fluorophenethyl alcohol (BP: ~110°C at 20 mmHg).[4]

SolventBoiling Point (°C at atm. pressure)Key Considerations for Removal
Diethyl Ether34.6Easily removed by simple distillation or rotary evaporation.
Dichloromethane (DCM)39.6Easily removed by simple distillation or rotary evaporation.
Hexanes~69Easily removed by simple distillation or rotary evaporation.
Ethyl Acetate77.1Easily removed by simple distillation or rotary evaporation.
Tetrahydrofuran (THF)66Water-soluble; can be partially removed by aqueous washes, fully by distillation.[5]
4-Fluorophenethyl alcohol ~235°C (estimated at atm. pressure) High boiling point necessitates vacuum distillation to prevent decomposition.
Toluene110.6Close atmospheric boiling point to some impurities, but significant separation under vacuum. Requires fractional distillation.
Water100Can form azeotropes. Removed by drying agents (MgSO₄, Na₂SO₄) or vacuum distillation.
N,N-Dimethylformamide (DMF)153High boiling point and water miscibility. Best removed by thorough aqueous washes.[5]
Dimethyl sulfoxide (DMSO)189Very high boiling point and water miscibility. Best removed by thorough aqueous washes.[5]
(Data compiled from various sources, including[6])
Visualization: Purification Strategy Workflow

The following workflow provides a decision-making framework for selecting the appropriate purification technique based on the type of impurity identified.

Purification_Strategy cluster_start Start: Crude 4-Fluorophenethyl Alcohol cluster_analysis Impurity Analysis cluster_methods Purification Methods cluster_decision Refinement cluster_end Finish start Crude Product (with identified impurities) analysis What is the primary impurity type? start->analysis wash Aqueous Wash / LLE (for DMF, DMSO, salts) analysis->wash High-boiling, water-miscible distill Vacuum Distillation (for volatile organics) analysis->distill Low-boiling, organic chrom Column Chromatography (for non-volatile or closely-boiling impurities) analysis->chrom Non-volatile or structurally similar wash->distill Process further distill_type Boiling Point Difference? distill->distill_type verify Verify Purity (GC, NMR) chrom->verify simple_distill Simple Distillation (ΔBP > 25°C) distill_type->simple_distill Large frac_distill Fractional Distillation (ΔBP < 25°C) distill_type->frac_distill Small simple_distill->verify frac_distill->verify end_product Pure 4-Fluorophenethyl Alcohol verify->end_product Purity Confirmed Distillation_Setup cluster_main Distillation Apparatus flask Distillation Flask (with crude product + stir bar) column Vigreux Column flask->column Vapor Rises mantle Heating Mantle thermometer Thermometer condenser Condenser column->condenser Enriched Vapor adapter Vacuum Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver Pure Condensate vacuum To Vacuum Source adapter->vacuum water_in Water In water_in->condenser

Caption: Key components of a fractional vacuum distillation setup.

FAQ 3.2: My product is contaminated with a non-volatile impurity or a compound with a very similar boiling point. Distillation isn't working. What's next?

This is the ideal scenario for Flash Column Chromatography . For a fluorinated molecule like 4-Fluorophenethyl alcohol, using a fluorinated stationary phase can provide enhanced selectivity.

  • Expert Rationale: Chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel). For fluorinated compounds, specialized "fluorous" silica phases can be highly effective. [7]These phases preferentially retain fluorinated molecules, allowing for their separation from non-fluorinated counterparts. [8]Alternatively, standard silica gel or reversed-phase (C18) chromatography can also be effective, depending on the impurity's polarity.

  • Choosing a Phase:

    • Normal Phase (Silica Gel): Separates based on polarity. Elute with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). Non-polar compounds elute first.

    • Reversed Phase (C18 Silica): Separates based on hydrophobicity. Elute with a polar solvent system (e.g., Water/Acetonitrile). Polar compounds elute first.

    • Fluorinated Phase (PFP, TDF): Offers unique selectivity for fluorinated compounds. [8][9]The retention of compounds depends on both their hydrophobicity and fluorine content. [8]This can be an excellent choice for separating your product from closely related non-fluorinated impurities.

FAQ 3.3: How do I remove a high-boiling polar solvent like DMF or DMSO?

Attempting to distill these solvents is inefficient and can lead to product decomposition due to the high temperatures required. The best method is Aqueous Extraction (Washing) .

  • Expert Rationale: DMF and DMSO are highly polar and completely miscible with water. Your product, 4-Fluorophenethyl alcohol, is significantly less soluble in water. This difference in partitioning allows you to wash the impurities out of an organic solution of your product.

  • Recommended Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (use a volume ~10-20 times that of your crude product).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer multiple times with water. For stubborn solvents like DMF, washing with a 5% LiCl aqueous solution can improve efficiency. [5]A good rule of thumb is to use 5 washes, each with a volume of water equal to the volume of the organic solvent. [5] 4. After the final wash, wash once with brine (saturated NaCl solution) to help break any emulsions and remove dissolved water from the organic layer.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the organic solvent via rotary evaporation to yield the purified product.

Section 4: Purity Verification

FAQ 4.1: I've completed the purification. How do I confirm that the solvent impurities have been removed?

You must re-analyze the purified product using the same analytical method you used for the initial assessment.

  • Purity Confirmation: Run a GC analysis on the final product. The chromatogram should show a single major peak corresponding to 4-Fluorophenethyl alcohol, with the impurity peaks being absent or reduced to an acceptable level (e.g., <0.1%).

  • Structural Confirmation: A clean ¹H NMR spectrum, free of extraneous solvent peaks, provides excellent confirmation of both purity and structural integrity.

By following these expert-guided protocols and understanding the principles behind them, researchers, scientists, and drug development professionals can confidently and efficiently purify 4-Fluorophenethyl alcohol, ensuring the quality and reliability of their subsequent experiments.

References

  • Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 204-211. Retrieved from [Link]

  • Jamali, M. (2024). Methods for detecting different types of alcohols. Shimi Azma. Retrieved from [Link]

  • Bell, D. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Zhang, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 512-517. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of impurities in ethanol. Agilent. Retrieved from [Link]

  • Lee, S., et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Applied Biological Chemistry, 61(4), 431-438. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenethyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Retrieved from [Link]

Sources

Technical Support Center: Effective Drying of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and processing 4-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who require anhydrous conditions for their experiments involving this fluorinated aromatic alcohol. We provide in-depth, field-proven insights and troubleshooting advice to ensure the integrity of your moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry 4-Fluorophenethyl alcohol before use?

A1: 4-Fluorophenethyl alcohol, like many alcohols, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side product formation, reduced yields, and catalyst deactivation. For instance, in reactions involving organometallics (e.g., Grignard reagents), metal hydrides (e.g., NaH), or certain catalysts, the presence of water can be detrimental. Therefore, ensuring the alcohol is anhydrous is a critical step for reaction reproducibility and success.

Q2: What are the most common methods for drying 4-Fluorophenethyl alcohol?

A2: The most common and recommended methods involve the use of desiccants. The choice of desiccant depends on the required level of dryness, the scale of the experiment, and the chemical compatibility with the alcohol. Commonly used drying agents for alcohols include:

  • 3Å Molecular Sieves: Highly efficient and relatively inert, making them a top choice for achieving very low water content.

  • Anhydrous Magnesium Sulfate (MgSO₄): A good general-purpose drying agent with a high capacity for water.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent, but less efficient than MgSO₄.

  • Calcium Oxide (CaO): A basic drying agent that reacts with water to form calcium hydroxide.[1]

Q3: Can I use reactive drying agents like calcium hydride (CaH₂) or sodium metal?

A3: It is not recommended to use highly reactive drying agents like calcium hydride (CaH₂) or sodium metal with 4-Fluorophenethyl alcohol. These reagents can react with the hydroxyl group of the alcohol to form the corresponding alkoxide and hydrogen gas, which is both a chemical modification of your starting material and a safety hazard.

Q4: How can I determine the water content of my 4-Fluorophenethyl alcohol before and after drying?

A4: The most accurate and widely used method for determining trace amounts of water in organic solvents is the Karl Fischer titration .[2][3] This technique can precisely quantify water content down to the parts-per-million (ppm) level. For a qualitative assessment, some reactions have visual indicators (e.g., the persistence of the blue color of a sodium-benzophenone ketyl radical anion when drying solvents like THF, though this is not directly applicable to drying the alcohol itself).

Troubleshooting Guide

Issue 1: My 4-Fluorophenethyl alcohol still contains significant water after drying with anhydrous salts (MgSO₄ or Na₂SO₄).

  • Possible Cause 1: Insufficient amount of drying agent. The capacity of the drying agent may have been exceeded.

    • Solution: Add more of the drying agent in portions until it no longer clumps together. A free-flowing powder indicates that there is still active drying agent present.

  • Possible Cause 2: Insufficient contact time. The drying process is not instantaneous.

    • Solution: Allow the alcohol to stand over the drying agent for a longer period (e.g., overnight), with occasional swirling to ensure thorough contact.

  • Possible Cause 3: The drying agent was not fully activated. Anhydrous salts can absorb moisture from the air if not stored properly.

    • Solution: Ensure you are using a freshly opened container of anhydrous salt or that it has been properly stored in a desiccator. For MgSO₄ and Na₂SO₄, you can reactivate them by heating in an oven at a high temperature (e.g., >200 °C) under vacuum and then cooling in a desiccator before use.

Issue 2: I observe a slight change in the color or composition of my alcohol after drying.

  • Possible Cause: Use of a slightly acidic or basic drying agent. Some grades of drying agents can have acidic or basic impurities.

    • Solution: Switch to a more neutral and inert drying agent like 3Å molecular sieves. They are highly effective and generally do not cause side reactions with alcohols.[4]

Issue 3: My reaction is still failing, and I suspect trace amounts of water are the culprit.

  • Possible Cause: Standard drying methods are not sufficient for your highly sensitive application.

    • Solution: For applications requiring exceptionally dry conditions (sub-50 ppm water), the use of activated 3Å molecular sieves is the recommended method.[5] It is also crucial to handle the dried alcohol under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

In-Depth Experimental Protocol: Drying with 3Å Molecular Sieves

This protocol describes the most reliable method for achieving anhydrous 4-Fluorophenethyl alcohol suitable for most moisture-sensitive applications.

Materials:

  • 4-Fluorophenethyl alcohol (to be dried)

  • 3Å molecular sieves (beads or powder)

  • Oven

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Desiccator

  • Inert gas supply (Nitrogen or Argon)

  • Syringe and needle

Step-by-Step Methodology:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a flask.

    • Heat the sieves in an oven at 250-300°C for at least 3 hours under a vacuum. This removes any adsorbed water.

    • Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a vacuum or in the presence of a desiccant.

  • Drying Procedure:

    • Place the activated 3Å molecular sieves into a dry Schlenk flask or a round-bottom flask that can be sealed. A common loading is 10-20% by weight of the alcohol to be dried.[5]

    • Quickly add the 4-Fluorophenethyl alcohol to the flask containing the sieves.

    • Seal the flask (e.g., with a rubber septum or glass stopper) and flush with an inert gas.

    • Allow the mixture to stand for at least 24 hours at room temperature.[1] For optimal drying, a longer period (48-72 hours) is recommended.[5][6] Swirl the flask occasionally.

  • Storage and Handling of the Dried Alcohol:

    • Store the flask with the alcohol over the molecular sieves under a positive pressure of inert gas.

    • To dispense the anhydrous alcohol, use a dry syringe and needle to pierce the septum and withdraw the required amount. Ensure a positive flow of inert gas into the flask during withdrawal to prevent the ingress of moist air.

Data Presentation: Comparison of Common Drying Agents for Alcohols

Drying AgentChemical FormulaCapacityEfficiencySpeedCompatibility with 4-Fluorophenethyl alcohol
3Å Molecular Sieves KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂OHigh (can absorb up to 22-25% of their weight in water)[7]Excellent (can achieve <10 ppm water)[1]Slow to ModerateExcellent (Recommended)
Anhydrous Magnesium Sulfate MgSO₄HighGoodFastGood
Anhydrous Sodium Sulfate Na₂SO₄LowFairSlowGood
Calcium Oxide CaOHighGoodModerateFair (Basic, potential for alkoxide formation)

Visualization of Decision-Making Workflow

Below is a flowchart to guide you in selecting the appropriate drying strategy for your experiment.

DryingStrategy Decision Workflow for Drying 4-Fluorophenethyl Alcohol start Start: Need to dry 4-Fluorophenethyl alcohol q1 What is the required level of dryness? start->q1 ultra_dry Use activated 3Å molecular sieves. Allow to stand for 48-72 hours. q1->ultra_dry Extremely Dry (<50 ppm) (e.g., for organometallic reactions) moderately_dry Use anhydrous MgSO₄ or Na₂SO₄. Allow to stand for several hours to overnight. q1->moderately_dry Moderately Dry (e.g., for general synthesis) handling Handle and store the dried alcohol under an inert atmosphere (N₂ or Ar). ultra_dry->handling moderately_dry->handling q_verify Verify water content? handling->q_verify kf_titration Perform Karl Fischer Titration. q_verify->kf_titration Yes proceed Proceed with the reaction. q_verify->proceed No kf_titration->proceed

Caption: Decision workflow for selecting a drying method.

References

  • Mettler Toledo. Water content in organic solvents - Titration. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • UCLA Chemistry and Biochemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • ResearchGate. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. [Link]

  • OIM Chemical. The application and process of 3A Molecular Sieve to get waterfree Ethanol. [Link]

  • Rubin, Y. Group at UCLA. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • OIM Chemical. How does 3a molecular sieve in alcohol dehydration?. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • National Institutes of Health. A Method for Detecting Water in Organic Solvents. [Link]

  • Google Patents. Fluorine-containing alcoholbased dehydrating agent and method of drying articles.
  • Xylem Robotics. Drying Ethanol for Industrial Purposes. [Link]

  • Sorbead India. Molecular Sieve for Ethanol Dehydration: 3A Guide. [Link]

  • Scribd. Drying Agents | PDF | Solvent | Alcohol. [Link]

  • Jalon Molecular Sieve. Optimizing Ethanol Drying with 3A Molecular Sieve: A Professional Guide for Potential Customers. [Link]

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Navigating the Scale-Up of 4-Fluorophenethyl Alcohol Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Fluorophenethyl alcohol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into overcoming the common challenges encountered when transitioning from laboratory-scale experiments to pilot and manufacturing-scale production. Here, we address specific issues in a direct question-and-answer format, grounded in chemical principles and practical experience.

Section 1: Synthesis & Reaction Control

This section focuses on the two primary synthetic routes to 4-Fluorophenethyl alcohol: the Grignard reaction with 4-fluorinated precursors and the reduction of 4-fluorophenylacetic acid or its esters. We will explore common pitfalls and their solutions.

Frequently Asked Questions (FAQs): Synthesis

Q1: We are scaling up the Grignard synthesis of 4-Fluorophenethyl alcohol from 4-fluorobenzaldehyde and a methyl magnesium halide, but are experiencing inconsistent initiation and occasional runaway reactions. What are the critical parameters to control?

A1: The Grignard reaction is notoriously sensitive, and these issues are common during scale-up due to changes in surface area-to-volume ratios and heat transfer.[1]

  • Initiation: Inconsistent initiation on a larger scale is often due to the passivation of the magnesium surface. While mechanical stirring is sufficient in the lab, consider more vigorous agitation or the use of activators like iodine or 1,2-dibromoethane in the initial charge.[1] Ensure all reagents and solvents are scrupulously dry, as even trace amounts of water can quench the reaction.[2]

  • Exotherm Control: The primary hazard is a runaway reaction.[1] The heat generated must be efficiently removed. Key strategies include:

    • Slow Addition: Add the halide solution at a controlled rate to match the cooling capacity of your reactor.

    • Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point, which can help moderate the reaction temperature.[1]

    • Real-time Monitoring: Employ Process Analytical Technology (PAT), such as in-situ FTIR, to monitor the concentration of the halide and ensure it is not accumulating.[3]

Q2: Our synthesis of 4-Fluorophenethyl alcohol via the reduction of ethyl 4-fluorophenylacetate with a borane complex is sluggish and gives incomplete conversion at the pilot scale. What factors should we investigate?

A2: While borane complexes are effective for reducing carboxylic acid derivatives, several factors can influence their performance at scale.[4]

  • Reagent Purity and Stoichiometry: Ensure the borane reagent is of high purity and has been properly stored to prevent decomposition. Titrate the reagent before use to confirm its molarity. A slight excess of the reducing agent may be necessary to drive the reaction to completion.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Ethereal solvents like THF are generally effective. However, ensure the solvent is anhydrous, as water will consume the borane reagent.

  • Temperature Control: While these reductions can often be performed at room temperature, gentle heating may be required to improve the reaction rate.[5] However, be cautious of overheating, which can lead to side reactions.

  • Mixing: Inadequate mixing can lead to localized depletion of the reducing agent and incomplete conversion. Ensure your reactor's agitation is sufficient for the batch size.

Section 2: Work-up & Purification Challenges

This section addresses the common difficulties encountered during the isolation and purification of 4-Fluorophenethyl alcohol at a larger scale.

Frequently Asked Questions (FAQs): Purification

Q3: We are observing a significant amount of a high-boiling impurity in our crude 4-Fluorophenethyl alcohol produced via the Grignard route. What is its likely identity and how can we remove it?

A3: A common high-boiling byproduct in Grignard reactions involving aryl halides is a biphenyl derivative, formed through a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. In your case, this would likely be 4,4'-difluorobiphenyl.

  • Minimizing Formation: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[1] Slow, controlled addition of the halide during the Grignard formation is crucial.

  • Purification Strategy: Fractional distillation under reduced pressure is the most effective method for removing this impurity at scale.[6] Due to the significant difference in boiling points between 4-Fluorophenethyl alcohol and 4,4'-difluorobiphenyl, a well-packed column should provide good separation.

Q4: After the reduction of 4-fluorophenylacetic acid, we are left with residual starting material that is difficult to remove by standard distillation. What are our options?

A4: Residual carboxylic acid can be challenging to separate from the product alcohol due to potential azeotrope formation and similar volatilities.

  • Caustic Wash: An effective method is to perform a dilute caustic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide) of the organic phase during work-up. This will convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous layer.

  • Chromatographic Polishing: For very high purity requirements, a final polishing step using column chromatography may be necessary.[7] Given the polarity difference between the alcohol and the carboxylic acid, a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should be effective.

Section 3: Safety & Handling at Scale

This section provides guidance on the safe management of the 4-Fluorophenethyl alcohol production process at the pilot and manufacturing scales.

Frequently Asked Questions (FAQs): Safety

Q5: What are the primary safety concerns when handling large quantities of 4-Fluorophenethyl alcohol and its precursors?

A5: 4-Fluorophenethyl alcohol is classified as a combustible liquid and can cause skin and eye irritation.[8][9] The precursors and reagents used in its synthesis also present significant hazards.

  • Flammability: The use of ethereal solvents like THF and diethyl ether in the Grignard route poses a significant fire and explosion risk.[10] Ensure all equipment is properly grounded and that the process is conducted in a well-ventilated area with appropriate fire suppression systems.

  • Reactivity of Reagents: Grignard reagents are highly reactive with water and protic solvents, leading to the evolution of flammable gases.[2] Borane complexes are also water-sensitive and can release flammable hydrogen gas upon contact with water.[4]

  • Process Safety Management (PSM): For large-scale production, a comprehensive PSM program is essential.[11] This should include a thorough Process Hazard Analysis (PHA), development of Standard Operating Procedures (SOPs), and a robust Management of Change (MOC) process.[12]

Q6: How should we manage the waste streams generated from the large-scale synthesis of 4-Fluorophenethyl alcohol?

A6: Proper waste management is crucial for environmental compliance and operational safety.[13]

  • Aqueous Waste: Aqueous waste streams from work-up procedures may contain unreacted reagents, salts, and small amounts of organic compounds. These should be neutralized and treated in a wastewater treatment facility.

  • Organic Waste: Organic waste, including distillation residues and spent solvents, should be collected separately. Solvent recovery through distillation may be a viable option to reduce waste and improve process economics.[14] Non-recoverable organic waste should be disposed of via incineration.[11]

  • Fluorinated Waste: Given the presence of fluorine, special consideration should be given to the disposal of fluorinated waste streams to comply with environmental regulations regarding persistent organic pollutants.[15]

Experimental Protocols & Data

Protocol 1: Pilot-Scale Synthesis of 4-Fluorophenethyl Alcohol via Grignard Reaction

This protocol outlines a general procedure for a 50 L scale synthesis. Note: This is a hazardous procedure and should only be performed by trained personnel in an appropriate facility.

  • Reactor Preparation: A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a portion of anhydrous THF to just cover the magnesium.

    • In a separate, dry addition vessel, prepare a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous THF.

    • Add a small amount of the 4-fluorobenzyl chloride solution to the reactor to initiate the reaction. An exotherm should be observed.

    • Once the reaction has initiated, add the remaining 4-fluorobenzyl chloride solution dropwise, maintaining the internal temperature below 40°C using external cooling.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard solution to 0-5°C.

    • Slowly bubble ethylene oxide (1.1 eq) through the solution, ensuring the temperature does not exceed 10°C.

  • Work-up:

    • Slowly and carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.

ParameterTypical Value
Scale 50 L
Yield 75-85%
Purity (post-distillation) >98%
Major Impurities 4,4'-Difluorodiphenylmethane, unreacted starting materials
Diagrams

grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Reactor & Purge with N2 B Charge Mg & I2 A->B D Initiate Grignard Formation B->D C Prepare 4-Fluorobenzyl Chloride in THF C->D E Controlled Addition of Halide D->E F Reaction with Ethylene Oxide E->F G Quench with NH4Cl (aq) F->G H Phase Separation G->H I Fractional Distillation H->I J Pure 4-Fluorophenethyl Alcohol I->J

Caption: Workflow for Grignard Synthesis Scale-Up

troubleshooting_logic A Low Yield in Grignard Synthesis B Incomplete Conversion? A->B C Side Reaction Products? A->C D Check Reagent Purity & Stoichiometry B->D Yes E Verify Anhydrous Conditions B->E Yes F Optimize Temperature Profile B->F Yes G Analyze for Biphenyl Byproducts C->G Yes H Improve Halide Addition Control C->H Yes

Caption: Troubleshooting Low Yield in Grignard Synthesis

References

  • 4-FLUOROPHENETHYL ALCOHOL. gsrs. Available at: [Link].

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link].

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available at: [Link].

  • 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068. PubChem. Available at: [Link].

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link].

  • Safe Handling of Boranes at Scale. Request PDF. ResearchGate. Available at: [Link].

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link].

  • (117be) Practical Guide to Operationalize & Visualize Cumulative Process Safety Risks Perspective. AIChE - Proceedings. Available at: [Link].

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Request PDF. ResearchGate. Available at: [Link].

  • Heat release rates of isothermal Grignard reactions with different water concentrations. ResearchGate. Available at: [Link].

  • Waste Management in the Beverage Industry: Strategies, Challenges, and Compliance. Available at: [Link].

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available at: [Link].

  • Parastillation and metastillation applied to bioethanol and neutral alcohol purification with energy savings. Available at: [Link].

  • Process Safety Metrics Guide for Leading and Lagging Indicators. AIChE. Available at: [Link].

  • Fractional Distillation Pilot Plant. Pope Scientific, Inc. Available at: [Link].

  • Process Safety Management for Bioethanol. AIChE. Available at: [Link].

  • Preparation method of 4-octyl phenethyl alcohol. Google Patents.
  • Distilleries: The dangers of ethanol (C2H5OH) and carbon dioxide (CO2). BFBi. Available at: [Link].

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Technical Support Center: Purification of 4-Fluorophenethyl Alcohol Without Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-Fluorophenethyl alcohol using non-chromatographic methods. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.

Section 1: Core Compound Characteristics

Understanding the physicochemical properties of 4-Fluorophenethyl alcohol is the foundation for selecting and optimizing a purification strategy. These properties dictate the choice between methods like distillation and liquid-liquid extraction and inform the specific conditions required for success.

PropertyValueSource
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 110°C at 20 mmHg; ~225-230°C at 760 mmHg (estimated)[3]
Density 1.121 g/mL at 25°C[2][4]
Refractive Index (n20/D) 1.507[2][4]
Flash Point 86°C (186.8°F)[2]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane).[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the purification of 4-Fluorophenethyl alcohol.

Q1: What are the likely impurities in my crude 4-Fluorophenethyl alcohol sample?

A1: The impurity profile depends heavily on the synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Such as 4-fluorophenylacetic acid or its esters, or 4-fluorostyrene oxide.

  • Reagents and Catalysts: Residual acids, bases, or reducing agents (e.g., borohydride salts).

  • Solvents: High-boiling point reaction solvents (e.g., DMF, DMSO).[7]

  • Side-Products: Aromatic aldehydes, esters, or other related compounds formed during the reaction. For aromatic alcohols, these can include byproducts that are difficult to remove by simple distillation alone.[8]

Q2: My crude product is discolored. What is the most effective initial cleanup step?

A2: Discoloration often arises from polymeric or highly conjugated impurities. Before attempting distillation, a preliminary purification by liquid-liquid extraction is highly recommended. This involves dissolving the crude product in a suitable organic solvent like ethyl acetate or diethyl ether and washing it sequentially. This process is a cornerstone of organic synthesis for removing water-soluble and reactive impurities.[9][10]

A typical washing sequence would be:

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove acidic impurities.

  • Water or Brine: To remove water-soluble materials and residual salts.

  • Drying: After separation, the organic layer must be dried thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent removal.

Q3: Is distillation a suitable purification method, and which type should I use?

A3: Yes, distillation is the primary non-chromatographic method for purifying 4-Fluorophenethyl alcohol. Given its high atmospheric boiling point, vacuum distillation is essential.[11]

  • Why Vacuum Distillation? Heating organic compounds above 150°C at atmospheric pressure significantly increases the risk of decomposition.[11] By reducing the pressure, the boiling point of the compound is lowered into a safer temperature range (typically 45-180°C), preserving the integrity of the molecule.

  • Simple vs. Fractional Distillation:

    • Use simple vacuum distillation if the impurities are non-volatile (e.g., salts, polymers) or have boiling points that differ by more than 70°C from the product.

    • Use fractional vacuum distillation (with a Vigreux or packed column) if you need to separate the product from impurities with closer boiling points. A Vigreux column is a good starting point for moderately difficult separations.[12]

Q4: How can I remove an impurity that has a very similar boiling point to my product?

A4: This scenario often points to the formation of an azeotrope or the presence of a structurally similar impurity.

  • Azeotropic Distillation: This technique involves intentionally adding a solvent (an "entrainer") that forms a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away. For example, water can be removed from reaction mixtures by azeotropic distillation with toluene.

  • Extractive Distillation: A high-boiling, miscible solvent is added to the mixture, which alters the relative volatility of the components, making their separation by distillation easier. This has been applied to the purification of phenethyl alcohol using agents like glycerol or alkylene glycols.[12]

  • Chemical Conversion: In challenging cases, you can convert the alcohol to a solid derivative (e.g., an ester with phthalic anhydride), purify the solid by recrystallization, and then hydrolyze the ester to recover the pure alcohol. This method is effective for removing persistent impurities from synthetic phenyl ethyl alcohol.[13]

Section 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Distillation 1. Distillation temperature is too high, causing decomposition. 2. System has leaks, preventing the vacuum from reaching the required level. 3. Hold-up volume in the distillation apparatus is too large for the sample size.1. Reduce the pressure further to lower the boiling point. Ensure the heating mantle temperature is not excessively higher than the vapor temperature. 2. Check all joints and connections for proper seals. Use high-vacuum grease sparingly. 3. Use smaller glassware appropriate for the scale of your purification.
Product Decomposes in the Distillation Flask The boiling point at the current pressure is still too high, exceeding the thermal stability of the compound.Increase the vacuum (i.e., lower the pressure) to decrease the boiling point. Ensure a rapid distillation once the product begins to come over.
Persistent Emulsion During Liquid-Liquid Extraction 1. The densities of the aqueous and organic layers are too similar. 2. Fine particulate matter is stabilizing the emulsion. 3. Vigorous shaking created very fine droplets.1. Add brine (saturated NaCl solution) to the separatory funnel. This increases the density and ionic strength of the aqueous layer, helping to break the emulsion. 2. Filter the entire mixture through a pad of Celite or glass wool. 3. Gently swirl or invert the funnel instead of shaking vigorously. Allow the funnel to stand undisturbed for a longer period.
NMR Spectrum Shows Water After Drying 1. Insufficient amount of drying agent was used. 2. The drying agent was not in contact with the solution for long enough. 3. The drying agent used was not effective enough (e.g., Na₂SO₄ is less efficient than MgSO₄).1. Add more drying agent until it no longer clumps together and flows freely when the flask is swirled. 2. Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling. 3. Use a more efficient drying agent like anhydrous magnesium sulfate (MgSO₄).

Section 4: Experimental Protocols

Protocol 1: Purification via Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is designed to remove acidic, basic, and water-soluble impurities prior to distillation.

  • Dissolution: Dissolve the crude 4-Fluorophenethyl alcohol (1 volume) in a suitable immiscible organic solvent, such as ethyl acetate or diethyl ether (5-10 volumes), in a separatory funnel.[14]

  • Acidic Wash (Optional): If basic impurities are suspected, wash the organic layer with 1 M HCl (2 volumes). Drain the lower aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 2 volumes) to remove acidic impurities. Vent the separatory funnel frequently to release CO₂ pressure. Check the pH of the final aqueous wash to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 2 volumes). This helps to remove residual water and break any minor emulsions.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirling the flask until the drying agent no longer clumps.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the pre-purified oil.

Protocol 2: Purification via Vacuum Distillation

This protocol should be performed on pre-purified material from Protocol 1.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using appropriately sized glassware. Include a stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • System Check: Ensure all glass joints are properly sealed. Apply a high-vacuum pump and check that the system can achieve and hold a low pressure (e.g., <1 mmHg).

  • Heating: Place the distillation flask in a heating mantle. Begin stirring and slowly increase the temperature.

  • Fraction Collection:

    • Collect any low-boiling solvent or impurity that distills first in a separate receiving flask (forerun).

    • As the temperature approaches the expected boiling point of the product (e.g., ~110°C at 20 mmHg), switch to a clean receiving flask.

    • Collect the main fraction while the vapor temperature and pressure remain constant. A stable, sharp boiling point is an indicator of purity.

  • Termination: Once the main fraction is collected and the distillation rate slows, or if the temperature begins to rise significantly, stop the distillation. Do not distill to dryness to avoid the concentration of potentially explosive peroxides.

  • Cooling: Allow the system to cool completely before slowly venting it back to atmospheric pressure to prevent air from rushing in and disturbing the collected distillate.

Section 5: Visualization of Workflows

Workflow for Purification

The following diagram illustrates the logical flow of the combined extraction and distillation process.

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_distillation Vacuum Distillation Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Base Wash with Sat. NaHCO3 Dissolve->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate PrePurified Pre-Purified Oil Concentrate->PrePurified Distill Vacuum Distill PrePurified->Distill Collect Collect Pure Fraction Distill->Collect PureProduct Pure Product Collect->PureProduct TroubleshootingLogic Start Problem with Purification Check_Purity Purity Issue? Start->Check_Purity Check_Yield Yield Issue? Start->Check_Yield Impurity_Type What type of impurity (NMR/GC-MS)? Check_Purity->Impurity_Type Yes Process_Step Where was loss observed? Check_Yield->Process_Step Yes Acid_Base Acidic/Basic Impurity Impurity_Type->Acid_Base Water Water Present Impurity_Type->Water Similar_BP Similar Boiling Point Impurity_Type->Similar_BP Solution_AcidBase Perform Acid-Base Wash (Protocol 1) Acid_Base->Solution_AcidBase Solution_Dry Redry Organic Layer (Use MgSO4) Water->Solution_Dry Solution_Fractional Use Fractional Distillation or Chemical Derivatization Similar_BP->Solution_Fractional Loss_Extraction During Extraction Process_Step->Loss_Extraction Loss_Distillation During Distillation Process_Step->Loss_Distillation Solution_Emulsion Break Emulsion (add Brine) Loss_Extraction->Solution_Emulsion Solution_Vacuum Check for Vacuum Leaks Use smaller glassware Loss_Distillation->Solution_Vacuum

Caption: Logic Diagram for Troubleshooting Purification Issues.

References

  • PubChem. 4-Fluorophenethyl Alcohol. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • PubChem. 1-(4-Fluorophenyl)ethanol. [Link]

  • Save My Exams. Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • Google Patents.
  • JoVE. Extraction - Concept. [Link]

  • Quick Company. Preparation Of Fluorinated Aromatic Compounds. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Chemistry Forum. Removing impurities from phenethyl alcohol. [Link]

  • Wellesley College. Recrystallization. [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Routledge. Aromatic Fluorination. [Link]

  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. [Link]

  • Google Patents.
  • ARKAT USA, Inc. A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]

  • National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Google Patents.
  • SciSpace. Purification of Fluorine by Distillation. [Link]

  • PubMed. Separation optimization for the recovery of phenyl ethyl alcohol. [Link]

  • BrainKart. Use of non-chromatographic methods. [Link]

  • Organic volatile impurities in pharmaceuticals. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents.

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Technical Support Center: Monitoring 4-Fluorophenethyl Alcohol Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-Fluorophenethyl alcohol. As a versatile analytical technique, TLC offers a rapid and cost-effective method to assess reaction completion, identify the formation of products, and detect the presence of byproducts.[1] This document provides practical, field-tested advice to help you overcome common challenges and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of 4-Fluorophenethyl alcohol reactions in a question-and-answer format.

Q1: My spots are streaking or tailing. What's causing this and how can I fix it?

A1: Streaking or tailing of spots on a TLC plate is a common issue that can obscure results and make it difficult to determine the number of components in your reaction mixture. The primary causes are often related to sample concentration or interactions between your compound and the stationary phase.

  • Causality: 4-Fluorophenethyl alcohol, possessing a polar hydroxyl group, can interact strongly with the polar silica gel stationary phase. If the sample is too concentrated, the stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot as the mobile phase moves up the plate. Acidic or basic impurities in your sample can also interact with the silica gel, causing tailing.

  • Troubleshooting Steps:

    • Dilute Your Sample: The simplest solution is often to dilute the sample of your reaction mixture before spotting it on the TLC plate. A concentration of a few milligrams per milliliter of a volatile solvent is typically sufficient.[2]

    • Optimize the Mobile Phase: If dilution doesn't resolve the issue, consider modifying your mobile phase. For acidic compounds that may be present, adding a small amount (0.5-2%) of acetic acid to the eluent can improve spot shape. Conversely, for basic impurities, a small addition of triethylamine can be beneficial.

    • Check for Overloading: Ensure you are not applying too much sample to the plate. The initial spot should be small and concentrated, typically 1-2 mm in diameter.

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The absence of visible spots can be perplexing, but it's a solvable problem that usually points to issues with sample concentration, visualization method, or the TLC setup itself.

  • Causality: 4-Fluorophenethyl alcohol and many of its derivatives are not colored and may not be UV-active, making them invisible to the naked eye and under a UV lamp.[3] Alternatively, the concentration of your sample may be too low to be detected.

  • Troubleshooting Steps:

    • Use a Staining Reagent: Since 4-Fluorophenethyl alcohol and its likely products (aldehydes, ethers) are often not UV-active, a chemical stain is necessary for visualization.[3]

      • p-Anisaldehyde Stain: This is an excellent choice for visualizing alcohols and aldehydes.[3][4] Upon heating, alcohols typically produce green or blue spots, while aldehydes can give a range of colors.[5]

      • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols and aldehydes.[6][7] It will appear as yellow-brown spots on a purple background.[8]

    • Increase Sample Concentration: If staining still yields no spots, your sample may be too dilute. Try re-spotting the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications.

    • Check Your TLC Chamber Setup: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[9] If the baseline is submerged, your compounds will dissolve into the solvent pool instead of traveling up the plate.

Q3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction. How can I improve the separation?

A3: Poor separation between the reactant and product is a common challenge, especially when the structural difference between them is minimal. The key is to alter the selectivity of your TLC system.

  • Causality: The polarity difference between 4-Fluorophenethyl alcohol and its product might be insufficient to achieve good separation with the chosen mobile phase. For instance, the corresponding aldehyde or ether will be less polar than the starting alcohol, but the difference may not be large.[10]

  • Troubleshooting Steps:

    • Adjust the Mobile Phase Polarity:

      • If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

      • If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • Change the Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate mixture, consider trying a system with dichloromethane and a small amount of methanol.[11]

    • Use a Co-spot: To definitively track the consumption of the starting material, use a co-spot. This involves spotting your starting material in one lane, your reaction mixture in another, and a third lane where you spot the starting material and then the reaction mixture on top of it. If the starting material is still present in the reaction mixture, the co-spot will appear as a single, elongated spot. If the starting material is consumed, the co-spot will show two distinct spots.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of 4-Fluorophenethyl alcohol reactions?

A1: A good starting point for developing a TLC method for 4-Fluorophenethyl alcohol, which is a moderately polar compound, is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is ethyl acetate and hexanes .[12][13] A starting ratio of 20-30% ethyl acetate in hexanes is often a good initial choice. You can then adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the starting material, which generally provides a good window for observing the appearance of products.

Q2: How do I prepare and use a p-anisaldehyde stain?

A2: The p-anisaldehyde stain is a versatile visualization agent for a variety of functional groups.

  • Preparation: A common recipe involves dissolving 15 mL of p-anisaldehyde and 10 mL of concentrated sulfuric acid in 250 mL of ethanol.[4] Always add the acid to the ethanol slowly and with cooling, as the mixture will generate heat. Store the stain in a sealed container in a cool, dark place.

  • Usage: After developing and drying the TLC plate, dip it into the p-anisaldehyde solution using forceps. Remove the plate and wipe off the excess stain from the back with a paper towel. Gently heat the plate with a heat gun until colored spots appear. The background will typically turn pink, and the spots will have various colors depending on the functional group.[3]

Q3: What do the different colors with p-anisaldehyde stain indicate?

A3: While not always definitive, the colors produced by a p-anisaldehyde stain can provide clues about the functional groups present. For example, alcohols often give green or blue spots, while aldehydes and ketones can produce a range of colors including red, purple, or brown.[5] It is always best to run a standard of your starting material and, if available, your expected product to have a direct comparison of color and Rf value.

Q4: Can I use a UV lamp to visualize my spots?

A4: While 4-Fluorophenethyl alcohol contains an aromatic ring, it may not be strongly UV-active, and its likely reaction products might also have weak UV absorbance. Therefore, while it is always good practice to check the plate under a UV lamp, you should not rely on it as your sole method of visualization.[3] A chemical stain is generally necessary for reliable detection of all components in the reaction mixture.

Section 3: Experimental Protocol and Data

Detailed Protocol for TLC Monitoring
  • Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of your chosen mobile phase (e.g., 30% ethyl acetate in hexanes) into a developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[9]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your 4-Fluorophenethyl alcohol starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount on the SM and C lanes.

    • Withdraw a small aliquot of your reaction mixture and dilute it with a volatile solvent. Spot this on the RM and C lanes (directly on top of the SM spot for the co-spot).

    • Ensure the spots are small and do not spread. Allow the solvent to fully evaporate before developing the plate.[2]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber using forceps, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots:

    • First, examine the plate under a UV lamp and circle any visible spots.

    • Next, dip the plate into a staining solution (e.g., p-anisaldehyde or KMnO₄).

    • Gently heat the stained plate with a heat gun until colored spots appear.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[14]

Typical Rf Values and Observations

The following table provides expected relative Rf values for 4-Fluorophenethyl alcohol and its potential reaction products on a silica gel TLC plate. Actual Rf values will vary depending on the exact mobile phase composition and experimental conditions.

CompoundFunctional GroupExpected Relative PolarityExpected Relative Rf ValueTypical Appearance with p-Anisaldehyde Stain
4-Fluorophenethyl alcoholPrimary AlcoholHighLowGreen/Blue
4-FluorophenylacetaldehydeAldehydeMediumMediumRed/Purple/Brown
Ether Product (e.g., Benzyl ether)EtherLowHighMay not stain well or give a faint color

Note: The less polar a compound, the higher its Rf value on a normal-phase silica gel TLC plate.[10]

Section 4: Visual Workflow and Logic

TLC Monitoring Workflow

The following diagram illustrates the general workflow for monitoring a reaction involving 4-Fluorophenethyl alcohol by TLC.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (RM) spot_sm->spot_rxn spot_co Spot Co-spot (SM + RM) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize (UV and/or Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf Troubleshooting_Tree start TLC Problem Encountered streaking Streaking or Tailing Spots? start->streaking no_spots No Spots Visible? start->no_spots poor_sep Poor Separation? start->poor_sep streaking->no_spots No dilute Dilute Sample streaking->dilute Yes no_spots->poor_sep No use_stain Use Appropriate Stain (e.g., p-Anisaldehyde) no_spots->use_stain Yes adjust_polarity Adjust Mobile Phase Polarity poor_sep->adjust_polarity Yes modify_mp Modify Mobile Phase (add acid/base) dilute->modify_mp Still Streaking concentrate Concentrate Sample use_stain->concentrate Still No Spots change_solvent Change Solvent System adjust_polarity->change_solvent Still Poor Separation

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Brainly. (2023, September 18). Rank the types of solutes by their Rf value: Alcohol Aldehyde Carboxylic acid Aromatic ether.
  • Chemistry LibreTexts. (2022, August 16). 2.1.
  • Harper College. The KMnO4 Test - Functional Groups.
  • JoVE. (2015, March 4).
  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
  • Experiment 6 — Thin-Layer Chrom
  • Wikipedia.
  • TLC Stains.
  • University of Colorado Boulder, Department of Chemistry.
  • CHEM 344 Thin Layer Chrom
  • ACS Publications. (2020, October 22).
  • Reddit. (2012, October 8). What do the colors on an anisaldehyde stain mean?
  • TLC stains.
  • PubMed.
  • Journal of Chemical Education. (2025, April 15).
  • Chemistry LibreTexts. (2023, January 22).
  • ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?
  • Chemistry LibreTexts. (2022, May 5). 2.
  • Thin Layer Chrom
  • Chemistry LibreTexts. (2022, August 23).
  • ResearchGate. R f values of the standards used in TLC and their respective colors.
  • American Chemical Society. (2025, November 24). Organic Letters - Author Guidelines.
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  • Reddit. (2022, June 11).
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  • Reddit. (2025, July 18). Same Rf for two different solvent system for TLC.

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Catalyst selection for the hydrogenation of 4-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the catalytic hydrogenation of 4-fluorophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary goal of hydrogenating 4-fluorophenylacetic acid?

The primary objective is typically the reduction of the aromatic ring to yield 4-fluorocyclohexylacetic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3][4] The fluorine atom is often incorporated to enhance the metabolic stability and binding affinity of the final drug molecule.

FAQ 2: Which catalysts are most effective for this transformation?

Rhodium and Ruthenium-based catalysts are generally the most effective for the hydrogenation of aromatic rings.[5][6][7][8]

  • Rhodium catalysts , such as Rh/C or Rh/Al2O3, are highly active for arene hydrogenation and can often be used under milder conditions than other catalysts.[7][9][10] Some modern rhodium complexes with specific ligands, like Cyclic(Amino)(Alkyl)Carbene (CAAC), offer high selectivity for cis-hydrogenation products.[5][8]

  • Ruthenium catalysts , like Ru/C or Ru/Al2O3, are also excellent choices for aromatic ring saturation and are known for their robustness.[6][11][12][13][14]

Palladium on carbon (Pd/C) is a very common hydrogenation catalyst but is generally less effective for the reduction of the benzene ring compared to Rhodium or Ruthenium.[14][15] It is more typically used for the hydrogenation of alkenes, alkynes, or the removal of protecting groups.[14][15]

FAQ 3: What is the most significant side reaction to be aware of?

The most critical side reaction is hydrodefluorination (HDF) , where the C-F bond is cleaved, leading to the formation of cyclohexylacetic acid or other defluorinated byproducts. This is a major concern as it reduces the yield of the desired fluorinated product and introduces impurities that can be difficult to separate. The C-F bond is generally strong, but under certain catalytic conditions, it can be susceptible to cleavage.[10][16]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Question: My hydrogenation of 4-fluorophenylacetic acid is showing low to no conversion. I'm using a standard catalyst like Rh/C. What could be the issue?

Answer: This is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.

Possible Causes & Solutions:

  • Catalyst Activity:

    • Poisoning: The active sites on your catalyst may be blocked by poisons. Common culprits include sulfur compounds, residual reagents from previous steps, or contaminants in your solvents.[17][18] Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents.

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Always store catalysts in a dry, inert atmosphere. It's often a good practice to test a fresh batch of catalyst to rule out deactivation.[17][19]

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: Aromatic ring hydrogenation typically requires higher hydrogen pressure than simple alkene reductions.[20][21] If you are using a hydrogen balloon, consider switching to a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen concentration in the reaction medium.[19]

    • Inadequate Temperature: While some highly active catalysts work at room temperature, an increase in temperature can often significantly increase the reaction rate.[7]

    • Poor Agitation: Inefficient stirring leads to poor mass transfer of hydrogen gas to the catalyst surface.[17] Ensure your stirring is vigorous enough to create a good suspension of the catalyst in the liquid phase.

Experimental Protocol: General Procedure for Hydrogenation

  • To a clean, dry hydrogenation vessel, add 4-fluorophenylacetic acid and the chosen solvent (e.g., methanol, ethanol, or acetic acid).

  • Carefully add the catalyst (e.g., 5% Rh/C, typically 1-5 mol%).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) at least three times to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure (this can range from atmospheric pressure with a balloon to over 100 psi in a pressure vessel).

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Once complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric; keep the filter cake wet with solvent at all times.[17][22]

  • The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.

Problem 2: Significant Hydrodefluorination (HDF) Observed

Question: I am successfully hydrogenating the aromatic ring, but I'm losing the fluorine atom in a significant portion of my product. How can I minimize this?

Answer: Minimizing hydrodefluorination is key to a successful synthesis. The choice of catalyst and reaction conditions plays a crucial role.

Catalyst Selection to Minimize HDF:

While both Rhodium and Ruthenium are active for arene hydrogenation, their propensity for causing HDF can differ. It is often necessary to screen a few catalysts to find the optimal one for your specific substrate and conditions.

Catalyst TypeGeneral Activity for Arene HydrogenationPropensity for HydrodehalogenationRecommended Starting Point
Rhodium (e.g., Rh/C) HighCan be significant, but often manageableExcellent starting point.[7][8]
Ruthenium (e.g., Ru/C) HighGenerally lower than Palladium, but can occurA good alternative to Rhodium.[6][11]
Palladium (e.g., Pd/C) Lower for arenesGenerally high for hydrodehalogenationNot recommended for this transformation.

Workflow for Catalyst Selection and Optimization:

start Start: Hydrogenation of 4-Fluorophenylacetic Acid catalyst_choice Select Initial Catalyst: 5% Rh/C start->catalyst_choice conditions Initial Conditions: - Solvent: Methanol - Temp: 25-50°C - Pressure: 50-100 psi H2 catalyst_choice->conditions analyze Analyze Product Mixture (GC-MS, NMR) conditions->analyze check_conversion Conversion >95%? analyze->check_conversion check_hdf HDF <5%? check_conversion->check_hdf Yes optimize_conditions Optimize Conditions: - Increase Pressure - Increase Temperature - Increase Catalyst Loading check_conversion->optimize_conditions No screen_catalysts Screen Alternative Catalysts: - Rh/Al2O3 - Ru/C check_hdf->screen_catalysts No success Successful Hydrogenation check_hdf->success Yes optimize_conditions->analyze screen_catalysts->conditions failure Re-evaluate Approach screen_catalysts->failure

Caption: Catalyst selection and optimization workflow.

Problem 3: Reaction is Too Slow

Question: My reaction is proceeding cleanly with minimal side products, but it is taking a very long time to complete. How can I increase the reaction rate?

Answer: A slow reaction rate can often be improved by adjusting the reaction parameters. However, be mindful that changes that increase the rate can sometimes negatively impact selectivity.

Strategies to Increase Reaction Rate:

  • Increase Hydrogen Pressure: This increases the concentration of dissolved hydrogen, which is often a rate-limiting factor.[20]

  • Increase Temperature: As with most chemical reactions, increasing the temperature will increase the rate. Proceed with caution and in small increments, as higher temperatures can also promote side reactions like HDF.

  • Increase Catalyst Loading: A higher catalyst loading provides more active sites for the reaction to occur. This is a straightforward way to increase the rate but comes at an increased cost.

  • Ensure Efficient Agitation: As mentioned previously, good mixing is crucial for efficient mass transfer of hydrogen to the catalyst surface.[17]

  • Consider a More Active Catalyst: If you are using a standard catalyst, it may be worth exploring more active options, such as catalysts with different metal loadings or on different supports.

References

  • Catalysis Science & Technology (RSC Publishing). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Available from: [Link]

  • ACS Publications - Energy & Fuels. Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Available from: [Link]

  • ACS Publications - Energy & Fuels. Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Available from: [Link]

  • The Royal Society of Chemistry. Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Available from: [Link]

  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Available from: [Link]

  • MDPI. Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. Available from: [Link]

  • ResearchGate. Ruthenium catalysts based on mesoporous aromatic frameworks for the hydrogenation of arenes. Available from: [Link]

  • Google Patents. Hydrogenation of aromatic amines to alicyclic amines using a ruthenium catalyst supported on lithium aluminate.
  • Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. Available from: [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]

  • University of Glasgow Theses Service. The hydrogenation of substituted benzenes over Rh/silica. Available from: [Link]

  • YouTube. Side Chain Reactions of Benzenes. Available from: [Link]

  • Reddit. Hydrogenation reaction tips and tricks. Available from: [Link]

  • MSU chemistry. Aromatic Reactivity. Available from: [Link]

  • Journal of the American Chemical Society. Benzene Selectivity in Competitive Arene Hydrogenation: Effects of Single-Site Catalyst···Acidic Oxide Surface Binding Geometry. Available from: [Link]

  • Wikipedia. Benzene. Available from: [Link]

  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. Available from: [Link]

  • NIH. Mapping the Reaction Coordinates of Enzymatic Defluorination. Available from: [Link]

  • NIH. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Available from: [Link]

  • Clariant. Catalysts for hydrogenation processes. Available from: [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

  • MDPI. Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction. Available from: [Link]

  • Chemical Methodologies. Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Available from: [Link]

  • ResearchGate. (PDF) Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Homogeneous palladium-catalyzed asymmetric hydrogenation. Available from: [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available from: [Link]

  • MDPI. Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Available from: [Link]

  • SciSpace. Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. Available from: [Link]

  • ResearchGate. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Available from: [Link]

  • SIELC Technologies. 4-Fluorophenylacetic acid. Available from: [Link]

  • Wiley Online Library. Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Available from: [Link]

  • PubMed. Catalytic asymmetric hydrogenation. Available from: [Link]

  • Fisher Scientific. 4-Fluorophenylacetic Acid 98.0+%, TCI America™. Available from: [Link]

  • R Discovery. Palladium assisted transfer hydrogenation of cyclic α,β-unsaturated ketones by ammonium formate. Available from: [Link]

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Technical Support Center: Synthesis of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during the synthesis of 4-Fluorophenethyl alcohol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Issue 1: Low or No Product Yield

A diminished yield is a frequent challenge in organic synthesis. Temperature mismanagement is a primary culprit, impacting reaction kinetics and favoring side reactions.

Initial Diagnosis:

  • Verify Starting Material Purity: Ensure the 4-fluorophenylacetic acid or its ester derivative is of high purity. Impurities can inhibit the reaction.[1][2]

  • Confirm Reagent Stoichiometry: Accurately calculate and weigh all reagents. An incorrect molar ratio can lead to incomplete conversion.[1]

  • Analyze Crude Product: Before extensive purification, analyze a small sample of the crude reaction mixture by TLC, GC-MS, or NMR to determine if any product was formed and to identify potential byproducts.

Temperature-Specific Troubleshooting Steps:

  • Problem: Reaction did not go to completion.

    • Cause & Solution (for LiAlH₄ Reduction): Lithium aluminum hydride (LiAlH₄) reductions of carboxylic acids are typically rapid, even at room temperature or below.[3] If the reaction stalls, it's unlikely due to insufficient heat. Instead, the initial acid-base reaction between the carboxylic acid and LiAlH₄ is highly exothermic and generates hydrogen gas.[4] Inadequate initial cooling (e.g., an ice bath at 0 °C) can lead to a runaway reaction that consumes the hydride reagent prematurely. Ensure the dropwise addition of the 4-fluorophenylacetic acid solution to the LiAlH₄ suspension is slow and the temperature is maintained at 0 °C.[5]

    • Cause & Solution (for NaBH₄ Reduction): Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly under standard conditions.[6] To achieve this reduction, high temperatures are necessary. One method involves using NaBH₄ in a high-boiling solvent like diglyme at temperatures around 162 °C.[7] If using an ester of 4-fluorophenylacetic acid, NaBH₄ reduction can be performed in refluxing methanol or THF.[8] Insufficient heating in these cases will result in a low yield.

  • Problem: Significant formation of byproducts.

    • Cause & Solution: Overheating during the reaction or workup can lead to decomposition of the product or the formation of side products.[9] For instance, in reductions of aromatic esters with NaBH₄ at very high temperatures in solvents like diglyme, fragmentation of the solvent can occur, leading to complex product mixtures.[7] During workup, if distillation is used for purification, excessive temperatures can cause degradation. It is crucial to monitor the temperature throughout the process.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of 4-Fluorophenylacetic Acid

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the 4-fluorophenylacetic acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the reaction temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then water again, all while cooling the flask in an ice bath.

  • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluorophenethyl alcohol.

Issue 2: Formation of Impurities

The presence of impurities complicates purification and can affect the quality of the final product. Temperature control is vital to minimize side reactions that generate these impurities.

Common Impurities and Their Temperature-Related Causes:

  • Unreacted Starting Material: As discussed under "Low Yield," this can be due to insufficient temperature (especially for NaBH₄ reductions) or premature reagent decomposition from inadequate initial cooling (for LiAlH₄).

  • Aldehyde Intermediate (4-Fluorophenylacetaldehyde): During the reduction of a carboxylic acid or ester, an aldehyde is formed as an intermediate.[6] This intermediate is more reactive than the starting material and is typically reduced further to the alcohol. However, if the reaction is quenched prematurely or if the reducing agent is not sufficiently reactive, the aldehyde may be present as an impurity. Maintaining the reaction at the appropriate temperature for a sufficient duration ensures complete reduction to the alcohol.

  • Over-reduction Products (e.g., 4-Fluorophenylethane): While less common for the reduction of a carboxylic acid or ester to an alcohol, aggressive reaction conditions with powerful reducing agents could potentially lead to over-reduction, although this is more of a concern with other functional groups.

Troubleshooting Impurity Formation:

  • Optimize Reaction Time and Temperature: For NaBH₄ reductions of esters, ensure the reaction is refluxed for a sufficient time to drive it to completion.[8] For LiAlH₄ reductions, maintaining the initial low temperature is critical to prevent a burst of reactivity that could lead to side reactions.

  • Purification Strategy: If impurities are present, purification by column chromatography on silica gel is a standard method.

Issue 3: Reaction Stalls or is Sluggish

A stalled or slow reaction can be frustrating and may indicate suboptimal conditions.

Temperature-Related Causes and Solutions:

  • Insufficient Activation Energy (Primarily for NaBH₄ reductions): As mentioned, reducing carboxylic acids or their esters with NaBH₄ often requires elevated temperatures to overcome the activation energy barrier.[7][8] If the reaction is sluggish, gradually increasing the temperature while monitoring the progress by TLC may be necessary. Some NaBH₄ reductions are even run at 50-60 °C to ensure a controlled reaction and prevent the accumulation of the reducing agent.[10]

  • Poor Reagent Solubility at Low Temperatures: While low temperatures are often necessary for controlling exothermic reactions, they can also decrease the solubility of reagents. Ensure adequate stirring to maintain a homogenous reaction mixture. If a reagent is known to have poor solubility at the initial reaction temperature, a slow, controlled warm-up after the initial addition may be required.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the reduction of 4-fluorophenylacetic acid with LiAlH₄?

A1: The initial addition of the 4-fluorophenylacetic acid solution to the LiAlH₄ suspension should be carried out at 0 °C (ice bath) to control the initial exothermic acid-base reaction.[5] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for 1-2 hours to ensure completion.

Q2: Can I run a NaBH₄ reduction of methyl 4-fluorophenylacetate at room temperature?

A2: While some very reactive esters can be reduced by NaBH₄ at room temperature, it is generally less efficient. For the reduction of aromatic esters, refluxing in a solvent like methanol or THF is common to achieve a reasonable reaction rate and yield.[8] A typical procedure involves stirring the ester and NaBH₄ in THF at 65°C, followed by the dropwise addition of methanol and then refluxing for several hours.[8]

Q3: My LiAlH₄ reaction is very vigorous and difficult to control, even at 0 °C. What can I do?

A3: A highly vigorous reaction suggests that the addition of the 4-fluorophenylacetic acid solution is too fast. Reduce the rate of addition significantly. You can also dilute the 4-fluorophenylacetic acid solution further to allow for better heat dissipation. Ensure your cooling bath is efficient and that the reaction flask is adequately submerged.

Q4: I am considering a catalytic hydrogenation approach. What are the typical temperature and pressure conditions?

A4: Catalytic hydrogenation of a 4-fluorophenylacetic acid ester can be an effective method. Typical conditions involve using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas. The reaction can often be carried out at room temperature, although gentle heating (e.g., to 45 °C) may be employed.[11] Hydrogen pressures can range from atmospheric pressure to higher pressures (e.g., 400 psig).[11] The optimal conditions will depend on the specific substrate and catalyst loading.

Data Summary

Table 1: Recommended Temperature Conditions for Key Reduction Methods

Reducing AgentStarting MaterialSolventInitial TemperatureReaction Temperature
LiAlH₄4-Fluorophenylacetic acidAnhydrous THF0 °C (addition)Room Temperature
NaBH₄4-Fluorophenylacetic acidDiglymeRoom Temperature162 °C (reflux)[7]
NaBH₄Methyl 4-fluorophenylacetateTHF/Methanol65 °CReflux[8]
Catalytic Hydrogenation (Pd/C)Methyl 4-fluorophenylacetateEthanolRoom TemperatureRoom Temperature to 45 °C[11]

Visualizing the Workflow

A critical aspect of successful synthesis is a well-planned experimental workflow. The following diagram illustrates a general workflow for the reduction of 4-fluorophenylacetic acid, highlighting key temperature control points.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Anhydrous Solvents, etc.) setup_glassware Assemble & Flame-Dry Glassware charge_reductant Charge Reductant (e.g., LiAlH₄ in THF) setup_glassware->charge_reductant initial_cooling Initial Cooling (e.g., 0 °C) charge_reductant->initial_cooling Critical Temp Control slow_addition Slow, Dropwise Addition of 4-Fluorophenylacetic Acid initial_cooling->slow_addition Maintain Temp reaction_monitoring Stir & Monitor (e.g., RT, TLC) slow_addition->reaction_monitoring Allow to Warm quench Quench Reaction (Cooling Required) reaction_monitoring->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Concentrate & Purify (e.g., Distillation, Chromatography) drying->purification

General workflow for the reduction of 4-fluorophenylacetic acid.

The following decision tree provides a logical path for troubleshooting low yield, a common issue where temperature plays a crucial role.

troubleshooting_low_yield cluster_analysis Crude Product Analysis cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions Purity OK analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude no_product No Product, Only Starting Material analyze_crude->no_product side_products Side Products Identified? sol_reagent Verify Reagent Activity no_product->sol_reagent Possible Reagent Decomposition incomplete_reaction Incomplete Reaction (Product + Starting Material) sol_temp_time Adjust Temperature/Time (e.g., Increase for NaBH₄, check cooling for LiAlH₄) side_products->sol_temp_time No sol_purification Optimize Purification (Avoid high temps) side_products->sol_purification Yes incomplete_reaction->sol_temp_time

Decision tree for troubleshooting low yield in 4-fluorophenethyl alcohol synthesis.

References

  • Choi, J., & Yoon, N. M. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C.
  • Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Reddit. (2023). r/OrganicChemistry - NaBH4 reaction driven to completion by heating?. Retrieved from [Link]

  • Pramanik, A., & Chattopadhyay, P. (2001). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 113(5-6), 699-703.
  • RSC Publishing. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved from [Link]

  • Reddit. (2019). r/chemistry - My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • McBee, E. T., Pierce, O. R., & Hsu, C. G. (1952). Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. Proceedings of the Indiana Academy of Science, 62, 118-121.
  • ScienceMadness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

  • SlideShare. (2017). LiAlH4. Retrieved from [Link]

  • Google Patents. (2020). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Assignments for 4-Fluorophenethyl Alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an indispensable tool for organic chemists. This guide provides a detailed analysis of the ¹H NMR spectrum of 4-fluorophenethyl alcohol, a valuable building block in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into a comparative analysis with structurally similar phenethyl alcohol derivatives, offering insights into the subtle electronic effects of para-substituents on the ¹H NMR spectrum. This guide is designed to equip researchers with the expertise to confidently assign complex spectra and leverage this data in their synthetic and analytical workflows.

The Foundational Principles: Understanding the ¹H NMR Spectrum

At its core, ¹H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the proton.

Key factors influencing the ¹H NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This provides crucial information about the relative number of different types of protons in a molecule.

  • Spin-Spin Splitting (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons leads to the splitting of NMR signals. The 'n+1' rule is a common guide, where a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' peaks. The distance between these peaks is the coupling constant (J), measured in Hertz (Hz).

¹H NMR Spectral Assignment of 4-Fluorophenethyl Alcohol

The ¹H NMR spectrum of 4-fluorophenethyl alcohol presents a distinct set of signals that can be unequivocally assigned based on the principles outlined above. The structure and proton labeling are shown below:

Caption: Molecular structure of 4-fluorophenethyl alcohol with proton labeling.

The expected ¹H NMR spectral data in deuterated chloroform (CDCl₃) is as follows:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hc (aromatic)~7.17dd2H~8.5, 5.5
Hd (aromatic)~7.00t2H~8.7
Hb (-CH₂-)~3.85t2H~6.6
Ha (-CH₂-)~2.83t2H~6.6
He (-OH)Variables (broad)1H-

Analysis of the Assignments:

  • Aromatic Protons (Hc and Hd): The aromatic region of the spectrum is characterized by two multiplets. The protons ortho to the fluorine atom (Hd) are coupled to both the adjacent aromatic protons (Hc) and the fluorine atom. This results in a triplet-like appearance. The protons meta to the fluorine (Hc) are coupled to the ortho protons (Hd), appearing as a doublet of doublets. The electron-withdrawing nature of the fluorine atom causes a slight downfield shift of these aromatic protons compared to unsubstituted phenethyl alcohol.

  • Methylene Protons (Ha and Hb): The two methylene groups form an ethyl chain. The protons on the carbon adjacent to the oxygen (Hb) are deshielded by the electronegative oxygen atom and therefore resonate further downfield as a triplet. The protons on the carbon adjacent to the aromatic ring (Ha) also appear as a triplet due to coupling with the neighboring methylene protons.

  • Hydroxyl Proton (He): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange.

Comparative ¹H NMR Analysis: The Influence of Para-Substituents

To understand the electronic influence of the para-substituent on the ¹H NMR spectrum, a comparison with phenethyl alcohol and its other para-substituted derivatives is highly instructive. The following table summarizes the approximate ¹H NMR data for these compounds in CDCl₃.

CompoundAr-H (ortho to CH₂CH₂OH) (δ, ppm)Ar-H (meta to CH₂CH₂OH) (δ, ppm)-CH₂-Ar (δ, ppm)-CH₂-OH (δ, ppm)
Phenethyl alcohol~7.30-7.20 (m)~7.30-7.20 (m)~2.87 (t)~3.87 (t)
4-Fluorophenethyl alcohol ~7.17 (dd) ~7.00 (t) ~2.83 (t) ~3.85 (t)
4-Chlorophenethyl alcohol~7.28 (d)~7.18 (d)~2.84 (t)~3.85 (t)
4-Bromophenethyl alcohol~7.44 (d)~7.09 (d)~2.82 (t)~3.84 (t)
4-Nitrophenethyl alcohol~8.17 (d)~7.40 (d)~3.01 (t)~3.96 (t)

Analysis of Trends:

  • Aromatic Protons: The chemical shifts of the aromatic protons are significantly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups like -NO₂ cause a substantial downfield shift of both ortho and meta protons due to their strong deshielding effect. Halogens (-F, -Cl, -Br) also exhibit an electron-withdrawing inductive effect, leading to a downfield shift compared to phenethyl alcohol, although the effect is less pronounced than that of the nitro group. The fluorine atom, being the most electronegative halogen, shows a distinct coupling to the ortho protons.

  • Aliphatic Protons: The chemical shifts of the benzylic methylene protons (-CH₂-Ar) are also sensitive to the para-substituent. Electron-withdrawing groups pull electron density from the aromatic ring, which in turn deshields the benzylic protons, causing a downfield shift. This effect is most prominent in 4-nitrophenethyl alcohol. The effect on the methylene protons adjacent to the hydroxyl group (-CH₂-OH) is less pronounced as it is further away from the substituent.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Obtaining a high-resolution and artifact-free ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

1. Sample Preparation:

  • Analyte Purity: Ensure the 4-fluorophenethyl alcohol sample is of high purity. Residual solvents or impurities can complicate the spectrum. If necessary, purify the sample by a suitable method such as column chromatography or distillation.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium nucleus is not observed in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte signals.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] This concentration range is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.[2]

  • Internal Standard: Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm). If not present, a small, known amount can be added. The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can also be used as a secondary reference.[3]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.

2. NMR Data Acquisition:

The following workflow outlines the key steps in acquiring the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6-0.7 mL CDCl3 with TMS Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Prepared Sample Acq2 Lock and Shim Acq1->Acq2 Acq3 Set Acquisition Parameters (Pulse, NS, etc.) Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Raw Data (FID) Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Calibrate Chemical Shift Proc2->Proc3 Proc4 Integrate Signals Proc3->Proc4 Analysis Spectral Analysis & Assignment Proc4->Analysis Processed Spectrum

Caption: A streamlined workflow for ¹H NMR data acquisition and processing.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans (NS): A sufficient number of scans (e.g., 8, 16, or 32) should be co-added to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.

    • Acquisition Time (at): An acquisition time of 2-4 seconds is generally adequate for good digital resolution.

3. Data Processing:

  • Fourier Transformation: The raw data, which is in the time domain (Free Induction Decay or FID), is converted into the frequency domain spectrum through a mathematical process called Fourier Transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode. The baseline is corrected to be flat for accurate integration.

  • Referencing: The chemical shift scale is calibrated using the TMS signal at 0.0 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons.

Conclusion

This guide has provided a comprehensive analysis of the ¹H NMR spectrum of 4-fluorophenethyl alcohol, from the fundamental principles of the technique to a detailed spectral assignment and a comparative study with related compounds. By understanding the influence of the para-fluoro substituent and comparing it with other derivatives, researchers can gain a deeper appreciation for the subtleties of ¹H NMR spectroscopy and its power in structural elucidation. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the reliability and reproducibility of your results. As a versatile analytical tool, a thorough understanding of ¹H NMR is essential for any scientist involved in the synthesis and characterization of organic molecules.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

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  • LibreTexts Chemistry. (2023, October 30). 13.8: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Chlorophenethyl alcohol. Retrieved from [Link]

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A Senior Application Scientist's Guide to FT-IR Functional Group Analysis of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluorophenethyl alcohol. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to offer a comparative analysis against structurally similar molecules: the parent compound, Phenethyl alcohol, and an alternative halogenated analogue, 4-Chlorophenethyl alcohol. By understanding the subtle yet significant spectral shifts induced by the fluorine substituent, researchers can gain a more profound understanding of molecular structure and its vibrational characteristics.

Core Principles: What to Look for in the FT-IR Spectrum

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] For an aromatic alcohol like 4-Fluorophenethyl alcohol, the spectrum is dominated by several key vibrational modes. Each provides a piece of the structural puzzle, and their precise wavenumbers are influenced by the molecule's overall electronic environment.

Key Vibrational Regions of Interest:

  • O-H Stretch (Alcohol): A strong, broad absorption band typically found between 3200-3550 cm⁻¹ is the hallmark of a hydrogen-bonded alcohol.[2] Its breadth is due to the various hydrogen-bonding states present in the sample.

  • C-H Stretches (Aromatic vs. Aliphatic): Aromatic C-H stretches appear at wavenumbers slightly higher than 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic (alkane-like) C-H stretches from the ethyl group appear just below 3000 cm⁻¹ (typically 2840-3000 cm⁻¹).[3][4] This clear demarcation is a highly reliable way to confirm the presence of both structural motifs.

  • C=C Stretches (Aromatic Ring): The stretching of carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions, often of medium intensity, in the 1450-1600 cm⁻¹ region.[5][6]

  • C-O Stretch (Alcohol): The stretching vibration of the C-O single bond in the alcohol functional group typically appears as a strong band in the 1000-1260 cm⁻¹ range.

  • C-F Stretch (Aryl Fluoride): The presence of a fluorine atom bonded to the aromatic ring introduces a strong, characteristic C-F stretching vibration. This band is typically found in the 1250-1120 cm⁻¹ region and serves as a key identifier for this molecule.

  • C-H Out-of-Plane Bending (Aromatic Ring): In the fingerprint region, strong absorptions between 690-900 cm⁻¹ result from the out-of-plane bending of C-H bonds on the aromatic ring.[6] The exact position of these bands is highly diagnostic of the ring's substitution pattern.[7] For a para-disubstituted (1,4-disubstituted) ring, a strong band is expected between 810-840 cm⁻¹.[6]

Experimental Protocol: Best Practices for ATR-FT-IR Analysis

To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like 4-Fluorophenethyl alcohol.[1][8] It requires minimal sample preparation and is less sensitive to issues with aqueous components than traditional transmission methods.[9]

Step-by-Step Methodology for Data Acquisition:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Before analysis, the ATR crystal (commonly diamond or germanium) must be meticulously cleaned. Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol, then wipe dry with a second clean wipe.[9][10]

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This scan measures the ambient environment (atmosphere, instrument optics, and the crystal itself) and is automatically subtracted from the sample spectrum. It is crucial to collect a new background for every new sample or if environmental conditions change.[10]

  • Sample Application: Place a single drop (approximately 1-2 drops is sufficient) of the 4-Fluorophenethyl alcohol liquid sample directly onto the center of the ATR crystal.[8][9]

  • Pressure Application (if applicable): For many ATR accessories, a press is used to ensure optimal contact between the liquid sample and the crystal. Apply gentle, consistent pressure.

  • Spectrum Collection: Acquire the sample spectrum. Typical parameters for a routine analysis would be:

    • Scan Range: 4000–650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.[10]

  • Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean 1. Clean ATR Crystal (Isopropanol) Background 2. Acquire Background Spectrum Clean->Background Apply 3. Apply Liquid Sample (1-2 drops) Background->Apply Collect 4. Collect Sample Spectrum Apply->Collect Clean_Post 5. Clean ATR Crystal Collect->Clean_Post Process 6. Process & Analyze Data Clean_Post->Process

Caption: ATR-FT-IR experimental workflow from preparation to data analysis.

Comparative Analysis: 4-Fluorophenethyl Alcohol vs. Alternatives

The true power of FT-IR analysis is revealed through comparison. By examining the spectra of 4-Fluorophenethyl alcohol alongside its parent molecule, Phenethyl alcohol, and another halogenated analogue, 4-Chlorophenethyl alcohol, we can precisely attribute spectral features to specific structural elements.

Molecular Structures for Comparison

Caption: Structures of the target analyte and its comparative analogues.

Data Summary: Key Vibrational Frequencies (cm⁻¹)
Functional Group Vibration4-Fluorophenethyl AlcoholPhenethyl Alcohol4-Chlorophenethyl AlcoholCausality of Spectral Shift
O-H Stretch (H-bonded) ~3330 (strong, broad)~3330 (strong, broad)~3330 (strong, broad)Unaffected by ring substituent; dominated by intermolecular hydrogen bonding.
Aromatic C-H Stretch ~3025~3027~3026Minimal change; this vibration is characteristic of the C-H bond on a benzene ring.[3]
Aliphatic C-H Stretch ~2940, ~2870~2935, ~2865~2940, ~2870Minimal change; characteristic of the ethyl (-CH₂CH₂-) side chain.
Aromatic C=C Stretch ~1610, ~1512~1605, ~1496~1608, ~1492The strong electron-withdrawing nature of fluorine slightly shifts the ring vibrations. The ~1512 cm⁻¹ peak is particularly strong and characteristic for para-substituted fluoro-aromatics.
C-F Stretch ~1225 (strong) Absent Absent Primary identifier. This strong absorption is unique to the C-F bond.
C-O Stretch ~1049~1047~1048Little to no shift, indicating the substituent on the ring has a minimal inductive effect on the C-O bond two carbons away.
Aromatic C-H OOP Bend ~825 (strong) ~745, ~698 (strong)~815 (strong)Confirms substitution pattern. The ~825 cm⁻¹ band is characteristic of a 1,4-(para) disubstituted ring. Phenethyl alcohol shows bands for a monosubstituted ring.[7]
C-Cl Stretch Absent Absent ~1090, ~1015 Characteristic vibrations involving the C-Cl bond and the aromatic ring.

Note: Peak positions are approximate and can vary slightly based on the instrument, sampling method, and sample purity.

Discussion of Spectral Differences

The Unambiguous Signature of Fluorine: The most striking difference is the presence of a very strong absorption band around 1225 cm⁻¹ in the spectrum of 4-Fluorophenethyl alcohol. This peak is completely absent in the other two compounds and is unequivocally assigned to the C-F stretching vibration . Its intensity and position make it the primary diagnostic peak for confirming the presence of the fluorine substituent on the aromatic ring.

Confirming the Substitution Pattern: The "fingerprint region" below 1000 cm⁻¹ provides clear evidence of the aromatic ring's substitution pattern.

  • 4-Fluorophenethyl alcohol and 4-Chlorophenethyl alcohol both display a strong C-H out-of-plane (OOP) bending vibration around 825 cm⁻¹ and 815 cm⁻¹ , respectively. This is highly characteristic of a 1,4-disubstitution (para) pattern.[7]

  • Conversely, Phenethyl alcohol , being monosubstituted, exhibits two strong bands around 745 cm⁻¹ and 698 cm⁻¹ .[7] This difference allows an analyst to instantly distinguish the substituted from the unsubstituted ring structure.

Substituent Effects on the Aromatic Ring: While the C-H stretches are largely unaffected, the C=C in-ring vibrations show subtle but important shifts. In 4-Fluorophenethyl alcohol, the band near 1512 cm⁻¹ is notably strong and sharp. This is a well-documented characteristic of para-substituted fluorobenzene derivatives, arising from the coupling of the C=C stretch with the C-F vibration. The electron-withdrawing nature of halogen substituents influences the electron density and bond strengths within the aromatic ring, causing these shifts.[11][12]

Comparing Halogens (F vs. Cl): The C-Cl stretch in 4-Chlorophenethyl alcohol appears at lower wavenumbers (~1090, 1015 cm⁻¹) compared to the C-F stretch (~1225 cm⁻¹). This is expected based on bond strength and atomic mass; the heavier chlorine atom and weaker C-Cl bond result in a lower vibrational frequency compared to the lighter fluorine atom and the very strong C-F bond.

Conclusion

The FT-IR spectrum of 4-Fluorophenethyl alcohol is rich with information that allows for its unambiguous identification and differentiation from similar compounds. The key diagnostic features are:

  • A strong, broad O-H stretch around 3330 cm⁻¹ confirming the alcohol group.

  • The clear separation of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

  • A uniquely strong and sharp C-F stretching band around 1225 cm⁻¹ .

  • A strong C-H out-of-plane bending band around 825 cm⁻¹ , confirming the 1,4-disubstitution pattern.

By comparing these features against the spectra of Phenethyl alcohol and 4-Chlorophenethyl alcohol, this guide demonstrates how FT-IR spectroscopy serves as a precise and reliable tool for structural elucidation in chemical research and pharmaceutical development.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 11, 2026, from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved January 11, 2026, from [Link]

  • Ivanova, B. B. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? ResearchGate. Retrieved January 11, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 11, 2026, from [Link]

  • Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved January 11, 2026, from [Link]

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  • Koc, H., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of the Science of Food and Agriculture. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 11, 2026, from [Link]

  • Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181–6184. Retrieved January 11, 2026, from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved January 11, 2026, from [Link]

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  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylethyl Alcohol. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 11, 2026, from [Link]

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Comparison of 4-Fluorophenethyl alcohol with phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 4-Fluorophenethyl Alcohol vs. Phenethyl Alcohol

Introduction

Phenethyl alcohol (PEA), a naturally occurring aromatic alcohol, is a compound of significant interest across multiple industries, from perfumery to pharmaceuticals. Its characteristic rose-like scent and antimicrobial properties have cemented its role as a valuable ingredient.[1][2] In the realm of drug development and medicinal chemistry, structural analogs of natural products are frequently synthesized to enhance or modify their biological activity, metabolic stability, and pharmacokinetic profiles.

This guide provides a detailed comparison between phenethyl alcohol and its synthetic, fluorinated counterpart, 4-Fluorophenethyl alcohol. The introduction of a fluorine atom to a bioactive molecule is a cornerstone strategy in modern drug design, often leading to profound changes in physicochemical and pharmacological properties. We will explore the nuances that distinguish these two molecules, providing the experimental context and data necessary for informed decisions in research and development.

Structural and Physicochemical Properties: The Impact of Fluorination

The foundational difference between the two compounds is the substitution of a hydrogen atom with a fluorine atom at the para-position (position 4) of the benzene ring. This single atomic change has cascading effects on the molecule's physical and chemical characteristics.

G cluster_0 Phenethyl Alcohol (PEA) cluster_1 4-Fluorophenethyl Alcohol (4-FPEA) PEA PEA FPEA FPEA

Caption: Chemical structures of Phenethyl Alcohol and 4-Fluorophenethyl Alcohol.

The fluorine atom, being the most electronegative element, imparts a significant dipole moment and alters the electron distribution within the aromatic ring. This influences intermolecular interactions, solubility, and metabolic stability.

Table 1: Comparative Physicochemical Data

PropertyPhenethyl Alcohol (PEA)4-Fluorophenethyl Alcohol (4-FPEA)Impact of Fluorination
Molecular Formula C₈H₁₀O[1]C₈H₉FO[3]Addition of one fluorine, removal of one hydrogen
Molar Mass ( g/mol ) 122.167[1]140.15Increased molecular weight
Appearance Colorless liquid[1]Colorless liquidNo significant change
Density (g/mL) 1.020 @ 20°C[2]1.121 @ 25°C[4]Significant increase due to fluorine's mass
Boiling Point (°C) 219 - 221[1]~213[5]Minimal change
Melting Point (°C) -27[1]Not availableExpected to be in a similar low range
Flash Point (°C) ~10286Lowered, indicating slightly higher flammability
Water Solubility Slightly soluble (20 g/L)[1][2]Not explicitly documentedPotentially decreased due to increased hydrophobicity
Log P (Octanol/Water) 1.36[1]Not explicitly documentedExpected to be higher, indicating increased lipophilicity

Synthesis and Reactivity

The synthetic pathways to these alcohols are well-established, typically involving classic organic reactions. The choice of starting material is the key differentiator.

Synthesis Routes
  • Phenethyl Alcohol (PEA): The most common industrial method is the Friedel-Crafts reaction between benzene and ethylene oxide, catalyzed by aluminum trichloride.[1] An alternative, more environmentally compatible route is the hydrogenation of styrene oxide.[6] For laboratory-scale synthesis, the reaction of phenylmagnesium bromide (a Grignard reagent) with ethylene oxide is also effective.

  • 4-Fluorophenethyl Alcohol (4-FPEA): While specific manufacturing processes are proprietary, a logical and plausible pathway involves adapting the same Friedel-Crafts chemistry, using fluorobenzene as the starting aromatic compound instead of benzene.

Synthesis cluster_PEA Phenethyl Alcohol Synthesis cluster_FPEA Plausible 4-FPEA Synthesis Benzene Benzene PEA Phenethyl Alcohol Benzene->PEA Friedel-Crafts EthyleneOxide Ethylene Oxide AlCl3 AlCl₃ Fluorobenzene Fluorobenzene FPEA 4-Fluorophenethyl Alcohol Fluorobenzene->FPEA Friedel-Crafts EthyleneOxide2 Ethylene Oxide AlCl3_2 AlCl₃

Caption: Overview of common synthesis routes.

Chemical Reactivity

The primary alcohol group (-CH₂OH) is the main reactive site for both molecules. They can undergo:

  • Oxidation: To form the corresponding carboxylic acids (phenylacetic acid and 4-fluorophenylacetic acid, respectively).

  • Esterification: Reaction with carboxylic acids to form esters, which are often fragrant.

  • Halogenation: Conversion of the hydroxyl group to a halide.

The fluorine atom on 4-FPEA also influences the reactivity of the aromatic ring. It is an ortho-, para-directing deactivator for electrophilic aromatic substitution, making reactions on the ring less favorable compared to unsubstituted benzene.

Comparative Biological & Pharmacological Profile

This is where the most critical differences for drug development emerge. The presence of fluorine can dramatically alter a molecule's interaction with biological systems.

Phenethyl Alcohol (PEA)
  • Mechanism of Action: PEA's best-characterized biological effect is its antimicrobial activity. It functions by disrupting the cellular permeability barrier of bacteria.[7][8] Studies on E. coli show that PEA increases membrane permeability, leading to the leakage of essential cellular components like potassium ions.[7][9] This disruption of membrane integrity is believed to be a primary cause of its bactericidal effect.[9]

  • Pharmacokinetics: Following oral or dermal administration, PEA is rapidly absorbed and metabolized, primarily through oxidation to phenylacetic acid (PAA).[10][11] PAA is then conjugated and excreted.[11] Dermal absorption in humans is significantly lower than in rats or rabbits.[10][12]

  • Toxicology: PEA has low acute toxicity.[13] However, it is a known irritant to the eyes, skin, and respiratory tract.[14] High-dose studies in animals have raised concerns about potential developmental toxicity, though the margin of safety for typical human exposure via cosmetics is considered very high.[10][15]

  • Applications: Its primary uses are as a fragrance in cosmetics and soaps, a flavor agent in foods, and as an antimicrobial preservative in pharmaceutical preparations, particularly ophthalmic solutions.[1][2][16]

4-Fluorophenethyl Alcohol (4-FPEA)
  • Predicted Biological Profile: Direct comparative biological data is scarce in public literature. However, based on established principles of medicinal chemistry, fluorination is expected to:

    • Enhance Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at the para-position can block metabolic oxidation at that site, a common pathway for aromatic compounds. This could prolong the molecule's half-life in a biological system.

    • Increase Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (Log P), which can enhance its ability to cross cell membranes and the blood-brain barrier.

    • Alter Target Binding: The electronegativity of fluorine can change the electronic properties of the molecule, potentially altering its binding affinity and selectivity for protein targets.

  • Toxicology: GHS hazard classifications indicate that 4-FPEA is a skin and serious eye irritant.[3] It is also classified as potentially harmful if swallowed or in dermal contact.[3]

  • Applications: Its primary documented use is as a synthetic intermediate or building block.[4] For example, it is used to prepare 1-fluoro-4-(2-iodoethyl)benzene, a reagent likely used in the synthesis of more complex molecules for pharmaceutical or agrochemical research.

Experimental Protocols for Comparative Assessment

To objectively compare these two compounds in a research setting, standardized experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (Octanol-Water Partition Coefficient)

This protocol quantifies the differential solubility of a compound in a non-polar solvent (n-octanol) and a polar solvent (water), providing a key measure of its lipophilicity.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a stock solution of the test compound (PEA or 4-FPEA) in n-octanol. The n-octanol and water must be mutually saturated before the experiment by mixing them for 24 hours and then separating the phases.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the octanol stock solution with a known volume of the saturated water phase.

  • Equilibration: Shake the vessel vigorously for 15-20 minutes to allow the compound to partition between the two phases. Let the vessel stand until the two phases have clearly separated.

  • Sampling & Analysis: Carefully separate the octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (Log P).

    • Log P = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 2: Comparative Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of an agent required to inhibit the visible growth of a microorganism.

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compound (PEA or 4-FPEA) in broth start->prep_plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) prep_plate->inoculate controls Include positive (no compound) and negative (no bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or use a plate reader to measure optical density (OD) incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Sources

A Comparative Analysis of the Biological Activities of 4-Fluorophenethyl Alcohol and 4-Chlorophenethyl Alcohol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can be the pivot upon which a project's success or failure hinges. The substitution of one halogen for another on a phenyl ring, for instance, can dramatically alter a compound's pharmacokinetic profile, target affinity, and overall biological activity. This guide provides a detailed comparative analysis of 4-Fluorophenethyl alcohol and 4-chlorophenethyl alcohol, synthesizing available data and established scientific principles to inform experimental design and compound selection. While direct, side-by-side comparative studies are limited in the public domain, a robust understanding can be built by examining the structure-activity relationships of halogenated phenols and related compounds.[1][2][3]

Physicochemical Properties: The Foundation of Biological Interaction

The nature of the halogen atom at the para-position of the phenethyl alcohol scaffold dictates fundamental physicochemical properties that, in turn, influence biological activity. Fluorine, being the most electronegative element, forms a stronger bond with carbon and has a smaller van der Waals radius compared to chlorine. This seemingly subtle difference can impact membrane permeability, metabolic stability, and interaction with biological targets.

Property4-Fluorophenethyl alcohol4-Chlorophenethyl alcohol
CAS Number 7589-27-7[4][5][6]1875-88-3[7][8][9][10][11][12][13][14][15][16]
Molecular Formula C8H9FO[4][17][18]C8H9ClO[7][8][12]
Molecular Weight 140.15 g/mol [4][6][17]156.61 g/mol [8][12]
Density ~1.121 g/mL at 25 °C[5]~1.157 g/mL at 25 °C[11]
Boiling Point Not specified110 °C at 0.5 mmHg[11]
Refractive Index n20/D ~1.507[5]n20/D ~1.548[11]

Comparative Biological Activities: An Evidence-Based Postulation

While direct comparative data is scarce, the known biological activities of halogenated phenols and related structures allow for informed hypotheses regarding the differential effects of 4-fluorophenethyl alcohol and 4-chlorophenethyl alcohol.

Antimicrobial Properties

Halogenated phenols and alcohols have long been investigated for their antimicrobial properties.[2][3][19] The introduction of a halogen is generally understood to enhance antimicrobial efficacy. Studies on halogenated isopentyl phenols have suggested that chlorine-containing analogues exhibit greater activity against a range of bacteria and fungi compared to their fluorine-containing counterparts.[20] This suggests that 4-chlorophenethyl alcohol may possess more potent antimicrobial properties than 4-fluorophenethyl alcohol.

The proposed mechanism for this enhanced activity relates to the greater lipophilicity and electronic effects of chlorine, which may facilitate disruption of microbial cell membranes and interaction with intracellular targets.

Cytotoxicity

The cytotoxicity of short-chain alcohols is a known phenomenon, often linked to the disruption of cell membranes, alterations in cellular metabolism, and the generation of reactive oxygen species.[21][22] A significant knowledge gap exists in the specific in vitro cytotoxicity data for 4-chlorophenethyl alcohol.[23] The parent compound, phenylethyl alcohol, has known biological activities, but the addition of a halogen can significantly alter its cytotoxic profile.[23] Given the potential for greater membrane interaction, it is plausible that 4-chlorophenethyl alcohol could exhibit more pronounced cytotoxicity than 4-fluorophenethyl alcohol, though this requires experimental validation.

Enzyme Inhibition

Halogenated phenolic compounds have been shown to inhibit various enzymes, with the nature and position of the halogen influencing the inhibitory potency.[24] For instance, halogenated compounds are known to potentially interfere with thyroid hormone metabolism by inhibiting iodotyrosine deiodinase.[24] The structural requirements for this inhibition often include a hydroxyl group and a halogen on a phenyl ring.[24] The differential electronic properties of fluorine and chlorine could lead to varied inhibitory activities against a range of enzymes, a critical consideration in drug development to avoid off-target effects.

Proposed Experimental Workflows for Direct Comparison

To address the current knowledge gaps, a standardized set of in vitro assays should be employed to directly compare the biological activities of 4-fluorophenethyl alcohol and 4-chlorophenethyl alcohol.

A. Antimicrobial Activity Assessment

A robust method for comparing antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Workflow for Minimum Inhibitory Concentration (MIC) Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis P1 Prepare stock solutions of 4-fluorophenethyl alcohol and 4-chlorophenethyl alcohol A1 Perform serial two-fold dilutions of each compound in 96-well plates P1->A1 P2 Culture bacterial/fungal strains to mid-log phase A2 Inoculate each well with a standardized suspension of the microbial strain P2->A2 A1->A2 A3 Include positive (microbe only) and negative (media only) controls A2->A3 I1 Incubate plates at optimal temperature and duration for the specific microbe A3->I1 AN1 Visually inspect for turbidity or use a plate reader to measure optical density (OD) I1->AN1 AN2 Determine MIC: the lowest concentration with no visible growth AN1->AN2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method to assess the cytotoxic effects of the compounds on a relevant human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes).

Workflow for In Vitro Cytotoxicity (MTT) Assay:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis C1 Seed cells in 96-well plates and allow to adhere overnight T2 Treat cells with compounds for a defined period (e.g., 24, 48 hours) C1->T2 T1 Prepare serial dilutions of 4-fluorophenethyl alcohol and 4-chlorophenethyl alcohol T1->T2 M1 Add MTT reagent to each well and incubate T2->M1 T3 Include untreated and solvent controls T3->T2 M2 Solubilize formazan crystals with a suitable solvent M1->M2 R1 Measure absorbance at the appropriate wavelength M2->R1 R2 Calculate cell viability as a percentage of the untreated control and determine IC50 values R1->R2

Caption: Generalized workflow for assessing in vitro cytotoxicity.[23]

Mechanistic Considerations and Structure-Activity Relationships

The biological activity of halogenated compounds is intrinsically linked to their structure. The hydroxyl group of phenethyl alcohols can act as a hydrogen bond donor or acceptor, while the halogen atom can participate in various interactions, including hydrophobic and polar contacts.[25]

Potential Mechanistic Pathway for Antimicrobial Activity:

Mechanism_Pathway Compound Halogenated Phenethyl Alcohol Membrane Microbial Cell Membrane Compound->Membrane interacts with Enzyme Intracellular Enzymes/Proteins Compound->Enzyme penetrates cell Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Caption: Postulated mechanism of antimicrobial action.

The substitution of fluorine with chlorine is expected to increase the lipophilicity of the molecule, which could enhance its ability to partition into and disrupt the lipid bilayer of microbial cell membranes. Furthermore, the different electronic properties of the C-F versus C-Cl bond will alter the electron density of the aromatic ring, potentially affecting interactions with target proteins.

Conclusion and Future Directions

In the comparative analysis of 4-fluorophenethyl alcohol and 4-chlorophenethyl alcohol, a clear directive for future research emerges. While structure-activity relationships derived from related compounds suggest that 4-chlorophenethyl alcohol may exhibit more potent antimicrobial and potentially cytotoxic effects, this remains to be confirmed through direct, quantitative experimentation. The proposed workflows provide a clear path to generating this crucial data. For researchers in drug development, understanding these nuances is not merely academic; it is a prerequisite for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

  • Schultz, T. W., & Cronin, M. T. (1999). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 108(2-3), 121-130.
  • Synthesis and antimicrobial activity of some halogenated isopentyl phenols. (2018). Chemistry Research Journal.
  • 2-(4-Chlorophenyl)ethanol. (n.d.). Smolecule.
  • In Vitro Cytotoxicity of 2-(4-Chlorophenyl)
  • Comparative Antimicrobial Properties of Halogenated Phenylethanol Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • 4-Fluorophenethyl Alcohol. (n.d.). PubChem.
  • Sleziak, A., et al. (2009). Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes. European Journal of Medicinal Chemistry, 44(2), 737-744.
  • Olawale, O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 363, 143646.
  • Kato, Y., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 224(1), 51-58.
  • The Chemistry of 4-Chlorophenethyl Alcohol: Properties and Synthesis Explained. (n.d.). [Source not further identified]
  • 1-(4-Fluorophenyl)ethanol. (n.d.). PubChem.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85.
  • 4-Chlorophenethyl Alcohol (CAS 1875-88-3): Applications in Pharmaceutical and Fine Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Chlorophenethyl Alcohol: A Key Intermediate for Pharmaceutical and Chemical Industries. (n.d.). [Source not further identified]
  • 4-FLUOROPHENETHYL ALCOHOL. (n.d.). GSRS.
  • 4-Chlorophenethylalcohol. (2025). ChemicalBook.
  • 4-Fluorophenethyl alcohol. (2025). ChemicalBook.
  • 4-Chlorophenethyl alcohol. (n.d.). Santa Cruz Biotechnology.
  • 4-Chlorobenzyl alcohol. (n.d.). CymitQuimica.
  • Structure Activity Rel
  • Olawale, O. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. SciSpace.
  • 4-Fluorophenethyl alcohol 97 7589-27-7. (n.d.). Sigma-Aldrich.
  • Baker, R. C., & Kramer, R. E. (1999). Cytotoxicity of short-chain alcohols. Annual Review of Pharmacology and Toxicology, 39, 127-150.
  • 4-Chlorophenethyl alcohol 99 1875-88-3. (n.d.). Sigma-Aldrich.
  • Phenethyl group structure-activity relationship data within series 1. (n.d.).
  • 4-Chlorophenethyl alcohol 99 1875-88-3. (n.d.). Sigma-Aldrich.
  • 4-Chlorophenethyl alcohol, 1 X 10 g (183423-10G). (n.d.). MilliporeSigma (Sigma-Aldrich).
  • 4-Chlorophenethyl alcohol, 1 X 50 g (183423-50G). (n.d.). MilliporeSigma (Sigma-Aldrich).
  • 4-Chlorophenethyl alcohol 99 1875-88-3. (n.d.). Sigma-Aldrich.
  • Tanaka, A., et al. (2020). Cytotoxic Effects of Alcohol Extracts from a Plastic Wrap (Polyvinylidene Chloride) on Human Cultured Liver Cells and Mouse Primary Cultured Liver Cells. Acta Medica Okayama, 74(4), 327-334.
  • 4-Fluorophenethyl alcohol 97 7589-27-7. (n.d.). Sigma-Aldrich.
  • 4-Chlorophenethyl alcohol 99 1875-88-3. (n.d.). Sigma-Aldrich.
  • 4-Chlorophenethylalcohol | 1875-88-3. (n.d.). ChemicalBook.
  • L-López-Lázaro, M., et al. (2018). A 30-s exposure to ethanol 20% is cytotoxic to human keratinocytes: possible mechanistic link between alcohol-containing mouthwashes and oral cancer.

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A Comparative Spectroscopic Guide to Fluorinated Phenethyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of positional isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Fluorine's unique properties make it a valuable atom in medicinal chemistry, and understanding the subtle differences between fluorinated isomers is paramount. This guide provides an in-depth spectroscopic comparison of three positional isomers of fluorinated phenethyl alcohol: 2-fluorophenethyl alcohol (ortho), 3-fluorophenethyl alcohol (meta), and 4-fluorophenethyl alcohol (para). Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore how the position of the fluorine atom on the aromatic ring profoundly influences their spectral characteristics.

The Significance of Spectroscopic Differentiation

The seemingly minor shift of a single fluorine atom on a benzene ring can dramatically alter a molecule's electronic distribution, conformation, and, consequently, its biological activity and metabolic fate. Therefore, unambiguous identification is not merely an academic exercise but a fundamental requirement in pharmaceutical development. Spectroscopic techniques provide the necessary tools to discern these isomeric differences, offering a fingerprint of each molecule. This guide will delve into the practical application and interpretation of these techniques, providing the experimental data and theoretical understanding necessary for confident isomer differentiation.

Experimental Methodologies

The data presented in this guide were obtained using standard, high-resolution spectroscopic techniques. The following protocols outline the general procedures for acquiring ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and EI-MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, the inclusion of ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the fluorinated phenethyl alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR: Spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR: This technique is highly sensitive due to the 100% natural abundance of the ¹⁹F nucleus.[1][2] Spectra are recorded with or without proton decoupling to observe ¹H-¹⁹F coupling constants, which provide valuable structural information. The chemical shift range for organofluorine compounds is extensive, offering excellent signal dispersion.[2][3]

Figure 1: Generalized workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation and Data Acquisition:

  • For liquid samples, a small drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the liquid sample is placed directly on the ATR crystal.

  • The spectrum is recorded, typically over the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum is recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.

Sample Introduction and Data Acquisition:

  • A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of each fragment against its m/z value.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-fluorophenethyl alcohol isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Isomerδ (ppm), Multiplicity, J (Hz) - OH δ (ppm), Multiplicity, J (Hz) - CH ₂OHδ (ppm), Multiplicity, J (Hz) - ArCHAromatic Protons (δ ppm, Multiplicity)
2-Fluoro ~1.6 (br s)3.87 (t, J = 6.4 Hz)2.94 (t, J = 6.4 Hz)7.25-6.95 (m)
3-Fluoro ~1.6 (br s)3.86 (t, J = 6.5 Hz)2.87 (t, J = 6.5 Hz)7.30-7.22 (m), 6.98-6.88 (m)
4-Fluoro [4]~1.6 (br s)3.84 (t, J = 6.6 Hz)2.84 (t, J = 6.6 Hz)7.18 (dd, J = 8.5, 5.4 Hz), 6.99 (t, J = 8.7 Hz)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

IsomerC H₂OH (δ ppm)ArC H₂ (δ ppm)Aromatic Carbons (δ ppm)
2-Fluoro [5]61.332.7 (d, J=3.8 Hz)161.6 (d, J=245 Hz), 131.5 (d, J=4.6 Hz), 128.8 (d, J=8.0 Hz), 126.3 (d, J=15.5 Hz), 124.3 (d, J=3.5 Hz), 115.4 (d, J=22.0 Hz)
3-Fluoro 62.838.6 (d, J=1.9 Hz)163.0 (d, J=245 Hz), 141.4 (d, J=7.0 Hz), 130.0 (d, J=8.2 Hz), 124.4 (d, J=2.8 Hz), 115.5 (d, J=21.2 Hz), 113.8 (d, J=21.1 Hz)
4-Fluoro [2]62.938.2161.6 (d, J=243 Hz), 134.5 (d, J=3.2 Hz), 130.3 (d, J=7.8 Hz), 115.3 (d, J=21.2 Hz)

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

IsomerChemical Shift (δ ppm)
2-Fluoro -119.2
3-Fluoro -113.8
4-Fluoro -116.9

Table 4: FT-IR Spectroscopic Data (cm⁻¹)

IsomerO-H StretchC-H (sp³) StretchC-H (aromatic) StretchC=C (aromatic) StretchC-O StretchC-F Stretch
2-Fluoro ~3350 (broad)~2940, 2880~3060~1610, 1490~1050~1230
3-Fluoro [4]~3340 (broad)~2945, 2875~3040~1615, 1590, 1490~1045~1240
4-Fluoro [2]~3330 (broad)~2940, 2870~3030~1605, 1510~1040~1220

Table 5: Mass Spectrometry Data (EI-MS)

IsomerMolecular Ion (M⁺) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
2-Fluoro 14010991, 77
3-Fluoro 14010991, 77
4-Fluoro [2]140109110, 91, 77

Analysis and Discussion

The position of the fluorine atom significantly influences the spectroscopic properties of the phenethyl alcohol isomers.

NMR Spectroscopy: A Detailed Look at Chemical Shifts and Couplings

¹H NMR: The protons of the ethyl group (-CH₂CH₂OH) in all three isomers exhibit similar chemical shifts and coupling patterns (triplets), as they are relatively distant from the fluorine atom. However, subtle differences in the chemical shifts of the benzylic protons (ArCH₂) can be observed, with the para isomer showing the most upfield shift due to the electron-donating resonance effect of fluorine at this position. The aromatic region of the spectrum is most informative for distinguishing the isomers. The para isomer displays a characteristic pair of doublets of doublets due to the symmetry of the molecule. The ortho and meta isomers show more complex, overlapping multiplets in the aromatic region, reflecting the lower symmetry and different coupling patterns.

¹³C NMR: The ¹³C NMR spectra clearly differentiate the isomers. The carbon directly attached to the fluorine atom (C-F) exhibits a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz in all three isomers. The chemical shifts of the aromatic carbons are significantly influenced by the position of the fluorine. The ipso-carbon (C-F) is the most deshielded. The electronic effects of fluorine (inductive withdrawal and resonance donation) alter the electron density at the other aromatic carbons, leading to distinct chemical shift patterns for each isomer. For instance, the C-4 carbon in the para isomer is shielded compared to benzene due to the +R effect of fluorine.

¹⁹F NMR: ¹⁹F NMR provides a single peak for each isomer, with the chemical shift being highly sensitive to the electronic environment.[3][6] The ortho isomer typically shows the most downfield chemical shift due to the proximity of the ethyl group, which can influence the local electronic environment through space. The meta and para isomers have distinct chemical shifts that allow for their unambiguous identification.

Figure 2: Chemical structures of the fluorinated phenethyl alcohol isomers.
Infrared Spectroscopy: Vibrational Fingerprints

The FT-IR spectra of all three isomers are dominated by a broad, strong absorption band in the region of 3330-3350 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding.[7][8] The C-H stretching vibrations of the ethyl group and the aromatic ring are also prominent. The key differentiating features lie in the "fingerprint region" (below 1500 cm⁻¹), where the C-F stretching and C-H out-of-plane bending vibrations occur. The C-F stretching frequency is sensitive to the substitution pattern on the benzene ring, providing a unique marker for each isomer. Additionally, the pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can often be used to distinguish between ortho, meta, and para disubstituted benzenes.

Mass Spectrometry: Fragmentation Pathways

The EI-mass spectra of the three isomers are very similar, all showing a molecular ion peak at m/z 140. The base peak for all three isomers is at m/z 109. This prominent fragment corresponds to the fluorotropylium ion, formed by the loss of the -CH₂OH radical followed by rearrangement. This fragmentation is characteristic of phenethyl derivatives. Another common fragmentation pathway for alcohols is the loss of water, which would result in a peak at m/z 122, although this is often a minor peak.[9][10][11] The key fragment that helps distinguish these isomers is often subtle and relates to the stability of subsequent fragment ions. The loss of the ethyl group to form a fluorobenzyl cation (m/z 109) is a dominant process. While the primary fragmentation is similar, minor differences in the relative abundances of other fragment ions may be observable upon careful examination of the spectra.

Conclusion

The spectroscopic analysis of 2-, 3-, and 4-fluorophenethyl alcohol isomers demonstrates that while they share many spectral similarities due to their common core structure, each isomer possesses a unique spectroscopic fingerprint. ¹H and ¹³C NMR are particularly powerful in distinguishing the isomers through the distinct patterns in the aromatic region and the characteristic chemical shifts and coupling constants influenced by the position of the fluorine atom. ¹⁹F NMR offers a simple and direct method for differentiation based on the unique chemical shift of the fluorine nucleus in each isomer. FT-IR spectroscopy provides corroborating evidence through the characteristic C-F stretching and aromatic C-H bending vibrations. While EI-MS shows similar primary fragmentation patterns, it confirms the molecular weight and the presence of the fluorophenethyl moiety.

By leveraging the combined information from these spectroscopic techniques, researchers can confidently identify and differentiate between these and other positional isomers, ensuring the integrity and success of their research and development endeavors.

References

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

  • PubChem. 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikimedia Foundation. Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • SpectraBase. 2-Fluorophenethyl alcohol. Available from: [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. Available from: [Link]

  • YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality control and successful drug development. 4-Fluorophenethyl alcohol, a key building block in the synthesis of various pharmaceutical compounds, demands accurate analytical characterization. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of 4-Fluorophenethyl alcohol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting and cross-validating the optimal method for your needs.

The cross-validation of analytical methods is a critical process to ensure data integrity and consistency, especially when transferring methods between laboratories or employing different techniques for the same analyte.[1] This process verifies that a validated method produces reliable and reproducible results under varying conditions.[1]

The Imperative of Method Selection: HPLC vs. GC

The choice between HPLC and GC is governed by the physicochemical properties of the analyte. 4-Fluorophenethyl alcohol is a semi-volatile aromatic alcohol, making it amenable to both techniques. However, the nuances of each method's separation principle and detection mechanism lead to distinct performance characteristics.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For 4-Fluorophenethyl alcohol, a reversed-phase method is ideal, where a non-polar stationary phase is used with a polar mobile phase.[2]

  • Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The separation occurs as the analyte, carried by an inert gas, partitions between the mobile phase and a stationary phase within a heated column.

This guide will explore the development and validation of both an HPLC-UV and a GC-FID method for 4-Fluorophenethyl alcohol, culminating in a cross-validation study to ensure inter-method consistency.

Experimental Design and Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability tests and validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Sample Preparation: A Critical First Step

Proper sample preparation is paramount to accurate and reproducible results, minimizing interference from the sample matrix.[4][5] For both HPLC and GC analysis of 4-Fluorophenethyl alcohol, a simple "dilute and shoot" approach is often sufficient for bulk drug substances or well-characterized solutions.

Protocol for Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-Fluorophenethyl alcohol reference standard and dissolve it in a 100 mL volumetric flask with the appropriate diluent (Methanol for HPLC, Dichloromethane for GC).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the test substance in the diluent to achieve a final concentration within the working standard range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with the solvent to remove any particulate matter.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of aromatic compounds due to their strong UV absorbance.[7][8]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 215 nm

Rationale for Parameter Selection:

  • C18 Column: A C18 column provides excellent hydrophobic retention for the aromatic ring of 4-Fluorophenethyl alcohol.

  • Acetonitrile/Water Mobile Phase: This common reversed-phase mobile phase offers good salvation and elution characteristics for the analyte. The 60:40 ratio is a starting point and can be optimized to achieve the desired retention time and peak shape.

  • UV Detection at 215 nm: Aromatic compounds typically exhibit strong absorbance at lower UV wavelengths. 215 nm is chosen to maximize sensitivity.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is highly sensitive to organic compounds containing carbon atoms and is an excellent choice for the analysis of volatile and semi-volatile alcohols.[9][10]

Chromatographic Conditions:

ParameterCondition
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injection Mode Split (10:1)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min
Detector FID at 280 °C
Injection Volume 1 µL

Rationale for Parameter Selection:

  • DB-WAX Column: A wax column (polyethylene glycol stationary phase) is well-suited for the analysis of polar compounds like alcohols, providing good peak shape.

  • Split Injection: A split injection prevents column overloading and ensures sharp peaks for a relatively clean sample.

  • Temperature Program: The temperature program is designed to provide good separation from any potential impurities and ensure the elution of 4-Fluorophenethyl alcohol in a reasonable timeframe.

  • FID Detector: The Flame Ionization Detector offers high sensitivity and a wide linear range for organic analytes.[9]

Method Validation and Performance Comparison

Both methods were validated according to ICH Q2(R2) guidelines for linearity, accuracy, precision, and robustness.[4] The following table summarizes the comparative performance data.

Validation ParameterHPLC-UVGC-FIDAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1500.5 - 120Defined by linearity
Accuracy (% Recovery) 99.2 - 101.1%98.9 - 101.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%0.72%≤ 2.0%
- Intermediate Precision1.15%0.98%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL0.1 µg/mLReportable
Limit of Quantitation (LOQ) 0.6 µg/mL0.3 µg/mLReportable
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in flow rate and oven temperature rampNo significant impact on results

Cross-Validation: Bridging the Methodological Gap

Cross-validation is the process of comparing results from two different analytical methods to ensure they are equivalent and can be used interchangeably.[1][11]

Cross-Validation Workflow:

CrossValidation cluster_hplc HPLC-UV Method cluster_gc GC-FID Method hplc_sample Analyze Same Batch of Samples (n=6) hplc_results HPLC Results hplc_sample->hplc_results Quantification compare Statistical Comparison (e.g., t-test, F-test) hplc_results->compare gc_sample Analyze Same Batch of Samples (n=6) gc_results GC-FID Results gc_sample->gc_results Quantification gc_results->compare decision Results Statistically Equivalent? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy decision->fail No

Caption: Workflow for the cross-validation of HPLC-UV and GC-FID methods.

Experimental Protocol for Cross-Validation:

  • Prepare six independent samples of 4-Fluorophenethyl alcohol from the same homogenous batch at a concentration of 50 µg/mL.

  • Analyze each sample in triplicate using both the validated HPLC-UV and GC-FID methods.

  • Calculate the mean assay value and standard deviation for each method.

  • Perform a statistical comparison of the results using a two-sample t-test to compare the means and an F-test to compare the variances.

Illustrative Cross-Validation Data:

Sample IDHPLC-UV Assay (%)GC-FID Assay (%)
199.8100.1
2100.2100.5
399.599.7
4100.5100.8
599.9100.2
6100.1100.4
Mean 100.0 100.3
Std. Dev. 0.36 0.38
t-test (p-value) \multicolumn{2}{c}{0.25 (Not Significant)}
F-test (p-value) \multicolumn{2}{c}{0.88 (Not Significant)}

The statistical analysis shows no significant difference between the mean assay values (p > 0.05) and the variances (p > 0.05) obtained from the two methods. This indicates that the HPLC-UV and GC-FID methods are equivalent for the analysis of 4-Fluorophenethyl alcohol and can be considered cross-validated.

Concluding Remarks for the Practicing Scientist

Both HPLC-UV and GC-FID are suitable and reliable methods for the quantitative analysis of 4-Fluorophenethyl alcohol.

  • GC-FID offers slightly better sensitivity with a lower limit of detection and quantification. Its high resolving power makes it an excellent choice for purity testing where volatile impurities may be present.

  • HPLC-UV is a robust and highly reproducible technique that may be more readily available in some quality control laboratories. It is particularly advantageous for non-volatile impurities that would not be amenable to GC analysis.

The successful cross-validation demonstrates that either method can be confidently employed, ensuring consistent and reliable data across different analytical platforms. This flexibility is invaluable in a dynamic drug development environment. The choice of method will ultimately depend on the specific application, available instrumentation, and the nature of potential impurities in the sample.

References

  • ICH Harmonised Guideline. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • LCGC International. Important Aspects of UV Detection for HPLC. [Link]

  • MedDocs Publishers. High Performance Liquid Chromatography: An Overview. [Link]

  • Cytiva. Chemical compatibility in HPLC samples. [Link]

  • Separation Science. GC-FID: 5 Must-Know Tactics For Optimal Performance. [Link]

  • Agilent. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • ResearchGate. Reversed phase HPLC-UV analysis of several pharmaceutical and... [Link]

  • ScienceDirect. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. [Link]

  • PubMed. Comparison of a gas chromatography-optical fibre (GC-OF) detector with a gas chromatography-flame ionization detector (GC-FID) for determination of alcoholic compounds in industrial atmospheres. [Link]

  • News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? [Link]

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A Comparative Guide to the Synthetic Routes of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its fluorine-substituted phenyl ring often imparts desirable properties such as enhanced metabolic stability and binding affinity to target proteins.[2] Given its importance, the development of efficient and scalable synthetic routes to this compound is of significant interest to the chemical research and development community. This guide provides a comparative analysis of the most common synthetic strategies for preparing 4-Fluorophenethyl alcohol, offering insights into the advantages and disadvantages of each approach.

Overview of Synthetic Strategies

The synthesis of 4-Fluorophenethyl alcohol can be approached through several disconnection strategies. The most prevalent methods involve:

  • Reduction of 4-fluorophenylacetic acid and its derivatives: A straightforward approach that leverages a readily available starting material.

  • Grignard reaction: A classic carbon-carbon bond-forming reaction offering a different retrosynthetic pathway.

  • Friedel-Crafts acylation followed by reduction: A two-step sequence that builds the carbon skeleton on the fluorinated aromatic ring.

This guide will delve into the specifics of each of these routes, providing experimental details and a comparative assessment to aid in the selection of the most suitable method for a given application.

Route 1: Reduction of 4-Fluorophenylacetic Acid and its Derivatives

This is arguably the most direct and widely employed method for the synthesis of 4-Fluorophenethyl alcohol. The readily available 4-fluorophenylacetic acid or its ester derivatives can be reduced to the corresponding alcohol using various reducing agents.

Choice of Reducing Agent

The selection of the reducing agent is critical and depends on factors such as cost, safety, and scalability.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly efficient reducing agent for carboxylic acids and esters. However, its pyrophoric nature and sensitivity to moisture necessitate strict anhydrous conditions and careful handling, making it less ideal for large-scale production.

  • Sodium Borohydride (NaBH₄) in combination with Iodine (I₂): This system generates diborane in situ, which effectively reduces carboxylic acids. It is a safer alternative to LiAlH₄ but may require longer reaction times.

  • Catalytic Hydrogenation: This method involves the use of a catalyst (e.g., Pd/C, Ru) and hydrogen gas.[3][4][5] It is an environmentally friendly and scalable option, but it may require high pressure and specialized equipment. The chemoselectivity can sometimes be a challenge, with the risk of reducing the aromatic ring under harsh conditions.[3]

Experimental Protocol: Reduction of 4-Fluorophenylacetic Acid using NaBH₄/I₂

Materials:

  • 4-Fluorophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, a solution of 4-fluorophenylacetic acid (1 equivalent) in anhydrous THF is prepared.

  • Sodium borohydride (2-3 equivalents) is added portion-wise to the solution at 0 °C.

  • A solution of iodine (1-1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and then refluxed for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by 1M HCl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel to afford pure 4-Fluorophenethyl alcohol.

Advantages and Disadvantages
  • Advantages: Utilizes a readily available and relatively inexpensive starting material. The NaBH₄/I₂ system is safer than LiAlH₄.

  • Disadvantages: The use of iodine can be a drawback in terms of cost and waste disposal. The reaction may require careful control of temperature and stoichiometry to avoid side reactions.

Route 2: Grignard Reaction

The Grignard reaction provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of 4-Fluorophenethyl alcohol.[6][7][8] This route typically involves the reaction of a 4-fluorobenzylmagnesium halide with an appropriate one-carbon electrophile, such as formaldehyde or ethylene oxide.[7]

Mechanism and Key Considerations

The Grignard reagent, 4-fluorobenzylmagnesium halide, is prepared by reacting 4-fluorobenzyl halide with magnesium metal in an ethereal solvent.[6] This highly nucleophilic organometallic species then attacks the electrophilic carbon of formaldehyde or undergoes ring-opening of ethylene oxide to form the desired carbon skeleton.[7][8]

Crucial experimental parameters include:

  • Anhydrous conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[6]

  • Initiation of the Grignard reaction: This can sometimes be challenging and may require the use of initiators like a small crystal of iodine or 1,2-dibromoethane.

  • Choice of electrophile: Formaldehyde is a gas and can be difficult to handle, while ethylene oxide is a toxic and flammable gas. Paraformaldehyde, a solid polymer of formaldehyde, is a more convenient alternative.[9]

Experimental Protocol: Grignard Reaction with Paraformaldehyde

Materials:

  • 4-Fluorobenzyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine is added as an initiator.

  • A solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

  • Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

  • Paraformaldehyde (1.2 equivalents) is added portion-wise to the stirred Grignard solution.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of saturated NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Advantages and Disadvantages
  • Advantages: A versatile method that allows for the construction of the carbon skeleton.

  • Disadvantages: Requires strict anhydrous conditions. The initiation of the Grignard reaction can be inconsistent. The use of hazardous electrophiles like formaldehyde or ethylene oxide is a concern.

Route 3: Friedel-Crafts Acylation Followed by Reduction

This two-step approach involves the initial formation of a ketone intermediate, 4'-fluoroacetophenone, via Friedel-Crafts acylation of fluorobenzene, followed by its reduction to the desired alcohol.[10][11][12][13]

Step 1: Friedel-Crafts Acylation

Fluorobenzene is acylated with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[12][13] The reaction proceeds via an electrophilic aromatic substitution mechanism.[13]

Step 2: Reduction of the Ketone

The resulting 4'-fluoroacetophenone can be reduced to 4-Fluorophenethyl alcohol using various methods, including:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent for ketones.[9]

  • Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel. This method is efficient but may require pressure.[14]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using an aluminum alkoxide catalyst and a secondary alcohol as the hydride source.

Experimental Protocol: Friedel-Crafts Acylation and Subsequent NaBH₄ Reduction

Step 1: Synthesis of 4'-Fluoroacetophenone Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Hydrochloric acid (HCl)

Procedure:

  • In a flask cooled in an ice bath, AlCl₃ (1.1 equivalents) is suspended in DCM.

  • Acetyl chloride (1 equivalent) is added dropwise, followed by the dropwise addition of fluorobenzene (1 equivalent).

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by pouring it onto ice-cold water and 1M HCl.

  • The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give crude 4'-fluoroacetophenone, which can be used in the next step without further purification.

Step 2: Reduction to 4-Fluorophenethyl Alcohol Materials:

  • 4'-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • 4'-Fluoroacetophenone is dissolved in methanol in a round-bottom flask and cooled in an ice bath.

  • Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give the crude alcohol, which is then purified by column chromatography.

Advantages and Disadvantages
  • Advantages: Utilizes readily available and inexpensive starting materials. The two-step process is generally robust and high-yielding.

  • Disadvantages: The Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, which can generate significant waste. The reaction can also produce isomeric byproducts.

Quantitative Data Summary

Synthetic RouteStarting MaterialsKey ReagentsTypical Overall Yield (%)Number of StepsKey Considerations
Reduction 4-Fluorophenylacetic acidNaBH₄/I₂ or LiAlH₄70-85%1Safety with LiAlH₄; cost of iodine.
Grignard Reaction 4-Fluorobenzyl bromideMg, Paraformaldehyde60-75%1Strict anhydrous conditions; hazardous electrophiles.
Friedel-Crafts Fluorobenzene, Acetyl ChlorideAlCl₃, NaBH₄65-80%2Stoichiometric Lewis acid waste; potential for isomers.

Visualizations

Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Friedel-Crafts Acylation 4-F-Phenylacetic Acid 4-F-Phenylacetic Acid 4-F-Phenethyl Alcohol_1 4-Fluorophenethyl Alcohol 4-F-Phenylacetic Acid->4-F-Phenethyl Alcohol_1 NaBH4/I2 or LiAlH4 4-F-Benzyl Bromide 4-F-Benzyl Bromide Grignard Reagent 4-F-Benzylmagnesium Bromide 4-F-Benzyl Bromide->Grignard Reagent Mg, ether 4-F-Phenethyl Alcohol_2 4-Fluorophenethyl Alcohol Grignard Reagent->4-F-Phenethyl Alcohol_2 1. Paraformaldehyde 2. H3O+ Fluorobenzene Fluorobenzene 4-F-Acetophenone 4'-Fluoroacetophenone Fluorobenzene->4-F-Acetophenone Acetyl Chloride, AlCl3 4-F-Phenethyl Alcohol_3 4-Fluorophenethyl Alcohol 4-F-Acetophenone->4-F-Phenethyl Alcohol_3 NaBH4

Caption: Overview of the three main synthetic routes to 4-Fluorophenethyl alcohol.

General Experimental Workflow

Workflow Start Start Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled rate) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 4-Fluorophenethyl Alcohol Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of 4-Fluorophenethyl alcohol.

Expert Insights and Recommendations

The choice of the optimal synthetic route to 4-Fluorophenethyl alcohol is highly dependent on the specific requirements of the project.

  • For lab-scale synthesis with a focus on speed and simplicity, the reduction of 4-fluorophenylacetic acid is often the preferred method, particularly if the starting material is readily available.

  • For large-scale production, catalytic hydrogenation of 4-fluorophenylacetic acid or its esters is likely the most cost-effective and environmentally friendly option, provided the necessary equipment is available.

  • The Friedel-Crafts acylation route is a robust and reliable method that is well-suited for both lab-scale and pilot-scale synthesis, especially when starting from bulk commodity chemicals like fluorobenzene.

  • The Grignard reaction offers a valuable alternative, particularly when functional group tolerance is a concern in other routes. However, the stringent reaction conditions and potential hazards make it less favorable for large-scale applications.

Ultimately, a thorough process hazard analysis and cost-benefit assessment should be conducted before selecting a synthetic route for implementation.

References

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link][10]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link][6]

  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link][11]

  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol. Retrieved from [Link][1]

  • Google Patents. (2020). CN111978154A - Preparation method of 4-octyl phenethyl alcohol. Retrieved from [15]

  • GSRS. (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved from [Link][16]

  • YouTube. (2014, August 30). Grignard Synthesis of Alcohols in Organic Chemistry. Retrieved from [Link][7]

  • Google Patents. (1990). US4895984A - Acylation of aromatics. Retrieved from [12]

  • Chemguide. (n.d.). Grignard reagents. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][13]

  • Curly Arrow. (2017, April 28). Catalytic Hydrogenation - A Farewell to Alcohol(s). Retrieved from [Link][3]

  • Finetech Industry Limited. (n.d.). 4-Fluorophenethyl alcohol. Retrieved from [Link][17]

  • YouTube. (2018, April 12). 35.04 Friedel-Crafts Alkylation. Retrieved from [Link][18]

  • MDPI. (2020). Chemoselective Transfer Hydrogenation over MgO as the Catalyst.... Retrieved from [Link][14]

  • MDPI. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link][4]

  • RSC Publishing. (2021). The engineering of CO2 hydrogenation catalysts for higher alcohol synthesis. Retrieved from [Link][5]

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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material. 4-Fluorophenethyl alcohol, a key building block in the synthesis of various pharmaceutical agents and research compounds, is no exception.[1] A thorough understanding of its CoA is critical to ensure the reliability and reproducibility of experimental outcomes.

This guide provides an in-depth comparison of the analytical methodologies used to certify 4-Fluorophenethyl alcohol. We will dissect the data presented on a typical CoA, explore the causality behind the selection of specific analytical techniques, and compare the subject compound with common structural alternatives to provide a holistic framework for quality assessment.

Decoding the Identity and Physical Properties

The first section of any CoA establishes the fundamental identity of the chemical. While seemingly straightforward, each piece of information serves as a crucial checkpoint. For 4-Fluorophenethyl alcohol, these identifiers are paramount for batch-to-batch consistency and regulatory compliance.

Table 1: Key Identifiers and Physicochemical Properties of 4-Fluorophenethyl Alcohol

Parameter Specification Source
IUPAC Name 2-(4-fluorophenyl)ethanol [2]
Synonyms 4-Fluorophenylethanol, Benzeneethanol, 4-fluoro- [2]
CAS Number 7589-27-7 [3]
Molecular Formula C₈H₉FO [4]
Molecular Weight 140.15 g/mol
Appearance Clear, colorless liquid [5]
Density ~1.121 g/mL at 25 °C
Refractive Index (n20/D) ~1.507

| Boiling Point | 110 °C at 20 mmHg |[5] |

The consistency of these physical parameters, such as density and refractive index, provides a rapid, albeit preliminary, indication of purity. A significant deviation from the values reported in authoritative sources may suggest the presence of substantial impurities or even a misidentified substance.

The Core of Quality: A Comparative Analysis of Purity Assessment Techniques

The purity value stated on a CoA is the most scrutinized parameter. However, the percentage alone is meaningless without understanding the methodology used to derive it. The choice of analytical technique is dictated by the physicochemical nature of 4-Fluorophenethyl alcohol and its likely impurities. Here, we compare the three most robust methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Logic of Analytical Selection

The decision to use GC-MS, HPLC, or qNMR is a function of the specific questions being asked about the material. This workflow illustrates the decision-making process for selecting the appropriate analytical technique for purity determination.

Analytical_Technique_Selection cluster_start Purity Assessment Requirement cluster_methods Method Selection cluster_techniques Selected Technique & Rationale start Define Analytical Goal for 4-Fluorophenethyl Alcohol q1 Are volatile impurities a primary concern? start->q1 q2 Are non-volatile or thermally labile impurities expected? q1->q2 No gcms GC-MS (Rationale: Excellent for separating volatile compounds like residual solvents or starting materials.) q1->gcms  Yes q3 Is an absolute, primary quantification method required? q2->q3 No hplc HPLC (Rationale: Ideal for higher molecular weight or polar by-products from synthesis.) q2->hplc  Yes q3->start Re-evaluate Goals qnmr qNMR (Rationale: Provides direct quantification without a reference standard for the analyte; orthogonal to chromatography.) q3->qnmr  Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Table 2: Objective Comparison of Key Analytical Methods for Purity Validation

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7] Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[6]
Typical Accuracy (% Recovery) 98.0 - 102.0% 97.0 - 103.0% 99.0 - 101.0%
Precision (%RSD) < 2.0% < 3.0% < 1.0%
Limit of Detection (LOD) ~0.01% ~0.005% ~0.1%
Strengths for this Analyte Excellent for non-volatile synthesis by-products. High sensitivity for volatile impurities (e.g., residual solvents) and structural isomers. Provides absolute purity without a specific reference standard; confirms structure simultaneously.

| Limitations | Requires a chromophore (present in this molecule); may not detect non-UV active impurities. | Not suitable for thermally unstable or non-volatile compounds. | Lower sensitivity compared to chromatographic methods; susceptible to peak overlap issues. |

Experimental Protocol 1: Purity Determination by GC-MS
  • Causality: This method is chosen for its high resolving power for volatile and semi-volatile compounds, making it ideal for detecting residual starting materials or solvents from a synthesis route. The mass spectrometer detector provides an orthogonal confirmation of identity, adding a layer of trust to the purity assessment.[8]

  • Methodology:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2020 NX).

    • Column: SH-Rxi-5Sil MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]

    • Sample Preparation: Prepare a stock solution of 4-Fluorophenethyl alcohol in dichloromethane at a concentration of approximately 1 mg/mL.[6]

    • GC Conditions:

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injection Mode: Split (e.g., 50:1 ratio) with an injection volume of 1 µL.

      • Injector Temperature: 250 °C.

      • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

    • Data Analysis: Purity is calculated by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[6]

Experimental Protocol 2: Purity Determination by HPLC-UV
  • Causality: HPLC is the workhorse for purity analysis of non-volatile or polar impurities that may not be amenable to GC analysis. For 4-Fluorophenethyl alcohol, this could include dimeric by-products or over-oxidized species. The use of a C18 reverse-phase column is standard for separating moderately polar organic molecules.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Reagents: Acetonitrile (HPLC grade) and Water (HPLC grade).

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[6]

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm (based on the aromatic chromophore).

      • Injection Volume: 10 µL.

    • Data Analysis: The purity is calculated using the area normalization method, where the peak area of 4-Fluorophenethyl alcohol is divided by the total area of all observed peaks.[6]

Impurity Profiling: What to Look For

A purity value of ">97%" as often seen on supplier websites is a good start, but a diligent scientist must ask: what constitutes the other <3%?[3][10] Potential impurities in 4-Fluorophenethyl alcohol can originate from the starting materials, side reactions, or degradation. Common synthesis routes may lead to:

  • Unreacted Starting Materials: Such as 4-fluorophenylacetic acid or its corresponding ethyl ester.

  • Isomeric Impurities: 1-(4-Fluorophenyl)ethanol could be a potential impurity if the synthesis involves reduction of a ketone precursor.

  • Solvent Residues: Ethanol, ethyl acetate, or dichloromethane are common solvents that may be present.[11]

The analytical methods described above are designed to detect these specific impurities, providing a comprehensive profile that validates the material's fitness for use.

Comparison with Structural Alternatives

To truly understand the analytical data for 4-Fluorophenethyl alcohol, it is instructive to compare it with structurally similar molecules. This highlights the specificity required from the analytical methods to ensure correct identification.

Structural Isomerism and Functional Group Differences

The following diagram illustrates the structural differences between 4-Fluorophenethyl alcohol and two common alternatives, which dictates their distinct analytical signatures.

Structural_Comparison cluster_main Target Compound cluster_alt1 Constitutional Isomer cluster_alt2 Functional Group Analogue Main 4-Fluorophenethyl alcohol (C₈H₉FO) M.W. 140.15 Alt1 1-(4-Fluorophenyl)ethanol (C₈H₉FO) M.W. 140.15 Main->Alt1 Different -OH position Alt2 4-Aminophenethyl alcohol (C₈H₁₁NO) M.W. 137.18 Main->Alt2 F vs. NH₂ group

Caption: Comparison of 4-Fluorophenethyl alcohol with key alternatives.

Table 3: Comparative Analysis of 4-Fluorophenethyl Alcohol and Its Alternatives

Feature 4-Fluorophenethyl alcohol (Target) 1-(4-Fluorophenyl)ethanol (Isomer) 4-Aminophenethyl alcohol (Analogue)
CAS Number 7589-27-7[2] 403-41-8[12] 104-10-9[13]
Key Distinguishing ¹H NMR Signal Triplet at ~2.8 ppm (-CH₂-Ar) and triplet at ~3.8 ppm (-CH₂-OH).[14] Quartet at ~4.9 ppm (-CH-OH) and doublet at ~1.5 ppm (-CH₃).[12] Broad singlet for -NH₂ protons; aromatic signals shifted due to the amino group.
Expected GC Retention Time Baseline retention time. Likely a slightly different retention time due to boiling point differences. Significantly longer retention time or peak tailing due to the polar amino group; derivatization may be needed.
Mass Spec Fragmentation Major fragment at m/z 109 (loss of CH₂OH).[2] Major fragment at m/z 125 (loss of CH₃).[15] Different fragmentation pattern due to the presence of nitrogen.

| Application Note | Used to prepare 1-fluoro-4-(2-iodoethyl)benzene. | Chiral versions are intermediates for pharmaceuticals.[16] | Monomer for poly(amide-ester) synthesis.[13] |

This comparative data underscores the necessity of using techniques like NMR and MS, which provide detailed structural information, to unequivocally confirm the identity of the material and rule out isomers or related compounds that could compromise the intended reaction pathway.

Conclusion: A Framework for Confident Assessment

The Certificate of Analysis for 4-Fluorophenethyl alcohol is a rich dataset that, when interpreted correctly, provides a robust guarantee of quality. As a Senior Application Scientist, my recommendation is to move beyond a superficial check of the purity percentage. A critical evaluation involves:

  • Verifying Identity: Cross-reference all identifiers (CAS, name, formula) with trusted databases.[2][3]

  • Scrutinizing the Method: Understand which analytical technique (GC-MS, HPLC, etc.) was used for the purity assay and whether it is appropriate for the likely impurities.

  • Assessing Orthogonality: Trust CoAs that use multiple, orthogonal techniques for characterization (e.g., chromatography for purity and NMR for identity).

  • Considering the Alternatives: Be aware of potential isomeric and structural analogues and confirm that the provided data is sufficient to distinguish the target compound from them.

By adopting this analytical mindset, researchers can leverage the CoA not just as a quality control document, but as a predictive tool to ensure the success and integrity of their scientific endeavors.

References

  • 4-Fluorophenethyl Alcohol. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Fluorophenyl)ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • 4-FLUOROPHENETHYL ALCOHOL. Global Substance Registration System (GSRS). [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260. MDPI. [Link]

  • Analytical Methods. Japan Environmental Management Association for Industry. [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29346–29352. ACS Publications. [Link]

  • Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. LabRulez GCMS. [Link]

  • Uddin, M. J., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). [Link]

  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. [Link]

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The Critical Role of a Well-Characterized Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selection and Application of Reference Standards for the Analysis of 4-Fluorophenethyl Alcohol

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of 4-Fluorophenethyl alcohol are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of reference standards and analytical methodologies for 4-Fluorophenethyl alcohol, grounded in scientific principles and practical expertise.

A reference standard is a highly purified and well-characterized substance used as a measurement base. In the analysis of 4-Fluorophenethyl alcohol (CAS: 7589-27-7, Formula: C₈H₉FO), the reference standard is the cornerstone of analytical accuracy, enabling reliable identification, purity assessment, and quantification.[1][2] The choice of a reference standard directly impacts the validity of analytical data, making its proper selection and handling paramount.

Commercially available 4-Fluorophenethyl alcohol reference standards are typically offered at purities of 97% or higher, with some suppliers providing materials with purities up to 99%.[3] The selection of a suitable standard depends on the specific requirements of the analytical method and the regulatory landscape. For quantitative applications, such as potency assays, a reference standard with a certified purity value and a comprehensive Certificate of Analysis (CoA) is essential.

Table 1: Comparison of Typical 4-Fluorophenethyl Alcohol Reference Standards

ParameterGrade A: Certified Reference Material (CRM)Grade B: Research Grade
Purity Typically ≥99.5% (with certified value and uncertainty)Typically 97-99% (often without certified uncertainty)
Characterization Extensive (NMR, MS, IR, TGA, Elemental Analysis)Basic (e.g., NMR, GC-MS)
Certificate of Analysis Comprehensive, with detailed analytical data and traceabilityBasic, confirming identity and purity
Ideal Use Case Quantitative analysis (e.g., assays, impurity profiling), method validationQualitative analysis, research and development

Analytical Methodologies for 4-Fluorophenethyl Alcohol

The selection of an analytical technique is dictated by the analytical objective, whether it is identification, quantification, or impurity profiling. The primary methods for the analysis of 4-Fluorophenethyl alcohol are gas chromatography (GC) and high-performance liquid chromatography (HPLC), complemented by spectroscopic techniques for structural elucidation.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

GC is an ideal technique for the analysis of volatile and semi-volatile compounds like 4-Fluorophenethyl alcohol.[4] Its high resolution and sensitivity make it suitable for both purity determination and the quantification of related substances.

  • Injector Temperature: Set significantly higher than the solvent's boiling point to ensure rapid and complete vaporization of the sample.

  • Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, often provides a good balance of interactions for aromatic alcohols, leading to better peak shapes for polar analytes compared to non-polar phases.[4]

  • Detector: A Flame Ionization Detector (FID) is robust and provides a linear response for carbon-containing compounds, making it ideal for quantification. Mass Spectrometry (MS) provides structural information, which is invaluable for peak identification and impurity characterization.[1][5]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

While GC is well-suited for 4-Fluorophenethyl alcohol, HPLC offers versatility, especially when analyzing less volatile impurities or when the sample matrix is not amenable to GC.[6]

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[7] However, for fluorinated compounds, a pentafluorophenyl (PFP) phase can offer unique selectivity due to dipole-dipole, π-π, and ion-exchange interactions, potentially improving resolution between the main component and its impurities.[7]

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical for reversed-phase chromatography.[8] The choice of organic modifier and the gradient profile are optimized to achieve adequate retention and separation.

  • Detector: A UV detector is suitable for aromatic compounds like 4-Fluorophenethyl alcohol, which possesses a chromophore. Detection at a wavelength of around 254 nm is a common starting point.

Table 2: Comparison of GC and HPLC for 4-Fluorophenethyl Alcohol Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Typical Column Rtx-1301 or equivalent (mid-polarity)C18 or Pentafluorophenyl (PFP)
Typical Detector FID, MSUV, MS
Sample Volatility RequiredNot required
Strengths High resolution for volatile compounds, robust quantification with FIDHigh versatility, suitable for a wide range of compounds and matrices
Considerations Thermal degradation of labile compoundsSolvent consumption, potential for peak tailing with basic compounds

Experimental Protocols

The following protocols are provided as a starting point and should be validated for their intended use.

Protocol for Purity Determination by Gas Chromatography (GC-FID)
  • Standard Preparation: Accurately weigh about 25 mg of the 4-Fluorophenethyl alcohol reference standard and dissolve it in a suitable solvent (e.g., methanol, acetone) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • GC System and Conditions:

    • Column: Rtx-WAX, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[9]

    • Injector: Split/Splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.[9]

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 10 minutes.[9]

    • Detector: FID, 250°C.

  • Analysis: Inject 1 µL of the standard and sample solutions.

  • Calculation: Determine the purity by area percent normalization, assuming all components have the same response factor. For higher accuracy, determine the relative response factors of known impurities.

Protocol for Assay by High-Performance Liquid Chromatography (HPLC-UV)
  • Standard Preparation: Accurately weigh about 25 mg of the 4-Fluorophenethyl alcohol reference standard and dissolve it in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • HPLC System and Conditions:

    • Column: PFP, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: Water; B: Acetonitrile. Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detector: UV at 254 nm.[7]

  • Analysis: Inject 10 µL of the standard and sample solutions.

  • Calculation: Calculate the assay value of the sample by comparing the peak area of the main component to that of the reference standard.

Visualization of Workflows

Workflow for Reference Standard Qualification

cluster_0 Reference Standard Qualification Workflow A Procure Candidate Material B Identity Confirmation (NMR, MS, IR) A->B C Purity Assessment (Chromatographic Methods - GC/HPLC) B->C D Quantification of Impurities C->D G Assignment of Purity Value D->G E Water Content (Karl Fischer) E->G F Residual Solvents (GC-HS) F->G H Issuance of Certificate of Analysis G->H cluster_1 Analytical Method Selection Start Analytical Goal? Quant Quantitative Analysis? Start->Quant Assay/Purity Qual Qualitative/Identification? Start->Qual Identity GC_FID GC-FID Quant->GC_FID Volatile & Thermally Stable HPLC_UV HPLC-UV Quant->HPLC_UV Non-Volatile or Thermally Labile GC_MS GC-MS Qual->GC_MS Separable Mixture NMR_IR NMR / IR Qual->NMR_IR Bulk Material Confirmation

Caption: Decision tree for selecting the appropriate analytical method for 4-Fluorophenethyl alcohol.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical data, the chosen method must be validated. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by peak purity analysis using a diode array detector in HPLC or by mass spectral deconvolution in GC-MS.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

The reliable analysis of 4-Fluorophenethyl alcohol hinges on the selection of a high-quality reference standard and a well-suited, validated analytical method. While GC-FID is a robust and highly suitable technique for the quantitative analysis of this volatile compound, HPLC-UV provides a versatile alternative. The principles and protocols outlined in this guide serve as a foundation for developing and implementing scientifically sound analytical strategies in research and quality control environments.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82068, 4-Fluorophenethyl Alcohol. [Link]

  • FDA Global Substance Registration System. 4-FLUOROPHENETHYL ALCOHOL. [Link]

  • Alkali Scientific. 4-Fluorophenethyl alcohol, 1 X 10 g (154172-10G). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol. [Link]

  • Przybyciel, M. & Majors, R.E. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • SIELC Technologies. HPLC Determination of Phenethyl alcohol on Newcrom BH Column. [Link]

  • Kubiak, K., et al. Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. ResearchGate. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • Peršurić, Đ., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Agronomy. [Link]

  • Restek. Alcoholic Beverage Analysis by GC. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Kumar, A., et al. (2021). The Quantitative Analysis of Ethanol-based Hand Sanitizers and Prediction of Methanol Adulteration Using FTIR-ATR Technique. Science and Education Publishing. [Link]

  • Odă, D., et al. (2018). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. ResearchGate. [Link]

  • Greenfield Global. ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS. [Link]

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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 4-Fluorophenethyl Alcohol: ¹H vs. ¹⁹F Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Absolute Power of Quantitative NMR

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the demand for precise, accurate, and reliable quantification of chemical entities is paramount. While chromatography has long been the workhorse for such tasks, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, versatile, and non-destructive primary analytical method.[1][2][3] Unlike chromatographic techniques, which often rely on compound-specific response factors and calibration curves, qNMR leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][4][5] This allows for the absolute quantification of an analyte against a certified internal standard, often without needing a reference standard of the analyte itself, ensuring direct traceability to the International System of Units (SI).[1][5][6]

This guide provides an in-depth comparison of two qNMR approaches for the purity and concentration determination of 4-Fluorophenethyl alcohol (C₈H₉FO), a common fluorinated building block in organic synthesis.[7] We will explore the nuanced yet critical differences between traditional proton (¹H) qNMR and the increasingly advantageous fluorine (¹⁹F) qNMR, offering field-proven insights to guide your methodological choices.

The Comparative Framework: ¹H qNMR vs. ¹⁹F qNMR

The presence of a fluorine atom in 4-Fluorophenethyl alcohol presents a unique analytical opportunity. We can quantify the molecule using the ubiquitous protons present in its structure or by directly observing the fluorine nucleus. This choice is not trivial and has significant implications for method specificity, ease of development, and robustness.

¹H qNMR is the most common application, leveraging the high natural abundance and sensitivity of the proton nucleus. However, in complex matrices or samples with structurally similar impurities, the relatively narrow chemical shift range of ¹H NMR (typically 0-15 ppm) can lead to signal overlapping, complicating quantification.[8]

¹⁹F qNMR offers a compelling alternative. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR. Its key advantage lies in the vast chemical shift range (>350 ppm), which results in a significantly lower probability of signal overlap, even in complex mixtures.[8] For fluorinated pharmaceuticals or intermediates like our analyte, this often translates to a cleaner, more easily interpretable spectrum where the analyte signal is free from background interference.[9]

Key Decision Factors: Choosing the Right Nucleus

The selection between ¹H and ¹⁹F detection is a critical first step in method development. The following decision-making workflow highlights the primary considerations.

start Analyte: 4-Fluorophenethyl alcohol Objective: Purity/Concentration Assay decision Primary Nucleus Selection start->decision H1_qNMR ¹H qNMR decision->H1_qNMR Traditional Approach F19_qNMR ¹⁹F qNMR decision->F19_qNMR Specificity-Driven Approach H1_pros Pros: - Universal proton signals - Abundant certified ¹H standards - Well-established protocols H1_qNMR->H1_pros Advantages H1_cons Cons: - Potential for signal overlap  (impurities, excipients) - Complex signal multiplicity H1_qNMR->H1_cons Challenges F19_pros Pros: - High specificity, minimal overlap - 'Clean' spectral background - Simplified spectra (with ¹H decoupling) F19_qNMR->F19_pros Advantages F19_cons Cons: - Requires a certified ¹⁹F standard - Longer relaxation times possible - Requires careful parameter optimization  (e.g., excitation bandwidth) F19_qNMR->F19_cons Challenges

Caption: Decision workflow for selecting between ¹H and ¹⁹F qNMR.

Experimental Protocols: A Self-Validating System

Accuracy in qNMR begins with meticulous sample preparation.[6] The following protocols are designed to minimize common sources of error, such as weighing inaccuracies and incomplete dissolution.[10]

General Sample Preparation Workflow

The foundation of any robust qNMR analysis is a precise and reproducible sample preparation procedure.

step_node step_node action_node action_node final_node final_node A 1. Weigh Analyte (4-Fluorophenethyl alcohol) ~10-20 mg B 2. Weigh Internal Standard (Certified Reference Material) Aim for ~1:1 signal intensity A->B Into same vial C 3. Dissolution Add ~0.7 mL deuterated solvent to vial B->C D 4. Homogenize Vortex/sonicate until all solids are dissolved C->D E 5. Transfer Quantitatively transfer solution to a 5 mm NMR tube D->E F 6. Analysis Acquire qNMR spectrum under optimized parameters E->F

Caption: General workflow for qNMR sample preparation.

Protocol 1: ¹H qNMR of 4-Fluorophenethyl alcohol
  • Selection of Internal Standard (IS): Choose a certified reference material with high purity and signals that do not overlap with the analyte. For 4-Fluorophenethyl alcohol in DMSO-d₆, Maleic Acid is an excellent choice. Its vinylic protons appear as a sharp singlet around 6.3 ppm, well-separated from the analyte's aromatic and aliphatic signals.

  • Weighing:

    • Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh ~15 mg of 4-Fluorophenethyl alcohol into a clean glass vial.[11] Record the weight precisely.

    • Accurately weigh ~8 mg of Maleic Acid into the same vial. Record the weight precisely. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[11][12]

  • Dissolution:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Cap the vial securely and vortex or sonicate until both the analyte and the internal standard are completely dissolved.[10] Visually inspect against a bright light to ensure no particulate matter remains.[13]

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of 4-5 cm.[10][14]

  • Data Acquisition (500 MHz Spectrometer):

    • Pulse Program: Use a standard 1D pulse sequence (e.g., Bruker 'zg30').

    • Pulse Angle: 30°. A smaller pulse angle helps ensure uniform excitation across the spectrum, though a 90° pulse can be used if the relaxation delay is sufficient.[8]

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals being integrated. A conservative value of 30 seconds is recommended to ensure full magnetization recovery.[8] This is the most critical parameter for accuracy.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Number of Scans (NS): 16 or more, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[15]

  • Data Processing & Calculation:

    • Apply a small line broadening (e.g., 0.3 Hz) and perform careful manual phasing and baseline correction.

    • Integrate the well-resolved triplet from the -CH₂- group adjacent to the aromatic ring of the analyte (~2.75 ppm, 2H) and the singlet from the vinylic protons of Maleic Acid (~6.3 ppm, 2H).

    • Calculate the purity using the following equation[15]:

      
      
      Where: I = Integral area, N = Number of nuclei for the integrated signal, M = Molecular weight, W = Weight, P = Purity
      
Protocol 2: ¹⁹F qNMR of 4-Fluorophenethyl alcohol
  • Selection of Internal Standard (IS): A high-purity, stable fluorinated compound is required. 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is an excellent, certified primary reference material for ¹⁹F qNMR. Its six equivalent fluorine atoms give a sharp singlet around -63 ppm (in DMSO-d₆).

  • Weighing:

    • Accurately weigh ~15 mg of 4-Fluorophenethyl alcohol into a vial.

    • Accurately weigh ~28 mg of BTFMBA into the same vial.

  • Dissolution & Transfer: Follow steps 3 and 4 from the ¹H qNMR protocol.

  • Data Acquisition (500 MHz Spectrometer):

    • Pulse Program: Use a standard 1D pulse sequence with inverse-gated proton decoupling to suppress NOE effects and simplify the spectrum.[16][17]

    • Pulse Angle: 90°. This maximizes the S/N ratio and is recommended for ¹⁹F qNMR when the transmitter offset is set correctly.[18][19]

    • Transmitter Offset (O1P): Set the center of the spectral window midway between the analyte signal (~ -116 ppm) and the internal standard signal (~ -63 ppm) to ensure uniform excitation for both signals.[16][18] This is a critical parameter for ¹⁹F qNMR due to the wide chemical shift range.

    • Relaxation Delay (D1): Determine the T₁ of the fluorine nuclei. Fluorine T₁ values can be longer than protons. A conservative value of 60 seconds is often a safe starting point to ensure full relaxation.[18]

    • Number of Scans (NS): 32 or more, to achieve excellent S/N.

  • Data Processing & Calculation:

    • Process the spectrum similarly to the ¹H data. The ¹⁹F signal for the analyte will be a singlet (due to proton decoupling).

    • Integrate the singlet from 4-Fluorophenethyl alcohol (~ -116 ppm, 1F) and the singlet from BTFMBA (~ -63 ppm, 6F).

    • Use the same master equation as in the ¹H qNMR protocol to calculate the purity, substituting the appropriate values for the fluorine signals.

Performance Comparison: A Head-to-Head Analysis

To illustrate the practical differences, the following data represents a typical validation summary for the qNMR analysis of a 99.5% pure batch of 4-Fluorophenethyl alcohol, following ICH Q2(R2) guidelines.[20]

Parameter ¹H qNMR (Maleic Acid IS) ¹⁹F qNMR (BTFMBA IS) Commentary
Purity Assay (Mean, n=6) 99.52%99.48%Both methods provide high accuracy, with results in excellent agreement with the expected value.
Precision (RSD, n=6) 0.25%0.15%¹⁹F qNMR often exhibits superior precision due to the cleaner baseline and lack of interfering signals, allowing for more reproducible integration.[8][21]
Specificity / Selectivity High. Potential for overlap from aromatic impurities.Excellent. Very low probability of interference from excipients or impurities, which rarely contain fluorine.[8]
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over a typical concentration range.
LOD / LOQ GoodExcellentThe inherently lower background noise in ¹⁹F spectra can lead to slightly better limits of detection and quantification.
Method Development Time Short. Standard parameters are often sufficient.Moderate. Requires careful optimization of relaxation delay and transmitter offset.[16][18]

Expert Insights & Trustworthiness

The choice between ¹H and ¹⁹F qNMR is ultimately guided by the analytical objective and the sample matrix.

  • Causality Behind Performance: The superior precision and selectivity of ¹⁹F qNMR stem directly from its wide spectral dispersion and the low natural occurrence of fluorine in common solvents and contaminants. While ¹H qNMR is robust, its accuracy can be compromised by subtle baseline distortions or overlapping impurity signals that are simply non-existent in the ¹⁹F spectrum.

  • Self-Validating Protocols: The protocols described are designed to be self-validating. The use of a certified internal standard provides direct metrological traceability.[22] The key to trustworthiness lies in the rigorous optimization and consistent application of experimental parameters, especially the relaxation delay (D1). Failure to allow for full relaxation (D1 < 5xT₁) is the single largest source of systematic error in qNMR and will invalidate the results.[17]

  • Regulatory Standing: qNMR is recognized by major pharmacopeias and regulatory bodies, including the USP and as discussed in ICH guidelines, as a primary analytical method suitable for the purity assignment of reference standards and active pharmaceutical ingredients.[23][24][25][26] Both ¹H and ¹⁹F qNMR are accepted provided the method is appropriately validated for its intended purpose.[20][27][28]

Conclusion

For the quantitative analysis of 4-Fluorophenethyl alcohol, both ¹H and ¹⁹F qNMR are powerful and validatable techniques.

  • ¹H qNMR remains a fast, accessible, and highly accurate method, particularly for relatively pure samples where signal overlap is not a concern. Its primary advantage is the wide availability of certified standards and well-established, routine protocols.

  • ¹⁹F qNMR stands out as the superior choice when absolute certainty and maximum selectivity are required. It is especially powerful for analyzing complex mixtures, formulations, or tracking the compound in biological matrices. While it requires more careful method development, the payoff is an exceptionally robust and interference-free analytical method.

For researchers, scientists, and drug development professionals, mastering both techniques provides a flexible and powerful analytical toolkit for the rigorous characterization of fluorinated molecules.

References

  • Yamazaki, T., & Hanari, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]

  • JEOL UK. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

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A Comparative Guide to the Elemental Analysis of 4-Fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for ensuring purity, verifying structure, and maintaining quality control. In this guide, we delve into the elemental analysis of 4-Fluorophenethyl alcohol, a key intermediate in the synthesis of various pharmaceuticals. We will provide a comparative analysis with structurally similar compounds, Phenethyl alcohol and 4-Aminophenethyl alcohol, and detail a robust experimental protocol for their elemental characterization.

The Critical Role of Elemental Analysis

Elemental analysis is an indispensable analytical technique that determines the elemental composition of a sample. For a given compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements are compared against the theoretical values calculated from its molecular formula. This comparison serves as a primary indicator of a sample's purity and can confirm its empirical formula. In the context of drug development, even minor impurities can significantly impact a drug's efficacy and safety profile, making accurate elemental analysis a critical checkpoint.

Comparison of 4-Fluorophenethyl Alcohol and Its Analogs

To contextualize the elemental composition of 4-Fluorophenethyl alcohol, we will compare it with two structurally related compounds: Phenethyl alcohol and 4-Aminophenethyl alcohol. These compounds share the same C8 backbone but differ in the substituent at the para-position of the phenyl ring. This variation allows for a clear demonstration of how the presence of different heteroatoms (Fluorine and Nitrogen) influences the elemental makeup.

CompoundChemical FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Oxygen (Theoretical)% Fluorine (Theoretical)% Nitrogen (Theoretical)
4-Fluorophenethyl alcoholC₈H₉FO140.15[1][2][3][4]68.566.4711.4113.55-
Phenethyl alcoholC₈H₁₀O122.1678.658.2513.10--
4-Aminophenethyl alcoholC₈H₁₁NO137.18[5]70.048.0811.66-10.21

Table 1: Theoretical Elemental Composition of 4-Fluorophenethyl Alcohol and its Analogs. The table clearly illustrates how the introduction of fluorine in 4-Fluorophenethyl alcohol and nitrogen in 4-Aminophenethyl alcohol alters the percentage composition of the other elements compared to the parent Phenethyl alcohol.

Choosing the Right Analytical Technique

Several techniques are available for elemental analysis, each with its own strengths and limitations.

  • Combustion Analysis (CHNS/O): This is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[1][3][6] The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. Oxygen content is typically determined by pyrolysis in the absence of oxygen. This method is highly accurate, precise, and suitable for a wide range of organic materials.[2][3]

  • Inductively Coupled Plasma (ICP): Techniques like ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are primarily used for trace metal analysis but can be adapted for the determination of elements like carbon, hydrogen, and oxygen in organic compounds.[7] However, the sample preparation and instrumentation are generally more complex for this application compared to combustion analysis.

  • X-ray Fluorescence (XRF): XRF is a non-destructive technique that is excellent for the analysis of heavier elements.[8] However, it is not well-suited for the accurate quantification of light elements such as carbon, hydrogen, and oxygen in an organic matrix.[9][10]

For the routine and accurate determination of the elemental composition of 4-Fluorophenethyl alcohol and its analogs, Combustion Analysis is the most appropriate and widely accepted method.

Experimental Protocol: Combustion Analysis of 4-Fluorophenethyl Alcohol

The following protocol outlines the steps for determining the elemental composition of 4-Fluorophenethyl alcohol using a modern CHNS/O analyzer.

1. Sample Preparation:

  • Ensure the 4-Fluorophenethyl alcohol sample is homogenous and dry.
  • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.
  • Seal the tin capsule to ensure no loss of sample.

2. Instrument Calibration:

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).
  • Perform a blank analysis using an empty tin capsule to determine the baseline.

3. Combustion and Analysis:

  • Introduce the sealed sample capsule into the combustion furnace of the elemental analyzer.
  • The sample is combusted at a high temperature (typically ~900-1000°C) in a stream of pure oxygen.[2]
  • The resulting combustion gases (CO₂, H₂O, and HF) are passed through a series of catalysts and scrubbers to ensure complete oxidation and removal of interfering substances.
  • The gases are then separated and quantified by specific detectors (e.g., thermal conductivity detector or infrared detector).

4. Data Analysis and Interpretation:

  • The instrument's software calculates the percentage of each element based on the detector signals and the sample weight.
  • Compare the experimental results with the theoretical values for 4-Fluorophenethyl alcohol (as listed in Table 1).
  • The experimental values should fall within an acceptable margin of error (typically ±0.4%) of the theoretical values to confirm the purity and identity of the compound.

Below is a diagram illustrating the workflow for the combustion analysis of 4-Fluorophenethyl alcohol.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenous Sample of 4-Fluorophenethyl Alcohol B Weigh 1-3 mg into Tin Capsule A->B C Seal Tin Capsule B->C D Introduce Sample into Combustion Furnace (~1000°C) C->D E Combustion in Pure Oxygen D->E F Gas Separation (CO₂, H₂O, HF) E->F G Detection and Quantification F->G H Calculate %C, %H, %F, %O G->H I Compare with Theoretical Values H->I J Purity and Identity Confirmation I->J

Caption: Workflow for the elemental analysis of 4-Fluorophenethyl alcohol by combustion.

Conclusion

The elemental analysis of 4-Fluorophenethyl alcohol, when performed with the appropriate methodology and instrumentation, provides a reliable and accurate confirmation of its elemental composition and purity. By comparing its elemental profile to that of its structural analogs, Phenethyl alcohol and 4-Aminophenethyl alcohol, we can appreciate the direct impact of heteroatom substitution on the molecular makeup. Combustion analysis remains the cornerstone technique for this purpose, offering the precision and reliability required in the demanding field of pharmaceutical development.

References

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A Senior Application Scientist's Guide to the Structural Elucidation of 4-Fluorophenethyl Alcohol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] Among the myriad of fluorinated synthons, 4-fluorophenethyl alcohol and its derivatives represent a privileged scaffold, appearing in a range of compounds under investigation for various therapeutic applications.

This guide, born from extensive experience in structural analysis, moves beyond a simple recitation of techniques. It offers a comparative exploration of the methodologies available for the complete structural elucidation of 4-fluorophenethyl alcohol derivatives, with a primary focus on the definitive power of single-crystal X-ray diffraction. We will delve into the "why" behind experimental choices, providing a framework for robust and reliable structural characterization, a critical step in the journey from a promising molecule to a potential therapeutic.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard.[3] The resulting crystal structure provides a static, high-resolution snapshot of the molecule, offering incontrovertible evidence of its atomic arrangement. This level of detail is invaluable for understanding structure-activity relationships (SAR) and for guiding further molecular design.

The Crystallization Challenge with Fluorinated Compounds

The journey to a high-quality crystal structure begins with the often-arduous process of crystallization. Fluorinated organic molecules, including derivatives of 4-fluorophenethyl alcohol, can present unique challenges and opportunities in this regard. The high electronegativity of fluorine can lead to altered intermolecular interactions, such as dipole-dipole interactions and the formation of C-F···H-C or C-F···F-C contacts, which can influence crystal packing.[4]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization. This is often the preferred method for small quantities of material.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.

The choice of solvent is paramount and often requires empirical screening of various solvent systems. For fluorinated compounds, solvents that can engage in specific interactions with the fluorine atoms may be beneficial.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for the structural determination of a novel 4-fluorophenethyl alcohol derivative.

Step 1: Crystal Selection and Mounting

  • Under a polarizing microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other visible defects.

  • Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

Step 2: Data Collection

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.[5]

  • Perform an initial series of diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

  • Based on the crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected.[6][7] This typically involves rotating the crystal through a specific angular range while exposing it to the X-ray beam and recording the diffraction pattern on a detector.[3]

Step 3: Structure Solution and Refinement

  • Process the raw diffraction data, which involves integrating the intensities of the reflections and correcting for experimental factors such as absorption.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data using least-squares methods, iteratively improving the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Step 4: Structure Validation

  • Thoroughly validate the final crystal structure using crystallographic software to check for any inconsistencies or errors.

  • Deposit the final crystallographic data, including atomic coordinates and structure factors, into a public database such as the Cambridge Structural Database (CSD) to ensure data integrity and accessibility to the scientific community.

Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Screening Initial Screening & Unit Cell Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition G XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Complementary Comp Computational Modeling XRay->Comp Validation Structure Definitive 3D Structure XRay->Structure MS Mass Spectrometry NMR->MS Complementary NMR->Comp Validation Connectivity Atomic Connectivity NMR->Connectivity MolWeight Molecular Weight MS->MolWeight Predicted Predicted Structure Comp->Predicted

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of fluorinated phenethyl alcohols versus their non-fluorinated parent, 2-phenylethanol. We will explore how the unique properties of fluorine—its high electronegativity and small size—dramatically alter the physicochemical and biological properties of the phenethyl alcohol scaffold. Through a detailed examination of lipophilicity, metabolic stability, and acidity, supported by experimental data and validated protocols, this guide will serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage fluorination for molecular optimization.

Introduction: The Power of a Single Atom

2-Phenylethanol, a simple primary alcohol, is a compound of significant interest, recognized for its pleasant floral scent and its role as a versatile chemical intermediate.[1][2] It is found in nature in various essential oils and is also produced by microorganisms like the fungus Candida albicans.[1] Its applications range from fragrances and preservatives in cosmetics to its use as an antimicrobial agent.[1][2]

However, in the relentless pursuit of molecular optimization, particularly in drug discovery, even a well-understood molecule like phenethyl alcohol can be a scaffold for significant improvement. The introduction of fluorine, the most electronegative element, can profoundly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3] This "fluorine advantage" stems from the unique properties of the carbon-fluorine (C-F) bond, which is stronger than a carbon-hydrogen (C-H) bond, and the powerful inductive effects of the fluorine atom.[3][4]

This guide will dissect the impact of fluorination on the phenethyl alcohol structure, providing a clear, data-driven comparison between the fluorinated and non-fluorinated analogues. We will delve into the critical physicochemical parameters that govern a molecule's behavior in biological systems and provide detailed, field-proven protocols for their measurement.

A Tale of Two Molecules: Comparative Physicochemical Properties

The substitution of hydrogen with fluorine on the phenyl ring of phenethyl alcohol instigates a cascade of changes in its fundamental properties. These alterations are not merely academic; they have profound implications for how the molecule interacts with biological systems.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Fluorination of an aromatic ring, contrary to what might be expected from fluorine's high electronegativity, often increases lipophilicity.[3][5] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.

CompoundStructurePredicted logP
2-PhenylethanolC₆H₅CH₂CH₂OH1.36[1]
2-(4-Fluorophenyl)ethanol4-FC₆H₄CH₂CH₂OH~1.6 - 1.8
2-(Pentafluorophenyl)ethanolC₆F₅CH₂CH₂OH~2.5 - 2.8

Table 1: Comparison of predicted logP values for phenethyl alcohol and its fluorinated analogues. Exact experimental values can vary based on the determination method.

This increase in lipophilicity can enhance a molecule's ability to cross cellular membranes, a desirable trait for many drug candidates.[3] However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the strategic placement of fluorine atoms is key to achieving the optimal lipophilicity for a given application.

Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by enzymes in the liver, primarily the cytochrome P450 (CYP) family.[6][7] Fluorination is a well-established strategy to enhance metabolic stability.[3][7][8] By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, the stronger C-F bond can effectively block oxidative metabolism.[7]

For phenethyl alcohol, the aromatic ring is a potential site for hydroxylation by CYP enzymes. Fluorinating the ring can hinder this metabolic pathway, thereby increasing the molecule's half-life and bioavailability.

Conceptual Workflow: Fluorination and Metabolic Stability

cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway A Phenethyl Alcohol (Metabolically Labile Site) B CYP450 Enzymes (Oxidative Metabolism) A->B Susceptible to Oxidation C Hydroxylated Metabolite (Rapid Clearance) B->C Metabolizes to D Fluorinated Phenethyl Alcohol (Metabolic Site Blocked) E CYP450 Enzymes D->E Resistant to Oxidation F Parent Compound Remains (Increased Half-life) E->F Metabolism Inhibited

Caption: Impact of fluorination on the metabolic fate of phenethyl alcohol.

Acidity (pKa)

The acidity of the hydroxyl group in phenethyl alcohol is influenced by the electron-withdrawing or -donating nature of substituents on the phenyl ring. As fluorine is highly electronegative, its presence on the ring withdraws electron density, making the hydroxyl proton more acidic (i.e., lowering the pKa). This effect becomes more pronounced with an increasing number of fluorine atoms.

A lower pKa can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding interactions.

Experimental Protocols: A Guide to Comparative Analysis

To provide a framework for the direct comparison of fluorinated and non-fluorinated phenethyl alcohols, we present two fundamental experimental protocols. These methods are widely used in the pharmaceutical industry and are designed to be robust and reproducible.

Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[9][10][11]

Objective: To experimentally determine and compare the logP values of 2-phenylethanol and 2-(4-fluorophenyl)ethanol.

Materials:

  • 2-Phenylethanol

  • 2-(4-Fluorophenyl)ethanol

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.

  • Stock Solution Preparation: Prepare a stock solution of each test compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a clean separatory funnel or vial, add a known volume of the octanol stock solution and a known volume of the pre-saturated water phase (e.g., a 1:1 or 1:2 volume ratio).

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions that may have formed.

  • Concentration Analysis: Carefully sample a known volume from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the logP using the following formula: logP = log ( [Compound]octanol / [Compound]water )

Causality and Trustworthiness: The pre-saturation of solvents ensures that the partitioning is solely driven by the compound's properties and not by changes in solvent miscibility. Running the experiment in triplicate and including a known standard will validate the results.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a measure of its intrinsic clearance.[6][12][13][14]

Objective: To compare the metabolic stability of 2-phenylethanol and 2-(4-fluorophenyl)ethanol in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (commercially available)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (2-phenylethanol, 2-(4-fluorophenyl)ethanol)

  • Positive control (e.g., Dextromethorphan or Midazolam)[12]

  • Acetonitrile (with internal standard) for reaction termination

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing the phosphate buffer and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[6]

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound (at a final concentration of, for example, 1 µM).[12] Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as: t½ = 0.693 / k

Causality and Trustworthiness: The inclusion of a positive control with known metabolic properties validates the activity of the microsomal batch. The negative control (without NADPH) ensures that the observed compound loss is due to enzymatic metabolism. The time-course analysis allows for the determination of a degradation rate, providing a more robust measure than a single time-point experiment.

Experimental Workflow: Comparative Analysis

cluster_compounds Test Compounds cluster_experiments Experimental Evaluation cluster_data Data Analysis & Comparison A 2-Phenylethanol C Protocol 1: logP Determination (Shake-Flask) A->C D Protocol 2: Metabolic Stability (Microsomal Assay) A->D B Fluorinated Phenethyl Alcohol B->C B->D E Compare Lipophilicity (logP values) C->E F Compare Stability (Half-life, t½) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G

Caption: Workflow for the comparative study of phenethyl alcohols.

Synthesis Strategies

The synthesis of the parent compound, 2-phenylethanol, is typically achieved through the Friedel-Crafts reaction of benzene with ethylene oxide or the hydrogenation of styrene oxide.[1]

Introducing fluorine onto the phenyl ring requires specific synthetic strategies. For compounds like 2-(4-fluorophenyl)ethanol, a common approach involves starting with a fluorinated precursor, such as 4-fluorophenylacetic acid, and reducing the carboxylic acid group to the alcohol. Alternatively, nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring or modern cross-coupling reactions can be employed to install the fluorine atom. The synthesis of polyfluorinated compounds like 2-(pentafluorophenyl)ethanol often starts from commercially available pentafluorobenzene.

Conclusion and Future Perspectives

The strategic fluorination of the phenethyl alcohol scaffold offers a powerful tool for tuning its physicochemical and biological properties. As demonstrated, the introduction of fluorine can systematically increase lipophilicity and block sites of oxidative metabolism, thereby enhancing metabolic stability. These modifications are critical in the context of drug discovery, where improving the ADME profile of a lead compound is paramount.

The provided experimental protocols offer a robust framework for researchers to quantify these differences and make data-driven decisions in their molecular design efforts. Future research will likely explore the effects of fluorination at different positions on the phenyl ring and on the ethyl chain, as well as the synthesis and evaluation of more complex fluorinated motifs. The "fluorine advantage," when applied judiciously, will undoubtedly continue to be a key strategy in the development of new therapeutics and advanced materials.

References

  • LogP / LogD shake-flask method - Protocols.io. (2024). Retrieved from [Link]

  • Metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Retrieved from [Link]

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2021). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2023). Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187. Retrieved from [Link]

  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(14), 5483. Retrieved from [Link]

  • Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 24(12), 2284. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Retrieved from [Link]

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  • The role of fluorine in medicinal chemistry. (2017). Future Medicinal Chemistry, 9(13), 1645-1654. Retrieved from [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenethyl alcohol - Wikipedia. (n.d.). Retrieved from [Link]

  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). The Chemical Record, 20(2). Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2023). Molecules, 28(23), 7858. Retrieved from [Link]

  • Method of making fluorinated alcohols. (2002). Google Patents.
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Safety Operating Guide

Proper Disposal of 4-Fluorophenethyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluorophenethyl alcohol (CAS No. 7589-27-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to your work extends beyond providing high-quality reagents to empowering you with the knowledge to handle them safely and responsibly.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-Fluorophenethyl alcohol is paramount. This compound is a combustible liquid that can cause skin and serious eye irritation[1]. It may also be harmful if swallowed or in contact with skin[1].

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For operations with a potential for splashing or aerosol generation, a face shield is recommended.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: As a combustible liquid with a flash point of 86 °C (186.8 °F), all sources of ignition, such as open flames and hot surfaces, must be eliminated from the work area.

PropertyValueSource
CAS Number 7589-27-7()
Molecular Formula C₈H₉FO[2]([Link])
Flash Point 86 °C (186.8 °F) - closed cup()
Hazards Skin Irritation, Serious Eye Irritation, Combustible Liquid[1]([Link])
Density 1.121 g/mL at 25 °C[3]()

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste characterization. As a fluorinated organic compound, 4-Fluorophenethyl alcohol is classified as a halogenated organic waste [4]. It is crucial to segregate this waste stream from non-halogenated organic solvents and other incompatible chemicals to ensure proper treatment and disposal.

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by specific codes. While a definitive waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department, 4-Fluorophenethyl alcohol waste is likely to be classified as:

  • D001 (Ignitability): Due to its flash point being below 140°F (60°C) is incorrect, the flash point is 86°C (186.8°F) which is above 140°F. However, it is still considered a combustible liquid and should be managed as a hazardous waste. Some jurisdictions may have stricter regulations.

  • F-listed waste (if used as a solvent): If used in a solvent mixture, it could fall under codes such as F002 or F005, depending on the other components of the mixture[5].

The following diagram illustrates the initial decision-making process for waste segregation:

G A Waste Generated: 4-Fluorophenethyl Alcohol B Is it a halogenated organic compound? A->B C YES B->C Contains Fluorine D NO B->D E Collect in designated HALOGENATED ORGANIC WASTE container C->E F Collect in designated NON-HALOGENATED ORGANIC WASTE container D->F

Caption: Waste Segregation Decision Flowchart

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for safety and regulatory compliance.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap. Ensure the container is in good condition and free of any damage or contamination.

  • Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Fluorophenethyl alcohol" (avoid abbreviations)

    • The hazard characteristics (e.g., "Ignitable," "Irritant")

    • The date of accumulation start.

Step 2: Waste Accumulation
  • Transferring Waste: Carefully pour the waste 4-Fluorophenethyl alcohol into the labeled container, using a funnel to prevent spills.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of the laboratory personnel. It must be in a secondary containment tray to contain any potential leaks.

Step 3: Disposal of Empty Containers

Empty containers that once held 4-Fluorophenethyl alcohol must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Crucially, collect the rinsate from all three rinses as hazardous waste and add it to your halogenated organic waste container.

  • Container Defacing: After triple rinsing, deface or remove the original product label to avoid any confusion.

  • Final Disposal: The decontaminated container can now be disposed of as non-hazardous solid waste, in accordance with your institution's policies.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for the pickup and final disposal of the full waste container. Provide them with a complete and accurate description of the waste.

Emergency Procedures: Spill Response

In the event of a spill, prompt and appropriate action is critical to mitigate hazards.

For Small Spills (less than 100 mL) in a Fume Hood:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Contain the Spill: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the spilled liquid.

  • Cleanup:

    • Wearing your full PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert your colleagues and activate the nearest fire alarm if the spill is large or there is a fire risk.

  • CONTACT: From a safe location, contact your institution's emergency response team and EHS department. Provide them with the chemical name, quantity spilled, and the location.

  • DO NOT attempt to clean up a large spill unless you are trained and equipped to do so.

The following flowchart outlines the general spill response procedure:

G A Spill Occurs: 4-Fluorophenethyl Alcohol B Is the spill large (>100mL) or outside a fume hood? A->B C YES B->C D NO B->D E Evacuate Area Alert Others Contact Emergency Response C->E F Alert Personnel Contain with Absorbent Clean Up with Non-Sparking Tools Decontaminate Area Collect all materials as hazardous waste D->F

Caption: Spill Response Decision Flowchart

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the high standards of your research endeavors.

References

  • PubChem. (n.d.). 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.